B613334 Boc-D-Orn(Fmoc)-OH CAS No. 163336-15-0

Boc-D-Orn(Fmoc)-OH

Cat. No.: B613334
CAS No.: 163336-15-0
M. Wt: 454.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Orn(Fmoc)-OH is a strategically protected, non-proteinogenic amino acid derivative critical for advanced Fmoc solid-phase peptide synthesis (SPPS). Its primary research value stems from the orthogonal nature of its Boc and Fmoc protecting groups, which allows chemists precise control over the sequential construction of complex peptide sequences. The Boc (tert-butoxycarbonyl) group on the delta-amine and the Fmoc (9-fluorenylmethoxycarbonyl) group on the alpha-amine can be removed under mutually compatible yet distinct conditions; the Fmoc group is cleaved with a base like piperidine, while the Boc group is removed with acid, leaving the other intact . This orthogonality is indispensable for introducing D-ornithine residues into peptides, facilitating the exploration of novel structures with enhanced stability against proteolytic degradation and the potential for unique biological activity. The compound is extensively used in pharmaceutical research to develop peptide-based therapeutics, which can offer high target specificity and reduced systemic toxicity. It serves as a fundamental tool for creating modified peptides that mimic natural hormones, act as enzyme inhibitors, or function as targeted delivery vehicles, thereby accelerating the discovery of next-generation treatments for diseases ranging from cancer to metabolic disorders .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBWACZYMHWWEK-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679787
Record name N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163336-15-0
Record name N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Boc-D-Orn(Fmoc)-OH used for in research

The δ-amino group of ornithine, once deprotected, serves as a versatile handle for constructing branched peptides or for conjugating other molecules like labels, drugs, or lipids. [20]This allows for the creation of multi-functional molecules, such as targeted drug delivery systems or peptide-based vaccines. [13][21]

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point. Researchers must optimize conditions based on the specific peptide sequence, resin, and available instrumentation.

Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride Resin

This protocol is foundational for synthesizing C-terminal carboxylic acid peptides or for head-to-tail cyclization strategies. [15] Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

  • Methanol (MeOH)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the resin (e.g., 300 mg for a 0.1 mmol scale) into the reaction vessel. Swell the resin in DCM for at least 30 minutes. [15]2. Amino Acid Preparation: In a separate vial, dissolve this compound (~1.5 eq. relative to resin loading) and DIPEA (3.0 eq.) in anhydrous DCM.

  • Coupling: Drain the DCM from the swollen resin. Immediately add the amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Capping: To cap any unreacted chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1) to the resin and agitate for 30 minutes. [16]5. Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). The resin is now ready for the next step (either Nα-Boc deprotection or Nδ-Fmoc deprotection).

Protocol 2: Selective Side-Chain (Fmoc) Deprotection

This procedure exposes the δ-amino group for cyclization or branching while the Nα-Boc group remains intact.

Materials:

  • Loaded peptide-resin from Protocol 1

  • 20% (v/v) piperidine in DMF

  • DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 20-30 minutes. Drain the DMF.

  • Fmoc Removal: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. [17]3. Repeat Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes to ensure complete removal. [17][18]4. Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. [6]5. Verification (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of a free primary amine.

Protocol 3: On-Resin Head-to-Tail Cyclization

This protocol follows the selective Fmoc deprotection (Protocol 2) and the cleavage of the Nα-Boc group.

Materials:

  • Resin-bound linear peptide with free N-terminus and C-terminus

  • Coupling reagents: e.g., HBTU (3 eq.), HOBt (3 eq.)

  • Base: DIPEA (6 eq.)

  • DMF

Procedure:

  • Resin Swelling: Swell the fully deprotected linear peptide-resin in DMF.

  • Cyclization: In a separate vial, dissolve the coupling reagents (HBTU, HOBt) and DIPEA in DMF. Add this solution to the resin. [16]3. Reaction: Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by cleaving a small sample of resin and analyzing the product via mass spectrometry. [16]4. Washing: Once cyclization is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Final Cleavage: The cyclic peptide can now be cleaved from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane). [16]

Conclusion and Future Outlook

This compound is more than a simple amino acid derivative; it is a strategic tool that grants synthetic chemists precise control over molecular architecture. Its robust orthogonal protection scheme is fundamental to the construction of complex peptides, particularly macrocycles, which are of increasing interest in modern drug discovery. [8][19]As peptide therapeutics continue to evolve, the demand for sophisticated building blocks like this compound will undoubtedly grow, enabling the creation of next-generation therapies with enhanced stability, potency, and specificity.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Orn(Boc)-OH.
  • BenchChem. (2025). A Comparative Guide to the Orthogonal Deprotection Efficiency of Fmoc-Orn(Boc)-OH.
  • BenchChem. (2025). A Comparative Guide to Fmoc-Orn(Boc)-OH and Fmoc-Orn(Mmt)
  • Cayman Chemical. (n.d.). Boc-Orn(Fmoc)-OH (CAS 150828-96-9).
  • BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
  • Fisher Scientific. (n.d.). This compound, min 98%.
  • ChemPep. (n.d.). 163336-15-0 | this compound.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 163336-15-0.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • BOC Sciences. (n.d.).
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • BenchChem. (2025). Fmoc-Orn(Boc)
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). This compound | 163336-15-0.
  • Smolecule. (n.d.). Buy Boc-Orn(Fmoc)-OH | 150828-96-9.
  • BOC Sciences. (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-D-Lys(Boc)-OH.
  • UCI Department of Chemistry. (n.d.).
  • BOC Sciences. (n.d.). Mastering Peptide Synthesis: The Role of Boc-Fmoc Protected Ornithine.
  • Paolucci, C., et al. (2022).
  • LookChem. (n.d.). Cas 150828-96-9,BOC-ORN(FMOC)-OH.
  • Chem-Impex. (n.d.). Fmoc-D-Orn(Boc)-OPfp.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

A Comprehensive Technical Guide to Nα-Boc-Nδ-Fmoc-D-ornithine: Properties, Protocols, and Strategic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide science and therapeutic development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Nα-Boc-Nδ-Fmoc-D-ornithine, a derivative of the non-canonical amino acid D-ornithine, stands out as a pivotal building block. Its unique dual-protection scheme, featuring the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the δ-amino group, offers chemists precise, orthogonal control over peptide chain elongation and side-chain modification.[1][2] This guide provides an in-depth exploration of the chemical properties, handling, and strategic applications of Nα-Boc-Nδ-Fmoc-D-ornithine, designed to empower researchers in the synthesis of complex and therapeutically relevant peptides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Nα-Boc-Nδ-Fmoc-D-ornithine is fundamental to its effective use in synthesis and ensuring the purity of the final product.

Core Chemical and Physical Data

The fundamental properties of Nα-Boc-Nδ-Fmoc-D-ornithine are summarized in the table below, compiled from various chemical suppliers. These parameters are critical for accurate reagent preparation and reaction stoichiometry.

PropertyValueReferences
Molecular Formula C₂₅H₃₀N₂O₆[2]
Molecular Weight 454.53 g/mol [2]
Appearance White to off-white powder/crystalline powder[3][4]
Melting Point 143-152 °C[2]
Optical Rotation [α] ২০/D +4 ± 2º (c=1 in DMF)[2]
Purity ≥ 99% (HPLC)[2]
Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence from laboratory use indicates that Nα-Boc-Nδ-Fmoc-D-ornithine is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5] Its hydrochloride salt form is noted to have enhanced solubility in aqueous solutions.[6]

Stability and Storage

Nα-Boc-Nδ-Fmoc-D-ornithine is stable under recommended storage conditions, which are typically at 0-8 °C in a tightly sealed container to protect from moisture.[2] The stability of the protecting groups is paramount to its utility. The Boc group is stable to the basic conditions used for Fmoc removal, and conversely, the Fmoc group is generally stable to the acidic conditions required for Boc deprotection.[7] However, prolonged exposure to strong acids or bases outside of controlled deprotection steps should be avoided to prevent premature cleavage. The compound should also be protected from strong oxidizing agents.[8]

The Principle of Orthogonal Protection

The strategic advantage of Nα-Boc-Nδ-Fmoc-D-ornithine lies in its orthogonal protecting group strategy. This allows for the selective deprotection of one amino group while the other remains protected, enabling site-specific modifications.

Orthogonal_Deprotection Compound Nα-Boc-Nδ-Fmoc-D-ornithine Boc_Deprotected Nδ-Fmoc-D-ornithine (Free α-amine) Compound->Boc_Deprotected Acidic Conditions (e.g., TFA) Fmoc_Deprotected Nα-Boc-D-ornithine (Free δ-amine) Compound->Fmoc_Deprotected Basic Conditions (e.g., Piperidine)

Diagram 1: Orthogonal deprotection of Nα-Boc-Nδ-Fmoc-D-ornithine.

This differential lability is the cornerstone of its application in complex peptide synthesis, allowing for either peptide chain elongation at the α-amino position or side-chain modification at the δ-amino position.[7][8]

Application in Solid-Phase Peptide Synthesis (SPPS)

Nα-Boc-Nδ-Fmoc-D-ornithine is a versatile tool in Fmoc-based SPPS. The following protocols detail the key steps for its incorporation and subsequent selective deprotection.

General SPPS Workflow

The incorporation of Nα-Boc-Nδ-Fmoc-D-ornithine into a growing peptide chain follows the standard Fmoc-SPPS cycle.

SPPS_Cycle cluster_0 SPPS Cycle Deprotection 1. Fmoc Deprotection (Piperidine/DMF) Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated AA) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next residue

Diagram 2: General cycle for Fmoc-SPPS.
Step-by-Step Experimental Protocols

Protocol 1: On-Resin Fmoc Deprotection of the δ-Amino Group

This protocol is employed when the peptide chain has been elongated to the desired length, and a side-chain modification is required at the D-ornithine residue.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF. Agitate for 5-10 minutes at room temperature.[3]

  • Drain and Repeat: Drain the deprotection solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.[7]

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7] The resin is now ready for side-chain modification.

Protocol 2: On-Resin Boc Deprotection of the α-Amino Group

This protocol is used to deprotect the α-amino group for subsequent peptide bond formation.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Deprotection Cocktail: Prepare a deprotection cocktail of 20-50% trifluoroacetic acid (TFA) in DCM. A common starting point is 20-30% TFA.[7]

  • Deprotection: Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature with agitation.[7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM to remove residual acid and cleaved Boc byproducts.[7]

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF.[7]

  • Final Wash: Wash the resin again with DMF and DCM. A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete Boc deprotection.[7]

Protocol 3: Coupling of Nα-Boc-Nδ-Fmoc-D-ornithine

This protocol details the coupling of the amino acid to the growing peptide chain on the solid support.

  • Resin Preparation: Ensure the N-terminal of the peptide-resin is deprotected (free amine) and washed.

  • Activation: In a separate vial, dissolve Nα-Boc-Nδ-Fmoc-D-ornithine (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF. Add a base such as DIPEA (6-10 equivalents).[1][9]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test, which detects the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[1][10]

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Advanced Applications: Synthesis of Cyclic Peptides

The orthogonal nature of Nα-Boc-Nδ-Fmoc-D-ornithine makes it particularly valuable for the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity.[11]

Case Study: On-Resin Side-Chain to Side-Chain Cyclization

A common strategy involves forming a lactam bridge between the side chain of D-ornithine and an acidic amino acid like aspartic acid or glutamic acid.

  • Linear Peptide Synthesis: The linear peptide is assembled on a suitable resin using standard Fmoc-SPPS, incorporating Nα-Boc-Nδ-Fmoc-D-ornithine and an orthogonally protected acidic amino acid (e.g., Fmoc-Asp(OAll)-OH).[11]

  • Selective Side-Chain Deprotection: The protecting groups on the side chains of D-ornithine (Fmoc) and the acidic amino acid (e.g., Allyl) are selectively removed on-resin using their respective orthogonal deprotection conditions (piperidine for Fmoc, Pd(PPh₃)₄/PhSiH₃ for Allyl).[7][12]

  • On-Resin Cyclization: The now free side-chain amine of D-ornithine and the free side-chain carboxyl group of the acidic residue are coupled on-resin using standard coupling reagents (e.g., HATU/DIPEA) to form the lactam bridge.[11]

  • Final Cleavage and Deprotection: The cyclic peptide is then cleaved from the resin, and any remaining protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).[12]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of Nα-Boc-Nδ-Fmoc-D-ornithine and the peptides synthesized from it.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of protected amino acids and the final peptide products.[13] A typical method for purity analysis of protected amino acids involves a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile). Detection is typically performed using a UV detector at a wavelength where the Fmoc group has strong absorbance (around 265 nm).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, which provides structural confirmation. The fragmentation of N-protected amino acids is influenced by the type of protecting group. For Boc-protected derivatives, a characteristic loss of isobutylene (56 Da) and/or the entire Boc group (100 Da) is often observed.[14] For Fmoc-derivatives, fragmentation can involve the fluorenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Common Issues in Synthesis

Even with optimized protocols, challenges can arise during the incorporation of Nα-Boc-Nδ-Fmoc-D-ornithine.

  • Incomplete Coupling: Due to the steric hindrance of the protecting groups, incomplete coupling can occur. This is typically detected by a positive Kaiser test.[10]

    • Solution: Perform a "double coupling" by repeating the coupling step with fresh reagents.[17] Increasing the coupling time or temperature (with caution to avoid racemization) can also be beneficial.[1] The use of more potent coupling reagents like HATU or HCTU is recommended.[1]

  • Side Reactions: During peptide synthesis, side reactions such as racemization or the formation of deletion sequences can occur. Arginine residues, if present, can sometimes lead to ornithine as a side product during cleavage.[18]

    • Solution: Careful selection of coupling reagents and additives (e.g., HOBt, Oxyma) can minimize racemization. Ensuring complete coupling at each step is crucial to prevent deletion sequences.[15]

  • Peptide Aggregation: Sequences rich in hydrophobic residues can be prone to aggregation on the resin, hindering reagent access.

    • Solution: The use of chaotropic salts or solvent mixtures that disrupt secondary structures (e.g., DMF/DCM) can help mitigate aggregation.

Conclusion

Nα-Boc-Nδ-Fmoc-D-ornithine is an indispensable tool for the modern peptide chemist. Its well-defined chemical properties and the orthogonality of its protecting groups provide a robust platform for the synthesis of complex peptides with high precision and purity. From linear therapeutic peptides to conformationally constrained cyclic analogues, the strategic application of this building block opens up a vast chemical space for drug discovery and development. A thorough understanding of its properties, coupled with optimized handling and reaction protocols as outlined in this guide, will enable researchers to harness the full potential of Nα-Boc-Nδ-Fmoc-D-ornithine in their synthetic endeavors.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Side reactions in peptide synthesis. (n.d.). Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis. (2020). Methods in Molecular Biology, 2103, 111-128. Retrieved from [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2018). Angewandte Chemie International Edition, 57(44), 14378-14403. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000214). (n.d.). Retrieved from [Link]

  • HPLC method and sample preparation for amino acids? (2013). Retrieved from [Link]

  • analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved from [Link]

  • Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. (2013). Journal of Mass Spectrometry, 48(8), 863-873. Retrieved from [Link]

  • Principle of Peptide Purity Analysis Using HPLC - Mtoz Biolabs. (n.d.). Retrieved from [Link]

  • Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. (2022). Cells, 11(7), 1156. Retrieved from [Link]

  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. (n.d.). Retrieved from [Link]

  • ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. (2003). Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. Retrieved from [Link]

  • ESI‐MS/MS fragmentation (CID, N2) of the ornithine‐containing peptide... (n.d.). Retrieved from [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Scientific Reports, 9, 6423. Retrieved from [Link]

  • ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. (2003). Retrieved from [Link]

  • 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. (2018). Journal of Pharmaceutical and Biomedical Analysis, 154, 37-46. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Organics, 3(1), 1-15. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules, 26(11), 3329. Retrieved from [Link]

Sources

A Strategic Guide to Boc-D-Orn(Fmoc)-OH: Physicochemical Properties, Orthogonal Synthesis, and Applications in Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and pharmaceutical development, the precise assembly of complex peptide architectures is paramount. The strategic use of orthogonally protected amino acids is fundamental to achieving this precision. Among these critical reagents, Nα-Boc-Nδ-Fmoc-D-ornithine, commonly referred to as Boc-D-Orn(Fmoc)-OH, stands out as a versatile and indispensable building block. Its unique dual-protection scheme, featuring the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, provides chemists with exceptional control over peptide chain elongation and modification.[1]

This technical guide offers an in-depth exploration of this compound, from its core physicochemical properties to its strategic applications in solid-phase peptide synthesis (SPPS). We will delve into the principles of orthogonal protection that this molecule embodies and provide a detailed experimental protocol for its use in the synthesis of cyclic peptides—a class of molecules with burgeoning importance in drug discovery.[2][3] This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique capabilities of this compound in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is essential for its effective application. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C25H30N2O6[4]
Molecular Weight 454.53 g/mol [4]
CAS Number 163336-15-0[4]
Appearance White to off-white powder
Purity Typically ≥98%
Synonyms Nα-Boc-Nδ-Fmoc-D-ornithine[4]

The Principle of Orthogonal Protection: The Power of Boc and Fmoc

The strategic utility of this compound is rooted in the concept of orthogonal protection .[] In peptide synthesis, protecting groups are used to prevent unwanted side reactions at reactive functionalities, such as the amino groups of amino acids. An orthogonal protection strategy employs multiple protecting groups that can be selectively removed under different chemical conditions, without affecting the other protecting groups.[][7]

This compound is a prime example of this principle, with two distinct protecting groups:

  • The Boc (tert-butyloxycarbonyl) group: This group protects the α-amino group of D-ornithine and is labile to moderately strong acids, such as trifluoroacetic acid (TFA).[8]

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the δ-amino group of the ornithine side chain and is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

This differential lability allows for the selective deprotection of either the α-amino group for linear peptide chain elongation or the δ-amino group for side-chain modification or cyclization.[9]

Orthogonal_Deprotection This compound This compound Acid_Deprotection Acid_Deprotection This compound->Acid_Deprotection  TFA   Base_Deprotection Base_Deprotection This compound->Base_Deprotection  Piperidine/DMF   Linear_Peptide_Elongation Linear_Peptide_Elongation Side_Chain_Modification Side_Chain_Modification Acid_Deprotection->Linear_Peptide_Elongation Boc Removal Base_Deprotection->Side_Chain_Modification Fmoc Removal

Caption: Orthogonal deprotection of this compound.

Strategic Applications in Peptide Synthesis

The unique structure of this compound makes it a powerful tool for the synthesis of complex peptides. Its primary applications include:

  • Synthesis of Branched Peptides: The orthogonally protected side chain of ornithine can be used as an attachment point for a second peptide chain, leading to the formation of branched peptides.

  • Introduction of D-Amino Acids: The D-configuration of the ornithine in this compound is crucial for the synthesis of peptides with unnatural stereochemistry. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation, a desirable property for therapeutic peptides.[10]

  • Synthesis of Cyclic Peptides: this compound is particularly valuable for the synthesis of cyclic peptides.[9] The ornithine side chain can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid, such as aspartic acid or glutamic acid.

Experimental Protocol: Solid-Phase Synthesis of a Head-to-Tail Cyclic Peptide

The following protocol provides a detailed methodology for the synthesis of a model head-to-tail cyclic peptide using this compound on a 2-chlorotrityl chloride resin. This resin is chosen for its acid lability, which allows for the cleavage of the final peptide from the solid support under conditions that do not remove many common side-chain protecting groups.

Materials:

  • 2-chlorotrityl chloride resin

  • This compound

  • Fmoc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane, water)

  • Diethyl ether

Protocol:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the 2-chlorotrityl chloride resin in DCM in a peptide synthesis vessel for at least 30 minutes.

    • Dissolve this compound (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Linear Peptide Chain Elongation (Fmoc-SPPS):

    • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once to ensure complete deprotection.[1]

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Repeat this cycle of deprotection, coupling, and washing for each subsequent amino acid in the linear sequence.

  • Orthogonal Deprotection of the Ornithine Side Chain:

    • After the linear peptide has been assembled, treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group.

    • Wash the resin thoroughly with DMF and DCM.

    • To remove the Boc group from the D-ornithine, treat the resin with a solution of 30-50% TFA in DCM for 30-60 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • On-Resin Cyclization:

    • Activate the C-terminal carboxylic acid by adding a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF to the resin.

    • Allow the cyclization reaction to proceed for 12-24 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Cleavage and Final Deprotection:

    • Wash the resin with DMF and DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-4 hours to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

    • Lyophilize the crude peptide to obtain a fluffy white powder.

  • Purification and Analysis:

    • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow cluster_0 Resin Preparation cluster_1 Linear Elongation (Fmoc-SPPS) cluster_2 Cyclization cluster_3 Final Steps Swell_Resin Swell Resin Attach_Boc_D_Orn_Fmoc_OH Attach this compound Swell_Resin->Attach_Boc_D_Orn_Fmoc_OH Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Attach_Boc_D_Orn_Fmoc_OH->Fmoc_Deprotection Wash_1 Wash Fmoc_Deprotection->Wash_1 Couple_Amino_Acid Couple Next Fmoc-AA Wash_1->Couple_Amino_Acid Wash_2 Wash Couple_Amino_Acid->Wash_2 Orthogonal_Deprotection Orthogonal Deprotection (TFA/DCM) Wash_2->Orthogonal_Deprotection On_Resin_Cyclization On-Resin Cyclization Orthogonal_Deprotection->On_Resin_Cyclization Cleavage Cleavage from Resin On_Resin_Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for cyclic peptide synthesis using this compound.

Applications in Drug Discovery and Development

Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics.[11] Their constrained conformation often leads to:

  • Enhanced Metabolic Stability: The cyclic structure protects the peptide backbone from degradation by exopeptidases.[12]

  • Improved Receptor Affinity and Selectivity: The reduced conformational flexibility of cyclic peptides can lead to a more precise fit with their biological targets.[13]

  • Increased Cell Permeability: In some cases, cyclization can improve the ability of a peptide to cross cell membranes.[13]

The incorporation of ornithine, facilitated by reagents like this compound, provides a versatile strategy for peptide cyclization.[9] This has been instrumental in the development of novel cyclic peptide drugs targeting a wide range of diseases.

Conclusion

This compound is a powerful and versatile building block in modern peptide chemistry. Its orthogonal protection scheme provides the synthetic chemist with a high degree of control, enabling the construction of complex peptide architectures such as branched and cyclic peptides. As the demand for more sophisticated and stable peptide therapeutics continues to grow, the strategic application of reagents like this compound will remain a cornerstone of innovation in drug discovery and development.

References

  • Kim, H., & Cho, H. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Molecules and Cells, 41(11), 947–955. Retrieved from [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). The coming of age of cyclic peptide drugs: an update on discovery technologies. Expert Opinion on Drug Discovery, 16(5), 469-482. Retrieved from [Link]

  • Baumann, M. (2024). Cyclic Peptides for Drug Development. Angewandte Chemie International Edition, 63(3), e202308251. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-D-Lys(Boc)-OH. Retrieved from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(3), 195-204. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • van Heel, A. J., et al. (2024). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. Retrieved from [Link]

  • van Heel, A. J., et al. (2024). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology. Retrieved from [Link]

  • Bregant, S., & Tabor, A. B. (2005). Orthogonally Protected Lanthionines: Synthesis and Use for the Solid-Phase Synthesis of an Analogue of Nisin Ring C. The Journal of Organic Chemistry, 70(7), 2430–2438. Retrieved from [Link]

  • Mohd Mustapa, M. F., et al. (2003). Synthesis of orthogonally protected lanthionines. The Journal of Organic Chemistry, 68(21), 8185–8192. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Boc-D-Orn(Fmoc)-OH in DMF and Other Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-tert-Butoxycarbonyl-N-δ-fluorenylmethyloxycarbonyl-D-ornithine (Boc-D-Orn(Fmoc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Addressed to researchers, chemists, and professionals in drug development, this document delves into the quantitative and qualitative solubility of this reagent in N,N-Dimethylformamide (DMF) and other pertinent organic solvents. We will explore the underlying physicochemical principles governing its solubility, provide validated experimental protocols for solubility determination and solution preparation, and offer expert troubleshooting advice to mitigate common challenges encountered during its application in automated and manual peptide synthesis.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is fundamentally dependent on the efficient and complete reaction of protected amino acids at each coupling step. This compound is a specialized amino acid derivative used to incorporate a D-ornithine residue into a peptide sequence, often for creating specific structural motifs or for subsequent side-chain modification. The solubility of this building block in the reaction solvent is not a trivial parameter; it is a critical variable that directly dictates coupling efficiency, reaction kinetics, and the ultimate purity of the synthesized peptide.

Inadequate solubility can lead to several deleterious outcomes:

  • Precipitation: The amino acid can precipitate in the solvent delivery lines of automated synthesizers, causing blockages and synthesis failure.[1]

  • Reduced Molar Concentration: Undissolved material lowers the effective concentration of the activated amino acid available for coupling, leading to incomplete reactions.

  • Formation of Deletion Sequences: A failed coupling results in a peptide chain missing the intended amino acid, a significant and often hard-to-remove impurity.

  • Aggregation: Poor solvation can contribute to the aggregation of the growing peptide chain on the solid support, hindering subsequent deprotection and coupling steps.[2]

Therefore, a thorough understanding of the solubility profile of this compound is paramount for protocol optimization, troubleshooting, and ensuring the synthesis of high-quality peptides. This guide serves as an authoritative resource to that end.

Physicochemical Properties of this compound

The solubility of a molecule is intrinsically linked to its structure. This compound possesses distinct functional groups that contribute to its overall polarity and interaction with different solvents.

PropertyValueSource(s)
Chemical Formula C₂₅H₃₀N₂O₆[3][4][5]
Molecular Weight 454.5 g/mol [3][5]
Appearance White to off-white powder/crystalline solid[3]
Purity ≥98% (HPLC/TLC)[3][4]
UV λmax ~265 nm[3]

The structure contains a bulky, nonpolar Fmoc group and a slightly less hydrophobic Boc group, which dominate its character, rendering it poorly soluble in aqueous solutions but favoring dissolution in polar aprotic organic solvents.[6]

G Figure 1: Chemical Structure of this compound cluster_mol N_alpha Ca Cα(H) N_alpha->Ca C_carboxyl C' Ca->C_carboxyl SideChain Side Chain (CH₂)₃-Nδ(H) Ca->SideChain OH OH C_carboxyl->OH =O Fmoc Fmoc Group (hydrophobic, bulky) SideChain->Fmoc Boc Boc Group (hydrophobic) Boc->N_alpha

Caption: Figure 1: Key functional groups of this compound.

Solubility Profile in SPPS Solvents

N,N-Dimethylformamide (DMF) is the most prevalent solvent in Fmoc-based SPPS due to its excellent solvating properties for protected amino acids and resins.[7][8] N-Methyl-2-pyrrolidone (NMP) is another common and effective alternative.[2]

SolventTypeSolubility of this compoundNotesSource(s)
N,N-Dimethylformamide (DMF) Polar AproticExcellent / Clearly Soluble Standard solvent for SPPS. Quantitative data indicates ~30 mg/mL. Another source notes 1 mmole (454.5 mg) is clearly soluble in 2 mL, suggesting a solubility of >227 mg/mL .[3][9]
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent Quantitative data indicates ~30 mg/mL . Often used as a co-solvent to enhance solubility in DMF.[1][3][9]
N-Methyl-2-pyrrolidone (NMP) Polar AproticGood to Excellent A strong alternative to DMF, sometimes superior for solvating hydrophobic sequences during synthesis.[1][2][7]
Dichloromethane (DCM) NonpolarLimited / Poor Generally a poor solvent for Fmoc-amino acids. More common in Boc-chemistry protocols.[6][7]
Tetrahydrofuran (THF) Polar AproticModerate Can be used in solvent mixtures but is less effective than DMF or NMP. Has been explored as a greener alternative to DMF.[6][10]
Acetonitrile (ACN) Polar AproticModerate Similar to THF, it has been investigated as a potential replacement for DMF.[10]
Aqueous Buffers (e.g., PBS) AqueousSparingly Soluble / Insoluble The hydrophobic protecting groups prevent significant dissolution. Solubility is ~0.2 mg/mL in a 1:4 DMSO:PBS mixture.[3]

Expert Interpretation: The data indicates that this compound is highly soluble in DMF, the industry-standard solvent. A concentration of 0.5 M (approx. 227 mg/mL), as implied by supplier data[4], is well above the typical concentrations (0.2 M to 0.5 M) used in automated peptide synthesizers. However, precipitation issues can still arise due to factors beyond intrinsic solubility, such as solvent quality and temperature.[1]

Experimental Protocol: Quantitative Solubility Determination

To validate solubility in a specific solvent batch or a novel solvent system, a quantitative determination is essential. The following protocol describes a robust method using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation concentration of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound

  • Peptide synthesis-grade solvent (e.g., DMF)

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Thermostatic shaker/incubator

  • Centrifuge capable of handling organic solvents

  • Calibrated pipettes

  • Volumetric flasks

  • HPLC system with a UV detector (set to 265 nm) and a C18 column

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 300 mg) to a known volume of the solvent (e.g., 1.0 mL) in a sealed glass vial. The amount should be sufficient to ensure undissolved solid remains.

    • Vortex the mixture vigorously for 2-3 minutes to create a suspension.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a standard laboratory temperature (e.g., 25°C).

    • Allow the suspension to equilibrate for a minimum of 24 hours to ensure saturation is reached. Continuous gentle agitation is recommended.

  • Phase Separation:

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant without disturbing the pellet.

  • Sample Preparation for HPLC:

    • Perform a serial dilution of the supernatant with a suitable mobile phase (e.g., 1:100 followed by another 1:100 for a total 1:10,000 dilution) to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification:

    • Inject the diluted sample onto the HPLC system.

    • Determine the concentration of this compound by comparing its peak area against a pre-established calibration curve prepared from known standards.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the quantitative solubility.

Caption: Figure 2: Experimental workflow for solubility measurement.

Practical Protocols and Troubleshooting

5.1. Standard Protocol for Preparing this compound Solution for SPPS

This protocol ensures complete dissolution for use in automated synthesizers.

Objective: To prepare a 0.2 M solution of this compound in DMF.

  • Weighing: Accurately weigh the required amount of this compound (e.g., for 10 mL of 0.2 M solution, weigh 0.909 g).

  • Solvent Addition: Add approximately 80% of the final volume of high-purity, amine-free DMF.[1]

  • Mixing: Vortex the mixture vigorously for 2-3 minutes. Visual inspection should show most of the solid has dissolved.

  • Sonication (If Necessary): If particles remain, place the vial in a sonicator bath for 5-10 minutes.[1] Sonication uses ultrasonic waves to break up aggregates and accelerate dissolution.

  • Gentle Warming (Optional): If sonication is insufficient, gently warm the solution to 30-40°C while mixing.[1] Do not overheat, as this can promote degradation of the Fmoc group.

  • Final Volume Adjustment: Once fully dissolved, allow the solution to cool to room temperature and add DMF to the final target volume.

5.2. Troubleshooting Guide

IssueProbable Cause(s)Recommended Action(s)
Precipitation in Vial or Synthesizer Lines 1. Solvent Quality: DMF has degraded, releasing dimethylamine.[1][7]2. Concentration Too High: The solution is supersaturated for the ambient conditions.3. Temperature Drop: Lab temperature has decreased, reducing solubility.[1]1. Use a fresh bottle of high-purity, peptide-synthesis grade DMF. Degas if necessary.2. Prepare a slightly more dilute solution (e.g., 0.18 M).3. Ensure the lab environment is temperature-controlled. If precipitation is observed, gently warm and sonicate the solution before use.
Incomplete Dissolution 1. Insufficient Mixing: Aggregates have not been fully broken down.2. Poor Solvent Quality: Contaminants in the solvent are inhibiting dissolution.1. Increase vortexing time and utilize sonication as described in the standard protocol.2. Add a small percentage of DMSO (e.g., 9:1 DMF:DMSO) to the solvent mixture to improve solvating power.[1]

Conclusion

This compound demonstrates excellent solubility in DMF and NMP, the primary solvents for solid-phase peptide synthesis. While quantitative values vary between sources, its solubility is well above the concentrations typically required for efficient coupling reactions. Challenges such as precipitation are more often linked to external factors like solvent quality, concentration, and temperature rather than the intrinsic properties of the compound itself. By employing robust dissolution protocols involving vigorous mixing, sonication, and the use of high-purity solvents, researchers can reliably prepare clear, stable solutions of this compound, ensuring its effective incorporation into synthetic peptides and contributing to the successful outcome of their research and development endeavors.

References

  • Vertex AI Search. MSDS of Fmoc-N-Me-D-Orn(Boc)-OH. Accessed December 12, 2025.
  • Sigma-Aldrich. Fmoc-D-Orn(Boc)-OH Novabiochem. Accessed December 12, 2025.
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. Accessed December 12, 2025.
  • BenchChem. Solubility issues of Fmoc-Orn(Boc)-OH in automated peptide synthesizers. Accessed December 12, 2025.
  • Royal Society of Chemistry. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry. Accessed December 12, 2025.
  • Cayman Chemical. PRODUCT INFORMATION - Boc-Orn(Fmoc)-OH. Accessed December 12, 2025.
  • National Institutes of Health. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC. Accessed December 12, 2025.
  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. Accessed December 12, 2025.
  • Sigma-Aldrich. Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4. Accessed December 12, 2025.
  • CP Lab Chemicals. This compound, min 98%, 1 gram. Accessed December 12, 2025.
  • Cayman Chemical. Boc-Orn(Fmoc)-OH (CAS 150828-96-9). Accessed December 12, 2025.
  • BenchChem. An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Abu-OH. Accessed December 12, 2025.

Sources

Storage and stability recommendations for Boc-D-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Storage and Stability Recommendations for Boc-D-Orn(Fmoc)-OH

Abstract

Nα-Boc-Nδ-Fmoc-D-ornithine, or this compound, is a critical building block in solid-phase peptide synthesis (SPPS), particularly for constructing peptides with unnatural D-amino acid configurations and for side-chain modifications. The integrity of this reagent is paramount for the successful synthesis of pure, full-length peptides. This guide provides a comprehensive analysis of the optimal storage and handling procedures for this compound, grounded in the chemical principles of its constituent protecting groups. We will explore the causality behind recommended protocols, detail potential degradation pathways, and offer validated methodologies for ensuring long-term stability and purity. This document is intended for researchers, chemists, and drug development professionals who rely on the quality of this reagent for reproducible and high-fidelity peptide synthesis.

Physicochemical Profile of this compound

Understanding the fundamental properties of this compound is the first step toward establishing a robust storage and handling strategy. The molecule incorporates two orthogonal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the δ-side-chain amino group. This specific arrangement is less common than its L-isomer or the version with the protecting groups swapped, and it is crucial for specific synthetic strategies.

PropertyValueSource(s)
Chemical Name N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine[1][2]
Synonyms Nα-Boc-Nδ-Fmoc-D-ornithine[2]
CAS Number 163336-15-0 (D-isomer); 150828-96-9 (L-isomer)[1][2]
Molecular Formula C₂₅H₃₀N₂O₆[1][2]
Molecular Weight 454.5 g/mol [1][3]
Appearance White to off-white crystalline solid or powder[3][4]
Purity (Typical) ≥98% by HPLC[1][3]
Solubility Soluble in DMF (~30 mg/mL) and DMSO (~30 mg/mL); sparingly soluble in aqueous buffers.[1][3]

The Chemical Basis for Stability: A Tale of Two Protecting Groups

The stability of this compound is dictated by the chemical lability of its protecting groups. An effective storage protocol is one that rigorously excludes the conditions that can lead to their premature cleavage.

  • The Fmoc Group (Base-Labile): The fluorenylmethyloxycarbonyl group is notoriously susceptible to cleavage by bases. Even weak amines present as impurities in solvents like dimethylformamide (DMF) can slowly deprotect the δ-amino group over time, especially in solution.[5] This necessitates the use of high-purity, amine-free solvents during experimental use.

  • The Boc Group (Acid-Labile): The tert-butyloxycarbonyl group is stable to the basic conditions required for Fmoc-SPPS but is readily cleaved by acids.[6] While the solid compound is not typically exposed to strong acids during storage, atmospheric moisture can combine with acidic gases (like CO₂) or residual acidic impurities to create a microenvironment that could, over extended periods, compromise the Boc group. Hydrolysis is a primary concern.[7]

Therefore, the core objective of any storage strategy is to mitigate exposure to moisture, bases, and acids .

Recommended Storage Protocols: From Receipt to Long-Term Archiving

Upon receipt, the compound should be immediately transferred to appropriate storage. While it is often shipped at ambient temperature for short durations, long-term stability is only achieved under controlled conditions.[1][5]

Workflow for Handling and Storage

The following diagram outlines the critical decision points and actions from receiving the compound to its use in synthesis.

G cluster_receipt Receiving & Initial Storage cluster_use Preparation for Use cluster_return Returning to Storage Receive Receive Compound (Shipped Ambient) Inspect Inspect Container Seal Receive->Inspect Store Transfer to Long-Term Storage (e.g., -20°C Freezer) Inspect->Store Seal Intact Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Prepare for Experiment Weigh Weigh Solid in Hood Equilibrate->Weigh Dissolve Dissolve in High-Purity Anhydrous Solvent Weigh->Dissolve Purge Purge Headspace with Inert Gas (Ar/N₂) Weigh->Purge After Dispensing Use Use Solution Immediately Dissolve->Use Use->Purge If Solution is Stored (Not Recommended) Seal Seal Tightly (Parafilm Recommended) Purge->Seal Return Return to -20°C Storage Seal->Return

Caption: Workflow for handling this compound.

Quantitative Storage Recommendations

Adherence to validated temperature and atmospheric conditions is non-negotiable for preserving the compound's integrity over its specified shelf life.

ConditionRecommendationRationale & CausalitySource(s)
Long-Term Storage -20°C in a tightly sealed container.Significantly slows kinetic degradation pathways. At this temperature, the compound has a demonstrated stability of at least 4 years.[1][3]
Short-Term Storage 2-8°C is acceptable for temporary storage.Slows degradation relative to room temperature but is not sufficient for multi-year preservation.[8]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen) and in a desiccated environment .Minimizes exposure to atmospheric moisture, which can cause hydrolysis of the protecting groups, and oxygen, which can lead to oxidative side products.[7][9]
Light Exposure Store in the dark or in an amber vial.Protects the fluorenyl moiety of the Fmoc group, which can be susceptible to photochemical reactions.[10]
Solution Storage Not recommended. Prepare solutions fresh. If unavoidable, store at -20°C or -80°C for a very limited time (e.g., < 1 day for aqueous, < 1 month for organic).Degradation is much faster in solution. Aqueous solutions are particularly unstable. Storing organic stock solutions requires rigorously anhydrous solvents.[3][5]

Protocols for Maintaining Stability During Use

Contamination and degradation often occur during handling. The following protocols are designed as self-validating systems to minimize these risks.

Protocol 1: Weighing and Preparing Stock Solutions
  • Equilibration: Transfer the sealed container from the -20°C freezer to a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes.

    • Causality: This crucial step prevents atmospheric water from condensing onto the cold, hygroscopic powder when the container is opened, which is a primary vector for hydrolytic degradation.[9]

  • Dispensing: Once equilibrated, open the container in a controlled environment, preferably a chemical fume hood with low humidity. Quickly weigh the desired amount of the crystalline solid into a clean, dry vial.

  • Resealing: Before resealing the primary container, gently purge the headspace with a stream of dry argon or nitrogen. Seal the cap tightly and reinforce with Parafilm.

  • Return to Storage: Immediately return the primary container to the -20°C freezer.

  • Dissolution: To the freshly weighed solid, add high-purity, anhydrous-grade solvent (e.g., DMF). Gentle vortexing or sonication may be used to ensure complete dissolution.

    • Trustworthiness: Using a new or properly stored bottle of anhydrous solvent ensures that contaminants (water, amines) are not introduced, which could compromise the experiment.[5]

  • Usage: Use the resulting solution immediately for the coupling reaction. Do not store solutions, especially in open autosampler vials.[3]

Potential Degradation Pathways

Understanding how the molecule can degrade helps in recognizing the importance of the recommended protocols. Improper storage can lead to the formation of impurities that compromise peptide synthesis.

G cluster_degradation Degradation Products main This compound Intact Reagent deprotect_fmoc Boc-D-Orn-OH + Dibenzofulvene Adduct main->deprotect_fmoc Base Contamination (e.g., Amine Impurities) deprotect_boc H-D-Orn(Fmoc)-OH + Isobutylene + CO₂ main->deprotect_boc Acid Contamination (e.g., Moisture + CO₂) hydrolysis D-Ornithine + Other byproducts deprotect_fmoc->hydrolysis Further Hydrolysis deprotect_boc->hydrolysis Further Hydrolysis

Caption: Potential degradation pathways for this compound.

These degradation products can lead to failed couplings (if the α-amino group is deprotected) or undesired side-chain reactions (if the δ-amino group is deprotected), ultimately reducing the yield and purity of the target peptide.

Experimental Workflow: Purity and Stability Assessment

Labs should periodically verify the purity of their stored amino acid derivatives, especially for long-term projects or when troubleshooting failed syntheses. A simple reverse-phase HPLC analysis is an effective method.

Protocol 2: HPLC Method for Purity Assessment
  • Sample Preparation: Prepare a fresh solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[5]

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A typical starting point is a linear gradient from 30% B to 100% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm, the λmax for the Fmoc group.[1][3]

  • Analysis: Inject the sample and analyze the chromatogram. A high-purity sample should exhibit a single major peak. The presence of additional peaks may indicate degradation (e.g., premature deprotection of Fmoc or Boc groups). Compare the chromatogram to a reference standard or the initial certificate of analysis if available.

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • MSDS of Fmoc-N-Me-D-Orn(Boc)-OH. (2019, September 27).
  • Aapptec Peptides. (n.d.). Fmoc-D-Orn(Boc)-OH [118476-89-4]. Retrieved from [Link]

  • Reddit. (2021, September 4). How stable are Fmoc amino acids at room temp?. r/Chempros. Retrieved from [Link]

  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

Sources

The Art of Selectivity: A Technical Guide to Orthogonal Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate discipline of peptide synthesis, the precise orchestration of chemical reactions is paramount to achieving the desired molecular architecture and biological function. This in-depth technical guide navigates the core principles and practical applications of orthogonal protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into the causality behind the selection of specific protecting group strategies, moving beyond a mere recitation of protocols to provide field-proven insights. This guide is structured to serve as a self-validating system, where the logic behind each experimental choice is elucidated, empowering researchers to not only execute but also to innovate. Through a comprehensive exploration of the major orthogonal schemes, advanced and specialized protecting groups, and their application in the synthesis of complex peptides, this document aims to be an authoritative resource for professionals in peptide research and drug development.

The Imperative for Orthogonal Protection in Peptide Synthesis

The synthesis of a peptide is a systematic process of forming amide bonds between amino acids in a predefined sequence.[1] However, the constituent amino acids possess a variety of reactive functional groups in their side chains, in addition to the α-amino and α-carboxyl groups that participate in peptide bond formation. Without a strategy to temporarily mask these reactive sites, a chaotic mixture of branched, truncated, and otherwise modified peptides would result.[2] This is where the concept of "protection" becomes critical.

Protecting groups are chemical moieties that are reversibly attached to functional groups to render them inert to specific reaction conditions.[3] The ideal protecting group exhibits the following characteristics:

  • Ease of Introduction: It can be readily and selectively introduced onto the desired functional group.

  • Stability: It remains intact under the conditions required for peptide bond formation and the deprotection of other protecting groups.

  • Ease of Removal: It can be removed in high yield under mild conditions that do not compromise the integrity of the newly formed peptide.[4]

The true power in peptide synthesis, however, lies not just in protection, but in orthogonal protection. This principle, fundamental to the synthesis of complex peptides, involves the use of multiple classes of protecting groups within the same synthetic scheme, where each class can be removed by a specific set of chemical conditions without affecting the others.[5][6] This allows for the selective deprotection of specific sites on the peptide, enabling a wide array of modifications such as branching, cyclization, and the attachment of various conjugates.[7]

The Major Orthogonal Strategies: A Tale of Two Chemistries

Two primary orthogonal protection schemes have dominated the landscape of solid-phase peptide synthesis: the Fmoc/tBu strategy and the Boc/Bzl strategy. The choice between these is a critical decision dictated by the nature of the target peptide, its length, hydrophobicity, and the presence of sensitive residues.

The Fmoc/tBu Strategy: The Modern Workhorse

The 9-fluorenylmethoxycarbonyl (Fmoc) / tert-butyl (tBu) strategy is the most widely used method in modern SPPS, primarily due to its use of milder deprotection conditions.[7]

  • α-Amino Protection: The α-amino group is protected by the base-labile Fmoc group.

  • Side-Chain Protection: The side-chain functional groups are protected by acid-labile groups, predominantly based on the tert-butyl cation (e.g., tBu ethers for Ser/Thr/Tyr, Boc for Lys/Trp, and tBu esters for Asp/Glu).[1]

The orthogonality lies in the differential lability of the protecting groups: the Fmoc group is removed by a base (typically a solution of piperidine in DMF), while the tBu-based side-chain protecting groups are stable to these conditions and are removed at the end of the synthesis with a strong acid (typically trifluoroacetic acid, TFA).[8]

Diagram: The Orthogonality of the Fmoc/tBu Strategy

Fmoc_tBu_Strategy Peptide Resin-Bound Peptide (Fmoc-AA...-AA(tBu)-Resin) Deprotection_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Peptide->Deprotection_Fmoc Base Treatment Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Peptide->Final_Cleavage Strong Acid Treatment Coupling Amino Acid Coupling Deprotection_Fmoc->Coupling Free N-terminus Coupling->Peptide Elongated Peptide Free_Peptide Free Peptide in Solution Final_Cleavage->Free_Peptide

Caption: Workflow of the Fmoc/tBu orthogonal protection strategy in SPPS.

The Boc/Bzl Strategy: The Classic Approach

The tert-butoxycarbonyl (Boc) / benzyl (Bzl) strategy, pioneered by Merrifield, relies on graded acid lability.

  • α-Amino Protection: The α-amino group is protected by the acid-labile Boc group.

  • Side-Chain Protection: Side chains are protected by benzyl-based groups, which are also acid-labile but require much stronger acidic conditions for removal.[1]

In this "quasi-orthogonal" scheme, the Boc group is removed at each cycle with a moderate acid like TFA, while the benzyl-based side-chain protecting groups remain intact. The final cleavage and deprotection of the side chains are achieved simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). While effective, the harsh final cleavage conditions can be detrimental to sensitive peptides.

A Toolkit of Selectivity: Specialized Orthogonal Protecting Groups

Beyond the two major strategies, a diverse array of "auxiliary" orthogonal protecting groups are indispensable for the synthesis of complex and modified peptides. These groups are stable to both the conditions of Fmoc/tBu and Boc/Bzl strategies and can be removed by highly specific chemical or physical stimuli.

Allyl-Based Protecting Groups: Alloc and Allyl Esters

The allyloxycarbonyl (Alloc) group for amines and allyl esters for carboxylic acids are valuable tools for orthogonal protection.[7] They are stable to both the basic conditions of Fmoc removal and the acidic conditions of tBu and Boc removal. Their removal is achieved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (PhSiH₃).[9] This allows for on-resin modifications, such as the formation of a lactam bridge for peptide cyclization.[10]

Dde and ivDde: Hydrazine-Labile Protection

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) groups are used to protect the side-chain amino groups of lysine and ornithine.[11] They are stable to both piperidine and TFA but are selectively cleaved by treatment with a dilute solution of hydrazine (typically 2% in DMF).[12] This orthogonality is frequently exploited for the synthesis of branched peptides and for the site-specific attachment of labels or other molecules.[12][13]

Trityl-Based Protecting Groups: Mtt, Mmt, and Trt

The 4-methyltrityl (Mtt), 4-methoxytrityl (Mmt), and trityl (Trt) groups are highly acid-labile protecting groups used for the side chains of various amino acids, including Lys, Orn, His, Cys, Ser, Thr, and Tyr.[1] Their lability to acid is graded, with Trt being the most labile and Mtt the least. They can be selectively removed under very mild acidic conditions (e.g., 1% TFA in DCM) in the presence of a scavenger like triisopropylsilane (TIS), while tBu-based protecting groups remain intact.[14][15] This allows for precise on-resin modifications.

Photolabile Protecting Groups: A Light-Triggered Release

Photolabile protecting groups (PLPGs) offer a unique level of orthogonality, as they are cleaved by UV light at a specific wavelength, conditions that do not affect most other protecting groups.[16] Examples include the 2-nitrobenzyl (Nb) and 2-(o-nitrophenyl) propan-1-ol (Npp-OH) groups.[10][16] This strategy is particularly useful for the synthesis of peptide arrays and for applications requiring spatiotemporal control over deprotection.

Enzyme-Labile Protecting Groups: Biocatalytic Specificity

For ultimate selectivity, enzyme-labile protecting groups can be employed. These groups are designed to be substrates for specific enzymes, allowing for their removal under exceptionally mild, aqueous conditions. For instance, a C-terminal peptide ester can be selectively cleaved by an esterase, or an N-terminal protecting group can be designed to be a substrate for a specific protease.[17][18] This approach is particularly valuable in the chemoenzymatic synthesis of peptides and proteins.

Quantitative Comparison of Orthogonal Protecting Groups

The selection of an appropriate orthogonal protecting group is a critical decision that requires a quantitative understanding of their properties. The following table provides a comparative summary of the deprotection conditions and typical performance of some common orthogonal protecting groups used in Fmoc-based SPPS.

Protecting GroupProtected FunctionalityDeprotection Reagent(s)Typical ConditionsTypical YieldOrthogonal To
Alloc Amine (Lys, Orn)Pd(PPh₃)₄, PhSiH₃Room temp, 1-2 h>95%Fmoc, tBu, Boc
Allyl Ester Carboxylic Acid (Asp, Glu)Pd(PPh₃)₄, PhSiH₃Room temp, 1-2 h>95%Fmoc, tBu, Boc
Dde/ivDde Amine (Lys, Orn)2-4% Hydrazine in DMFRoom temp, 3-10 min (x3)>95%[12]Fmoc, tBu, Boc
Mtt Amine (Lys, Orn), etc.1-2% TFA in DCM, TISRoom temp, 30-60 min>90%[15]Fmoc, tBu, Boc
Trt Amine, Thiol, Hydroxyl1% TFA in DCM, TISRoom temp, 5-15 min>95%Fmoc, tBu, Boc
Photolabile (e.g., Npb-OH) Carboxylic AcidUV light (365 nm)Varies with intensityHighMost chemical reagents
Enzyme-Labile VariesSpecific EnzymeAqueous buffer, pH 7-8HighMost chemical reagents

Experimental Protocols: A Practical Guide

The successful application of orthogonal protecting groups hinges on robust and optimized experimental protocols. The following are detailed, step-by-step methodologies for the deprotection of some key orthogonal protecting groups in the context of Fmoc-based SPPS.

Protocol 1: On-Resin Deprotection of the Alloc Group
  • Resin Swelling: Swell the Alloc-protected peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen).

  • Deprotection Cocktail: Prepare a fresh solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and PhSiH₃ (20 equivalents) in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate gently under the inert atmosphere for 1-2 hours.

  • Washing: Wash the resin thoroughly with DCM (5x), followed by a solution of sodium N,N-diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DMF (5x) and DCM (5x).[19]

Protocol 2: On-Resin Deprotection of the Dde/ivDde Group
  • Resin Swelling: Swell the Dde/ivDde-protected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection Cocktail: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction: Add the hydrazine solution to the resin and agitate at room temperature for 3-10 minutes.[12]

  • Repeat: Drain the solution and repeat the hydrazine treatment two more times.

  • Washing: Wash the resin extensively with DMF (5-7x) to remove all traces of hydrazine and the cleaved protecting group.

Protocol 3: On-Resin Deprotection of the Mtt Group
  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail: Prepare a fresh solution of 1% (v/v) TFA and 5% (v/v) TIS in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. The reaction progress can be monitored by the appearance of a yellow color in the solution, indicating the release of the Mtt cation.[20]

  • Repeat: Drain the solution and repeat the treatment with fresh deprotection cocktail until the solution remains colorless.

  • Washing and Neutralization: Wash the resin with DCM (5x), followed by a 10% solution of diisopropylethylamine (DIEA) in DMF to neutralize the resin, and finally with DMF (5x) and DCM (5x).

Case Study: Synthesis of a Cyclic RGD Glycopeptide

To illustrate the strategic application of orthogonal protecting groups, let's consider the synthesis of a cyclic glycopeptide containing the Arg-Gly-Asp (RGD) sequence, a well-known motif for integrin binding. This hypothetical synthesis will involve the formation of a lactam bridge and the incorporation of a glycosylated amino acid.

Target Peptide: cyclo-[Arg(Pbf)-Gly-Asp(OAll)-Ser(Ac₃-β-D-GlcNAc)-Lys(Alloc)]

Synthetic Strategy:

  • Solid-Phase Synthesis: The linear peptide will be assembled on a Rink Amide resin using Fmoc/tBu chemistry. Key protected amino acids will be: Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OAll)-OH, Fmoc-Ser(Ac₃-β-D-GlcNAc)-OH, and Fmoc-Lys(Alloc)-OH. The Pbf group on Arginine and the acetyl groups on the glycan are stable to the final TFA cleavage.

  • Orthogonal Deprotection for Cyclization: After assembly of the linear peptide, the allyl ester on Aspartic acid and the Alloc group on Lysine will be removed simultaneously using a palladium(0) catalyst. This will expose the side-chain carboxyl and amino groups, respectively.

  • On-Resin Cyclization: The newly deprotected side chains will be coupled on-resin using a standard peptide coupling reagent, such as HATU, to form the lactam bridge.

  • Final Cleavage: The cyclic glycopeptide will be cleaved from the resin and the remaining tBu-based protecting groups will be removed using a TFA cleavage cocktail.

Diagram: Synthetic Strategy for a Cyclic RGD Glycopeptide

Cyclic_Glycopeptide_Synthesis Start Start with Rink Amide Resin SPPS Fmoc-SPPS of Linear Peptide [Fmoc-Arg(Pbf)-Gly-Asp(OAll)-Ser(Glycan)-Lys(Alloc)-Resin] Start->SPPS Deprotection Orthogonal Deprotection (Pd(PPh₃)₄ / PhSiH₃) SPPS->Deprotection Cyclization On-Resin Cyclization (HATU) Deprotection->Cyclization Cleavage Final Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Product Purified Cyclic Glycopeptide Cleavage->Product

Caption: A strategic workflow for the synthesis of a complex cyclic glycopeptide.

This case study highlights how a multi-level orthogonal protection strategy enables the precise construction of a complex peptide architecture that would be impossible to achieve with a single class of protecting groups.

Troubleshooting and Side Reactions

Even with a well-designed orthogonal protection strategy, side reactions can occur. A proactive understanding of these potential pitfalls is essential for successful peptide synthesis.

Side ReactionDescriptionAssociated Protecting Groups/ConditionsPrevention Strategies
Aspartimide Formation Intramolecular cyclization of Asp residues, leading to the formation of a succinimide ring and potential epimerization.Fmoc deprotection (piperidine) of Asp-Xxx sequences (especially Asp-Gly, Asp-Ser, Asp-Asn).Use of protecting groups that sterically hinder the cyclization, such as Asp(OMpe) or Asp(ODmab). Use of DBU instead of piperidine for Fmoc deprotection.
Diketopiperazine Formation Cyclization of the N-terminal dipeptide, leading to its cleavage from the resin.Most prevalent with Pro and Gly as the first two amino acids in Fmoc-SPPS.Use of a sterically hindered resin (e.g., 2-chlorotrityl chloride resin). Couple the third amino acid immediately after the deprotection of the second.
Racemization Loss of stereochemical integrity at the α-carbon of the activated amino acid.Can occur during coupling, especially with His and Cys.Use of additives like HOBt or Oxyma Pure. Protection of the His side chain (e.g., with Trt or Boc).
Incomplete Deprotection Failure to completely remove a protecting group.Steric hindrance, peptide aggregation.Increase reaction time, temperature, or reagent concentration. Use microwave-assisted synthesis.
Protecting Group Migration Transfer of a protecting group from one functional group to another.Dde group can migrate under basic conditions.Use of the more sterically hindered ivDde group. Strategic placement of Dde-protected residues.

Conclusion: The Future of Orthogonal Protection

The principle of orthogonal protection is not a static concept but a continually evolving field. The development of new protecting groups with novel cleavage mechanisms, such as those removable by specific enzymes or light, will continue to expand the horizons of peptide synthesis.[16][17] These advancements will enable the creation of increasingly complex and sophisticated peptide-based therapeutics, diagnostics, and research tools. As senior application scientists, it is our responsibility to not only master the existing toolkit of orthogonal protecting groups but also to embrace and contribute to the innovations that will shape the future of peptide science. The ability to selectively manipulate the chemical landscape of a peptide is the key to unlocking its full potential, and orthogonal protection is the master key.

References

  • Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. (n.d.). PNAS. Retrieved December 21, 2025, from [Link]

  • Enzymic Protecting Group Techniques. (1994). Chemical Reviews. Retrieved December 21, 2025, from [Link]

  • Photocleavable Protecting Groups. (n.d.). In Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
  • The deprotection of Lys(Mtt) revisited. (2025). ResearchGate. Retrieved December 21, 2025, from [Link]

  • Design of functionalized cyclic peptides through orthogonal click reactions for cell culture and targeting applications. (2015). NIH. Retrieved December 21, 2025, from [Link]

  • Enzymic Protecting Group Techniques. (n.d.). Chemical Reviews. Retrieved December 21, 2025, from [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. (n.d.). Gyros Protein Technologies. Retrieved December 21, 2025, from [Link]

  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. (2022). NIH. Retrieved December 21, 2025, from [Link]

  • The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. (2025). ResearchGate. Retrieved December 21, 2025, from [Link]

  • Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. (n.d.). Aapptec Peptides. Retrieved December 21, 2025, from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved December 21, 2025, from [Link]

  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. (2023). Organic Letters. Retrieved December 21, 2025, from [Link]

  • Elimination of partial cleavage of acid labile groups during removal of Mtt protection. (n.d.). 5Z.com. Retrieved December 21, 2025, from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved December 21, 2025, from [Link]

  • How to remove Dde protection in solution phase reaction? (2019). ResearchGate. Retrieved December 21, 2025, from [Link]

  • Solid phase peptide synthesis help. (2021). Reddit. Retrieved December 21, 2025, from [Link]

  • Optimizing the removal of an ivDde protecting group. (2023). Biotage. Retrieved December 21, 2025, from [Link]

  • Solid-phase synthesis of phosphopeptides. (1989). PubMed. Retrieved December 21, 2025, from [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). PMC. Retrieved December 21, 2025, from [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014). ResearchGate. Retrieved December 21, 2025, from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. Retrieved December 21, 2025, from [Link]

  • Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved December 21, 2025, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. Retrieved December 21, 2025, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved December 21, 2025, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved December 21, 2025, from [Link]

  • c4ob00297k1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved December 21, 2025, from [Link]

  • Design and synthesis of novel cyclic RGD-containing peptides as highly potent and selective integrin alpha IIb beta 3 antagonists. (1995). PubMed. Retrieved December 21, 2025, from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved December 21, 2025, from [Link]

  • Solid-phase synthesis of phosphopeptides. (2009). Semantic Scholar. Retrieved December 21, 2025, from [Link]

  • Deprotection: The Concept of Orthogonal Sets. (n.d.). In Protective Groups in Organic Synthesis.
  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. (2025). ResearchGate. Retrieved December 21, 2025, from [Link]

  • Site-selective modification strategies in antibody–drug conjugates. (2020). Chemical Society Reviews. Retrieved December 21, 2025, from [Link]

  • Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. (2014). SciSpace. Retrieved December 21, 2025, from [Link]

  • Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. (2023). MDPI. Retrieved December 21, 2025, from [Link]

  • Synthesis of Cyclic Oligopeptides Containing an Arg-Gly-Asp (RGD) Sequence. (2025). ResearchGate. Retrieved December 21, 2025, from [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2016). PMC. Retrieved December 21, 2025, from [Link]

  • Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands. (2011). MDPI. Retrieved December 21, 2025, from [Link]

  • Synthesis of glycopeptides and glycopeptide conjugates. (2012). PMC. Retrieved December 21, 2025, from [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation. Retrieved December 21, 2025, from [Link]

Sources

Beyond Nature's Alphabet: A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The New Frontier of Peptide Therapeutics

For decades, the therapeutic potential of peptides has been recognized, offering high selectivity and low toxicity.[1] However, their widespread application has been hampered by inherent limitations such as poor metabolic stability and conformational flexibility.[2] The strategic incorporation of non-proteinogenic amino acids (NPAAs)—those not found among the 20 standard protein-coding amino acids—has emerged as a transformative approach in modern peptide drug design.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, methodologies, and impactful applications of NPAAs in creating next-generation peptide therapeutics. We will delve into the causality behind experimental choices, offering field-proven insights to unlock the full potential of this versatile class of molecules.

The Rationale for Venturing Beyond the Canonical 20

Peptides composed solely of the 20 proteinogenic amino acids are often susceptible to rapid degradation by proteases and can adopt a multitude of conformations, only one of which might be biologically active. NPAAs introduce novel chemical functionalities, stereochemistries, and backbone structures that can fundamentally alter a peptide's properties.[2] The strategic use of NPAAs is not merely about substitution but about rational design to achieve specific, quantifiable improvements in a peptide's therapeutic profile.

Core Strategies for Peptide Enhancement

The introduction of NPAAs into a peptide sequence is a deliberate strategy to overcome the inherent weaknesses of natural peptides. Key objectives include:

  • Enhancing Proteolytic Stability: A primary hurdle in peptide drug development is their short in-vivo half-life due to enzymatic degradation. NPAAs can render peptides resistant to proteases. For instance, the substitution of a naturally occurring L-amino acid with its D-enantiomer can prevent recognition by the stereospecific active sites of most proteases.[2] Sterically hindered amino acids, such as alpha-aminoisobutyric acid (Aib), can physically shield adjacent peptide bonds from enzymatic cleavage.[2][4]

  • Constraining Conformation: Many peptides are conformationally flexible in solution, which can lead to reduced receptor binding affinity. Specific NPAAs can induce and stabilize secondary structures like helices and turns.[5][6] This conformational rigidity can "lock" the peptide into its bioactive conformation, thereby increasing its potency and receptor selectivity.[2][5] For example, Aib is a potent helix-inducing residue due to the steric hindrance imposed by its gem-dimethyl group.[4][7]

  • Improving Pharmacokinetic Profiles: NPAAs can be used to modulate a peptide's physicochemical properties, such as lipophilicity, to improve absorption, distribution, metabolism, and excretion (ADME). Modifications like N-methylation of the peptide backbone can enhance membrane permeability and oral bioavailability by reducing the number of hydrogen bond donors.[8][9][10]

  • Expanding Chemical Diversity: The vast array of available NPAAs provides a chemical toolkit far exceeding that of the 20 proteinogenic amino acids.[8][11] This allows for the introduction of unique side chains and functional groups to fine-tune interactions with biological targets or to introduce novel functionalities like fluorescent probes.[4][11]

A Universe of Building Blocks: Classifying Non-Proteinogenic Amino Acids

The structural diversity of NPAAs is immense, with over 500 naturally occurring and thousands more synthetically accessible.[12] They can be broadly categorized based on their structural modifications:

CategoryDescriptionExamplesImpact on Peptide Properties
D-Amino Acids Enantiomers of the natural L-amino acids.D-Alanine, D-PhenylalanineIncreased resistance to proteolysis.[2] Can induce specific turn structures.
α,α-Disubstituted Amino Acids Have two substituents on the α-carbon.α-Aminoisobutyric acid (Aib)Induce helical conformations, restrict backbone flexibility.[4][5]
β- and γ-Amino Acids Have the amino group on the second (β) or third (γ) carbon from the carboxyl group.β-Alanine, GabapentinCreate novel backbone structures, influence folding, and can improve metabolic stability.[5][13][14]
N-Alkylated Amino Acids Have an alkyl group on the backbone nitrogen.N-Methylglycine (Sarcosine)Increase membrane permeability, enhance oral bioavailability, and provide resistance to proteolysis.[8][9]
Side-Chain Modified Amino Acids Possess modified or unnatural side chains.Ornithine, Citrulline, 4-FluorophenylalanineIntroduce new chemical functionalities, alter hydrophobicity, and enhance receptor binding.[9][15]

Synthetic Strategies: Incorporating NPAAs into Peptides

The workhorse for creating peptides with NPAAs is Solid-Phase Peptide Synthesis (SPPS).[16] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[17][18]

The SPPS Workflow: A Step-by-Step Protocol

The fundamental cycle of SPPS remains the same for both proteinogenic and non-proteinogenic amino acids, but the unique nature of NPAAs often requires protocol optimization.[16]

General Fmoc-Based Solid-Phase Peptide Synthesis Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.[17]

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA) in DMF and add it to the resin.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.[2]

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Cleave the completed peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[16]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

Causality in Experimental Choices: Overcoming Synthetic Challenges

The incorporation of certain NPAAs can present synthetic challenges. For example, sterically hindered amino acids like Aib require optimized coupling conditions to achieve high yields.[2] This often involves using more potent coupling reagents like HATU or extending the coupling time.[2]

spss_workflow cluster_cycle Iterative Cycle Resin Resin Swelling Deprotection Deprotection Resin->Deprotection 2. Fmoc Deprotection Washing_1 Washing_1 Deprotection->Washing_1 Wash Next_AA_Coupling Next_AA_Coupling Washing_1->Next_AA_Coupling 3. Next AA Coupling Coupling Coupling Coupling->Resin 1. First AA Coupling Repeat Repeat Next_AA_Coupling->Repeat Repeat n times Repeat->Deprotection Final_Cleavage Cleavage & Purification Repeat->Final_Cleavage Final Cycle

Caption: Generalized workflow for Fmoc-based solid-phase peptide synthesis.

Quantifying the Impact: Case Studies and Data

The theoretical benefits of incorporating NPAAs are borne out by numerous successful examples in peptide drug development.

Semaglutide (Ozempic®): A Case Study in Stability and Half-Life Extension

Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes, is an excellent example of the power of NPAAs.[1] The native GLP-1 has a very short half-life. In Semaglutide, Alanine at position 8 is replaced by Aib.[1] This substitution protects the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[1] Furthermore, the attachment of a C18 fatty diacid chain to Lysine at position 26 allows the peptide to bind to serum albumin, dramatically extending its half-life.[1]

Octreotide: Enhancing Stability through D-Amino Acids

Octreotide is a synthetic analog of the natural hormone somatostatin. Native somatostatin has a half-life of only 1-2 minutes in human plasma.[10] In Octreotide, the L-Tryptophan at position 8 is replaced with D-Tryptophan, among other modifications.[10] This single stereochemical inversion significantly increases the peptide's resistance to enzymatic degradation, extending its half-life to about 1.5 hours.[10]

PeptideKey NPAA IncorporationConsequenceTherapeutic Application
Semaglutide Aib at position 8, C18 fatty diacid on Lys26Increased stability against DPP-4, extended half-life.[1]Type 2 Diabetes
Tirzepatide Two Aib residues, C20 fatty diacid moietyProtection against peptidase degradation, extended half-life.[19]Type 2 Diabetes
Octreotide D-Tryptophan at position 8Increased resistance to enzymatic degradation.[10]Acromegaly, Carcinoid Tumors
Cyclosporine N-methylated amino acids, other unusual amino acidsImproved stability and pharmacokinetics.[19]Immunosuppression

Experimental Protocols for Peptide Characterization

The successful synthesis of a peptide containing NPAAs must be followed by rigorous characterization to confirm its identity, purity, and stability.

Protocol: In Vitro Proteolytic Stability Assay

This protocol is essential for evaluating the success of NPAA incorporation in enhancing a peptide's resistance to enzymatic degradation.

  • Peptide Solution Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme/Serum Incubation: Add the peptide solution to either a solution of a specific protease (e.g., trypsin, chymotrypsin) or to human serum.[2]

  • Time-Course Sampling: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[2]

  • Quenching and Protein Precipitation: Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution, such as 10% trichloroacetic acid (TCA), and incubate on ice to precipitate proteins.[2]

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.[2]

  • Analysis: Analyze the supernatant, which contains the peptide and its degradation products, by RP-HPLC.[2]

  • Data Interpretation: Quantify the peak area of the intact peptide at each time point to determine its degradation rate and half-life.

stability_assay_workflow start Peptide in Buffer incubation Incubate with Protease/Serum at 37°C start->incubation sampling Collect Aliquots Over Time incubation->sampling quenching Quench with TCA sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation analysis Analyze Supernatant by RP-HPLC centrifugation->analysis end Determine Degradation Rate analysis->end

Caption: Workflow for an in vitro proteolytic stability assay.

Conclusion and Future Outlook

The incorporation of non-proteinogenic amino acids represents a paradigm shift in peptide drug discovery, offering a robust set of tools to overcome the traditional limitations of peptide-based therapeutics.[1][3] By rationally designing peptides with enhanced stability, constrained conformations, and improved pharmacokinetic properties, researchers can unlock the full therapeutic potential of this important class of molecules.[2][8] The continued exploration of novel NPAA structures and synthetic methodologies will undoubtedly lead to the development of the next generation of highly effective and bioavailable peptide drugs.

References

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]

  • Bio-Synthesis Inc. (n.d.). Unnatural / Unusual Amino Acids. Bio-Synthesis Inc. [Link]

  • Brieflands. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands. [Link]

  • Balaram, P. (2004). Non-protein amino acids in peptide design. Publications of the IAS Fellows. [Link]

  • Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. PubMed Central. [Link]

  • ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to... ResearchGate. [Link]

  • ResearchGate. (2020). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis. [Link]

  • American Chemical Society. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. [Link]

  • LifeTein Peptide Blog. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Use of Non-Proteinogenic Amino Acids in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • PubMed. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. PubMed. [Link]

  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Wikipedia. [Link]

  • Journal of the American Chemical Society. (n.d.). Solid-phase, solution, and segment condensation peptide syntheses incorporating chromium carbene complex-derived nonproteinogenic ("unnatural") amino acid fragments. Journal of the American Chemical Society. [Link]

  • Springer. (n.d.). Non-Protein Amino Acids in the Design of Secondary Structure Scaffolds. Springer. [Link]

  • ResearchGate. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. ResearchGate. [Link]

  • ACS Biomaterials Science & Engineering. (2020). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Biomaterials Science & Engineering. [Link]

  • Protein Engineering, Design and Selection. (n.d.). Structural and thermodynamic consequences of introducing α-aminoisobutyric acid in the S peptide of ribonuclease S. Oxford Academic. [Link]

  • Kyushu University. (n.d.). Carbon nanotubes functionalized with α-aminoisobutyric acid-containing peptide increase gene delivery efficiency in plant mitochondria. Kyushu University. [Link]

  • MDPI. (n.d.). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. MDPI. [Link]

  • MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. [Link]

  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. CORE. [Link]

  • Wiley-VCH. (n.d.). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH. [Link]

  • PubMed Central. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PubMed Central. [Link]

  • PubMed Central. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

Sources

The Strategic Imperative of Chirality: A Technical Guide to D-Amino Acid Incorporation in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of peptide drug development, the strategic incorporation of D-amino acids represents a pivotal shift from mimicking nature to mastering it. While biological systems are overwhelmingly homochiral, built from L-amino acids, this very uniformity presents a significant hurdle for peptide therapeutics: rapid proteolytic degradation. This in-depth technical guide provides a comprehensive exploration of the principles, methodologies, and profound implications of incorporating D-amino acid enantiomers into peptide scaffolds. We will delve into the core advantages of this approach, from conferring remarkable resistance to enzymatic breakdown to precisely modulating peptide conformation and receptor interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the transformative potential of D-amino acids to engineer next-generation peptide therapeutics with enhanced stability, bioavailability, and efficacy.

The Fundamental Challenge: The Ephemeral Nature of L-Peptides

Peptides composed exclusively of L-amino acids, the building blocks of natural proteins, are inherently susceptible to rapid degradation by a vast arsenal of endogenous proteases.[1][2][3] These enzymes, which play crucial roles in protein turnover and regulation, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[3][4] This enzymatic vulnerability translates to a short in vivo half-life for most natural peptides, severely limiting their therapeutic potential.[3][5] The fleeting existence of L-peptides in biological systems necessitates strategies to shield them from this proteolytic onslaught.

The D-Amino Acid Solution: A Stereochemical Shield

The introduction of D-amino acids, the non-superimposable mirror images of their L-counterparts, provides a powerful and elegant solution to the challenge of proteolytic instability.[3][6] The altered stereochemistry at the alpha-carbon of a D-amino acid residue creates a peptide backbone that is sterically hindered and largely unrecognizable to the active sites of most proteases.[3] This "stereochemical shield" effectively renders the adjacent peptide bonds resistant to cleavage, significantly extending the peptide's half-life in biological fluids.[1][5][7]

The advantages of incorporating D-amino acids extend beyond simple stability and can be categorized as follows:

  • Enhanced Proteolytic Stability: As discussed, this is the primary and most well-established benefit, leading to a longer duration of action.[1][2][3][5][8]

  • Modulation of Secondary Structure: D-amino acids can be strategically placed to either induce or disrupt specific secondary structures like α-helices and β-turns.[1] This conformational control is critical for optimizing receptor binding and biological activity.

  • Improved Bioavailability: Increased stability against enzymatic degradation can lead to improved oral and systemic bioavailability of peptide drugs.[3][5][9]

  • Unique Biological Activities: The altered three-dimensional shape of a D-amino acid-containing peptide can modulate its binding affinity and selectivity for its target receptor, sometimes leading to the development of superagonists or selective antagonists.[3][5]

  • Reduced Immunogenicity: In some instances, peptides composed entirely of D-amino acids may exhibit reduced immunogenicity compared to their L-enantiomers.[1]

Caption: Figure 1. Chiral nature of L- and D-amino acids.

Engineering Stability: Design and Synthesis of D-Amino Acid-Containing Peptides

The synthesis of peptides containing D-amino acids is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols.[10] The core methodology remains the same, with the simple substitution of the desired Fmoc-protected D-amino acid at the appropriate coupling step.

Detailed Protocol: Solid-Phase Synthesis of a D-Amino Acid-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide with a D-amino acid substitution using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected L- and D-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Workflow:

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Initial Fmoc Deprotection Resin->Deprotection1 Coupling1 3. First Amino Acid Coupling (L- or D-) Deprotection1->Coupling1 Wash1 4. Washing Coupling1->Wash1 Deprotection2 5. Fmoc Deprotection Wash1->Deprotection2 Coupling2 6. Subsequent Amino Acid Coupling (L- or D-) Deprotection2->Coupling2 Wash2 7. Washing Coupling2->Wash2 Repeat 8. Repeat Steps 5-7 Wash2->Repeat Cleavage 9. Cleavage from Resin Repeat->Cleavage After final amino acid Purification 10. Purification & Lyophilization Cleavage->Purification

Caption: Figure 2. Solid-Phase Peptide Synthesis (SPPS) Workflow.

Step-by-Step Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel for 30-60 minutes.

  • Initial Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • First Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (L- or D-) (3-5 equivalents) using a coupling agent like DIC and an additive such as HOBt in DMF.[3]

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

    • Wash the resin extensively with DMF, DCM, and MeOH to remove unreacted reagents.

  • Subsequent Amino Acid Cycles:

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Wash thoroughly as in step 2.

    • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (L- or D-) (3-5 equivalents) with a coupling reagent like HBTU and a base such as DIPEA in DMF.[3] Add this solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin as in step 3.

  • Repeat: Continue the deprotection, coupling, and washing cycles for each amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin to cleave the peptide from the resin and remove the side-chain protecting groups. Agitate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then lyophilize. The crude peptide is then purified by reverse-phase HPLC.

Quantifying the Impact: Experimental Evaluation of D-Amino Acid-Containing Peptides

The successful incorporation of D-amino acids must be validated through rigorous experimental evaluation. The following protocols are essential for characterizing the enhanced properties of these modified peptides.

Protease Stability Assay

This assay directly measures the resistance of a peptide to enzymatic degradation.

Detailed Protocol:

  • Preparation:

    • Prepare stock solutions of the L-peptide and its D-amino acid-containing analog in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.[3]

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution to achieve the desired final concentrations.

    • Incubate the reactions at 37°C.[3]

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

    • Immediately quench the enzymatic reaction by adding a quenching agent (e.g., TFA or an appropriate protease inhibitor).

  • Analysis:

    • Analyze the samples by reverse-phase HPLC. The amount of remaining intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.

  • Data Presentation: Plot the percentage of intact peptide remaining versus time for both the L- and D-amino acid-containing peptides.

Table 1: Representative Protease Stability Data

Time (hours)% L-Peptide Remaining% D-Amino Acid Peptide Remaining
0100100
16598
41595
8<592
24085
Receptor Binding Assay

This assay determines the affinity of the peptide for its target receptor.

Detailed Protocol:

  • Materials:

    • Cell membranes from a cell line overexpressing the target receptor.

    • A radiolabeled ligand known to bind to the receptor.

    • Unlabeled test peptides (L- and D-analogs).

    • Binding buffer.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled test peptides.

    • Add the cell membrane preparation to initiate the binding reaction.[3]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[3]

  • Separation: Separate the bound and free radioligand (e.g., by filtration).

  • Quantification: Measure the radioactivity of the bound ligand.

  • Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, which can be converted to the inhibition constant (Ki).

Conformational Consequences and Therapeutic Applications

The introduction of a D-amino acid can have profound effects on the peptide's three-dimensional structure.[1][11] While L-amino acids favor right-handed α-helices, D-amino acids can stabilize left-handed helices or induce β-turns, which can be crucial for receptor recognition and activation.[1][12] This conformational plasticity is a powerful tool for fine-tuning the biological activity of a peptide.

The enhanced stability and modulated activity of D-amino acid-containing peptides have led to their successful application in various therapeutic areas:

  • Antimicrobial Peptides: D-peptides have shown significant promise as antimicrobial agents, as they are effective against bacteria and less susceptible to degradation by bacterial proteases.[5][7][13]

  • Enzyme Inhibitors: Due to their prolonged stability, D-peptides can serve as potent and long-lasting enzyme inhibitors.[5]

  • Hormone Analogs: Many peptide hormone analogs incorporate D-amino acids to increase their duration of action. A classic example is the development of long-acting enkephalin analogs for pain management.[14]

  • Drug Delivery: The stability of D-peptides makes them attractive candidates for use in drug delivery systems to target specific tissues or cells.[5][9]

Conclusion and Future Directions

The incorporation of D-amino acids is a cornerstone of modern peptide drug design, offering a robust and versatile strategy to overcome the inherent limitations of native peptides.[1][3] The resulting enhancement in proteolytic stability, coupled with the ability to fine-tune conformation and bioactivity, has paved the way for the development of more effective and bioavailable peptide therapeutics. Future research will undoubtedly focus on the rational design of D-amino acid-containing peptides with even greater receptor selectivity and novel biological functions. The continued refinement of synthetic and analytical techniques will further accelerate the discovery and development of the next generation of D-peptide therapeutics, solidifying their place in the modern pharmacopeia.

References

  • The Strategic Incorporation of D-Amino Acids in Peptide Drug Design - Benchchem. (URL: )
  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (URL: [Link])

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PubMed Central. (URL: [Link])

  • Should My Peptides Have D-Amino Acids? - LifeTein. (URL: [Link])

  • D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide - Benchchem. (URL: )
  • How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance - Let's Talk Academy. (URL: [Link])

  • New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - Frontiers. (URL: [Link])

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine - Bentham Science Publishers. (URL: [Link])

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine - PubMed. (URL: [Link])

  • Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed. (URL: [Link])

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - ScienceOpen. (URL: [Link])

  • D-amino acid peptides to resist common proteases - LifeTein. (URL: [Link])

  • LifeTein synthesis: D-amino acid peptides. (URL: [Link])

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - NIH. (URL: [Link])

  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv. (URL: [Link])

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - Frontiers. (URL: [Link])

  • Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PubMed Central. (URL: [Link])

  • Solid-Phase Peptide Synthesis of d-Amino Acids - Scholarly Commons. (URL: [Link])

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PubMed Central. (URL: [Link])

  • The Use of d-Amino Acids for Peptide Self-assembled Systems - Books. (URL: [Link])

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed. (URL: [Link])

  • Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC - NIH. (URL: [Link])

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. (URL: [Link])

  • Advancing d-amino acid-containing peptide discovery in the metazoan - PMC. (URL: [Link])

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF - ResearchGate. (URL: [Link])

  • D-amino acid substituted peptides - Preprints.org. (URL: [Link])

  • Conformations of amino acids and peptides. (URL: )
  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues | ACS Omega. (URL: [Link])

  • D-amino acid containing peptides in animals. Bold and underlined... - ResearchGate. (URL: [Link])

  • Molecular and Physiological Characterization of a Receptor for d-Amino Acid-Containing Neuropeptides | ACS Chemical Biology. (URL: [Link])

  • Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members | PNAS. (URL: [Link])

  • Amino acid - Wikipedia. (URL: [Link])

  • L/D-Amino Acids: Differences and Importance - BioPharmaSpec. (URL: [Link])

Sources

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling and Application of Boc-D-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in peptide synthesis and drug development, Nα-Boc-Nδ-Fmoc-D-ornithine, or Boc-D-Orn(Fmoc)-OH, is a cornerstone building block. Its unique orthogonal protection scheme, with the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain δ-amino group, offers precise control in the intricate choreography of solid-phase peptide synthesis (SPPS). However, mastery of its application is predicated on a thorough understanding of its safe handling. This guide provides an in-depth, experience-driven perspective on the safety and handling of this compound, moving beyond mere procedural lists to elucidate the scientific rationale behind each precaution.

Hazard Identification and Risk Assessment: Understanding the Molecule

While specific toxicological data such as LD50/LC50 values for this compound are not extensively documented, it is imperative to treat it with the caution afforded to all specialized laboratory chemicals.[1] The primary risks associated with this compound, a white to off-white powder, stem from its physical form and its reactivity under certain conditions.

Core Hazards:

  • Inhalation: As a fine powder, there is a potential for aerosolization during handling, leading to respiratory tract irritation.[2]

  • Skin and Eye Contact: Direct contact with the powder can cause irritation.

  • Reactivity: While stable under recommended storage conditions, it can react violently with strong oxidizing agents, strong acids, and strong alkalis.[3] The Boc and Fmoc protecting groups are designed to be cleaved under specific acidic and basic conditions, respectively.[4] Inadvertent exposure to incompatible substances can lead to uncontrolled deprotection and potential generation of byproducts.

A comprehensive risk assessment should be conducted before any new procedure involving this compound is undertaken. This assessment should consider the scale of the reaction, the solvents and reagents being used in conjunction with it, and the potential for aerosolization.

Personal Protective Equipment (PPE): An Essential Barrier

The consistent and correct use of PPE is the most critical line of defense against exposure. The following table outlines the recommended PPE, with an emphasis on the rationale for each selection.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard.Protects eyes from airborne powder and potential splashes of solutions containing the compound.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness).Prevents direct skin contact.[5] It is crucial to consult the glove manufacturer's compatibility chart for breakthrough times with the specific solvents being used (e.g., DMF, DCM).
Skin and Body Protection A fully buttoned laboratory coat.Protects skin and clothing from contamination.[6]
Respiratory Protection A NIOSH-approved N95 dust mask is recommended when handling the solid outside of a certified chemical fume hood.[1]Minimizes the inhalation of fine powder. For procedures with a high likelihood of aerosolization, working within a fume hood is the preferred engineering control.[7]

Diagram: PPE Protocol for Handling this compound

PPE_Protocol Start Prepare for Handling Coat Don Lab Coat Start->Coat Goggles Don Safety Goggles/ Face Shield Gloves Don Nitrile Gloves Goggles->Gloves Respirator Don N95 Respirator (if required) Gloves->Respirator Coat->Goggles Handle Proceed with Handling Protocol Respirator->Handle Spill_Response Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major PPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->PPE Evacuate Evacuate Area & Alert EHS LargeSpill->Evacuate Contain Contain Spill (Absorbent material) PPE->Contain Cleanup Sweep/Scoop into Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose

Caption: Decision and action flow for spill response.

Waste Disposal: Environmental Responsibility

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations. [7]All chemical waste should be treated as hazardous unless confirmed otherwise by an environmental health and safety professional. [8]

  • Unused Compound: Collect any unused or waste this compound in a clearly labeled, sealable hazardous waste container. [8]* Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container. [1][8]* Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not dispose of this chemical down the sink or in regular trash. [8]

Application in Peptide Synthesis: A Note on Safety in Practice

This compound is a key component in Fmoc-based solid-phase peptide synthesis. [1]The process involves cycles of deprotection and coupling. The deprotection step for the Fmoc group typically uses a 20% solution of piperidine in DMF, which is a hazardous reagent in its own right and requires careful handling in a fume hood. The final cleavage of the peptide from the resin and removal of the Boc group often involves strong acids like trifluoroacetic acid (TFA). [4]Therefore, the safety protocols for using this compound must be integrated into the broader safety plan for the entire synthesis workflow, considering the hazards of all reagents involved.

By understanding the chemical nature of this compound and adhering to these rigorous safety and handling protocols, researchers can confidently and safely harness its capabilities to advance the frontiers of drug discovery and biochemical research.

References

  • MSDS of Fmoc-N-Me-D-Orn(Boc)-OH. (2019-09-27). [Link]

  • Severn Biotech. Fmoc-Trp(Boc)-OH >98%_sds. [https://www.severnbiotech.com/sds/60-1140-25 Fmoc-Trp(Boc)-OH SDS.pdf]([Link] Fmoc-Trp(Boc)-OH SDS.pdf)

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • AAPPTec, LLC. Safety Data Sheet: Fmoc-Phe(Boc-4-NH2)-OH. [Link]

  • Carl ROTH. Safety Data Sheet: Fmoc-L-Ornithine-(Boc). [Link]

  • US EPA. Personal Protective Equipment. (2025-09-12). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis. [Link]

Sources

Methodological & Application

Protocol for incorporating Boc-D-Orn(Fmoc)-OH in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Incorporation of Boc-D-Orn(Fmoc)-OH in Solid-Phase Peptide Synthesis

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details the strategic use of Nα-Boc-Nδ-Fmoc-D-ornithine (this compound), a uniquely protected amino acid derivative, in solid-phase peptide synthesis (SPPS). The orthogonal nature of its protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group—provides chemists with precise control for the synthesis of complex peptide architectures. This guide provides an in-depth exploration of the underlying chemical principles, detailed step-by-step protocols for incorporation and selective deprotection, and expert insights into optimizing workflows for the creation of branched and cyclic peptides.

Introduction: The Principle of Orthogonality

In the complex art of peptide synthesis, the strategic use of protecting groups is fundamental.[1][2] An orthogonal protection strategy employs multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[1][3][4] this compound is a prime exemplar of this principle, designed for advanced applications where selective modification is required.

The core utility of this reagent lies in its dual-protection scheme:

  • Nα-Boc group: Protects the alpha-amino group, the site of linear peptide chain elongation. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[3][][6]

  • Nδ-Fmoc group: Protects the side-chain delta-amino group of ornithine. This group is stable during the acid-mediated Boc deprotection cycles but can be selectively removed on-resin using a mild base, typically piperidine.[7][8]

This elegant orthogonality allows for the synthesis of a linear peptide backbone via a Boc-SPPS strategy, followed by the selective deprotection of the ornithine side chain to initiate the synthesis of a second peptide chain, creating a branched structure. This capability is invaluable for developing peptide vaccines, drug delivery systems, and complex biomaterials.[9]

Chemical Logic and Workflow Visualization

The strategic power of this compound stems from the differential lability of its protecting groups. This allows for two distinct pathways of deprotection, enabling either linear chain extension or side-chain modification.

G cluster_main This compound Structure cluster_deprotection Orthogonal Deprotection Pathways cluster_application Synthetic Application A Boc-NH-CH(R)-COOH | (CH₂)₃ | NH-Fmoc B Treat with Acid (TFA) A->B α-Amino Deprotection C Treat with Base (Piperidine) A->C δ-Amino Deprotection D H₂N-CH(R)-COOH | (CH₂)₃ | NH-Fmoc B->D E Boc-NH-CH(R)-COOH | (CH₂)₃ | NH₂ C->E F Linear Peptide Chain Elongation D->F G Side-Chain Branching or Cyclization E->G

Caption: Orthogonal deprotection of this compound.

Materials and Reagents

Category Reagent/Material Grade/Specification
Amino Acids This compoundPeptide Synthesis Grade
Other Boc-protected amino acidsPeptide Synthesis Grade
Resins Merrifield Resin100-200 mesh, 1% DVB
PAM ResinFor C-terminal carboxylic acids
Solvents N,N-Dimethylformamide (DMF)Anhydrous, Amine-free
Dichloromethane (DCM)Peptide Synthesis Grade
Isopropanol (IPA)ACS Grade
Diethyl EtherAnhydrous
Coupling Reagents HBTU, HATU, or HCTU
HOBt or Oxyma
N,N'-Diisopropylcarbodiimide (DIC)
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade
Deprotection Reagents Trifluoroacetic acid (TFA)Reagent Grade, >99%
PiperidineAnhydrous
Scavengers Triisopropylsilane (TIS)>98%
WaterDeionized
Dithiothreitol (DTE)For Trp, Cys, Met containing peptides[10]
Monitoring Ninhydrin (Kaiser Test) Kit

Detailed Experimental Protocols

This section provides a step-by-step methodology for incorporating this compound into a peptide sequence using manual Boc-SPPS, followed by selective side-chain deprotection to create a branch point.

Protocol 1: Incorporation of this compound

This protocol assumes a peptide chain is already initiated on a solid support (e.g., Merrifield resin) and the N-terminal residue has been deprotected.

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 30 minutes, followed by DMF for another 30 minutes.[4]

    • Ensure the N-terminal Boc group of the preceding amino acid has been removed using TFA and the resulting amine salt has been neutralized.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and an activating agent such as HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution and vortex briefly. The solution should change color, indicating activation. This pre-activation should be performed immediately before addition to the resin.

  • Coupling Reaction:

    • Drain the DMF from the swollen peptide-resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor reaction completion.[11] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step may be repeated.

    • Once complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

Protocol 2: Linear Chain Elongation (Post-Incorporation)

To continue building the primary peptide chain, the newly introduced α-Boc group must be removed.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin. It is recommended to add a scavenger like 0.5% DTE if the sequence contains sensitive residues.[6][10]

    • Agitate for 20-30 minutes at room temperature.[12]

    • Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).[10]

  • Neutralization:

    • To deprotonate the N-terminal ammonium salt, wash the resin with a solution of 10% DIPEA in DCM (2 x 2 minutes).[10]

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) to prepare for the next coupling cycle.

Protocol 3: Selective On-Resin Fmoc Deprotection (Branch Point Creation)

This is the critical step for exposing the ornithine side-chain amine for branching. This protocol should only be performed after the linear peptide sequence is complete.

  • Resin Preparation:

    • Ensure the final α-Boc group of the linear chain is still intact.

    • Swell the peptide-resin in DMF for 30 minutes.

  • Selective Fmoc Removal:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.[1][7]

    • Agitate for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete deprotection.[1]

    • The Fmoc group's strong UV absorbance can be used to monitor the completion of the deprotection.[7]

  • Washing:

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the fulvene-piperidine adduct.[7] Residual base can interfere with the subsequent coupling step.

    • The resin now possesses a free δ-amino group on the ornithine side chain, ready for branch synthesis.

Protocol 4: Final Cleavage and Global Deprotection

Once all synthesis is complete, the peptide is cleaved from the resin, and all remaining protecting groups (including the α-Boc group and acid-labile side-chain groups) are removed.

  • Resin Preparation:

    • Wash the final peptide-resin with DCM and dry thoroughly under high vacuum for at least 4 hours.[13]

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a sealed vessel.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

Workflow and Troubleshooting

spss_workflow cluster_linear Linear Chain Elongation cluster_branch Side-Chain Branching start Start with N-terminally Deprotected Peptide-Resin swell Swell Resin (DCM then DMF) start->swell couple_boc_orn Activate & Couple This compound swell->couple_boc_orn wash1 Wash (DMF, DCM) couple_boc_orn->wash1 kaiser1 Kaiser Test wash1->kaiser1 kaiser1->couple_boc_orn Positive boc_deprotect Boc Deprotection (50% TFA/DCM) kaiser1->boc_deprotect Negative neutralize Neutralize (10% DIPEA/DCM) boc_deprotect->neutralize couple_next_aa Couple Next Boc-AA-OH neutralize->couple_next_aa wash2 Wash couple_next_aa->wash2 repeat_linear Repeat until Linear Chain Complete wash2->repeat_linear repeat_linear->boc_deprotect No fmoc_deprotect Selective Fmoc Deprotection (20% Piperidine/DMF) repeat_linear->fmoc_deprotect Yes wash3 Wash Extensively (DMF) fmoc_deprotect->wash3 couple_branch Couple First AA of Branch wash3->couple_branch cleavage Final Cleavage & Deprotection (TFA Cocktail) couple_branch->cleavage After Branch Synthesis purify Purify (RP-HPLC) cleavage->purify finish Branched Peptide purify->finish

Caption: Workflow for synthesizing a branched peptide using this compound.

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance; peptide aggregation; poor reagent quality.Double couple (repeat the coupling step). Use a stronger activating agent like HATU. Ensure DMF is amine-free.
Premature Fmoc Loss Residual acid from Boc deprotection not fully neutralized.Ensure thorough neutralization and washing steps after TFA treatment. Use 10% DIPEA in DCM, not DMF, for neutralization.
Incomplete Fmoc Deprotection Peptide aggregation hindering access of piperidine.Increase deprotection time. Use a stronger base solution like 2% DBU/2% piperidine in DMF, but be cautious of side reactions like aspartimide formation.[3]
Low Yield After Cleavage Incomplete cleavage; peptide adsorption to resin.Increase cleavage time. Ensure resin is completely dry before adding the cleavage cocktail. Use appropriate scavengers.

Conclusion

This compound is a powerful and versatile tool for the synthesis of non-linear peptides. Its orthogonal protecting groups afford the synthetic chemist precise and independent control over the α-amino and δ-amino functionalities. By following the detailed protocols outlined in this guide, researchers can confidently incorporate this building block to construct sophisticated branched peptides for a wide range of applications in chemical biology, drug discovery, and materials science. The successful application of this reagent is predicated on a firm understanding of orthogonal protection strategies and adherence to meticulous experimental technique.

References

  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • APPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Orthogonal Protection Strategy in Fmoc Chemistry: An In-depth Technical Guide.
  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • BenchChem. (2025). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Step-by-Step Guide for Boc-His(Boc)-OH Deprotection in Solid-Phase Peptide Synthesis (SPPS).
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Machado, et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther, 20, 53–69.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Scientific Diagram].
  • Biotage. (n.d.). Synthesis of a Branched Peptidoglycan Mimic and Multiple Antigenic Peptide (MAP) Using Branches™.
  • BenchChem. (2025). Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Boc-Orn(Fmoc)-OH in Advancing Peptide Therapeutics. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Orn(Boc)-OH.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

Sources

Introduction: The Strategic Advantage of Orthogonal Protection

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the theory and practice of utilizing Nα-Boc-Nδ-Fmoc-D-ornithine in solid-phase peptide synthesis.

In the intricate field of peptide synthesis, the ability to selectively manipulate functional groups is paramount. Nα-Boc-Nδ-Fmoc-D-ornithine, hereafter referred to as Boc-D-Orn(Fmoc)-OH, is a uniquely valuable building block designed for just this purpose. It embodies the principle of orthogonal protection, a cornerstone of modern peptide chemistry that allows for the stepwise and controlled assembly of complex peptide architectures.[1] This derivative is specifically tailored for Boc-based solid-phase peptide synthesis (SPPS), where the temporary Nα-Boc group is removed with acid at each cycle, while the semi-permanent Nδ-Fmoc group on the side chain remains stable.[2][3] The Fmoc group can later be selectively removed under mild basic conditions, opening a gateway for specific side-chain modifications such as lactam bridge formation for cyclization, peptide branching, or the attachment of reporter molecules.[4][5]

This application note provides a comprehensive guide for researchers and drug development professionals on the effective coupling of this compound. We will delve into the causality behind choosing specific coupling methodologies, provide detailed, field-proven protocols, and offer troubleshooting advice to ensure the successful incorporation of this versatile amino acid into novel peptide structures.

Core Principles: Navigating Boc-SPPS with an Fmoc Side Chain

The successful application of this compound hinges on a robust understanding of the Boc/Bzl SPPS strategy, into which this orthogonally protected amino acid is introduced.

  • Nα-Protection (Temporary): The tert-butoxycarbonyl (Boc) group protects the alpha-amino terminus. It is quantitatively removed at the beginning of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[][7]

  • Nδ-Protection (Semi-Permanent): The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the side-chain delta-amino group. It is stable to the acidic conditions used for Boc removal but is labile to basic conditions, such as treatment with piperidine.[8][9] This differential stability is the key to its utility.[]

  • Orthogonality in Action: This protection scheme allows for the complete assembly of the linear peptide backbone using standard Boc-SPPS. Once the full-length peptide is synthesized, but before cleavage from the resin, the ornithine side chain can be exclusively deprotected by treating the resin with a mild base, exposing the δ-amino group for further chemistry.[2]

Diagram 1: Orthogonal protection strategy of this compound.

Coupling Methodologies: Activating the Carboxyl Group

The formation of a peptide bond is not spontaneous; it requires the activation of the carboxylic acid of the incoming amino acid to make it susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[11] The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly racemization.[12]

Carbodiimide-Mediated Coupling (DIC/HOBt)

This is a classic, cost-effective method. Diisopropylcarbodiimide (DIC) is a liquid activator that reacts with the Boc-amino acid to form a highly reactive O-acylisourea intermediate.[13] However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is essential.[12][13] HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable, less prone to racemization, and reacts efficiently with the amine to form the desired peptide bond.[14]

Aminium/Uronium Salt-Mediated Coupling (HBTU/HATU)

Reagents like HBTU and HATU are highly efficient, pre-activated forms of HOBt and HOAt, respectively.[13][14] They react directly with the carboxylate of the amino acid (formed in the presence of a non-nucleophilic base like DIPEA) to generate the active ester in situ.[15] These reagents are known for their rapid reaction times and high coupling efficiencies, making them the preferred choice for sterically hindered amino acids or "difficult" sequences prone to aggregation.[12][16] HATU is generally considered more reactive than HBTU and is particularly effective at minimizing racemization.[14]

Diagram 2: Simplified mechanism of HBTU-mediated carboxyl activation.
Data Summary: Comparison of Common Coupling Reagents
Reagent/SystemClassRelative SpeedCoupling EfficiencyRacemization RiskKey Considerations
DIC / HOBt CarbodiimideModerateGood-ExcellentLow (with HOBt)Cost-effective; DIC is a liquid; byproduct (DIU) is soluble.[13][17]
HBTU Aminium SaltFastExcellentVery LowHighly efficient; requires a base (DIPEA) for activation.[12][18]
HATU Aminium SaltVery Fast>95%Extremely LowMore potent than HBTU, ideal for hindered couplings.[14][18]

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjust reagent quantities proportionally for different scales. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[2]

Workflow Overview: A Single Coupling Cycle

SPPS_Cycle start Start with Peptide-Resin-Boc deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA, DMF) deprotection->wash1 neutralize 3. Neutralization (5-10% DIPEA in DMF) wash1->neutralize wash2 4. Wash (DMF, DCM) neutralize->wash2 coupling 5. Activation & Coupling (this compound + Coupling Reagents) wash2->coupling monitor Kaiser Test (Check for free amines) coupling->monitor wash3 6. Wash (DMF, DCM) end End of Cycle: Elongated Peptide-Resin-Boc wash3->end monitor->coupling Repeat if positive monitor->wash3 Proceed if negative

Diagram 3: General workflow for one coupling cycle in Boc-SPPS.
Protocol 1: HBTU-Mediated Coupling

This protocol is recommended for its high efficiency and reliability.[18]

  • Resin Preparation: Swell the resin (e.g., Merrifield resin with the preceding amino acid attached) in dichloromethane (DCM) for 30 minutes, followed by a dimethylformamide (DMF) wash.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 1 x 2 minutes and then 1 x 20 minutes.

  • Washing: Wash the resin thoroughly to remove TFA and byproducts: DCM (3x), Isopropanol (IPA) (3x), and DMF (3x).

  • Neutralization: Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes) to neutralize the terminal amine TFA salt. Wash with DMF (3x).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0 eq, 0.2 mmol) and HBTU (2.0 eq, 0.2 mmol) in a minimal amount of DMF.

  • Activation and Coupling: Add DIPEA (4.0 eq, 0.4 mmol) to the amino acid solution. Immediately add this activated mixture to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test to confirm the absence of free primary amines (a negative result shows yellow beads).[18] If the test is positive (blue beads), the coupling is incomplete and should be repeated. Once complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: DIC/HOBt-Mediated Coupling

A robust and economical alternative to uronium salts.

  • Resin Preparation, Boc Deprotection, Washing, and Neutralization: Follow steps 1-4 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3.0 eq, 0.3 mmol) and HOBt (3.0 eq, 0.3 mmol) in DMF.

  • Activation and Coupling: Add DIC (3.0 eq, 0.3 mmol) to the amino acid solution and allow it to pre-activate for 5-10 minutes. Add the activated mixture to the resin. Agitate at room temperature for 2-4 hours.

  • Monitoring and Washing: Perform a Kaiser test as described in Protocol 1, Step 7. Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Selective On-Resin Deprotection of the Ornithine Side Chain

After the full peptide sequence is assembled, the Nδ-Fmoc group can be removed to allow for side-chain modification.

  • Final Nα-Boc Removal: Perform the standard Boc deprotection step (Protocol 1, Step 2) on the final N-terminal residue.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Selective Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (2 x 10 minutes).[2][19] The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 2% in DMF can also be used for faster deprotection.[8]

  • Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove all traces of piperidine/DBU and the dibenzofulvene byproduct. The resin now has a free primary amine on the ornithine side chain, ready for cyclization or conjugation.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance of the growing peptide chain.- Peptide aggregation on the resin.- Insufficient activation time or reagent stoichiometry.- Repeat the coupling step using fresh reagents.- Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU).[16]- Increase coupling time and/or temperature (e.g., to 40°C).- Use a solvent mixture known to disrupt aggregation (e.g., add NMP or DMSO).
Racemization - Over-activation of the amino acid.- Presence of excess base, especially with sensitive residues.- Ensure HOBt or HOAt is included in the coupling mixture.- Avoid excessive pre-activation times.- Use a less hindered base like 2,4,6-collidine instead of DIPEA, especially for sensitive couplings.[16]
Premature Fmoc Cleavage - Residual base (DIPEA) from the neutralization step not fully washed away before the next cycle.- Ensure thorough washing steps (at least 3x with DMF) after neutralization and before coupling.

Conclusion

This compound is a powerful tool for advanced peptide synthesis, enabling the creation of complex structures through its orthogonal protection scheme. A successful outcome relies on the careful selection of coupling reagents tailored to the specific peptide sequence and a meticulous adherence to validated Boc-SPPS protocols. By understanding the chemical principles behind each step—from activation to deprotection—researchers can effectively troubleshoot challenges and leverage the full potential of this versatile building block to advance the frontiers of peptide-based therapeutics and scientific discovery.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). [Online]. Available: [Link]

  • alpha-Amino acids derived from ornithine as building blocks for peptide synthesis. [Online]. PubMed. Available: [Link]

  • Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. [Online]. Oxford Academic. Available: [Link]

  • Synthesis of Cyclic Peptides at High Concentrations without Forming Multimers. [Online]. Auburn University. Available: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Online]. UCI Department of Chemistry. Available: [Link]

  • Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. [Online]. ACS Synthetic Biology. Available: [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Online]. YouTube. Available: [Link]

  • Synthesis of cyclic peptides as bioconjugation platforms. [Online]. Scholarly Publications Leiden University. Available: [Link]

  • Mastering Peptide Synthesis: The Role of Boc-Fmoc Protected Ornithine. [Online]. Medium. Available: [Link]

  • Unusual Amino Acids: Ornithine. [Online]. LifeTein Peptide Blog. Available: [Link]

  • Coupling Reagents. [Online]. Aapptec Peptides. Available: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online]. Available: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. [Online]. Chemical Reviews. Available: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Online]. Luxembourg Bio Technologies. Available: [Link]

Sources

Application Note: Efficient Fmoc-Deprotection of Boc-D-Orn(Fmoc)-OH using Piperidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

TOPIC: Fmoc-deprotection of Boc-D-Orn(Fmoc)-OH using piperidine CONTENT TYPE: Detailed Application Notes and Protocols AUDIENCE: Researchers, scientists, and drug development professionals

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is fundamental to the successful assembly of complex peptides.[1] The amino acid derivative, Nα-Boc-Nδ-Fmoc-D-ornithine (this compound), exemplifies this principle. It incorporates a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain δ-amino group and an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group. This arrangement allows for the selective deprotection of the Fmoc group, enabling side-chain modifications while the peptide remains anchored to the resin and the N-terminus is protected.[1][2]

This guide provides a detailed technical overview of the Fmoc deprotection of this compound using piperidine, a cornerstone reaction in many advanced peptide synthesis strategies. We will delve into the underlying chemical mechanism, provide validated experimental protocols, discuss methods for monitoring reaction completion, and address potential side reactions to empower researchers with the knowledge for efficient and high-fidelity synthesis.

The Chemical Rationale: Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[3][4] The process is elegantly efficient and proceeds through a well-understood two-step mechanism:

  • Proton Abstraction: Piperidine, a secondary amine, acts as a base to abstract the acidic proton from the C9 position of the fluorenyl ring system.[3][4]

  • β-Elimination: This initial deprotonation leads to the formation of a carbanion intermediate, which is stabilized by the aromatic fluorene system. This unstable species rapidly undergoes elimination, cleaving the C-O bond to release the free δ-amino group of the ornithine residue, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[4][5]

  • DBF Scavenging: The liberated DBF is a potent electrophile. The excess piperidine in the reaction medium is crucial as it acts as a scavenger, trapping the DBF to form a stable adduct.[3][4] This prevents DBF from reacting with the newly deprotected amine, which would result in irreversible chain termination.[3]

The formation of the dibenzofulvene-piperidine adduct is also advantageous for monitoring the reaction, as it has a strong UV absorbance around 301 nm.[4][6]

Fmoc_Deprotection This compound This compound δ-Amino Protected Proton_Abstraction Proton Abstraction This compound->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction Base DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Scavenger Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Beta_Elimination β-Elimination Carbanion_Intermediate->Beta_Elimination Deprotected_Ornithine Boc-D-Orn(H)-OH Free δ-Amine Beta_Elimination->Deprotected_Ornithine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF DBF->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Parameters for Optimal Deprotection

The efficiency of the Fmoc deprotection is influenced by several key parameters. The following table summarizes the standard and optimized conditions for this critical step.

ParameterStandard ConditionRationale & Expert Insights
Deprotection Reagent 20% (v/v) Piperidine in DMFA 20% solution provides a sufficient excess of base to drive the reaction to completion and effectively scavenge the DBF byproduct.[7][8] Freshly prepared solution is recommended for optimal performance.[9]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent like DMF is ideal as it effectively solvates the reagents and the growing peptide chain.[10] High-purity, peptide synthesis grade DMF should be used to avoid premature deprotection by amine impurities.[3][11]
Reaction Time 2 x 5-15 minutesA two-step deprotection is standard practice. The first, shorter treatment removes the bulk of the Fmoc groups, and the second fresh application ensures complete removal, especially for sterically hindered or aggregation-prone sequences.[2]
Temperature Room TemperatureThe reaction is typically rapid at room temperature. Elevated temperatures are generally unnecessary and may increase the risk of side reactions such as racemization.[9][12]
Washing Extensive washing with DMFThorough washing after deprotection is critical to completely remove residual piperidine and the DBF-piperidine adduct, which can interfere with the subsequent coupling step.[9][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Fmoc deprotection of a resin-bound peptide containing a this compound residue and subsequent monitoring.

Protocol 1: Standard Fmoc Deprotection

This protocol describes the standard procedure for the removal of the Fmoc group from a peptide-resin.

Materials:

  • Peptide-resin containing the this compound residue

  • Deprotection solution: 20% (v/v) piperidine in high-purity DMF

  • Washing solvent: High-purity DMF

  • Solid-phase synthesis reaction vessel

  • Shaker or nitrogen bubbling apparatus

Procedure:

  • Resin Swelling: If the resin is dry, swell it in DMF for 30-60 minutes in the reaction vessel.[13]

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[8] Agitate the mixture for 3-5 minutes at room temperature.[9]

  • Solution Drainage: Drain the deprotection solution. This filtrate can be collected for UV monitoring (see Protocol 2).

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.

  • Continued Agitation: Agitate the mixture for an additional 10-15 minutes at room temperature.[9]

  • Final Drainage: Drain the deprotection solution. Again, this can be combined with the first filtrate for analysis.

  • Thorough Washing: Wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the DBF-piperidine adduct.[13] The resin is now ready for the next step in the synthesis.

SPPS_Workflow cluster_deprotection Fmoc Deprotection Cycle A 1. Swell Resin in DMF B 2. Drain DMF A->B C 3. Add 20% Piperidine/DMF (3-5 min) B->C D 4. Drain Solution (Collect Filtrate) C->D E 5. Add Fresh 20% Piperidine/DMF (10-15 min) D->E F 6. Drain Solution (Collect Filtrate) E->F G 7. Wash Resin with DMF (5-7x) F->G H Ready for Next Coupling Step G->H

Caption: Experimental workflow for Fmoc deprotection.

Protocol 2: UV-Vis Spectrophotometric Monitoring of Fmoc Deprotection

This method allows for the quantitative monitoring of the Fmoc deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[6]

Materials:

  • Collected filtrate from Protocol 1

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Blank solution: 20% (v/v) piperidine in DMF

Procedure:

  • Sample Collection: Combine the filtrates from both deprotection steps (steps 4 and 7 in Protocol 1) into a volumetric flask of a known volume (e.g., 25 mL or 50 mL).

  • Dilution: Dilute the collected filtrate to the mark with DMF and mix thoroughly. A further dilution may be necessary to ensure the absorbance reading is within the linear range of the spectrophotometer.[6]

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[4]

  • Blanking: Use the 20% piperidine in DMF solution as a blank to zero the instrument.[6]

  • Measurement: Measure the absorbance of the diluted filtrate.

  • Calculation (Optional): The loading of the resin can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), c is the concentration, and l is the path length (1 cm).[14]

Protocol 3: Qualitative Monitoring with the Kaiser Test

The Kaiser test is a rapid colorimetric assay to confirm the presence of free primary amines after deprotection.[4][13]

Materials:

  • A few beads of the washed peptide-resin from Protocol 1

  • Kaiser Test Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol

    • Reagent B: 80 g phenol in 20 mL ethanol

    • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine

  • Small glass test tube

  • Heat source (e.g., heat gun or heating block)

Procedure:

  • Sample Preparation: Place a small sample of the peptide-resin beads into a test tube.

  • Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads.[4]

  • Heating: Heat the test tube at approximately 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result: A deep blue or purple color on the beads and in the solution indicates the presence of free primary amines, confirming successful Fmoc deprotection.

    • Negative Result: A yellow or colorless solution indicates the absence of free primary amines, suggesting incomplete deprotection.[13]

Potential Side Reactions and Mitigation Strategies

While Fmoc deprotection with piperidine is generally robust, certain side reactions can occur, particularly with sensitive peptide sequences.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser.[12] This can lead to a mixture of α- and β-peptides.

    • Mitigation: Adding a small amount of an acid scavenger like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can suppress this side reaction.[12]

  • Racemization: Certain amino acids, such as cysteine and histidine, are more susceptible to racemization under basic conditions.[15]

    • Mitigation: Minimizing exposure to the basic deprotection solution by using the shortest effective reaction times is recommended.

  • Diketopiperazine Formation: This side reaction is particularly prevalent at the dipeptide stage, where the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[12][16]

    • Mitigation: Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can inhibit this side reaction.[12]

Conclusion

The Fmoc deprotection of this compound using piperidine is a critical and reliable transformation in the synthesis of complex and modified peptides. A thorough understanding of the reaction mechanism, optimization of key parameters, and vigilant monitoring are essential for achieving high-purity products. By implementing the detailed protocols and being mindful of potential side reactions, researchers can confidently execute this crucial step, paving the way for successful peptide synthesis campaigns.

References

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link].

  • Martinez, J., & Subra, G. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Available from: [Link].

  • MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link].

  • National Institutes of Health. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available from: [Link].

  • ResearchGate. Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis. Available from: [Link].

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. Available from: [Link].

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link].

  • Semantic Scholar. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link].

  • Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available from: [Link].

  • Aapptec Peptides. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link].

Sources

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-D-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Orthogonal Protection in Cyclic Peptide Synthesis

Cyclic peptides have emerged as a compelling class of therapeutic candidates, offering enhanced metabolic stability, improved receptor affinity, and greater conformational rigidity compared to their linear counterparts.[1][2] The cyclization of peptides, particularly through the formation of a stable lactam bridge, is a powerful strategy to lock the peptide into a bioactive conformation.[1][3] A cornerstone of modern peptide chemistry that enables the efficient synthesis of such complex structures is the principle of orthogonal protection.[4][5] This strategy utilizes protecting groups for different functional moieties that can be selectively removed under distinct chemical conditions, allowing for precise control over the synthetic pathway.[5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of cyclic peptides utilizing Boc-D-Orn(Fmoc)-OH . This unique building block, a derivative of the non-proteinogenic amino acid ornithine, features an acid-labile tert-butyloxycarbonyl (Boc) group protecting the α-amino group and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the side-chain δ-amino group.[6] This orthogonal arrangement dictates a synthetic approach rooted in Boc-based solid-phase peptide synthesis (SPPS) for the linear sequence assembly, followed by selective on-resin deprotection of the ornithine side chain to facilitate cyclization. The incorporation of the D-enantiomer of ornithine can be a deliberate design choice to enhance proteolytic stability or to induce specific conformational preferences in the final cyclic peptide.[7]

Core Principles: The Boc/Fmoc Orthogonal Strategy

The successful synthesis of a cyclic peptide using this compound hinges on the differential lability of the Boc and Fmoc protecting groups.

  • Boc (tert-butyloxycarbonyl) Group: Protects the α-amino group of the amino acids used in chain elongation. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA).[8][9]

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the δ-amino group of the ornithine side chain. It is stable to the acidic conditions used for Boc removal but is cleaved by mild bases, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10][11]

This orthogonality allows for the assembly of the linear peptide chain using Boc-protected amino acids (Boc-SPPS). Once the linear sequence is complete, the Fmoc group on the ornithine side chain can be selectively removed on-resin, exposing a nucleophilic amine for the subsequent intramolecular cyclization reaction.

On-Resin vs. Solution-Phase Cyclization

The choice between performing the cyclization step while the peptide is still attached to the solid support (on-resin) or after cleavage into solution has significant implications for the efficiency of the process.

  • On-Resin Cyclization: This is often the preferred method as the solid support imposes a "pseudo-dilution" effect, which favors intramolecular cyclization over intermolecular reactions (dimerization or oligomerization) that can occur at high concentrations in solution.[1][12] This generally leads to higher yields of the desired cyclic monomer.[1]

  • Solution-Phase Cyclization: While a viable option, this approach requires high dilution conditions to minimize intermolecular side reactions, which can be cumbersome for larger-scale syntheses.[13] However, it may be necessary if the solid support imposes conformational restrictions that hinder the cyclization of a particular peptide sequence.[1]

This guide will focus on the more efficient on-resin cyclization strategy.

Experimental Workflow and Protocols

The synthesis of a cyclic peptide via a side-chain lactam bridge using this compound can be systematically divided into four main stages:

  • Resin Preparation and First Amino Acid Attachment

  • Linear Peptide Assembly using Boc-SPPS

  • On-Resin Orthogonal Deprotection and Cyclization

  • Final Cleavage, Purification, and Characterization

Stage 1: Resin Preparation and First Amino Acid Attachment

The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide (acid or amide). For a C-terminal amide, a resin such as MBHA (4-Methylbenzhydrylamine) is suitable. For a C-terminal carboxylic acid, a resin like Merrifield or PAM (Phenylacetamidomethyl) is appropriate.[14]

Protocol 1: Attachment of the C-Terminal Amino Acid to Merrifield Resin

  • Swell the Merrifield resin (1.0 g, 1.0 meq/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

  • In a separate flask, dissolve the cesium salt of the first Boc-protected amino acid (e.g., Boc-Gly-OCs, 2.0 mmol) in DMF (5 mL).

  • Drain the DCM from the swollen resin and add the amino acid solution.

  • Agitate the mixture at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • To cap any unreacted chloromethyl sites, treat the resin with a solution of 1 M diisopropylethylamine (DIEA) and 1 M acetic anhydride in DCM for 30 minutes.

  • Wash the resin again with DCM (5 x 10 mL) and dry under vacuum.

Stage 2: Linear Peptide Assembly via Boc-SPPS

The linear peptide is assembled in a stepwise manner from the C-terminus to the N-terminus. Each cycle involves two key steps: Nα-Boc deprotection and coupling of the next Boc-protected amino acid.

Protocol 2: A Single Cycle of Boc-SPPS

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.[9][14] Agitate for 2 minutes (pre-wash).

    • Drain and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[14]

    • Drain the TFA solution and wash the resin with DCM (3 x 10 mL).

  • Neutralization:

    • Add a solution of 5% DIEA in DCM to the resin.[15] Agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5 x 10 mL) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Boc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF for 5-10 minutes.

    • Drain the DCM from the resin and add the activated amino acid solution.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[15]

  • Repeat steps 2-6 for each amino acid in the sequence, incorporating this compound at the desired position.

Stage 3: On-Resin Orthogonal Deprotection and Cyclization

This stage is the pivotal part of the synthesis, where the orthogonal nature of the Fmoc group is exploited to enable intramolecular cyclization. The process involves the selective deprotection of the ornithine side chain, followed by the activation of a carboxylic acid (either the N-terminal α-carboxylic acid for head-to-side chain cyclization or another amino acid's side-chain carboxylic acid for side chain-to-side chain cyclization) and subsequent lactam bridge formation.

Protocol 3: Head-to-Side Chain On-Resin Cyclization

This protocol assumes the N-terminal α-amino group has been deprotected in the final cycle of linear synthesis.

  • Selective Fmoc Deprotection:

    • Wash the fully assembled peptide-resin with DMF (5 x 10 mL).

    • Add a solution of 20% piperidine in DMF to the resin.[10][11] Agitate for 5 minutes.

    • Drain and add a fresh solution of 20% piperidine in DMF. Agitate for 15-20 minutes.

    • Drain and wash the resin extensively with DMF (7-10 x 10 mL) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[11] Wash with DCM (3 x 10 mL).

  • Intramolecular Coupling (Cyclization):

    • Swell the resin in DMF.

    • Add a solution of a coupling reagent such as HBTU (3 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF to the resin.[1]

    • Agitate the mixture for 12-24 hours at room temperature. The extended reaction time is to ensure the completion of the sterically demanding intramolecular reaction.[1]

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

Stage 4: Final Cleavage, Purification, and Characterization

The final step involves cleaving the cyclic peptide from the solid support and removing any remaining side-chain protecting groups.

Protocol 4: Cleavage from Resin and Purification

  • Cleavage:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1] TIS acts as a scavenger to trap reactive cations generated during cleavage.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[1]

    • Centrifuge the suspension to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization and Lyophilization:

    • Confirm the identity and purity of the cyclic peptide using mass spectrometry and analytical HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.[1]

Data Presentation

Table 1: Key Reagents and Conditions for Boc-SPPS and Cyclization

StepReagent/SolventConcentrationReaction TimePurpose
Boc Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)50% (v/v)20-30 minRemoval of Nα-Boc group
Neutralization Diisopropylethylamine (DIEA) in Dichloromethane (DCM)5% (v/v)2 x 2 minNeutralization of the N-terminal ammonium salt
Amino Acid Coupling Boc-Amino Acid, HBTU/HOBt, DIEA in DMF3 eq. AA, 2.9 eq. HBTU, 6 eq. DIEA1-2 hoursPeptide bond formation
Fmoc Deprotection Piperidine in N,N-Dimethylformamide (DMF)20% (v/v)5 + 15 minSelective deprotection of Orn(Fmoc) side chain
On-Resin Cyclization HBTU/HOBt, DIEA in N,N-Dimethylformamide (DMF)3 eq. HBTU, 6 eq. DIEA12-24 hoursIntramolecular lactam bridge formation
Final Cleavage TFA / H₂O / TIS95% / 2.5% / 2.5%2-3 hoursCleavage from resin and removal of side-chain protecting groups

Visualizations

Orthogonal Deprotection Strategy

The following diagram illustrates the core principle of using this compound, where the two protecting groups can be removed under mutually exclusive conditions.

G cluster_0 This compound cluster_1 Boc-SPPS Elongation cluster_2 On-Resin Cyclization Peptide_Chain Boc-D-Orn(Fmoc)-Peptide-Resin Boc_Deprotection Boc Deprotection (TFA in DCM) Peptide_Chain->Boc_Deprotection Iterative Chain Growth Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Peptide_Chain->Fmoc_Deprotection Final Step Before Cyclization Fmoc_Intact Fmoc Group Stable Boc_Deprotection->Fmoc_Intact Orthogonal Boc_Intact Boc Group Stable (if present at N-terminus) Fmoc_Deprotection->Boc_Intact Orthogonal

Caption: Orthogonal deprotection of Boc and Fmoc groups.

Experimental Workflow for Cyclic Peptide Synthesis

This diagram outlines the complete workflow from the initial resin to the final purified cyclic peptide.

G start Start: Resin linear_synthesis Linear Peptide Assembly (Boc-SPPS Cycles) start->linear_synthesis incorporation Incorporate This compound linear_synthesis->incorporation fmoc_deprotection Selective On-Resin Fmoc Deprotection incorporation->fmoc_deprotection cyclization On-Resin Cyclization (Lactam Formation) fmoc_deprotection->cyclization cleavage Cleavage from Resin & Global Deprotection cyclization->cleavage purification RP-HPLC Purification cleavage->purification end Final Product: Purified Cyclic Peptide purification->end

Caption: Workflow for cyclic peptide synthesis.

Conclusion

The use of this compound provides a robust and versatile strategy for the synthesis of head-to-side chain cyclic peptides. The orthogonal nature of the Boc and Fmoc protecting groups allows for a well-controlled, stepwise synthesis of the linear precursor via Boc-SPPS, followed by an efficient on-resin cyclization. This methodology minimizes the formation of intermolecular side products and is amenable to both manual and automated peptide synthesis. By following the detailed protocols outlined in this guide, researchers can confidently produce structurally defined cyclic peptides for applications in drug discovery and development.

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Orn(Boc)-OH.
  • Loffet, A. (2002). A new tri-orthogonal strategy for peptide cyclization. Organic Letters, 4(19), 3219-3221. Retrieved from [Link]

  • Loffet, A. (2002). A New Tri-Orthogonal Strategy for Peptide Cyclization. American Chemical Society. Retrieved from [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols of Peptides Using Automated Peptide Synthesizers. Retrieved from [Link]

  • White, C. J., & Yudin, A. K. (2011). Approaches for peptide and protein cyclisation. Nature Chemistry, 3(7), 509-524. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 299-311. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-D-Orn(Boc)-OH. Retrieved from [Link]

  • American Peptide Company. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Bock, J. E., Gavenonis, J., & Gellman, S. H. (2007). Macrocyclization strategies for cyclic peptides and peptidomimetics. Accounts of Chemical Research, 40(11), 1233-1243. Retrieved from [Link]

Sources

Introduction: The Strategic Advantage of Orthogonal Protection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Boc-D-Orn(Fmoc)-OH in Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide-based drug development, the precise assembly of amino acids into complex, functionally active molecules is paramount. Success hinges on the strategic use of protecting groups to prevent unwanted side reactions during synthesis.[1] Nα-Boc-Nδ-Fmoc-D-ornithine (this compound) is a uniquely powerful building block designed for this purpose. It incorporates the non-proteinogenic amino acid D-ornithine, which itself offers advantages in enhancing peptide stability and providing a reactive handle for molecular modifications.[2]

The true utility of this reagent lies in its "orthogonal" protection scheme. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, making it perfectly suited for Boc-based solid-phase peptide synthesis (SPPS).[] Concurrently, the side-chain δ-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4] This arrangement allows for the selective deprotection of the side chain while the peptide remains anchored to the resin and the N-terminus remains protected, opening avenues for complex structural modifications such as on-resin cyclization, branching, or conjugation—techniques vital for modern drug design.[5][6] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for leveraging this compound in your research.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is essential for its proper handling, storage, and application in synthesis.

PropertyValueReference(s)
IUPAC Name (2R)-2-(tert-butoxycarbonylamino)-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid[7]
Alternate Names Nα-Boc-Nδ-Fmoc-D-ornithine[7]
CAS Number 163336-15-0[7]
Molecular Formula C₂₅H₃₀N₂O₆[7]
Molecular Weight 454.53 g/mol [7]
Appearance White to off-white powder
Storage Temperature 2-8°C for long-term stability[8]
Solubility Soluble in DMF, DMSO[9]

The Core Principle: A Tri-Layered Orthogonal Strategy

The power of this compound stems from the differential chemical lability of its two protecting groups and the resin linker. This creates a three-tiered system where each protective element can be removed under specific conditions without affecting the others.[1]

  • Nα-Boc Group (Acid-Labile): Removed at each synthesis cycle with moderate acid (e.g., Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) to allow for peptide chain elongation.[]

  • Side-Chain δ-Fmoc Group (Base-Labile): Stable to the acidic conditions of Boc removal. It can be selectively cleaved on-resin using a base (e.g., piperidine in DMF) to expose the side-chain amine for modification.[4][5]

  • Resin Linker (Strong Acid-Labile): The final peptide is typically cleaved from the solid support using a strong acid cocktail (e.g., high-concentration TFA or HF), which also removes any remaining acid-labile side-chain protecting groups.

This hierarchical deprotection is the cornerstone of its utility in creating complex peptide architectures.

Orthogonal_Strategy cluster_synthesis Peptide on Resin cluster_pathways Selective Deprotection Pathways cluster_reagents Reagents & Conditions Peptide Resin-Linker-Peptide-Boc-D-Orn(Fmoc)-OH Boc_Removal Nα-Boc Removal (for chain elongation) Peptide->Boc_Removal Step 1a Fmoc_Removal δ-Fmoc Removal (for side-chain modification) Peptide->Fmoc_Removal Step 1b Boc_Removal->Peptide Couple Next AA TFA_DCM TFA in DCM (Mild Acid) Boc_Removal->TFA_DCM Final_Cleavage Final Cleavage (Peptide Release) Fmoc_Removal->Final_Cleavage Step 2 Piperidine Piperidine in DMF (Base) Fmoc_Removal->Piperidine TFA_Cocktail High % TFA + Scavengers (Strong Acid) Final_Cleavage->TFA_Cocktail

Caption: Orthogonal deprotection pathways for this compound.

Key Applications in Drug Development

The unique structure of this compound makes it an invaluable tool for addressing common challenges in peptide drug design, such as poor metabolic stability and lack of conformational rigidity.

  • Synthesis of Conformationally Constrained Peptides: Linear peptides are often flexible and susceptible to enzymatic degradation. Cyclization is a proven strategy to overcome this by locking the peptide into a more stable and biologically active conformation.[10] this compound is ideal for creating "head-to-tail" cyclic peptides. The synthesis begins by anchoring the side-chain Fmoc-protected amine to the resin, leaving the Nα-Boc group and the C-terminal carboxyl group free to participate in linear chain assembly and subsequent on-resin cyclization.[11][12]

  • Introduction of D-Amino Acids: The incorporation of D-amino acids, such as D-ornithine, is a classic strategy to enhance resistance to proteolysis, thereby increasing the in-vivo half-life of a peptide therapeutic.

  • Site-Specific Conjugation and Branching: The selectively addressable δ-amino group of the ornithine side chain serves as a precise point for attaching other molecules. After on-resin Fmoc removal, this amine can be used to conjugate polyethylene glycol (PEG), cytotoxic drugs, or fluorescent labels, or to build branched peptide structures (dendrimers).[6]

Experimental Protocols

The following protocols provide a framework for the application of this compound. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[8]

Protocol 1: Head-to-Tail Peptide Cyclization Strategy

This protocol outlines the synthesis of a cyclic peptide by anchoring the ornithine side chain to the resin, followed by linear synthesis and on-resin cyclization.[10][11]

Protocol1_Workflow start Start: 2-Cl-Trt Resin swell 1. Resin Swelling in DCM start->swell load 2. Load this compound (Side-chain anchoring) swell->load cap 3. Cap Unreacted Sites load->cap fmoc_removal 4. Selective Fmoc Removal (Piperidine/DMF) cap->fmoc_removal linear_synthesis 5. Linear Peptide Synthesis (Boc-SPPS Cycles) fmoc_removal->linear_synthesis cyclize 6. On-Resin Cyclization (N-terminus to C-terminus) linear_synthesis->cyclize cleave 7. Cleavage & Global Deprotection (TFA Cocktail) cyclize->cleave purify 8. Purification & Analysis (RP-HPLC, MS) cleave->purify end End: Purified Cyclic Peptide purify->end

Caption: Workflow for head-to-tail peptide cyclization.

Step-by-Step Methodology:

  • Resin Preparation and Anchoring:

    • Swell 2-chlorotrityl chloride (2-Cl-Trt) resin in Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

    • In a separate flask, dissolve this compound (1.5 eq.) and diisopropylethylamine (DIPEA) (3.0 eq.) in minimal DCM.

    • Drain the DCM from the swollen resin and add the amino acid solution. Agitate for 2-4 hours at room temperature. Causality: The 2-Cl-Trt resin allows for side-chain anchoring under mild basic conditions and subsequent cleavage of the final cyclic peptide with minimal risk of racemization.[11]

  • Capping:

    • Drain the reaction mixture and wash the resin with DCM.

    • Add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes to cap any unreacted chlorotrityl sites. Wash the resin thoroughly with DCM and then Dimethylformamide (DMF). Causality: Capping prevents the formation of deletion sequences by blocking reactive sites that failed to couple with the first amino acid.

  • Side-Chain Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a second 15-minute treatment.[4]

    • Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine. Causality: This step selectively exposes the δ-amino group of the anchored ornithine, which will remain as the free C-terminus of the final peptide after cleavage.

  • Linear Peptide Synthesis (Boc-SPPS):

    • Proceed with standard Boc-SPPS cycles to assemble the linear peptide sequence. Each cycle consists of:

      • Deprotection: Treat with 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc group.

      • Neutralization: Wash with DCM, then neutralize with 5-10% DIPEA in DCM.

      • Coupling: Couple the next Boc-protected amino acid (3 eq.) using an appropriate activator like HBTU/DIPEA or HATU/DIPEA in DMF.[13]

  • On-Resin Cyclization:

    • After the final Boc deprotection and neutralization, swell the resin in DMF.

    • Add a solution of a coupling agent (e.g., HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF.

    • Allow the reaction to proceed for 2-12 hours, monitoring completion with a Kaiser test (to confirm the absence of the free N-terminal amine). Causality: On-resin cyclization leverages the pseudo-dilution effect of the solid support, which favors intramolecular cyclization over intermolecular oligomerization.[10]

  • Final Cleavage and Purification:

    • Wash the resin thoroughly with DMF and DCM, then dry under vacuum.

    • Cleave the cyclic peptide from the resin using a suitable TFA cleavage cocktail (see Protocol 2) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the cyclic peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Confirm identity and purity via Mass Spectrometry (MS).

Protocol 2: Final Cleavage and Global Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of any remaining acid-labile side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the peptide sequence.

The Role of Scavengers: During TFA-mediated cleavage, reactive cationic species are generated from the protecting groups. Scavengers are nucleophilic reagents added to the TFA to "trap" these cations, preventing them from irreversibly modifying sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[14]

Common Cleavage Cocktails:

Reagent CocktailComposition (v/v)Target Peptide CharacteristicsReference(s)
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂OGeneral use for peptides without highly sensitive residues.[15]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[15]
TFA/TIS/EDT/H₂O 92.5% TFA, 2.5% TIS, 2.5% Ethanedithiol, 2.5% H₂OPeptides containing Trp and/or multiple Arg residues.[14]

Abbreviations: TFA = Trifluoroacetic acid, TIS = Triisopropylsilane, H₂O = Water, EDT = 1,2-Ethanedithiol.

Step-by-Step Methodology:

  • Preparation: Place the dried peptide-resin (from Protocol 1, Step 5) in a reaction vessel.

  • Cleavage: Add the appropriate cleavage cocktail (e.g., 10 mL per gram of resin) to the vessel. Ensure this is done in a certified fume hood.

  • Incubation: Agitate the mixture at room temperature for 2-4 hours. Reaction time may need to be extended for peptides with difficult-to-remove protecting groups like Arg(Pmc/Pbf).[14]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.[15]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.

Analytical Characterization

Post-synthesis, it is crucial to verify the identity and purity of the final peptide product.

  • Reverse-Phase HPLC (RP-HPLC): The primary method for purifying the crude peptide and assessing its purity. A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used to elute the peptide from a C18 column.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled and cyclized. Techniques like MALDI-TOF or ESI-MS are commonly used. The presence of ornithine can sometimes be exploited to facilitate characterization by MS/MS.[16][17]

Conclusion

This compound is a sophisticated and highly versatile building block for advanced peptide synthesis. Its defining feature—a robust orthogonal protection scheme—provides chemists with exceptional control over the synthetic process. This enables the construction of complex, non-linear, and modified peptide architectures, such as conformationally constrained cyclic peptides, which are of high interest in modern drug discovery. By facilitating the introduction of D-amino acids and providing a specific locus for conjugation, this reagent directly addresses key challenges in developing peptide therapeutics with enhanced stability, potency, and targeted action. The protocols and principles outlined in this guide serve as a foundation for researchers to unlock the full potential of this powerful synthetic tool.

References

  • Benchchem. (2025). Orthogonal Protection Strategy in Fmoc Chemistry: An In-depth Technical Guide.
  • Benchchem. (2025). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
  • Benchchem. (2025). Fmoc-Orn(Boc)
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Benchchem. (2025). Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues.
  • BOC Sciences. (n.d.).
  • Prentice, B. M., et al. (2016). Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. Journal of the American Society for Mass Spectrometry.
  • Prentice, B. M., et al. (2016). Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. PubMed.
  • Sigma-Aldrich. (n.d.). Fmoc-D-Orn(Boc)-OH Novabiochem.
  • Cayman Chemical. (n.d.). Boc-Orn(Fmoc)-OH (CAS 150828-96-9).
  • Benchchem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 163336-15-0.
  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • Chem-Impex. (n.d.). Fmoc-D-Orn(Boc)-OPfp.
  • Schwalen, C. J., et al. (2023).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Orn(Boc)-OH.
  • ResearchGate. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • ResearchGate. (n.d.). Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine.

Sources

Application Notes & Protocols: Strategic Use of Boc-D-Orn(Fmoc)-OH for Lactam Bridge Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Lactam-Bridged Peptides

In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling class of therapeutics, offering enhanced metabolic stability, improved receptor affinity, and greater conformational rigidity compared to their linear counterparts.[1] Among the various strategies for peptide cyclization, the formation of a lactam bridge—an intramolecular amide bond—is a robust and widely adopted method for introducing structural constraints.[2] This approach can stabilize secondary structures like α-helices and often provides a more stable alternative to disulfide bonds.[1]

The key to successfully synthesizing these complex architectures lies in a sophisticated orthogonal protection strategy during solid-phase peptide synthesis (SPPS). This guide focuses on the strategic application of Nα-Boc-Nδ-Fmoc-D-ornithine (Boc-D-Orn(Fmoc)-OH), a versatile, non-proteinogenic amino acid building block that enables precise control over lactam bridge formation.[3][4]

The core of this strategy is the differential lability of the two protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino position is acid-labile, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the δ-amino side chain is base-labile.[5][6] This orthogonality is the cornerstone of the protocol, allowing for selective deprotection and directed chemical modification at specific points in the synthesis.[7]

This document provides a detailed narrative on the causality behind experimental choices, self-validating protocols, and authoritative references to empower researchers in the rational design and synthesis of lactam-bridged peptides.

Strategic Overview: The Orthogonal Protection Workflow

The synthesis of a side-chain to side-chain lactam-bridged peptide using this compound alongside an acidic amino acid (e.g., L-Aspartic acid or L-Glutamic acid) with an orthogonal side-chain protecting group (e.g., Allyl ester) is a multi-stage process. The workflow is designed to build the linear peptide, selectively deprotect the side chains, induce on-resin cyclization to minimize intermolecular side reactions, and finally, cleave and deprotect the cyclic peptide.[1]

Lactam Bridge Workflow cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Analysis & Purification A 1. Resin Swelling & Preparation B 2. Linear Peptide Assembly (Standard Boc-SPPS) - Incorporate this compound - Incorporate Fmoc-Asp(OAll)-OH A->B Start Synthesis C 3. Selective Fmoc Deprotection (Ornithine Side-Chain) - 20% Piperidine in DMF B->C Chain Elongation Complete D 4. Selective Allyl Deprotection (Aspartate Side-Chain) - Pd(PPh₃)₄ / PhSiH₃ C->D Orn δ-NH₂ Free E 5. On-Resin Cyclization (Lactam Bridge Formation) - Coupling Reagent (e.g., HATU, HBTU) D->E Asp γ-COOH Free F 6. Final Cleavage & Global Deprotection - Strong Acid (e.g., HF or TFMSA) E->F Cyclization Complete G 7. Purification (RP-HPLC) F->G Crude Peptide H 8. Characterization (LC-MS, MS/MS) G->H Purified Peptide

Figure 1: Overall workflow for lactam bridge formation.

Part 1: Synthesis of the Linear Peptide Precursor (Boc-SPPS)

The foundation of this process is the assembly of the linear peptide on a solid support using Boc-based Solid-Phase Peptide Synthesis (SPPS). The choice of Boc chemistry for the α-amino protection is deliberate. While Fmoc chemistry is more common, using Boc strategy here allows the base-labile Fmoc group on the ornithine side chain to be truly orthogonal.

Protocol 1: Linear Peptide Synthesis

Objective: To assemble the full-length linear peptide on a suitable solid support, incorporating this compound and an orthogonally protected acidic amino acid (e.g., Fmoc-L-Asp(OAll)-OH) at the desired positions.

Materials:

  • Resin: Phenylacetamidomethyl (PAM) resin is suitable for Boc-SPPS.

  • Amino Acids: Nα-Boc protected amino acids, this compound, and Fmoc-L-Asp(OAll)-OH.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade).

  • Reagents:

    • Deprotection: Trifluoroacetic acid (TFA), DCM (for 50% TFA in DCM solution).

    • Neutralization: 10% Diisopropylethylamine (DIPEA) in DMF.

    • Coupling: HBTU/HOBt or HATU, DIPEA.

    • Washing: DMF, DCM, Isopropanol (IPA).

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes, followed by DMF for another 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the solvent. Add 50% TFA in DCM to the resin.

    • Agitate for 2 minutes. Drain.

    • Add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

    • Drain and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 2 minutes. Drain.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Boc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HBTU (0.95 eq. to the amino acid) and an activator base like DIPEA (2 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Causality: Using an onium-salt like HBTU or HATU promotes rapid formation of an activated ester, leading to efficient amide bond formation with minimal racemization.[8]

  • Wash: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and IPA (3x).

  • Monitoring: Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), a second coupling may be required.

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence, incorporating this compound and Fmoc-L-Asp(OAll)-OH at the appropriate positions.

Part 2: On-Resin Cyclization via Lactam Bridge Formation

With the linear peptide assembled, the next critical phase is the selective deprotection of the ornithine and aspartic acid side chains, followed by the intramolecular cyclization. Performing the cyclization on-resin is often preferred to minimize intermolecular reactions that lead to dimers and oligomers.[1]

Protocol 2: Selective Side-Chain Deprotection & Cyclization

Objective: To selectively deprotect the side chains of Orn and Asp and form the intramolecular lactam bridge while the peptide remains anchored to the resin.

Materials:

  • Peptidyl-Resin: From Protocol 1.

  • Solvents: DMF, DCM.

  • Reagents:

    • Fmoc Deprotection: 20% Piperidine in DMF.[9]

    • Allyl Deprotection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane (PhSiH₃).[10]

    • Cyclization: HATU, HBTU, or PyAOP; DIPEA or 2,4,6-collidine.[11][12]

Step-by-Step Methodology:

  • Ornithine (Fmoc) Side-Chain Deprotection:

    • Wash the peptidyl-resin with DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the piperidine treatment for 15-20 minutes to ensure complete Fmoc removal.[7]

    • Wash the resin extensively with DMF (5-7x) to remove all traces of piperidine and the dibenzofulvene adduct.

    • Causality: The secondary amine piperidine acts as a mild base to remove the acidic proton on the fluorene ring, initiating a β-elimination to cleave the Fmoc group.[9] Thorough washing is critical as residual piperidine can interfere with subsequent steps.

  • Aspartate (Allyl) Side-Chain Deprotection:

    • Wash the resin with DCM (5x).

    • Prepare a solution of Pd(PPh₃)₄ (0.25-0.5 eq.) and PhSiH₃ (15-25 eq.) in DCM under an inert atmosphere (Argon or Nitrogen).

    • Add the solution to the resin and agitate for 2-3 hours at room temperature, protected from light.

    • Causality: The Palladium(0) complex acts as a catalyst to cleave the allyl ester, and phenylsilane serves as a scavenger for the cleaved allyl group.[10]

    • Wash the resin thoroughly with DCM (5x), 0.5% DIPEA in DMF (2x), 0.5% Sodium diethyldithiocarbamate in DMF (2x, to scavenge residual palladium), followed by DMF (5x) and DCM (5x).

  • On-Resin Intramolecular Cyclization:

    • Swell the deprotected peptidyl-resin in DMF.

    • In a separate vial, dissolve the coupling reagent (e.g., HATU, 3-5 eq.) and a non-nucleophilic base (e.g., DIPEA, 6-10 eq. or collidine) in DMF.

    • Add the activation solution to the resin.

    • Allow the reaction to proceed for 4-24 hours. The reaction progress can be monitored by taking a small sample of resin, performing a mini-cleavage, and analyzing by LC-MS.[10]

    • Causality: The coupling reagent activates the newly freed aspartic acid side-chain carboxyl group, which then reacts with the free ornithine side-chain amino group. This intramolecular reaction is favored at the low effective concentration of the resin-bound peptide.[13]

    • Once complete, wash the resin thoroughly with DMF (5x) and DCM (5x) and dry under vacuum.

Part 3: Final Cleavage, Purification, and Analysis

The final stage involves cleaving the cyclic peptide from the solid support and removing any remaining side-chain protecting groups (e.g., from Arg, Tyr, etc.) in a single "global deprotection" step.

Protocol 3: Cleavage, Deprotection, and Characterization

Objective: To release the crude cyclic peptide into solution and prepare it for purification and analysis.

Materials:

  • Cyclized Peptidyl-Resin: From Protocol 2.

  • Cleavage Cocktail: The choice of cocktail depends on the amino acids in the sequence. A common and effective cocktail for peptides without highly sensitive residues like Cys or Met is Reagent R : TFA/Thioanisole/EDT/Anisole (90:5:3:2). For sequences containing Trp, Arg(Pmc/Pbf), using a scavenger like triisopropylsilane (TIS) is recommended, e.g., TFA/TIS/Water (95:2.5:2.5) .[14]

  • Precipitation Solvent: Cold diethyl ether.

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

  • Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

Step-by-Step Methodology:

  • Preparation: Place the dry, cyclized peptidyl-resin in a suitable reaction vessel.

  • Cleavage/Deprotection:

    • Add the appropriate cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours.

    • Causality: The strong acid (TFA) cleaves the peptide from the acid-labile linker and removes acid-labile side-chain protecting groups. Scavengers (e.g., TIS, thioanisole) are crucial to "trap" the highly reactive carbocations generated during deprotection, preventing modification of sensitive residues like Trp and Tyr.

  • Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and concentrate the volume under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution).

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the cyclic peptide using preparative RP-HPLC.

    • Analyze the collected fractions by LC-MS to identify those containing the desired product with the correct molecular weight.[16][17]

    • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

    • Perform final characterization using analytical HPLC for purity assessment and high-resolution mass spectrometry (HRMS) for identity confirmation.[18][19]

Data Presentation & Troubleshooting

Table 1: Summary of Key Reagents and Conditions
StepReagent/ConditionPurposeKey Consideration
Linear Synthesis Boc-SPPS Chemistryα-Amino ProtectionAllows for orthogonal Fmoc side-chain use.
Orn Deprotection 20% Piperidine in DMFRemoves Fmoc from Orn side-chainMust be washed thoroughly to prevent interference.
Asp Deprotection Pd(PPh₃)₄ / PhSiH₃Removes Allyl/Alloc from Asp side-chainOxygen-free conditions are important. Scavenge Pd post-reaction.
Cyclization HATU / DIPEA in DMFIntramolecular amide bond formationReaction time can vary (4-24h); monitor by LC-MS.[20]
Final Cleavage TFA / Scavengers (e.g., TIS)Resin cleavage & global deprotectionScavenger choice is sequence-dependent.
Troubleshooting Common Issues

Troubleshooting cluster_0 Problem Identification (Analysis of Crude Product) cluster_1 Potential Causes & Solutions A High % of Unreacted Linear Peptide Sol_A1 Cause: Incomplete cyclization. Solution: Increase reaction time, switch to a more potent coupling reagent (e.g., PyAOP), or gently heat. A->Sol_A1 Sol_A2 Cause: Unfavorable peptide conformation. Solution: Change solvent (e.g., add NMP), or introduce a turn-inducing residue (Gly, Pro) near the cyclization site if possible in the design phase. A->Sol_A2 B Significant Dimer/Oligomer Formation Sol_B1 Cause: High resin loading or peptide aggregation. Solution: Use a lower-loading resin for synthesis. Perform cyclization in a larger volume of solvent to favor intramolecular reaction. B->Sol_B1 C Unexpected Side Products / Racemization Sol_C1 Cause: Racemization during activation. Solution: Use an additive like Oxyma Pure or HOAt with the coupling reagent. Use a weaker base like collidine instead of DIPEA during cyclization. C->Sol_C1 Sol_C2 Cause: Incomplete deprotection of side chains. Solution: Extend deprotection times or repeat the deprotection steps. Confirm removal with analytical tests where possible. C->Sol_C2

Figure 2: A logical approach to troubleshooting common cyclization issues.

Conclusion

The use of this compound provides a powerful and precise tool for the synthesis of lactam-bridged peptides. The orthogonal protection scheme it offers is fundamental to selectively unmasking the necessary functional groups for on-resin cyclization, a strategy that enhances yield and purity. By understanding the chemical principles behind each step—from the choice of SPPS chemistry to the selection of coupling reagents and cleavage cocktails—researchers can confidently tackle the synthesis of these structurally complex and therapeutically promising molecules. The protocols and insights provided herein serve as a robust foundation for the successful development of novel cyclic peptide candidates.

References

  • Fairlie, D. P., & Dantas de Oliveira, E. (2020). On-resin peptide macrocyclization using thiol-ene click chemistry. National Institutes of Health. [Link]

  • Zhang, C., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage Application Note. [Link]

  • Lin, C. C., et al. (2011). On-resin peptide macrocyclization using thiol-ene click chemistry. ResearchGate. [Link]

  • YMC. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. YMC Application Note. [Link]

  • SB-PEPTIDE. (n.d.). Peptide cyclization. SB-PEPTIDE Services. [Link]

  • Zhang, J., et al. (2020). Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. Organic Process Research & Development. [Link]

  • Lee, Y. S., et al. (2009). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. SciSpace. [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu Application Note. [Link]

  • El-Faham, A., & Albericio, F. (2011). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]

  • Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Chromatography Online. (2022). LC–MS-Compatible Analysis of Cyclic Peptides. LCGC International. [Link]

  • Loffredo, M. R., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Royal Society of Chemistry. (2016). Mass Spectrometric Analysis of Cyclic Peptides. RSC Publishing. [Link]

  • Houston, M. E., Jr., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. PubMed. [Link]

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • PDB, J. B., et al. (2013). Backbone distortions in lactam-bridged helical peptides. National Institutes of Health. [Link]

  • GenScript. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. GenScript Technical Resource. [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Houston, M. E., Jr., & Gierasch, L. M. (2002). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Loffredo, M. R., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. National Institutes of Health. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides. [Link]

  • D'Souza, S., & Gunanathan, C. (2019). Chemistry of Bridged Lactams: Recent Developments. Molecules. [Link]

  • Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Support. [Link]

Sources

Application Notes and Protocols for On-Resin Side-Chain Modification of D-Ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of D-Ornithine in Peptide Synthesis

In the landscape of peptide-based drug discovery and development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing therapeutic potential. D-ornithine, the dextrorotatory enantiomer of ornithine, is a particularly valuable building block. Its side chain, terminating in a primary amine, offers a versatile chemical handle for a myriad of modifications. This allows for the introduction of diverse functionalities that can modulate a peptide's biological activity, stability, and pharmacokinetic profile.[1][2] On-resin modification, the chemical transformation of a peptide's side chain while it is still anchored to the solid support, is a powerful technique that streamlines the synthesis of complex peptide architectures.[3] This guide provides an in-depth exploration of the principles and protocols for the on-resin side-chain modification of D-ornithine, tailored for researchers, scientists, and drug development professionals.

Foundational Principle: The Imperative of Orthogonal Protection

The successful on-resin modification of the D-ornithine side chain is fundamentally reliant on an orthogonal protection strategy.[4][5] This principle dictates that the protecting groups for the α-amino group, the δ-amino group of the ornithine side chain, and any other reactive side chains in the peptide sequence must be removable under distinct chemical conditions.[5] This selectivity is paramount to ensure that only the desired functional group is exposed for modification at any given step. The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach, which offers a high degree of orthogonality.[4]

Functional Group Protecting Group Deprotection Condition Orthogonality
α-AminoFmocBase-labile (e.g., 20% piperidine in DMF)Orthogonal to acid-labile side-chain protecting groups.
D-Ornithine δ-AminoBocAcid-labile (e.g., TFA)Stable to the basic conditions used for Fmoc removal.[6]
D-Ornithine δ-AminoAllocPd(0) catalyst and scavengerOrthogonal to both Fmoc and Boc strategies.[6]
D-Ornithine δ-AminoivDde2-10% hydrazine in DMFOrthogonal to Fmoc and acid-labile groups.[6]

This strategic selection of protecting groups allows for the selective deprotection of the D-ornithine side chain, paving the way for a variety of chemical transformations.

Core On-Resin Modification Strategies for D-Ornithine

The deprotected δ-amino group of D-ornithine is a nucleophilic primary amine, rendering it amenable to a wide range of chemical reactions. The following sections detail the protocols for the most common and impactful on-resin modifications.

Guanidinylation: Conversion to D-Arginine Analogs

The transformation of the ornithine side chain into a guanidinium group, effectively creating an arginine analog, is a frequent modification to enhance receptor binding and cellular uptake. On-resin guanidinylation offers a controlled and efficient method for this conversion.[7]

start Peptide-resin with Fmoc-D-Orn(Boc)-OH incorporated deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_fmoc Standard SPPS wash1 Wash (DMF, DCM) deprotect_fmoc->wash1 guanidinylation Guanidinylation Reaction (e.g., N,N'-Di-Boc-N''-triflylguanidine) wash1->guanidinylation wash2 Wash (DMF, DCM) guanidinylation->wash2 continue_synthesis Continue Peptide Synthesis or Cleavage wash2->continue_synthesis

Caption: On-resin guanidinylation workflow.

  • Resin Preparation: Following the incorporation of Fmoc-D-Orn(Boc)-OH into the peptide sequence and subsequent N-terminal Fmoc deprotection of the growing peptide chain, swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Selective Deprotection: If an orthogonal protecting group like Alloc or ivDde is used on the ornithine side chain, selectively deprotect it now. For Alloc, use a solution of Pd(PPh₃)₄ and a scavenger like phenylsilane in DCM.[6] For ivDde, use 2-10% hydrazine in DMF.[6] If Boc is used, proceed to the final cleavage step where it will be removed along with other acid-labile groups.

  • Guanidinylation Reaction:

    • Prepare a solution of the guanidinylating reagent (e.g., 1.5 equivalents of N,N'-Di-Boc-N''-triflylguanidine) and a base (e.g., 3 equivalents of DIPEA) in a suitable solvent like DMF or DCM.

    • Add the solution to the swollen resin and agitate at room temperature for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Continuation of Synthesis: The peptide-resin is now ready for the coupling of the next amino acid or for final cleavage and deprotection.

Acylation: Introduction of Diverse Moieties

Acylation of the ornithine side chain is a straightforward method to introduce a wide array of functionalities, including fatty acids for lipidation, reporter tags, or linkers for drug conjugation.

start Peptide-resin with selectively deprotected D-Ornithine activation Activate Carboxylic Acid (e.g., HBTU/DIPEA) start->activation coupling Couple to Resin (Agitate at RT) activation->coupling wash Wash (DMF, DCM) coupling->wash continue_synthesis Continue Peptide Synthesis or Cleavage wash->continue_synthesis

Caption: On-resin acylation workflow.

  • Resin Preparation: Start with the peptide-resin containing a D-ornithine residue with its δ-amino group selectively deprotected (e.g., after Alloc or ivDde removal).

  • Activation of Carboxylic Acid: In a separate vessel, pre-activate the carboxylic acid to be coupled (3-5 equivalents) with a standard coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIPEA or 2,4,6-collidine) in DMF for 5-10 minutes.

  • Coupling Reaction: Add the pre-activated carboxylic acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: A Kaiser test can be performed on a small resin sample to check for the presence of free primary amines, indicating an incomplete reaction. If the test is positive, the coupling step can be repeated.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove unreacted reagents.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride/DIPEA solution in DMF.

  • Continuation of Synthesis: Proceed with the subsequent steps of the peptide synthesis.

Reductive Amination: Formation of Secondary Amines

Reductive amination allows for the introduction of alkyl groups to the ornithine side chain, creating secondary amines. This modification can alter the charge and lipophilicity of the peptide.

  • Resin Preparation: Begin with the peptide-resin bearing a D-ornithine with a deprotected δ-amino group.

  • Imine Formation: Treat the resin with a solution of an aldehyde or ketone (5-10 equivalents) in a 1% acetic acid in DMF solution for 1 hour to form the Schiff base (imine).

  • Reduction: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (5-10 equivalents) to the reaction mixture. Agitate at room temperature for 2-4 hours.

  • Monitoring: Reaction completion can be verified by mass spectrometry of a cleaved aliquot.

  • Washing: Wash the resin extensively with DMF, water, and DCM to remove all reagents.

Challenges and Troubleshooting

Challenge Cause Solution
Incomplete Side-Chain Deprotection Insufficient deprotection time or reagent concentration.Increase reaction time or reagent equivalents. Ensure fresh deprotection reagents are used. Verify deprotection with a colorimetric test or mass spectrometry.
Steric Hindrance The peptide sequence or structure may sterically hinder access to the ornithine side chain.Use a less sterically hindered activating reagent. Increase reaction time and temperature. Consider solution-phase modification after cleavage.
Side Reactions during Guanidinylation Use of harsh guanidinylating reagents.Employ milder reagents like N,N'-Di-Boc-N''-triflylguanidine. Optimize reaction conditions (temperature, time).
Intramolecular Cyclization The deprotected ornithine side chain can sometimes react with the C-terminal carboxyl group.This is more common in solution phase but can occur on-resin. Perform modifications under conditions that favor intermolecular reactions (higher concentration of modifying reagent).

Conclusion: Expanding the Chemical Space of Peptides

The on-resin side-chain modification of D-ornithine is a robust and versatile strategy for the synthesis of complex and functionally diverse peptides. By leveraging orthogonal protection schemes and a range of well-established chemical reactions, researchers can precisely engineer peptide properties to enhance their therapeutic potential. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of next-generation peptide-based drugs and research tools.

References

  • Vertex AI Search. (n.d.). Mastering Peptide Synthesis: The Role of Boc-Fmoc Protected Ornithine.
  • Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • PubMed Central. (n.d.). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles.
  • Vertex AI Search. (n.d.). Advancing Drug Delivery with Peptide Conjugates Using Ornithine Derivatives.
  • LifeTein Peptide Blog. (2025, March 27). Unusual Amino Acids: Ornithine.
  • ResearchGate. (2022, March). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine.
  • National Institutes of Health. (n.d.). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families.
  • Ingenta Connect. (2010). The Two Pathways for Effective Orthogonal Protection of L-Ornithine, for Amino Acylation of 5'-O-Pivaloyl Nucleosides, Describe the General and Important Role for the Successful Imitation, During the Synthesis of the Model Substrates for the Ribosomal Mimic Reaction. Protein and Peptide Letters, 17(7), 889-898.
  • National Institutes of Health. (n.d.). The ornithine effect in peptide cation dissociation.
  • BenchChem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues.
  • National Institutes of Health. (n.d.). On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity.
  • National Institutes of Health. (1991, May). Guanidination of a peptide side chain amino group on a solid support. International Journal of Peptide and Protein Research, 37(5), 425-429.

Sources

The Strategic Application of Boc-D-Orn(Fmoc)-OH in the Solid-Phase Synthesis of Combinatorial Peptide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of diverse peptide libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of millions of compounds for therapeutic potential. The strategic incorporation of non-proteinogenic amino acids with orthogonally protected side chains is paramount for generating structural diversity. This technical guide provides an in-depth exploration of the application of Nα-Boc-Nδ-Fmoc-D-ornithine (Boc-D-Orn(Fmoc)-OH), a uniquely protected building block that facilitates the creation of complex peptide libraries. We will detail the underlying principles of its orthogonal protection scheme, provide validated, step-by-step protocols for solid-phase peptide synthesis (SPPS) and library diversification, and present quantitative data to guide experimental design. This document serves as a comprehensive resource for researchers aiming to leverage this versatile amino acid for the efficient construction of sophisticated peptide libraries.

Introduction: The Power of Orthogonal Chemistry in Library Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, allowing for the stepwise assembly of amino acid sequences on an insoluble resin support.[1] A key challenge in synthesizing complex peptides and libraries lies in managing the reactivity of various functional groups within the constituent amino acids.[2] This is achieved through the use of protecting groups, which temporarily mask these reactive sites.[3]

The concept of orthogonal protection is central to advanced peptide synthesis. It involves the use of multiple classes of protecting groups within the same synthetic scheme, where each class can be removed under specific chemical conditions without affecting the others.[4][5] This allows for precise, selective deprotection and modification at specific sites within the peptide sequence.

This compound is a powerful embodiment of this principle. It features two distinct protecting groups:

  • An acid-labile tert-butoxycarbonyl (Boc) group protecting the α-amino group.

  • A base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the δ-amino group of the ornithine side chain.

This unique arrangement, which is the reverse of the more common Fmoc-protected α-amino acids, allows for a unique synthetic strategy. The peptide backbone can be elongated using standard Boc-based SPPS, and upon completion, the Fmoc group on the ornithine side chain can be selectively removed to allow for further diversification, creating a library of related peptides from a common backbone. This approach is invaluable for structure-activity relationship (SAR) studies and the discovery of novel peptide-based therapeutics.[6]

The Cornerstone of Diversity: The Boc/Fmoc Orthogonal Strategy

The differential lability of the Boc and Fmoc groups is the key to the utility of this compound in peptide library synthesis. The Boc group is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a mild base, usually a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7]

This orthogonality allows for a synthetic workflow where the peptide backbone is first assembled using Boc-SPPS. Once the desired sequence is complete, the resin-bound peptides can be subjected to a mild base treatment to selectively deprotect the ornithine side chains, exposing a primary amine for further chemical modification. This modification can include acylation, alkylation, or conjugation to other molecules, thereby introducing a point of diversity into the peptide sequence.[8]

G cluster_0 Boc-SPPS Backbone Elongation cluster_1 Ornithine Side-Chain Diversification cluster_2 Final Cleavage Start Start Boc_Deprotection Deprotect α-Amino (TFA) Start->Boc_Deprotection Boc-AA_Coupling Couple Boc-Amino Acid Repeat Repeat for all residues Boc-AA_Coupling->Repeat Wash_1 Wash Boc_Deprotection->Wash_1 Wash_1->Boc-AA_Coupling Repeat->Boc_Deprotection Yes Fmoc_Deprotection Selective Fmoc Deprotection (Piperidine/DMF) Repeat->Fmoc_Deprotection No Wash_2 Wash Fmoc_Deprotection->Wash_2 Diversification Couple Diverse Moieties (e.g., Acylation) Wash_2->Diversification Wash_3 Wash Diversification->Wash_3 Final_Cleavage Cleave from Resin & Global Deprotection (e.g., HF or TFMSA) Wash_3->Final_Cleavage Purification Purify Peptide Library Final_Cleavage->Purification End End Purification->End G cluster_coupling Parallel Diversification Start Resin with Protected Peptide (this compound incorporated) Fmoc_Deprotection Selective Fmoc Deprotection Start->Fmoc_Deprotection Split Split Resin into N Portions Fmoc_Deprotection->Split Couple_1 Couple Moiety A Split->Couple_1 Couple_2 Couple Moiety B Split->Couple_2 Couple_N ... Couple Moiety N Split->Couple_N Pool Pool and Mix Resin Couple_1->Pool Couple_2->Pool Couple_N->Pool Cleave Final Cleavage and Deprotection Pool->Cleave Library Peptide Library Cleave->Library

Figure 2: The "Split-and-Pool" workflow for library diversification.

Quantitative Data and Performance Metrics

The success of peptide library synthesis hinges on high coupling and deprotection efficiencies at each step. Even small inefficiencies can lead to a significant decrease in the overall yield of the desired full-length peptides. [9]

Parameter Typical Value Notes
Resin Loading 0.4 - 0.8 mmol/g Varies with resin type.
Amino Acid Equivalents 3 - 5 eq. Relative to resin loading.
Coupling Reagent Equivalents 3 - 5 eq. Relative to resin loading.
Coupling Time 1 - 4 hours Sequence and steric hindrance dependent. [10]
Boc Deprotection Time 20 - 30 min Typically with 50% TFA in DCM.
Fmoc Deprotection Time 20 - 30 min With 20% piperidine in DMF.
Stepwise Yield >99% Crucial for the synthesis of long peptides. [9]

| Overall Yield (Crude) | 10-40% | Highly dependent on peptide length and sequence. |

Monitoring Reaction Completion: The Kaiser test is a reliable qualitative method for detecting the presence of primary amines on the resin. [11]A negative result (yellow beads) indicates that the coupling reaction has gone to completion. For quantitative analysis, a small amount of resin can be cleaved and analyzed by HPLC and mass spectrometry. [12]

Troubleshooting and Key Considerations

  • Incomplete Coupling: If a coupling reaction is sluggish, it can be repeated (double coupling) or the reaction time can be extended. The use of more potent coupling reagents like HATU may also be beneficial. [7]* Aggregation: Hydrophobic sequences are prone to aggregation, which can hinder reagent access. Using specialized solvents or "difficult sequence" protocols may be necessary.

  • Side Reactions during Cleavage: The choice of cleavage cocktail is critical to prevent side reactions with sensitive amino acid residues (e.g., Trp, Met, Cys). The cocktail should contain appropriate scavengers to trap reactive carbocations generated during deprotection. [13]* Racemization: While less common with standard coupling reagents, racemization can occur, particularly with sensitive amino acids. The choice of coupling additives and base can mitigate this risk. [7]

Conclusion

This compound is a uniquely versatile building block that unlocks powerful strategies for the synthesis of diverse peptide libraries. Its orthogonal protecting groups allow for the reliable construction of a peptide backbone followed by targeted side-chain diversification. By combining the principles of Boc-SPPS with techniques like split-and-pool synthesis, researchers can efficiently generate large libraries of novel peptides for screening in drug discovery and other life science applications. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this advanced synthetic methodology.

References

  • Albericio, F., & Chinchilla, R. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem Technical Guides.
  • Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 60(3), 194-205. [Link]

  • Wang, J., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1020-1027. [Link]

  • Gao, Y., & Kodadek, T. (2014). Split-and-pool synthesis and characterization of peptide tertiary amide library. Journal of visualized experiments : JoVE, (83), e51299. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues. BenchChem Technical Guides.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • American Peptide Society. (n.d.). SPPS. [Link]

  • Gao, Y., & Kodadek, T. (2014). Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library. PMC. [Link]

  • JoVE. (2022). Split-And-Pool Synthesis & Characterization Of Peptide Tertiary Amide Library l Protocol Preview. [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Boc-Orn(Fmoc)-OH in Advancing Peptide Therapeutics. [Link]

  • ResearchGate. (n.d.). Synthesis of combinatorial libraries by "split and mix.". [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • VCU Scholars Compass. (2012). Synthesis and Screening of a Combinatorial Peptide Library for Ligands to Target Transferrin. [Link]

  • ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number.... [Link]

  • ResearchGate. (n.d.). Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library. [Link]

  • ACS Publications. (2014). Combinatorial Peptide Microarray Synthesis Based on Microfluidic Impact Printing. [Link]

  • Wikipedia. (n.d.). Split and pool synthesis. [Link]

  • Gyros Protein Technologies. (2020). How to ensure optimal purity and yield in solid-phase peptide synthesis. PurePep Blog. [Link]

  • BenchChem. (2025). A Technical Guide to Azido-ornithine and Azido-lysine in Peptide Synthesis for Researchers and Drug Development Professionals. BenchChem Technical Guides.
  • ChemRxiv. (2023). Automated Flow Synthesis of Combinatorial Protein Libraries. [Link]

  • Al-Qaisi, S., et al. (2011). On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity. International journal of molecular sciences, 12(9), 5570–5581. [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]

  • ACS Synthetic Biology. (2024). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. [Link]

Sources

Application Notes and Protocols for the Incorporation of Unnatural Amino Acids in Peptide Chains

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to move beyond the canonical 20 amino acids offers a powerful toolkit for innovation. The site-specific incorporation of unnatural amino acids (UAAs) into peptide chains unlocks the potential to engineer novel therapeutic properties, develop sophisticated biological probes, and fundamentally expand our understanding of protein structure and function. This guide provides an in-depth exploration of the primary methodologies for UAA incorporation, complete with detailed protocols and the scientific rationale behind key experimental choices.

The introduction of non-proteinogenic amino acids can dramatically alter the chemical and biological characteristics of a peptide. These modifications can range from simple substitutions, such as using a D-amino acid to increase resistance to enzymatic degradation, to the integration of complex residues bearing fluorescent tags, photocrosslinkers, or bioorthogonal handles for subsequent chemical modifications.[1] The successful synthesis of these modified peptides is contingent upon a thorough understanding of the available techniques and a careful selection of the synthetic strategy.

Section 1: Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, offering precise control over the sequence and the position of UAA incorporation.[2] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][4]

Core Principles of SPPS for UAA Incorporation

The fundamental workflow of SPPS for incorporating UAAs mirrors that for natural amino acids: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing to remove excess reagents and byproducts.[1] However, the unique structures of many UAAs can introduce challenges that necessitate protocol adjustments. Key considerations include:

  • Steric Hindrance: Bulky side chains or α,α-disubstituted UAAs can impede coupling reactions, often requiring more potent coupling reagents or extended reaction times to achieve complete incorporation.[1]

  • Side-Chain Reactivity: The functional groups on UAA side chains may require orthogonal protecting groups to prevent undesirable side reactions during peptide assembly.

  • Solubility: Some UAAs and their protected derivatives may have limited solubility in standard SPPS solvents, necessitating the use of solvent mixtures or alternative reagents.

Data Presentation: Common Coupling Reagents for SPPS
Coupling ReagentDescriptionKey Advantages
HBTU/HOBt A classic and widely used uronium-based coupling reagent combination.Reliable, cost-effective, and suitable for most standard couplings.
HATU A more reactive aminium-based coupling reagent.Highly efficient, particularly for sterically hindered amino acids.
DIC/Oxyma A carbodiimide-based coupling system with a less explosive additive than HOBt.Good for preventing racemization and is a safer alternative to HOBt.
Experimental Protocol: Manual SPPS of a Peptide Containing a UAA (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for the incorporation of a UAA.

Materials:

  • Fmoc-protected amino acids (natural and unnatural)

  • Rink Amide resin (for C-terminal amides)

  • N,N-dimethylformamide (DMF)

  • Piperidine

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DMF to swell the resin for a minimum of 30 minutes.[1] c. Drain the DMF.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF.

  • UAA Coupling: a. In a separate vial, dissolve the Fmoc-protected UAA (3-5 equivalents) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. b. Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and vortex for 1-2 minutes. c. Add the activated UAA solution to the resin. d. Agitate the reaction vessel for 1-2 hours, or longer for sterically hindered UAAs. e. Perform a ninhydrin test to confirm complete coupling. If the test is positive, repeat the coupling step. f. Wash the resin thoroughly with DMF and DCM.

  • Peptide Cleavage and Deprotection: a. After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum. b. Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. c. Filter the resin and collect the TFA solution containing the cleaved peptide. d. Precipitate the peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the peptide by mass spectrometry.

Visualization: SPPS Workflow

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated AA + Resin) wash2 Wash (DMF/DCM) coupling->wash2 wash1->coupling wash2->deprotection Repeat for next amino acid cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage Final Cycle purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end GCE_Workflow cluster_cell Host Cell UAA Unnatural Amino Acid (UAA) aaRS Orthogonal aaRS UAA->aaRS charged_tRNA UAA-tRNA(CUA) aaRS->charged_tRNA Charges tRNA Orthogonal tRNA(CUA) tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome protein Protein with UAA ribosome->protein Translation mRNA mRNA with UAG codon mRNA->ribosome

Sources

Application Note & Protocols: Leveraging Boc-D-Orn(Fmoc)-OH for Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with a detailed guide to the strategic use of N-α-Boc-N-δ-Fmoc-D-ornithine (Boc-D-Orn(Fmoc)-OH) in modern bioconjugation. We will move beyond basic principles to explore the causality behind its application, providing validated protocols and expert insights to ensure reproducible and successful outcomes.

The Strategic Advantage: Orthogonal Protection in Bioconjugation

At its core, the utility of this compound lies in its orthogonal protection scheme . The term "orthogonal" refers to the ability to selectively remove one protecting group in the presence of the other by using fundamentally different chemical conditions. This allows for precise, stepwise modifications of a molecule at specific sites, which is a cornerstone of complex biomolecule synthesis.

  • Boc (tert-butyloxycarbonyl) Group: Protects the α-amine (the backbone amine). It is labile under moderate to strong acidic conditions (e.g., trifluoroacetic acid, TFA).

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protects the δ-amine (the side-chain amine). It is labile under basic conditions (e.g., piperidine in DMF).

This dual protection provides a unique chemical handle. One can build a peptide backbone using standard Boc-based solid-phase peptide synthesis (SPPS), and then, at any desired step, selectively deprotect the ornithine side-chain amine by treatment with a base to attach a payload, a linker, or another peptide branch. The D-configuration of the ornithine residue also imparts proteolytic resistance to the resulting peptide, a crucial feature for in vivo applications.

Caption: Orthogonal deprotection pathways for this compound.

Core Application: Synthesis of Branched Peptide-Drug Conjugates

One of the most powerful applications of this compound is the creation of branched peptides, where a therapeutic payload or imaging agent is attached to the peptide scaffold via the ornithine side chain. This architecture is common in targeted drug delivery, where the peptide acts as a targeting moiety.

Principle: The main peptide chain is synthesized using a standard Boc-SPPS protocol. Upon reaching the D-ornithine residue, the synthesis is paused. The Fmoc group on the ornithine side chain is selectively removed, exposing the δ-amine. This amine then serves as an anchor point for conjugating a drug, often through a suitable linker, before resuming synthesis or cleaving the peptide from the resin.

Protocol 1: Solid-Phase Synthesis of a Branched Peptide-Drug Conjugate

This protocol outlines the synthesis of a model peptide (e.g., Tyr-Gly-Gly-Phe-Leu) with a drug conjugated to a D-ornithine residue inserted at position 3 (Tyr-Gly-D-Orn(Drug)-Phe-Leu).

Materials:

  • This compound

  • Other required Boc-protected amino acids

  • MBHA resin (or other suitable resin for C-terminal amides)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Boc Deprotection Solution: 50% TFA in DCM (Dichloromethane)

  • Fmoc Deprotection Solution: 20% Piperidine in DMF

  • Drug-Linker construct with a carboxylic acid for coupling

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/ethanedithiol, 82.5:5:5:5:2.5)

  • Ether (cold) for precipitation

Methodology:

  • Resin Preparation: Swell the MBHA resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Leu):

    • Deprotect the resin's amine groups using 50% TFA/DCM.

    • Neutralize with 10% DIPEA in DMF.

    • Couple Boc-Leu-OH using HBTU/DIPEA in DMF for 2 hours. Confirm completion with a Kaiser test.

  • Chain Elongation (Phe, Orn): Repeat the deprotection, neutralization, and coupling cycle for Boc-Phe-OH and then for This compound .

    • Causality Check: At this stage, the peptide backbone is protected by Boc groups, while the ornithine side chain is uniquely protected by Fmoc. This sets the stage for selective modification.

  • Side-Chain Deprotection (Selective Fmoc Removal):

    • Wash the resin thoroughly with DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes.

    • Wash extensively with DMF to remove all traces of piperidine. The δ-amine of ornithine is now free.

  • Drug Conjugation:

    • Activate your drug-linker construct (with a terminal -COOH) using HBTU/DIPEA.

    • Add the activated drug solution to the resin and allow it to react for 4-12 hours. The reaction time depends on the steric hindrance of the drug.

    • Trustworthiness Check: Monitor the reaction using a test cleavage and LC-MS analysis on a small resin sample to confirm successful conjugation.

  • Resumption of Chain Elongation (Gly, Tyr):

    • Proceed with the standard Boc-SPPS cycle: TFA deprotection followed by coupling of Boc-Gly-OH, and then Boc-Tyr(2-Br-Z)-OH.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat with Cleavage Cocktail K for 2-4 hours at room temperature to cleave the peptide from the resin and remove all remaining protecting groups (Boc, Pbf, tBu, etc.).

    • Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet.

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC). Lyophilize the pure fractions to obtain the final product.

Caption: Workflow for synthesizing a branched peptide-drug conjugate.

Advanced Application: Site-Specific Labeling and PEGylation

The δ-amine of ornithine can also serve as a versatile chemical handle for site-specific labeling with fluorophores, biotin, or for PEGylation to improve the pharmacokinetic profile of a peptide therapeutic.

Principle: The strategy is similar to drug conjugation. The peptide is synthesized, and the ornithine side chain is deprotected to reveal a primary amine. This amine can then react with a variety of labeling reagents, most commonly N-hydroxysuccinimide (NHS) esters.

ParameterBoc Group (α-Amine)Fmoc Group (δ-Amine)
Protecting Peptide Backbone AmineSide-Chain Amine
Removal Reagent Trifluoroacetic Acid (TFA)Piperidine
Chemistry AcidolysisBase-mediated (β-elimination)
Typical Conditions 50% TFA in DCM, 30 min20% Piperidine in DMF, 20 min
Orthogonality Stable to baseStable to mild/moderate acid
Table 1: Comparison of Boc and Fmoc Deprotection Conditions.
Protocol 2: On-Resin Labeling with a Fluorophore (FITC)

Materials:

  • Peptide-resin with a single this compound residue incorporated.

  • Fmoc Deprotection Solution: 20% Piperidine in DMF.

  • Fluorescein isothiocyanate (FITC).

  • Base: DIPEA or Triethylamine (TEA).

  • Solvent: Anhydrous DMF.

  • Standard cleavage and purification reagents.

Methodology:

  • Peptide Synthesis: Synthesize the peptide sequence on a solid support using Boc-SPPS, incorporating this compound at the desired labeling site.

  • Selective Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat with 20% piperidine in DMF (2 x 10 min).

    • Wash thoroughly with DMF (5-7 times) to ensure complete removal of piperidine, which could interfere with the labeling reaction.

  • Fluorophore Conjugation:

    • Prepare a solution of FITC (1.5-3 equivalents relative to the resin loading) and DIPEA (3-5 equivalents) in anhydrous DMF.

    • Add the FITC solution to the resin.

    • Agitate the reaction vessel in the dark (FITC is light-sensitive) for 4-6 hours at room temperature.

    • Expert Insight: The isothiocyanate group of FITC reacts with the primary amine of the ornithine side chain to form a stable thiourea linkage. Running the reaction in the dark prevents photobleaching of the fluorophore.

  • Washing and Confirmation:

    • Wash the resin extensively with DMF, followed by DCM.

    • Perform a test cleavage on a small aliquot of resin. Analyze the product by LC-MS to confirm the mass of the labeled peptide. The expected mass increase corresponds to the molecular weight of FITC (389.38 g/mol ).

  • Cleavage, Purification, and Characterization:

    • Cleave the labeled peptide from the resin using the appropriate cleavage cocktail.

    • Precipitate with cold ether.

    • Purify by RP-HPLC, using a fluorescence detector in addition to a UV detector to track the desired product.

    • Confirm the final product identity and purity by high-resolution mass spectrometry.

References

  • Fmoc Solid Phase Peptide Synthesis , CEM Corporation. [Link]

  • NHS Ester Chemistry for Bioconjugation , Broad-Ocean Technologies. [Link]

Application Notes and Protocols for the Final Cleavage and Deprotection of Ornithine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ornithine and the Final Hurdle in Peptide Synthesis

Ornithine, a non-proteinogenic amino acid, is a cornerstone in the design of novel peptides for therapeutic and research applications. Its unique side-chain amino group serves as a versatile handle for lactam bridge formation, the attachment of labels, or the conjugation of other molecules to a peptide scaffold.[1] However, the successful synthesis of these valuable molecules hinges on the final, critical step: the cleavage of the peptide from the solid-phase resin and the complete removal of all protecting groups. This process, if not meticulously optimized, can lead to a host of side reactions, resulting in impurities and diminished yields.

This comprehensive guide provides an in-depth exploration of the principles and protocols for the efficient cleavage and deprotection of ornithine-containing peptides. We will delve into the rationale behind the selection of protecting groups and cleavage cocktails, offering detailed, field-proven methodologies for researchers, scientists, and drug development professionals.

Understanding Ornithine Side-Chain Protection Strategies

The choice of protecting group for the δ-amino function of ornithine is a pivotal decision in the overall solid-phase peptide synthesis (SPPS) strategy. The ideal protecting group must remain stable throughout the iterative cycles of amino acid coupling and N-α-deprotection, yet be cleanly removable during the final cleavage step without compromising the integrity of the peptide.[2] Ornithine often employs the same side-chain protecting groups as lysine.[1][3]

The selection is fundamentally dictated by the primary SPPS chemistry employed:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry: This strategy relies on an acid-labile linker and side-chain protecting groups, while the temporary N-α-Fmoc group is removed with a base (commonly piperidine).

  • Boc (tert-butoxycarbonyl) Chemistry: In this approach, the temporary N-α-Boc group is removed with a mild acid, while the side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid (like HF).

An "orthogonal" protection scheme is highly desirable, where the N-α-protecting group and the side-chain protecting groups can be removed under distinct conditions, allowing for selective modifications on the resin.[2]

Common Protecting Groups for the Ornithine Side Chain:
Protecting GroupAbbreviationCommon SPPS ChemistryDeprotection ConditionsKey Advantages & Disadvantages
tert-Butoxycarbonyl BocFmocStrong acids (e.g., TFA)Advantages: Stable to the basic conditions used for Fmoc removal.[1] Disadvantages: Not orthogonal in Boc-SPPS.
Benzyloxycarbonyl ZFmoc/BocStrong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenation.[1]Advantages: Stable to mild acid and base.[1] Disadvantages: Requires harsh deprotection conditions.[1]
Allyloxycarbonyl AllocFmocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[1]Advantages: Orthogonal to both Fmoc and Boc strategies, enabling selective on-resin deprotection.[1]
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl DdeFmoc2-10% hydrazine in DMF.Advantages: Orthogonal to Fmoc and Boc strategies. Disadvantages: Potential for migration and premature loss.
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDdeFmoc2-10% hydrazine in DMF.Advantages: More stable than Dde, reducing migration and premature loss.

The Art of the Cleavage Cocktail: Composition and Rationale

The final cleavage and global deprotection are most commonly achieved using a strong acid, typically trifluoroacetic acid (TFA), in conjunction with a carefully selected mixture of "scavengers."[1] These scavengers are crucial for quenching reactive cationic species generated during the cleavage of protecting groups and the peptide from the resin, thereby preventing deleterious side reactions with sensitive amino acid residues.[4] The composition of this "cleavage cocktail" must be tailored to the specific amino acid sequence of the peptide.[1]

Crucial Note: All cleavage cocktails should be prepared fresh immediately before use.[5]

Common Cleavage Cocktails for Ornithine-Containing Peptides:
Reagent NameCompositionPrimary Application
Standard TFA Cocktail 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H₂OGeneral use for peptides without particularly sensitive residues.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides with sensitive residues like Cys, Met, Trp, and Tyr.[1]
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% H₂O, 2% TIPSGeneral use where less toxic/malodorous reagents are preferred.[6]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide (DMS), 1.5% Ammonium IodideSpecifically designed to prevent methionine oxidation.[6]
The Role of Scavengers:
  • Triisopropylsilane (TIPS): A highly effective scavenger for quenching carbocations, particularly the tert-butyl cation generated from Boc and tBu protecting groups.[4]

  • Water (H₂O): Acts as a proton source and helps to hydrolyze certain protecting groups.

  • Phenol: Scavenges carbocations and can help to prevent the reattachment of protecting groups to tyrosine residues.

  • Thioanisole: A scavenger that is particularly effective in preventing the modification of tryptophan and protecting methionine from oxidation.[7]

  • 1,2-Ethanedithiol (EDT): A thiol scavenger that is essential for protecting cysteine residues and preventing reattachment of the Trt group.[8]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Cleavage and Deprotection

This protocol is suitable for peptides containing ornithine protected with an acid-labile group like Boc, and for sequences without highly sensitive amino acids.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail: 95% TFA, 2.5% TIPS, 2.5% H₂O (prepare fresh)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas or vacuum desiccator

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 3 hours. The optimal time should be determined empirically for each peptide.

  • Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide.[1]

  • Resin Wash: Wash the resin with a small volume of fresh TFA and combine the filtrates to maximize recovery.[1]

  • TFA Removal: Transfer the combined filtrate to a round-bottom flask and concentrate using a rotary evaporator to remove the majority of the TFA.[4]

  • Peptide Precipitation: Add the concentrated peptide solution dropwise to a 10-fold excess of cold diethyl ether in a centrifuge tube. A white precipitate of the peptide should form.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide.[1] Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.[1]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

  • Analysis: The crude peptide is now ready for analysis by mass spectrometry and purification by HPLC.

Protocol 2: On-Resin Deprotection of Orthogonal Protecting Groups (e.g., Alloc)

This protocol describes the selective removal of the Alloc group from the ornithine side chain while the peptide remains attached to the resin, allowing for subsequent on-resin modification.

Materials:

  • Peptide-resin with Alloc-protected ornithine

  • Anhydrous Dichloromethane (DCM)

  • Phenylsilane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM under an inert atmosphere.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin substitution) and phenylsilane (25 equivalents) in anhydrous DCM.

  • Reaction: Add the deprotection cocktail to the swollen resin and agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: A small sample of the resin can be cleaved to verify complete deprotection by mass spectrometry.[1]

  • Washing: If deprotection is incomplete, repeat the treatment with a fresh solution of the palladium catalyst and phenylsilane.[1]

  • Final Wash: Once deprotection is complete, wash the resin thoroughly with DCM (3-5 times) to remove all traces of the catalyst and scavenger.[1] The resin is now ready for the next synthetic step.

Visualizing the Workflow

Cleavage_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Isolation Peptide Isolation cluster_Analysis Analysis & Purification Peptide_Resin Fully Protected Peptide on Resin Add_Cocktail Add Cleavage Cocktail (TFA + Scavengers) Peptide_Resin->Add_Cocktail Step 1 Incubate Incubate (1.5 - 3 hours) Add_Cocktail->Incubate Step 2 Filter_Resin Filter to Separate Resin from Peptide Solution Incubate->Filter_Resin Step 3 Concentrate Concentrate (Rotary Evaporation) Filter_Resin->Concentrate Step 4 Precipitate Precipitate in Cold Diethyl Ether Concentrate->Precipitate Step 5 Wash_Dry Wash and Dry Crude Peptide Precipitate->Wash_Dry Step 6 Final_Peptide Crude Peptide Wash_Dry->Final_Peptide Result HPLC_MS HPLC Purification & MS Analysis Final_Peptide->HPLC_MS Final Steps

Caption: General workflow for the cleavage and deprotection of peptides.

Troubleshooting and Mitigation of Side Reactions

Several side reactions can occur during the cleavage and deprotection process, leading to impurities and reduced yield.[1]

  • Alkylation of Tryptophan: Tryptophan's indole ring is susceptible to alkylation by carbocations. The use of scavengers like EDT or thioanisole is critical to prevent this.

  • Oxidation of Methionine: The thioether side chain of methionine can be oxidized to the sulfoxide.[7] Using scavenger cocktails containing DMS (like Reagent H) can mitigate this.

  • Aspartimide Formation: Aspartic acid residues can cyclize to form an aspartimide intermediate, which can then hydrolyze to a mixture of α- and β-aspartyl peptides.

  • Incomplete Deprotection: Some protecting groups, particularly on arginine (e.g., Pmc, Mtr), may require extended cleavage times for complete removal.[9] Monitoring the reaction by analyzing a small, cleaved sample over time is recommended.

  • Formation of Ornithine from Arginine: Certain protecting groups on arginine, such as NO₂, can lead to the formation of ornithine as a side product during cleavage.[3]

Side_Reactions cluster_reactants Sensitive Residues cluster_products Side Products Cleavage Cleavage Process (TFA) Alkylated_Trp Alkylated Trp Cleavage->Alkylated_Trp Met_Oxide Met(O) Cleavage->Met_Oxide Aspartimide Aspartimide Cleavage->Aspartimide Orn_from_Arg Ornithine Cleavage->Orn_from_Arg Trp Tryptophan Trp->Alkylated_Trp Met Methionine Met->Met_Oxide Asp Aspartic Acid Asp->Aspartimide Arg Arginine Arg->Orn_from_Arg

Caption: Common side reactions during peptide cleavage.

Conclusion

The final cleavage and deprotection of ornithine-containing peptides is a multifaceted process that demands a thorough understanding of the underlying chemistry. By carefully selecting ornithine side-chain protecting groups that are compatible with the overall synthetic strategy, and by employing optimized cleavage cocktails tailored to the peptide's sequence, researchers can successfully navigate this final step. The protocols and insights provided in this guide serve as a robust foundation for achieving high yields of pure, ornithine-containing peptides, thereby accelerating research and development in peptide-based therapeutics and diagnostics.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Wiley. (n.d.). Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine. Wiley Online Library. [Link]

  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

  • Merck Millipore. (n.d.). Novabiochem®. Merck Millipore. [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • AAPPTec. (n.d.). Removal of Dde and ivDde Protecting Groups. AAPPTec. [Link]

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]

Sources

Application Notes and Protocols for Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) with Boc-D-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Orthogonal Protection in Accelerated Peptide Synthesis

The relentless pursuit of novel peptide therapeutics and research tools necessitates synthetic strategies that are not only rapid and efficient but also offer the precision required for complex molecular architectures. Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a transformative technology, dramatically accelerating reaction times for both coupling and deprotection steps through rapid and uniform heating.[1][2][3] This application note delves into a specialized application of this technology: the incorporation of Boc-D-Orn(Fmoc)-OH into a peptide sequence.

The use of D-ornithine provides a strategic branch point for creating cyclic peptides, attaching reporter molecules, or synthesizing branched peptide constructs, with the D-configuration often conferring enhanced proteolytic stability.[4][5] The choice of this compound, an orthogonally protected amino acid, is pivotal. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the δ-amino side-chain. This orthogonal arrangement is the cornerstone of this protocol, allowing for the selective deprotection and modification of the ornithine side-chain while the peptide remains anchored to the resin.[6][7] This guide will provide a comprehensive framework for researchers, scientists, and drug development professionals to leverage this powerful combination of microwave technology and orthogonal chemistry.

Core Principles: Navigating Boc and Fmoc Chemistry in a Microwave Environment

Solid-phase peptide synthesis hinges on the sequential addition of amino acids to a growing peptide chain immobilized on a solid support.[] This process requires the temporary protection of the α-amino group of the incoming amino acid to prevent unwanted polymerization.[9] Two dominant strategies have historically been employed: Boc chemistry, which utilizes an acid-labile Boc protecting group, and Fmoc chemistry, which employs a base-labile Fmoc group.[10][11]

The true power of these protecting groups is realized when they are used in an orthogonal fashion, meaning one can be removed under conditions that leave the other intact.[][13] In the case of this compound, the α-amino Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the δ-amino Fmoc group is cleaved with a mild base, such as piperidine.[6] This orthogonality is crucial for on-resin side-chain modifications.

Microwave energy significantly enhances the efficiency of both the deprotection and coupling steps in SPPS.[1][14] The rapid and uniform heating provided by microwaves can reduce reaction times from hours to mere minutes, leading to higher crude peptide purity by minimizing side reactions that can occur during prolonged room temperature synthesis.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the incorporation of this compound and subsequent selective deprotection of the side-chain for further modification.

SPPS_Workflow Start Start: Resin with Free N-terminus Couple_Orn Couple This compound Start->Couple_Orn Wash1 Wash Couple_Orn->Wash1 Boc_Deprotect α-Amine Deprotection (TFA) Wash1->Boc_Deprotect Wash2 Wash Boc_Deprotect->Wash2 Couple_Next_AA Couple Next Amino Acid Wash2->Couple_Next_AA Wash3 Wash Couple_Next_AA->Wash3 Chain_Elongation Repeat Cycles for Chain Elongation Wash3->Chain_Elongation Fmoc_Deprotect Side-Chain Deprotection (Piperidine) Chain_Elongation->Fmoc_Deprotect After desired length is reached Wash4 Wash Fmoc_Deprotect->Wash4 On_Resin_Mod On-Resin Side-Chain Modification Wash4->On_Resin_Mod Wash5 Wash On_Resin_Mod->Wash5 Cleavage Final Cleavage from Resin Wash5->Cleavage End Purified Peptide Cleavage->End

Caption: Workflow for incorporating this compound and subsequent on-resin modification.

Detailed Protocols

The following protocols are designed for use with an automated microwave peptide synthesizer. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Incorporation of this compound

This protocol outlines a single cycle for the coupling of this compound followed by the deprotection of the α-amino Boc group.

Materials:

  • Resin with a free N-terminal amine (e.g., Rink Amide MBHA resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (or equivalent coupling additive)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the microwave peptide synthesizer.

  • Amino Acid Activation: In a separate vial, prepare a 0.2 M solution of this compound (5-fold excess relative to resin loading) in DMF. Add 1.0 M DIC and 1.0 M Oxyma Pure in DMF.

  • Coupling Reaction: Add the activation mixture to the resin. Apply microwave energy to heat the reaction to 75°C for 5 minutes.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Boc Deprotection: Prepare a deprotection solution of 50% TFA in DCM with 2.5% TIS. Add this solution to the resin. Perform the deprotection at room temperature for 15 minutes (microwave irradiation is generally not recommended for Boc deprotection due to the volatility of TFA).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 times) followed by DMF (5-7 times).

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF for 2 minutes. Wash again with DMF. The resin is now ready for the coupling of the next amino acid.

Protocol 2: Selective On-Resin Deprotection of the Ornithine Side-Chain

This protocol details the removal of the Fmoc group from the ornithine side-chain to allow for subsequent modification.

Materials:

  • Peptide-resin containing the this compound residue

  • 20% Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Apply microwave energy to heat the reaction to 75°C for 3 minutes.[14]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]

  • Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine.

  • Further Modification: The resin is now ready for on-resin modification, such as cyclization, labeling, or branching.[15]

Protocol 3: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of any remaining acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5)[4][16]

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin) in a suitable reaction vessel.[4]

  • Incubation: Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate to a 10-fold excess of cold ether to precipitate the crude peptide.[4]

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by RP-HPLC.

Data Presentation: Key Parameters and Considerations

ParameterMicrowave-Assisted CouplingMicrowave-Assisted Fmoc DeprotectionBoc Deprotection (Room Temp)Final Cleavage (Room Temp)
Temperature 75°C75°CRoom TemperatureRoom Temperature
Time 5 minutes3 minutes15 minutes2-4 hours
Reagents This compound, DIC, Oxyma20% Piperidine in DMF50% TFA in DCM, 2.5% TISCleavage Cocktail (e.g., Reagent K)
Key Advantage Rapid and efficient amide bond formationFast and complete Fmoc removalSelective α-amino deprotectionSimultaneous cleavage and side-chain deprotection
Consideration Monitor for potential racemization, although generally low.[14]Ensure thorough washing to remove byproducts.Avoid microwave heating due to TFA volatility.Choice of scavengers is critical based on peptide sequence.[16][17]

Troubleshooting and Scientific Insights

  • Incomplete Coupling: If coupling of this compound is incomplete, a second coupling step can be performed. The use of microwave heating generally drives the reaction to completion, but for sterically hindered sequences, extending the reaction time or slightly increasing the temperature may be beneficial.[3]

  • Premature Fmoc Deprotection: The Fmoc group is generally stable to the mild acidic conditions used for Boc deprotection. However, repeated acid treatments in Boc-SPPS could potentially lead to some loss of the Fmoc group.[9] It is crucial to use the recommended concentration of TFA and deprotection time.

  • Side Reactions during Cleavage: The choice of cleavage cocktail is critical to prevent side reactions, especially with sensitive amino acids like tryptophan, methionine, or cysteine.[16][17] The use of scavengers like TIS, EDT, and thioanisole is essential to quench reactive cationic species generated during cleavage.[4]

  • Racemization: While microwave heating can accelerate racemization, optimized protocols with short heating times and appropriate coupling reagents significantly minimize this side reaction.[14][18]

Conclusion

The strategic use of this compound in microwave-assisted SPPS offers a powerful and efficient method for the synthesis of complex peptides. The orthogonal protection scheme allows for precise, on-resin modifications of the ornithine side-chain, while microwave irradiation drastically reduces synthesis time and can improve peptide purity. By understanding the core chemical principles and adhering to the detailed protocols outlined in this application note, researchers can confidently incorporate this versatile building block into their peptide synthesis workflows, accelerating the discovery and development of novel peptide-based molecules.

References

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation. Retrieved from [Link]

  • Nowak, P., et al. (2018). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. Chemistry – A European Journal, 24(39), 9799-9803.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... ResearchGate. Retrieved from [Link]

  • Vanier, G. S. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Methods in Molecular Biology, 1047, 235-49. Retrieved from [Link]

  • Biotage. (2023). Microwave heating - a route to better quality crude peptides. Biotage. Retrieved from [Link]

  • Le-Dévédec, F., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 560-569. Retrieved from [Link]

  • CEM Corporation. (2015). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Harris, P. W., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. Retrieved from [Link]

  • Gonen, P., et al. (2013). On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity. PLoS One, 8(7), e68733. Retrieved from [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. CEM Corporation. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5143. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for Manual Solid-Phase Synthesis of D-Ornithine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the design of molecules with enhanced stability, novel structural motifs, and tailored biological activity. D-ornithine, a non-proteinogenic amino acid, is particularly valuable for introducing conformational constraints, creating lactam bridges, or serving as a conjugation point.[1][2] This guide provides a comprehensive, field-proven protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing D-ornithine, utilizing the widely adopted Fmoc/tBu orthogonal protection strategy. We delve into the chemical principles behind each step, from resin preparation to final cleavage, offering practical insights and troubleshooting advice to ensure a high-quality synthesis for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of D-Ornithine in Peptide Synthesis

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin support.[3] This approach simplifies the purification process to mere filtration and washing steps, allowing for the use of excess reagents to drive reactions to completion.[4][5]

The standard Fmoc/tBu strategy is a cornerstone of modern SPPS. It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amine and acid-labile groups, such as tert-butoxycarbonyl (Boc) or trityl (Trt), for the permanent protection of reactive amino acid side chains.[4][6] This orthogonal scheme ensures that the side-chain protecting groups remain intact during the iterative removal of the N-terminal Fmoc group, preventing the formation of branched impurities.[4][7]

Incorporating D-ornithine requires a specifically protected building block, Fmoc-D-Orn(Boc)-OH . Here, the α-amine is protected by the temporary Fmoc group, while the reactive δ-amino group on the side chain is protected by the acid-labile Boc group.[1][8] This dual protection is critical for directing the peptide bond formation exclusively at the α-amine during the synthesis cycle.

The Fmoc/tBu Synthesis Workflow: An Overview

The manual SPPS process is a cyclical repetition of four key steps: deprotection, washing, coupling, and washing. This cycle is performed for each amino acid to be added to the peptide chain.

SPPS_Workflow Start Start: Resin-NH-Fmoc Deprotection Step 1: Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Resin-NH2 Coupling Step 2: Coupling Fmoc-AA-OH, Activator, Base in DMF Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Resin-NH-CO-AA-Fmoc Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle End Final Peptide-Resin Wash2->End Final Cycle Cycle->Deprotection n-1 times

Diagram 1: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials, Reagents, and Equipment

Successful synthesis hinges on the quality of the materials and reagents. The following table summarizes the necessary components for incorporating Fmoc-D-Orn(Boc)-OH.

ComponentSpecificationSupplier ExampleRationale for Use
Resin Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g)Novabiochem®Creates a C-terminal amide upon cleavage. The Fmoc group is removed under the same conditions as subsequent amino acids.[6][9]
D-Ornithine Fmoc-D-Orn(Boc)-OHAAPPTec, Sigma-AldrichThe key building block. Fmoc group is base-labile; Boc group is acid-labile, ensuring orthogonality.[8]
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Peptide Synthesis GradeMain solvents for swelling, washing, and reactions. Must be high purity to avoid side reactions.
Deprotection PiperidineReagent GradeA secondary amine base used to cleave the N-terminal Fmoc group via a β-elimination mechanism.
Coupling Reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Novabiochem®A highly efficient aminium salt coupling reagent that forms a reactive OAt-ester, minimizing racemization and suitable for difficult couplings.[10][11]
Base N,N-Diisopropylethylamine (DIEA)Reagent GradeA non-nucleophilic tertiary amine used to activate the carboxyl group of the amino acid and neutralize the resin.
Monitoring Kaiser Test Kit (Ninhydrin)AnaspecA qualitative colorimetric test to detect free primary amines, used to confirm the completion of a coupling reaction.[9]
Cleavage Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water (H₂O), PhenolReagent GradeTFA is a strong acid for cleavage. Scavengers (TIS, H₂O, Phenol) are critical to quench reactive cations generated during deprotection.[1][12][13]
Precipitation Diethyl Ether (cold)Reagent GradeUsed to precipitate the cleaved peptide from the TFA solution.
Equipment Manual SPPS Reaction Vessel (fritted glass), Shaker/Vortexer, Nitrogen lineBio-Rad, ChemglassStandard laboratory equipment for manual synthesis.[9]

Detailed Step-by-Step Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale . All volumes are illustrative and should be adjusted based on the specific resin loading capacity.

Phase 1: Resin Preparation and First Amino Acid Deprotection
  • Resin Swelling: Weigh 200 mg of Rink Amide MBHA resin (~0.5 mmol/g loading) into the reaction vessel. Add 2-3 mL of DMF and allow the resin to swell for at least 1 hour on a shaker. This step is crucial as it increases the surface area and accessibility of reactive sites within the polymer matrix.

  • Initial Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 2 mL of 20% piperidine in DMF and agitate for an additional 15 minutes. This two-stage process ensures complete removal of the initial Fmoc group on the Rink linker.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly by adding ~2 mL of DMF, agitating for 30-60 seconds, and draining. Repeat this wash cycle 5-7 times to completely remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

Phase 2: The SPPS Cycle for D-Ornithine

This cycle is repeated for every amino acid in the sequence. We detail it here for the coupling of Fmoc-D-Orn(Boc)-OH.

  • Amino Acid Activation (Pre-activation):

    • In a separate glass vial, dissolve Fmoc-D-Orn(Boc)-OH (0.4 mmol, 4 equivalents) and HATU (0.38 mmol, 3.8 equivalents) in 1.5 mL of DMF.

    • Add DIEA (0.8 mmol, 8 equivalents).

    • Allow the solution to pre-activate for 1-2 minutes. The solution may change color, typically to yellow. This step forms the highly reactive OAt-ester of D-ornithine, poised to react with the free amine on the resin.[14]

Coupling_Mechanism Reactants Fmoc-D-Orn(Boc)-COOH + HATU + DIEA ActiveEster Fmoc-D-Orn(Boc)-CO-OAt (Activated Ester) Reactants->ActiveEster Activation Product Resin-NH-CO-D-Orn(Boc)-Fmoc (Peptide Bond Formed) ActiveEster->Product Coupling Resin Resin-NH2 (Deprotected Peptide) Resin->Product Coupling

Diagram 2: Activation and coupling of an Fmoc-protected amino acid using HATU.

  • Coupling Reaction:

    • Drain the final DMF wash from the deprotected resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 45-60 minutes.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 2 mL).

    • Wash the resin with DCM (3 x 2 mL) to prepare for the Kaiser test.

  • Reaction Monitoring (The Kaiser Test):

    • Take a small sample of resin beads (~1-2 mg) and place them in a small glass test tube.

    • Add 2-3 drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin in n-butanol, phenol in n-butanol).[9]

    • Heat the tube at 100°C for 3-5 minutes.

    • Interpretation:

      • Blue/Purple Beads: Test is positive for free primary amines, indicating incomplete coupling. The reaction must be repeated ("recoupled").

      • Yellow/Colorless Beads: Test is negative, indicating the coupling reaction is complete. You may proceed to the next cycle.

  • Repeat the Cycle:

    • If the Kaiser test is negative, proceed to the deprotection step (Phase 2, Step 1) for the next amino acid in your sequence.

Phase 3: Final Cleavage and Deprotection

Once the final amino acid has been coupled and its N-terminal Fmoc group has been removed, the peptide is ready for cleavage from the resin and removal of all side-chain protecting groups.

  • Final Wash and Dry: Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (5x). Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. The composition depends on the amino acids present in the peptide. "Reagent K" is a robust, general-purpose cocktail.[1][12]

Cleavage CocktailComposition (v/v/v/w)Primary Use
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTGeneral use for peptides with sensitive residues like Cys, Met, Trp, Tyr.[1]
TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OGeneral use for peptides without highly sensitive residues.[5][15]
  • Cleavage Reaction:

    • Place the dry peptide-resin in a suitable vial.

    • Add the cleavage cocktail (e.g., Reagent K) to the resin (approx. 2-3 mL for 0.1 mmol scale).

    • Stir or agitate at room temperature for 2-3 hours. The strong acid (TFA) cleaves the peptide from the Rink Amide linker and simultaneously removes the Boc group from the D-ornithine side chain, along with other acid-labile side-chain protecting groups.[1][13]

Phase 4: Peptide Precipitation and Isolation
  • Filter: Filter the resin using a polypropylene column or a fritted funnel, collecting the filtrate (which contains the peptide) in a centrifuge tube.

  • Wash Resin: Wash the resin with a small additional volume of fresh TFA (0.5 mL) and combine the filtrates.

  • Precipitate: Add the TFA filtrate dropwise into a larger centrifuge tube containing ~10-15 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolate and Wash: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet by resuspending it in fresh cold ether and centrifuging again. Repeat this wash step 2-3 times to remove residual TFA and scavengers.

  • Dry: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (typically via reverse-phase HPLC) and characterization (e.g., LC-MS).

Troubleshooting Common Issues

ProblemObservationProbable Cause(s)Recommended Solution
Incomplete Coupling Positive (blue) Kaiser test after coupling.Steric hindrance of the amino acid; On-resin aggregation; Insufficient reagent equivalents or reaction time.Double couple: repeat the activation and coupling step. Use a more potent coupling reagent like COMU if HATU fails.
Low Final Yield Small amount of peptide precipitate.Incomplete coupling at one or more steps; Premature cleavage from resin; Physical loss of resin during washing.Review Kaiser test results from each step. Ensure all protecting groups are stable to the synthesis conditions. Be gentle during wash/drain steps.
Unexpected Mass Mass spectrometry shows deletion sequences or modified side chains.Incomplete deprotection or coupling; Side reactions during cleavage due to insufficient scavengers.Ensure deprotection times are adequate. Always use a freshly prepared cleavage cocktail with appropriate scavengers for your sequence.

Conclusion

This protocol provides a robust and reliable framework for the manual solid-phase synthesis of peptides containing D-ornithine using the Fmoc/tBu strategy. By understanding the chemical principles behind each step—from the orthogonal protection of the Fmoc-D-Orn(Boc)-OH building block to the critical role of activation reagents and cleavage scavengers—researchers can confidently incorporate this valuable non-canonical amino acid into their synthetic targets. The inclusion of in-process monitoring via the Kaiser test ensures a self-validating workflow, maximizing the probability of a successful synthesis and yielding high-quality crude peptide ready for final purification.

References

  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019). MPG.PuRe.
  • Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019). Chemical Communications (RSC Publishing).
  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences.
  • Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (2019).
  • Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (2019).
  • Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications.
  • Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. (2024). ACS Synthetic Biology.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Unusual Amino Acids: Ornithine. (2025). LifeTein Peptide Blog.
  • Fmoc-D-Orn(Boc)-OH [118476-89-4]. Aapptec Peptides.
  • Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
  • Synthesis of Arginine-Containing Peptides through Their Ornithine Analogs. Synthesis of Arginine Vasopressin, Arginine Vasotocin, and L-Histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycine. Journal of the American Chemical Society.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Coupling Reagents. Aapptec Peptides.
  • The metabolic pathways involved in the synthesis of ornithine, arginine and proline from glutamate. The enzymes indicated by the numbers are: 1, P5CS. ResearchGate.
  • The ornithine effect in peptide cation dissociation. PMC - NIH.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4. Sigma-Aldrich.
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • US8383770B2 - Boc and Fmoc solid phase peptide synthesis. Google Patents.
  • Structures of various protecting groups used for SPPS over the years. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Boc-D-Orn(Fmoc)-OH . We will explore the underlying causes of incomplete coupling and provide a systematic, field-proven framework for troubleshooting and resolution.

Introduction: The Challenge of a Doubly Bulky Building Block

Nα-Boc-Nδ-Fmoc-D-ornithine is a uniquely valuable building block in solid-phase peptide synthesis (SPPS), particularly in Boc-based strategies where an orthogonal, base-labile protecting group on the side chain is required for on-resin modifications like cyclization or branching.[1][2] The core challenge in its application arises from the significant steric hindrance imposed by two bulky protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amine and the large, rigid fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain δ-amine. This combined bulk can physically obstruct the formation of the peptide bond, leading to incomplete reactions and the generation of deletion sequences.[3][4]

This guide provides a structured approach to diagnosing and overcoming these coupling difficulties.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling of this compound incomplete?

The most common reason is severe steric hindrance. The bulky Boc and Fmoc groups on the same molecule create a sterically crowded environment around the carboxylic acid, making it difficult for it to approach and react with the N-terminal amine of the peptide chain on the resin.[3][5] This slows down the reaction kinetics significantly, and standard coupling protocols are often insufficient to drive the reaction to completion.

Q2: How can I reliably detect if the coupling has failed?

The most widely used method for monitoring coupling completion in real-time is the Kaiser test (or ninhydrin test) .[3][6][7] This colorimetric assay detects the presence of unreacted primary amines on the peptide-resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of free amines, meaning the coupling is incomplete.[8]

  • Negative Result (Yellow/Colorless Beads): Indicates that no primary amines are present, suggesting a complete coupling reaction.[3][9]

It is a crucial checkpoint before proceeding to the next cycle of the synthesis.[10]

Q3: I have a positive Kaiser test. What is the first and simplest thing I should do?

The most straightforward initial step is to perform a double coupling .[11][12] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated this compound. This second reaction can often drive the remaining free amines to react, completing the incorporation of the residue.[4]

Q4: Double coupling didn't work, and my Kaiser test is still positive. What's next?

If a second coupling is unsuccessful, it indicates a more persistent issue. The next logical step is to permanently block the unreacted N-terminal amines through a process called capping .[3][12] This is typically done using acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Capping acetylates the unreacted amines, preventing them from participating in subsequent coupling steps. This ensures that the final product does not contain a deletion sequence, making the purification of the target peptide significantly easier.[3]

Systematic Troubleshooting Guide

This section provides a logical workflow and detailed protocols to diagnose and resolve incomplete coupling events.

Step 1: Detection and Confirmation of Incomplete Coupling

Accurate detection is the foundation of effective troubleshooting. The Kaiser test is a highly sensitive method for detecting primary amines and is indispensable in SPPS.[7][10]

Diagram: Visualizing the Steric Hindrance

G Boc Boc- Orn D-Ornithine Core (-NH-CH(COOH)-(CH2)3-NH-) Boc->Orn Fmoc -Fmoc Orn->Fmoc caption Fig. 1: Steric bulk of this compound.

Caption: Fig. 1: Steric bulk of this compound.

Protocol 1: The Kaiser (Ninhydrin) Test

This protocol is for the qualitative detection of free primary amines on the resin.[3][9]

Reagents:

  • Solution A: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[3]

  • Solution B: 40 g of phenol in 20 mL of n-butanol.[3]

  • Solution C: 1 g of ninhydrin in 20 mL of n-butanol.[3]

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube after washing the resin post-coupling.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube at 100-110°C for 5 minutes.[3][9]

  • Observe the color of the beads and the solution.

    • Intense Blue/Purple: Positive result (incomplete coupling).

    • Yellow/Colorless: Negative result (complete coupling).

Step 2: Immediate Remediation Strategies

If the Kaiser test is positive, immediate action is required before proceeding with the synthesis.

Protocol 2: Double Coupling

This is a reactive strategy to force a difficult coupling to completion.[11]

Procedure:

  • After the first coupling reaction, drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any byproducts.

  • Prepare a fresh solution of this compound and your chosen coupling reagent at the same concentration as the first coupling.

  • Add the fresh solution to the resin and allow the reaction to proceed for the same duration as the initial coupling (e.g., 1-2 hours).[11]

  • Drain the solution, wash the resin with DMF (3-5 times), and perform another Kaiser test to confirm completion.

Protocol 3: Capping Unreacted Amines

If double coupling fails, capping prevents the formation of deletion peptide impurities.[12]

Reagents:

  • Capping Solution: Acetic anhydride and DIPEA in DMF (e.g., 0.5 M Ac₂O, 0.5 M DIPEA). A common mixture is Ac₂O/DIPEA/DMF (5:6:89 v/v/v).

Procedure:

  • Following the failed coupling attempt, wash the resin thoroughly with DMF (3-5 times).

  • Add the capping solution to the resin, ensuring the beads are fully submerged.

  • Agitate the mixture at room temperature for 30 minutes.[3]

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).

  • Perform a final Kaiser test. The result should now be negative (yellow), confirming that all amines have been acetylated.

Step 3: Advanced Optimization - Proactive & Reactive Solutions

Persistent coupling failures necessitate a deeper optimization of the reaction conditions.

Diagram: Troubleshooting Workflow

G start Kaiser Test after This compound Coupling decision Test Positive (Blue Beads)? start->decision double_couple Perform Double Coupling decision->double_couple Yes (Blue) proceed Proceed to Next Synthesis Cycle decision->proceed No (Yellow) retest Retest with Kaiser double_couple->retest cap Cap Unreacted Amines with Acetic Anhydride retest->cap Yes (Blue) retest->proceed No (Yellow) optimize Optimize Future Couplings: - Stronger Reagents (HATU/HCTU) - Increase Temperature - Change Solvent (NMP) cap->optimize Proactive Step cap->proceed

Caption: Fig. 2: Decision workflow for troubleshooting incomplete coupling.

1. Optimizing Coupling Chemistry: Reagent Selection

For sterically demanding residues, the choice of coupling reagent is critical.[13] Standard carbodiimide reagents like DIC may be insufficient. Uronium/aminium or phosphonium salt-based reagents are significantly more reactive and effective for difficult couplings.[14][15]

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

ReagentClassRelative ReactivityKey Advantages & Disadvantages
DIC/HOBt CarbodiimideModerateCost-effective; minimal racemization with HOBt/Oxyma.[16] Can be slow for hindered couplings.
HBTU Aminium/UroniumHighFast and efficient for most couplings.[14] Can cause guanidinylation of the N-terminus.[16]
HCTU Aminium/UroniumVery HighMore reactive and soluble than HBTU, excellent for fast SPPS.[15]
HATU Aminium/UroniumVery HighHighly efficient for hindered couplings with low racemization due to the HOAt leaving group.[13][14] More expensive.
PyBOP PhosphoniumHighEfficient with no risk of guanidinylation side reaction.[17] Byproducts can be difficult to remove.
COMU Aminium/UroniumVery HighSimilar reactivity to HATU with improved safety profile (avoids explosive HOBt/HOAt byproducts).[14][17]

Recommendation: For this compound, switching to HATU , HCTU , or COMU is strongly advised.[4][11]

Protocol 4: High-Efficiency Coupling with HATU

Materials:

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF or NMP, peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Ensure the N-terminal amine of the peptide-resin is deprotected and the resin is thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and vortex briefly. Note: The solution will change color.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For extremely difficult sequences, the reaction time can be extended.

  • Washing & Monitoring: Drain the solution, wash the resin thoroughly with DMF, and perform a Kaiser test to confirm completion.

2. Addressing Physical & Environmental Factors
  • Solvent Choice: If peptide aggregation is suspected (often in hydrophobic sequences), switching the primary solvent from DMF to N-methyl-2-pyrrolidone (NMP) can be beneficial.[18][19] NMP has superior solvating properties and can help disrupt secondary structures that may be masking the reactive N-terminus. In some cases, adding a small amount of DMSO (e.g., up to 10%) can also improve solubility.[18]

  • Temperature: Gently increasing the reaction temperature to 30-50°C can significantly increase the reaction rate and help overcome the activation energy barrier for a hindered coupling.[4][11] However, this must be done with caution, as higher temperatures can increase the risk of side reactions, most notably racemization.[20] Microwave-assisted SPPS is a modern technique that utilizes elevated temperatures to drive difficult couplings to completion efficiently.[21]

  • Reagent Concentration: Using a higher excess of the amino acid and coupling reagent (e.g., 4-5 equivalents relative to the resin loading) can help drive the reaction forward.[11]

Conclusion

Incomplete coupling of this compound is a common but manageable challenge in SPPS. The issue is rooted in the significant steric hindrance posed by its dual protecting groups. A systematic troubleshooting approach—starting with accurate detection via the Kaiser test, followed by immediate remediation through double coupling or capping, and finally, proactive optimization of coupling reagents and reaction conditions—will enable researchers to successfully incorporate this versatile building block into complex peptide sequences. For difficult couplings, employing high-reactivity reagents like HATU or HCTU is often the most effective solution.

References

  • American Peptide Society. SPPS. Available from: [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]

  • Semantic Scholar. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Available from: [Link]

  • Dilun Biotechnology. Commonly Used Colorimetric Reagents in SPPS peptide solutions. Available from: [Link]

  • The Role of Coupling Reagents in Solid Phase Peptide Synthesis. Available from: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]

  • Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available from: [Link]

  • Peptide Coupling Reagents: Selection and Use. Available from: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]

  • PubMed. Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Available from: [Link]

  • Mastering Peptide Synthesis: The Role of Boc-Fmoc Protected Ornithine. Available from: [Link]

  • PubMed. Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Available from: [Link]

  • RSC Publishing. varying the composition of green binary solvent mixtures as a tool to. Available from: [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]

  • ResearchGate. Why do the reagents color change in peptide synthesis?. Available from: [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Available from: [Link]

  • Aapptec Peptides. Fmoc-D-Orn(Boc)-OH [118476-89-4]. Available from: [Link]

Sources

Technical Support Center: Boc-D-Orn(Fmoc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing Boc-D-Orn(Fmoc)-OH in your solid-phase peptide synthesis (SPPS) workflows. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of this versatile, orthogonally protected amino acid. Here, we move beyond standard protocols to provide in-depth, field-proven insights into preventing common side reactions and troubleshooting issues that may arise during your synthesis.

Introduction: The Power and Pitfalls of Orthogonal Protection

This compound is a powerful reagent for advanced peptide synthesis.[1][2] Its core strength lies in its orthogonal protection scheme: the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain δ-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2][3] This unique arrangement allows for the selective deprotection of the side chain on-resin, opening pathways for peptide cyclization, branching, or the attachment of reporter molecules without disturbing the main peptide backbone.[1][4]

However, this reversed orthogonality compared to standard Fmoc-SPPS—where the α-amino group is Fmoc-protected and side chains are typically acid-labile—introduces specific potential side reactions. The primary challenge is the intramolecular cyclization of the ornithine side chain, leading to lactam formation. This guide provides direct answers and protocols to mitigate this and other potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about when using this compound?

The most significant side reaction is the formation of a δ-lactam. This occurs when the deprotected δ-amino group of the ornithine side chain nucleophilically attacks the activated C-terminal carboxyl group of the same residue during the subsequent coupling step. This results in a truncated peptide capped with a six-membered lactam ring, terminating chain elongation. This issue is particularly prevalent if the Orn residue is at the C-terminus of the peptide.

Q2: How does the choice of coupling agent affect lactam formation?

The choice and concentration of the coupling agent are critical. Highly reactive coupling agents, especially when used in large excess or with extended pre-activation times, can increase the rate of lactam formation. Carbodiimide-based reagents like DCC or DIC in the presence of HOBt are generally effective. Uronium/aminium-based reagents like HBTU or HATU can also be used, but careful optimization of coupling time is necessary to ensure the intermolecular coupling of the next amino acid proceeds significantly faster than the intramolecular cyclization.

Q3: Can I use this compound in an automated peptide synthesizer with standard Fmoc-SPPS protocols?

Yes, but with critical modifications. Standard Fmoc-SPPS protocols are designed for α-Fmoc deprotection with piperidine.[5][6] When incorporating this compound, the synthesizer's protocol must be manually edited for the specific cycle where the ornithine side-chain is to be deprotected. This involves replacing the standard piperidine deprotection step with a specific protocol for Fmoc removal from the side chain, followed by the desired modification or coupling. The α-Boc group will be removed using standard acid treatment steps (e.g., TFA) prior to coupling the next amino acid.[7]

Troubleshooting Guide: Preventing Side Reactions

Issue 1: Lactam Formation Leading to Truncated Peptides

This is the most common failure mode. The primary cause is the intramolecular cyclization of the Orn side chain after Fmoc deprotection.

Causality: Once the Fmoc group is removed from the δ-amino group, a free primary amine is exposed. During the activation of the C-terminal carboxyl group of the subsequent amino acid for coupling, this proximate nucleophilic amine can attack the activated carboxyl, forming a stable lactam and terminating the peptide chain.

  • Optimize Coupling Conditions: Minimize the time the activated carboxyl group is exposed to the deprotected side chain.

  • Strategic Positioning: If possible, avoid placing the Orn residue at the C-terminus of a sequence that will be modified on-resin, as this position is most prone to cyclization.

  • Use of Protecting Groups: If the goal is not immediate modification, ensure the Fmoc group remains on the side chain until the linear sequence is fully assembled.

Protocol 1: Optimized Coupling Post Side-Chain Deprotection

This protocol is for coupling a molecule (e.g., another amino acid for branching) to the ornithine side chain after selective Fmoc removal.

StepReagent/ParameterRationale & Key Insights
1. Resin SwellingDMF or NMPEnsures all reactive sites are accessible. Proper swelling is critical for reaction efficiency.
2. Fmoc Deprotection20% Piperidine in DMFTwo treatments (e.g., 3 min + 7 min) are standard to ensure complete removal of the Fmoc group.[2][8] Incomplete deprotection will result in failed side-chain modification.
3. Resin WashingDMF (5-7 times)Crucial to completely remove piperidine, which would otherwise neutralize the incoming activated amino acid.
4. Amino Acid Activation3 eq. Fmoc-AA-OH, 2.9 eq. HCTU, 6 eq. DIPEA in DMFPre-activate for a minimal time (1-2 minutes) before adding to the resin. Over-activation can lead to racemization and other side products.[8]
5. Coupling1-2 hours, Room TempMonitor the reaction using a ninhydrin test. If the test is positive after 2 hours, extend the coupling time but be aware of diminishing returns and potential side reactions.
6. Capping (Optional)Acetic Anhydride/DIPEA in DMFIf the coupling is sluggish, capping unreacted amines prevents the formation of deletion sequences.

Diagram 1: Reaction Pathway vs. Side Reaction This diagram illustrates the desired intermolecular coupling versus the undesired intramolecular lactam formation.

G cluster_0 Desired Pathway: Intermolecular Coupling cluster_1 Side Reaction: Intramolecular Lactam Formation Resin_Orn_NH2 Resin-Peptide-Orn(δ-NH2) Coupled_Product Resin-Peptide-Orn(δ-NH-CO-AA-Fmoc) Resin_Orn_NH2->Coupled_Product Coupling Reagent (e.g., HCTU) Activated_AA Activated Fmoc-AA-OH Activated_AA->Coupled_Product Successful Coupling Resin_Orn_NH2_Side Resin-Peptide-Orn(δ-NH2) (Activated C-Terminus) Lactam Truncated Peptide + Ornithine Lactam Resin_Orn_NH2_Side->Lactam Intramolecular Attack

Caption: Desired intermolecular coupling vs. lactam side reaction.

Issue 2: Incomplete Fmoc-Deprotection from the Ornithine Side Chain

Causality: Steric hindrance or peptide aggregation can prevent the piperidine solution from efficiently accessing the Fmoc group on the side chain.[8] This is more common in long or hydrophobic sequences.

  • Increase Deprotection Time/Temperature: Extend the piperidine treatment time (e.g., to 2 x 15 minutes). Gentle heating (e.g., to 40°C) can also be effective but should be used cautiously.

  • Use a Stronger Base: A solution of 2% DBU / 2% piperidine in DMF can be more effective for difficult deprotections. However, DBU can increase the risk of aspartimide formation if Asp residues are present.[7]

  • Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl (0.5 M) to the DMF during deprotection can help disrupt secondary structures and improve reagent access.

Diagram 2: Troubleshooting Workflow for Incomplete Deprotection This diagram provides a logical flow for addressing incomplete side-chain deprotection.

G Start Start: Positive Ninhydrin Test After Side-Chain Fmoc Deprotection Step1 Action: Repeat 20% Piperidine/DMF Treatment for 10-15 min Start->Step1 Check1 Check: Ninhydrin Test Step1->Check1 Step2 Action: Use 2% DBU / 2% Piperidine in DMF for 2 x 5 min Check1->Step2 Positive Success Result: Proceed with Side-Chain Modification Check1->Success Negative Check2 Check: Ninhydrin Test Step2->Check2 Step3 Action: Add 0.5M LiCl to Deprotection & Wash Solvents Check2->Step3 Positive Check2->Success Negative Failure Result: Consider Re-synthesis with Pseudoproline Dipeptides to Disrupt Aggregation Check2->Failure Positive & Asp Present Step3->Check1

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Concluding Remarks

The successful use of this compound hinges on a clear understanding of its unique reactivity within the SPPS workflow. By anticipating and mitigating the primary side reaction of lactam formation and ensuring complete side-chain deprotection, researchers can fully exploit the power of its orthogonal protection scheme. The key is to optimize coupling strategies to favor intermolecular reactions and to be prepared to modify deprotection conditions when dealing with sterically hindered or aggregation-prone sequences.

References

  • BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • BenchChem. (2025). Orthogonal Protection Strategy in Fmoc Chemistry: An In-depth Technical Guide.
  • BenchChem. (2025). Solubility issues of Fmoc-Orn(Boc)
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • BenchChem. (2025). Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues.
  • NIH National Library of Medicine. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (n.d.). A Deep Dive into Solid-Phase Peptide Synthesis: A Comparative Analysis of Boc and Fmoc Chemistries.
  • BenchChem. (2025). A Comparative Guide to the Orthogonal Deprotection Efficiency of Fmoc-Orn(Boc)-OH.
  • BenchChem. (2025). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
  • NIH National Library of Medicine. (n.d.).
  • BenchChem. (2025). Fmoc-Orn(Boc)
  • UCI Department of Chemistry. (n.d.).
  • Aapptec Peptides. (n.d.). Boc-Orn(Fmoc)-OH [150828-96-9].

Sources

Technical Support Center: Minimizing Racemization of Boc-D-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on a critical challenge in solid-phase peptide synthesis (SPPS): the minimization of racemization during the activation of Boc-D-Orn(Fmoc)-OH. Preserving the stereochemical integrity of this and other chiral amino acids is paramount to ensuring the desired biological activity, efficacy, and safety of synthetic peptides.[1]

This guide offers a combination of theoretical understanding, practical troubleshooting, and validated protocols to help you achieve high stereochemical purity in your syntheses.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is this compound a concern? A1: Racemization is the undesired conversion of a single enantiomer (like a D-amino acid) into a mixture of both D- and L-enantiomers.[1][2] In peptide synthesis, this results in diastereomeric impurities that are often difficult to separate and can drastically alter the final peptide's biological function.[1] While all chiral amino acids can racemize, derivatives like this compound require careful selection of activation conditions to maintain stereochemical purity.

Q2: What is the primary chemical mechanism behind this racemization? A2: The dominant pathway for racemization during peptide coupling is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][3][4] After the carboxylic acid is activated, the proton on the alpha-carbon becomes acidic. A base can abstract this proton, creating a planar, achiral enolate intermediate. This intermediate can then be re-protonated from either side, leading to a loss of the original stereochemistry.[1][5]

Q3: Which experimental factors have the greatest impact on racemization? A3: Several factors are critical:

  • Coupling Reagents: The type of activator used is paramount.

  • Base: The strength and steric hindrance of the base used for activation and neutralization can either suppress or promote racemization.[1][6]

  • Activation Time: The duration the amino acid remains in its highly reactive activated state directly correlates with the risk of racemization.[3][4]

  • Temperature: Elevated temperatures, common in microwave-assisted SPPS, accelerate the rate of racemization.[1][7]

The Mechanism of Racemization

Understanding the "why" is the first step to prevention. The activation of an N-protected amino acid makes the α-proton susceptible to abstraction by a base. This leads to the formation of a 5(4H)-oxazolone, a key intermediate in the racemization pathway. The urethane-type protection of the Boc group offers some defense, but the choice of coupling conditions is the ultimate determinant of success.

racemization_mechanism cluster_0 Activation & Oxazolone Formation cluster_1 Racemization Pathway cluster_2 Suppression Pathway Start This compound Activated Activated Intermediate (e.g., O-acylisourea) Start->Activated + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone - H₂O ActiveEster Stable Active Ester (e.g., Oxyma Ester) Activated->ActiveEster + Additive (e.g., Oxyma) Enolate Achiral Enolate Oxazolone->Enolate + Base (e.g., DIPEA) - H⁺ L_Product L-Diastereomer Impurity Enolate->L_Product + H⁺ / Amine Attack D_Product Desired D-Peptide ActiveEster->D_Product + Amine (Suppressed Racemization)

Mechanism of racemization and the suppression pathway.

Troubleshooting Guide: A Q&A Approach

Question: My crude peptide analysis (HPLC/LC-MS) shows a significant peak corresponding to the L-diastereomer of my ornithine-containing peptide. What is the most likely cause?

Answer: This is a classic sign of racemization during the coupling step. The most probable causes, in order of likelihood, are your choice of coupling reagents, the base used, and/or prolonged pre-activation times.

  • Cause 1: Coupling Reagent Choice

    • Scenario: You are using a carbodiimide reagent like DCC or DIC without a racemization-suppressing additive. These reagents form a highly reactive O-acylisourea intermediate that readily collapses into the problematic oxazolone.[4]

    • Solution: Always use carbodiimides in conjunction with an additive. The combination of Diisopropylcarbodiimide (DIC) with Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended.[1][8] Oxyma traps the activated intermediate to form a more stable active ester that is far less prone to racemization.[4] 1-Hydroxybenzotriazole (HOBt) is a traditional alternative, but Oxyma is often superior in suppressing racemization.[9]

  • Cause 2: Base Selection and Concentration

    • Scenario: You are using a strong, non-hindered base like Diisopropylethylamine (DIPEA) with an onium salt reagent (e.g., HBTU, HATU). DIPEA is basic enough to abstract the acidic α-proton from the oxazolone intermediate.

    • Solution: Replace DIPEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives that minimize the risk of proton abstraction.[1][6][7] Also, ensure you are using the minimum amount of base necessary for the reaction.

  • Cause 3: Pre-activation Time

    • Scenario: Your protocol involves pre-activating the this compound with an onium salt and base for an extended period (e.g., >5 minutes) before adding it to the resin-bound peptide.

    • Solution: Avoid pre-activation with onium salts. Instead, add the amino acid, coupling reagent, and base to the resin simultaneously (in-situ activation).[1] This minimizes the lifetime of the activated species, providing less opportunity for racemization to occur.[4]

Question: I am using a microwave synthesizer to speed up my couplings. Can this contribute to racemization?

Answer: Absolutely. Elevated temperatures significantly increase the rate of racemization for sensitive amino acids.[1][7]

  • Solution: For the this compound coupling step, reduce the microwave temperature. Lowering the temperature from a standard 80-90°C to 50°C can dramatically limit racemization without a significant loss in coupling efficiency.[6][7] For extremely sensitive sequences, it may be prudent to perform the coupling for this specific residue at room temperature, even if other couplings in the sequence are done at higher temperatures.[6][7]

Quantitative Data Summary

The choice of coupling conditions directly impacts stereochemical purity. The following table summarizes reported racemization levels for sensitive amino acids under various conditions to guide your experimental design.

Amino AcidCoupling Reagent/AdditiveBaseTemperatureRacemization (%)Reference
Fmoc-His(Trt)-OH HBTU/HOBtDIPEARoom TempHigh[5]
Fmoc-His(Trt)-OH DIC/Oxyma-50°C6.8%[10]
Fmoc-His(Boc)-OH DIC/Oxyma-50°C0.18% [10]
Fmoc-His(Trt)-OH DIC/Oxyma-90°C>16%[10]
Fmoc-His(Boc)-OH DIC/Oxyma-90°C0.81% [10]
Fmoc-Cys(Trt)-OH HATUNMMRoom TempModerate[8]
Fmoc-Cys(Trt)-OH DIC/Oxyma-Room TempNegligible [8]

Note: Data for Histidine is often used as a benchmark for racemization-prone amino acids and provides a strong indicator for best practices.

Recommended Low-Racemization Protocol

This protocol is designed to minimize the risk of racemization when incorporating this compound or other sensitive amino acids during Fmoc-SPPS.

Protocol: DIC/Oxyma In-Situ Coupling

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using standard methods (e.g., 20% piperidine in DMF).[1]

    • Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine.

  • Coupling Mixture Preparation (In-Situ):

    • In a separate reaction vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in a minimal volume of peptide-grade DMF.

    • Crucially, do not add the base or DIC at this stage.

  • Coupling Reaction:

    • Add the amino acid/Oxyma solution to the deprotected peptide-resin.

    • Immediately add DIC (3 eq.) to the resin slurry.

    • Agitate the reaction mixture at room temperature (20-25°C) for 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[11]

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents and byproducts.

References

  • Technical Support Center: Avoidance of D-Amino Acid Racemization in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
  • Optimizing coupling reagents for sterically hindered amino acids like Fmoc-Orn(N3). (n.d.). BenchChem.
  • Technical Support Center: Prevention of Racemization in Peptide Synthesis. (2025). BenchChem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis. (2025). BenchChem.
  • Strategies to avoid racemization of Boc-d-homoserine during activ
  • Palasek, S. A., Cox, Z., & Collins, J. M. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • Preventing racemization of Fmoc-Bip(4,4')
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Orn(Boc)-OH. (n.d.). BenchChem.
  • Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis. (n.d.). BenchChem.
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2006). ElectronicsAndBooks.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (2019).
  • Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis. (2025). BenchChem.
  • Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. (2007). Semantic Scholar.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • 7.
  • The uses of Fmoc-Orn(Boc)-OH. (2024). ChemicalBook.
  • Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. (2025). Journal of the American Chemical Society.
  • Boc-Orn(Fmoc)-OH [150828-96-9]. (n.d.). Aapptec Peptides.

Sources

Technical Support Center: A Senior Application Scientist's Guide to Addressing Peptide Aggregation with D-Ornithine Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Peptide Aggregation in Therapeutic Development

Peptide aggregation is a pervasive challenge in the development of therapeutic peptides. It is the process by which individual peptide molecules self-associate to form larger, often insoluble and biologically inactive structures.[1] This phenomenon can significantly compromise product yield, bioactivity, and safety, potentially leading to immunogenic responses in patients.[2] Aggregation can occur at any stage, from synthesis and purification to formulation and storage.[1] The intrinsic properties of a peptide, such as its amino acid sequence and hydrophobicity, as well as extrinsic factors like pH, temperature, and concentration, all play a role in its propensity to aggregate.[1][3] A common mechanism of aggregation involves the formation of intermolecular β-sheet structures, leading to the generation of insoluble fibrils.[4]

This guide provides an in-depth exploration of a strategic approach to mitigate peptide aggregation: the incorporation of D-ornithine residues into the peptide sequence. We will delve into the mechanistic rationale, troubleshooting strategies for common experimental hurdles, and detailed protocols to aid researchers in their therapeutic peptide development endeavors.

The Rationale for D-Amino Acid Substitution

A well-established strategy to enhance the stability of peptides is the substitution of L-amino acids with their D-enantiomers.[5][6][7] Since naturally occurring proteases are stereospecific for L-amino acids, the incorporation of D-amino acids can significantly increase a peptide's resistance to enzymatic degradation.[6][8] Beyond proteolytic stability, the introduction of a D-amino acid can have a profound impact on the peptide's conformational landscape. The change in chirality at a single position can disrupt the regular backbone hydrogen-bonding patterns that are necessary for the formation of stable secondary structures like α-helices and, more importantly for aggregation, β-sheets.[9][10] This disruption can prevent the intermolecular association that leads to aggregation.

A Focused Approach: The Strategic Use of D-Ornithine

While the general principle of D-amino acid substitution is powerful, the specific choice of the D-amino acid can be tailored to address particular challenges. D-ornithine, a non-proteinogenic amino acid, presents a unique combination of properties that make it an attractive candidate for mitigating aggregation.

The rationale for using D-ornithine is multi-faceted:

  • Stereochemical Disruption: As a D-amino acid, D-ornithine will inherently disrupt the L-amino acid backbone, hindering the formation of aggregation-prone β-sheet structures.[9][10]

  • Side Chain Characteristics: Ornithine possesses a shorter side chain than lysine, with a terminal primary amine.[11] This provides a positive charge at physiological pH, which can enhance solubility and introduce electrostatic repulsion between peptide chains, further preventing aggregation. The specific length and flexibility of the ornithine side chain can be leveraged to fine-tune the conformational properties of the peptide.

  • Influence on Peptide Turns: Ornithine and its derivatives have been used in the design of synthetic β-sheet mimics to induce specific turn structures.[12] This suggests that the incorporation of D-ornithine can be used to strategically introduce "kinks" or turns in a peptide sequence, breaking up long stretches of residues that might otherwise be prone to forming extended β-sheets.

The following diagram illustrates the proposed mechanism by which D-ornithine can disrupt peptide aggregation:

G cluster_0 Aggregation-Prone Peptide Sequence (L-amino acids) cluster_1 Aggregation-Resistant Peptide with D-Ornithine A Peptide Monomers B Formation of Intermolecular β-sheets A->B Self-association C Insoluble Aggregates/ Fibrils B->C Growth D Peptide Monomers with D-Ornithine E Disruption of β-sheet formation (Steric hindrance & conformational kink) D->E F Soluble, Monomeric Peptides E->F

Caption: Proposed mechanism of D-ornithine in preventing peptide aggregation.

Troubleshooting Guide: A Q&A Approach

This section addresses common issues encountered when implementing the D-ornithine strategy, providing expert insights and actionable solutions.

Question 1: I've substituted a residue in my peptide with D-ornithine, but I'm still observing aggregation. What are my next steps?

Answer: While D-ornithine is a powerful tool, its effectiveness is position-dependent. If aggregation persists, consider the following:

  • Optimize the Substitution Site: The most effective placement for a D-amino acid is often within a hydrophobic patch or a region predicted to have a high propensity for β-sheet formation. If you have computational modeling capabilities, use them to identify these aggregation-prone regions. If not, a systematic "scan" where you synthesize several versions of your peptide with D-ornithine at different positions can be highly informative.

  • Increase the Number of Substitutions: For particularly aggregation-prone sequences, a single D-ornithine may not be sufficient. Introducing a second D-ornithine, strategically placed, can further disrupt the peptide's ability to self-associate. However, be mindful that multiple substitutions can impact biological activity.

  • Consider Formulation Adjustments: Peptide aggregation is highly dependent on environmental factors.[1] Experiment with different pH values, ionic strengths, and the inclusion of excipients (e.g., sugars, polyols, or non-ionic surfactants) in your formulation buffer. Sometimes, a combination of sequence modification and formulation optimization is required.

Question 2: How do I choose the optimal position for D-ornithine substitution without significantly impacting my peptide's biological activity?

Answer: This is a critical consideration. The goal is to disrupt aggregation while preserving the conformation of the peptide's active site.

  • Avoid the Active Site: If the active site or binding motif of your peptide is known, avoid making substitutions in this region.

  • Target Flanking Regions: Placing D-ornithine in regions flanking the active site can often disrupt aggregation without interfering with binding.

  • Utilize Alanine Scanning Data: If you have data from an alanine scan of your peptide, this can be invaluable. Residues that are shown to be non-essential for activity are excellent candidates for substitution with D-ornithine.

  • Empirical Testing is Key: Ultimately, the only way to be certain is to synthesize the D-ornithine-containing analogues and test their biological activity in parallel with aggregation studies.

Question 3: Will the introduction of a positive charge from the D-ornithine side chain be problematic for my peptide's function or solubility?

Answer: In most cases, increasing the net positive charge of a peptide will improve its solubility in aqueous solutions. However, there are exceptions:

  • Interaction with Negatively Charged Targets: If your peptide's target is negatively charged, the introduction of an additional positive charge could lead to non-specific binding or altered affinity.

  • Isoelectric Point (pI) Shift: The introduction of D-ornithine will increase the peptide's pI. Be aware of how this might affect its solubility at different pH values. A peptide is least soluble at its isoelectric point.

  • Alternative D-Amino Acids: If the positive charge is a concern, you could consider substituting with a different, uncharged D-amino acid, such as D-alanine or D-leucine, to primarily leverage the stereochemical disruption.

Question 4: I'm having difficulty with the solid-phase synthesis of my D-ornithine-containing peptide. What could be going wrong?

Answer: Solid-phase peptide synthesis (SPPS) of peptides with unusual amino acids can sometimes present challenges.

  • Coupling Efficiency: Ensure you are using an appropriate coupling reagent and conditions. For sterically hindered couplings, extended coupling times or the use of a more potent activating agent may be necessary.

  • Side Chain Protection: The side chain amine of D-ornithine must be protected during synthesis.[13] Ensure that the protecting group is orthogonal to the N-terminal protecting group (e.g., Fmoc) and will be cleanly removed during the final cleavage from the resin.

  • On-Resin Aggregation: Ironically, the peptide can sometimes aggregate while still attached to the resin during synthesis.[14] If you suspect this is happening (e.g., you observe poor swelling of the resin or incomplete reactions), switching to a more polar solvent, increasing the temperature, or using "difficult sequence" protocols may help.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between L-ornithine and D-ornithine? A1: L-ornithine and D-ornithine are enantiomers, meaning they are mirror images of each other. They have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in stereochemistry is the basis for D-ornithine's ability to disrupt the secondary structures formed by L-amino acids.

Q2: Can I use D-lysine instead of D-ornithine? A2: Yes, D-lysine is another excellent option. The choice between D-ornithine and D-lysine may depend on the specific context of your peptide. D-lysine has a longer, more flexible side chain, which might be advantageous in some cases. It is recommended to empirically test both to see which provides a better balance of aggregation resistance and retained activity for your specific peptide.

Q3: Are peptides containing D-amino acids immunogenic? A3: Generally, peptides containing D-amino acids are considered to be less immunogenic than their L-counterparts because they are more resistant to processing by antigen-presenting cells. However, as with any therapeutic molecule, immunogenicity should be evaluated on a case-by-case basis.

Q4: What analytical techniques are essential for studying the effect of D-ornithine on peptide aggregation? A4: A multi-pronged approach is recommended. Dynamic Light Scattering (DLS) is excellent for detecting the presence of large aggregates and monitoring their size distribution over time. Thioflavin T (ThT) fluorescence assays are specifically used to detect the formation of amyloid-like β-sheet structures. Circular Dichroism (CD) spectroscopy is invaluable for observing changes in the peptide's secondary structure upon D-ornithine substitution.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Ornithine-Containing Peptide

This protocol outlines a standard manual Fmoc-based SPPS procedure. Automated synthesizers will follow a similar logic.

G start Start: Swell Resin deprotection1 Fmoc Deprotection (20% piperidine in DMF) start->deprotection1 wash1 Wash (DMF, DCM, MeOH) deprotection1->wash1 coupling Couple Next Amino Acid (Fmoc-AA-OH, activator, base in DMF) *Use Fmoc-D-Orn(Boc)-OH at desired position wash1->coupling wash2 Wash (DMF, DCM, MeOH) coupling->wash2 repeat Repeat for all residues wash2->repeat repeat->deprotection1 Yes deprotection2 Final Fmoc Deprotection repeat->deprotection2 No wash3 Wash (DMF, DCM, MeOH) deprotection2->wash3 cleavage Cleavage and Deprotection (e.g., TFA cocktail) wash3->cleavage precipitation Precipitate in cold ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification end End: Lyophilize and Characterize purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis with D-ornithine.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-L-amino acids and Fmoc-D-Ornithine(Boc)-OH

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 20 minutes. Drain and repeat for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove piperidine.

  • Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 eq.), and base (e.g., DIPEA, 6-10 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the incorporation of D-ornithine, use Fmoc-D-Orn(Boc)-OH.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin thoroughly and dry under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation & Purification: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge, wash the pellet, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

This assay detects the formation of amyloid-like β-sheet structures.

Materials:

  • Lyophilized peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Solutions:

    • Dissolve the lyophilized peptide in the assay buffer to the desired final concentration (e.g., 50 µM).

    • Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).

  • Set up the Assay:

    • In each well of the microplate, add the peptide solution and the ThT working solution. The final volume per well is typically 100-200 µL.

    • Include negative controls (buffer + ThT only).

  • Incubation and Measurement:

    • Place the plate in a fluorescence plate reader set to 37°C.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.

    • Take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (hours to days). Shaking between reads can accelerate aggregation.

  • Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Sizing

DLS measures the size distribution of particles in a solution.

Materials:

  • Peptide solution in a filtered (0.22 µm) buffer

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation: Prepare the peptide solution at the desired concentration in a buffer that has been filtered to remove dust.

  • Instrument Setup: Set the DLS instrument parameters, including the temperature, viscosity, and refractive index of the buffer.

  • Measurement:

    • Transfer the peptide solution to a clean DLS cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement. The instrument will collect data on the fluctuations in scattered light intensity.

  • Data Analysis: The instrument software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) and provide a size distribution profile of the particles in the solution. An increase in the average particle size or the appearance of a new peak corresponding to larger species over time is indicative of aggregation.[5][15]

Protocol 4: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the secondary structure of the peptide and observe any changes upon D-ornithine substitution.

Materials:

  • Lyophilized peptide

  • CD-compatible buffer (e.g., phosphate buffer with low chloride concentration)

  • CD spectrometer

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the peptide in the CD buffer to a concentration of approximately 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Turn on the CD spectrometer and purge with nitrogen gas.

    • Set the scanning parameters (e.g., wavelength range 190-260 nm, scanning speed, bandwidth).

  • Measurement:

    • Record a baseline spectrum of the buffer alone.

    • Rinse the cuvette with the peptide solution, then fill it.

    • Record the CD spectrum of the peptide sample.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the data to mean residue ellipticity [θ].

    • Analyze the spectrum for characteristic secondary structure signals: α-helices show negative bands around 222 nm and 208 nm, while β-sheets show a negative band around 218 nm. A random coil will have a strong negative band below 200 nm. Compare the spectra of the original and the D-ornithine-containing peptides to assess conformational changes.[8][16]

Conclusion

Addressing peptide aggregation is a critical step in the successful development of new therapeutic agents. The strategic incorporation of D-ornithine offers a nuanced and powerful approach to this challenge. By leveraging the principles of stereochemical disruption and the unique properties of the ornithine side chain, researchers can rationally design peptides with enhanced stability and reduced aggregation propensity. This guide provides the foundational knowledge, troubleshooting frameworks, and practical protocols to effectively implement this strategy, ultimately accelerating the path from peptide discovery to clinical application.

References

  • Vertex AI Search. (2023).
  • Zentriforce Pharma. (n.d.). Dynamic Light Scattering (DLS) Services for Peptide Development.
  • CD Formulation. (n.d.). Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides.
  • Scholarly Commons. (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids.
  • AZoM. (2014).
  • Benchchem. (2025). Troubleshooting aggregation issues with synthetic peptides like Acetyl heptapeptide-4.
  • Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies.
  • Creative Biogene. (n.d.). Solid Phase Peptide Synthesis.
  • OSTI.gov. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective.
  • PubMed. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy.
  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • Protocols.io. (n.d.). Thioflavin-T (ThT)
  • BenchChem. (2025).
  • Johnson, W. C. (1999). Analyzing protein circular dichroism spectra for accurate secondary structures.
  • Royal Society of Chemistry. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems.
  • PubMed Central. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.
  • ResearchGate. (2019). What protocol do you suggest for Thioflavin T (ThT)-fluorescence microscopy?.
  • Digital Commons @ Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Wikipedia. (n.d.). Peptide synthesis.
  • PubMed Central. (n.d.). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay.
  • Polypeptide. (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies.
  • ResearchGate. (n.d.). (PDF) Thioflavin-T (ThT)
  • Polypeptide. (2025).
  • BenchChem. (2025). The Role of Circular Dichroism in Peptide Structural Analysis.
  • The Royal Society. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • PubMed. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
  • BenchChem. (n.d.).
  • ACS Publications. (n.d.). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations.
  • Frontiers. (n.d.). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (n.d.).
  • PubMed Central. (n.d.). Strategies for Improving Peptide Stability and Delivery.
  • PubMed. (n.d.). Amyloid aggregation inhibitory mechanism of arginine-rich D-peptides.
  • Landes Bioscience. (n.d.).
  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Sigma-Aldrich. (n.d.).
  • PubMed Central. (2023).
  • PubMed Central. (n.d.).
  • PubMed. (n.d.).
  • LifeTein. (2025). Unusual Amino Acids: Ornithine | LifeTein Peptide Blog.
  • PubMed Central. (2025).
  • National Institutes of Health. (n.d.). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families.

Sources

Technical Support Center: Enhancing the Solubility of D-Ornithine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges associated with the solubility of synthetic peptides containing the basic, non-proteinogenic amino acid D-ornithine. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.

Part 1: Troubleshooting Guide for D-Ornithine Peptide Solubility

This section is designed to provide immediate, actionable solutions to common solubility problems encountered in the lab.

Issue 1: My lyophilized D-ornithine peptide will not dissolve in water or aqueous buffer (e.g., PBS).

This is the most common issue and typically stems from the peptide's net charge and hydrophobicity. D-ornithine is a basic amino acid, meaning it has a side chain that can be protonated.[1] Peptides rich in basic residues like D-ornithine are often most soluble in acidic conditions.[2][3]

Root Cause Analysis:
  • Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[4] Your water or neutral buffer pH might be too close to the peptide's pI.

  • Residual Trifluoroacetic Acid (TFA): Peptides are often delivered as TFA salts from purification. While this makes the lyophilized powder more acidic, it doesn't guarantee solubility in neutral water if the peptide's overall charge characteristics demand a more acidic environment.[5]

  • Hydrophobicity: If the peptide sequence also contains a significant number of hydrophobic amino acids, it can drive aggregation and reduce aqueous solubility even if the peptide has a net charge.[2][6]

Step-by-Step Solubilization Protocol:

Always begin by testing solubility on a small aliquot of your peptide to avoid wasting valuable material.[7][8]

  • Initial Test with Water: Attempt to dissolve a small amount of the peptide in sterile, distilled water.[7]

  • Acidification (Primary Method for Basic Peptides):

    • If the peptide is insoluble in water, prepare a 10% acetic acid solution in water.[2][9] Add this solution dropwise to the peptide while vortexing.[10] The acidic environment protonates the basic side chains of D-ornithine, increasing the peptide's net positive charge and enhancing its interaction with water.[3][8]

    • If 10% acetic acid is insufficient, a stronger acid like a very small amount of TFA (<50 µL) can be used, followed by dilution with water to the desired concentration.[2][11] Caution: TFA is not compatible with most cell-based assays.[10][12]

  • Sonication & Gentle Warming:

    • If dissolution is slow or incomplete, sonicate the solution in a water bath for several minutes.[2][3] This helps break up aggregates.[13]

    • Gentle warming (up to 40°C) can also increase the kinetic energy and aid dissolution.[9] However, avoid excessive heat to prevent peptide degradation.[2]

  • Centrifugation: Before use, always centrifuge the peptide solution to pellet any remaining micro-aggregates.[2][9]

Experimental Workflow for Solubility Testing

G cluster_0 Initial Aqueous Attempt cluster_1 pH Modification (for Basic Peptides) cluster_2 Organic Co-Solvent Method cluster_3 Final Steps start Small Aliquot of Lyophilized Peptide water Add Sterile dH₂O or Buffer (PBS) start->water vortex Vortex & Observe water->vortex soluble1 Soluble? vortex->soluble1 acid Add 10% Acetic Acid Dropwise soluble1->acid No end Solution Ready for Use (After Centrifugation) soluble1->end Yes vortex2 Vortex & Observe acid->vortex2 soluble2 Soluble? vortex2->soluble2 dmso Add Minimal DMSO (or DMF for Cys peptides) soluble2->dmso No soluble2->end Yes vortex3 Vortex Gently dmso->vortex3 soluble3 Soluble? vortex3->soluble3 soluble3->dmso No Try harsher solvent or denaturant dilute Slowly Dilute with Aqueous Buffer soluble3->dilute Yes precipitate Precipitation? dilute->precipitate sonicate Sonication / Gentle Warming (<40°C) precipitate->sonicate Yes precipitate->end No sonicate->end

Caption: Systematic workflow for solubilizing D-ornithine peptides.

Issue 2: My D-ornithine peptide is highly hydrophobic and insoluble even in acidic solutions.

If the peptide sequence contains a high percentage (>50%) of hydrophobic amino acids (e.g., W, F, V, I, L, M, Y), pH modification alone may be insufficient.[6][14]

Root Cause Analysis:
  • Hydrophobic Collapse: In aqueous solutions, hydrophobic side chains minimize contact with water by associating with each other, leading to aggregation and precipitation.[2]

  • Secondary Structure Formation: Peptides can form intermolecular β-sheets, which are highly stable, ordered aggregates that are very difficult to solubilize.[13] The D-configuration of ornithine can sometimes disrupt these structures but is not always sufficient to prevent aggregation driven by other residues.[9][15]

Step-by-Step Protocol for Hydrophobic Peptides:
  • Use of Organic Co-solvents:

    • Dissolve the peptide in a minimal amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[2][11][16]

    • Important: If your peptide contains Cysteine (Cys) or Methionine (Met), use N,N-Dimethylformamide (DMF) instead of DMSO to prevent side-chain oxidation.[17][18]

    • Once fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution in a drop-wise manner while vortexing.[6][13] If the solution becomes cloudy, you have exceeded its solubility limit.[13]

  • Use of Denaturing Agents:

    • For severely aggregated peptides, a last resort is to use strong denaturing agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea.[3][16]

    • These agents disrupt the hydrogen bonds that hold aggregates together.[19]

    • Crucial: These agents are incompatible with most biological assays and must be removed through methods like dialysis or chromatography before use.[3][19]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are peptides containing D-ornithine often challenging to dissolve?

The solubility challenge arises from the physicochemical properties of D-ornithine itself and its influence on the overall peptide.

  • Basic Nature: D-ornithine is a basic amino acid due to its side-chain primary amine.[1] This makes the peptide's solubility highly dependent on pH. Like other basic peptides, they are typically soluble in acidic solutions where the side chains are protonated and charged, but can precipitate at neutral or basic pH.[2][3]

  • Impact of D-Configuration: The incorporation of D-amino acids can disrupt the formation of stable secondary structures like α-helices or β-sheets that can lead to aggregation.[2][9] However, depending on the sequence, it can also sometimes hinder beneficial conformations, potentially affecting solubility in unexpected ways.[20]

  • Overall Peptide Composition: The presence of D-ornithine does not override the properties of the other amino acids in the sequence. If the peptide is long or contains many hydrophobic residues, it will likely be difficult to dissolve regardless of the D-ornithine content.[2]

Q2: How does pH specifically affect the solubility of a D-ornithine peptide?

The pH of the solvent directly dictates the ionization state (and thus the charge) of the D-ornithine side chain, as well as the N- and C-termini and any other acidic or basic residues.

  • Low pH (Acidic): At a pH below the pKa of the ornithine side-chain amine (pKa ≈ 10.3), the amine group will be protonated (-NH3+).[1] This positive charge increases the peptide's overall polarity and hydrophilicity, promoting solubility in aqueous solvents.[8] This is why dissolving in dilute acetic acid is the recommended first step for basic peptides.[2]

  • High pH (Basic): At a pH above the pKa, the side-chain amine will be deprotonated (-NH2) and neutral. This loss of charge can decrease solubility.

  • Isoelectric Point (pI): At the peptide's pI, the net charge is zero, minimizing electrostatic repulsion between peptide molecules and making aggregation and precipitation most likely.[4] To improve solubility, you should always work at a pH at least 2 units away from the pI.[4]

Effect of pH on D-Ornithine Charge State

G cluster_0 Low pH (e.g., pH 2-4) cluster_1 High pH (e.g., pH > 11) low_ph Side Chain: -NH3+ (Protonated, Positively Charged) sol_high Result: High Solubility low_ph->sol_high Increases Polarity high_ph Side Chain: -NH2 (Deprotonated, Neutral) sol_low Result: Low Solubility high_ph->sol_low Decreases Polarity

Caption: Influence of pH on D-ornithine's side chain and solubility.

Q3: What are advanced strategies to permanently improve the solubility of my D-ornithine peptide design?

If solubility issues are persistent and hinder your experiments, you may need to modify the peptide sequence or structure itself. These are considerations for the design phase of your research.

  • Sequence Optimization:

    • Introduce Charged Residues: Strategically replace hydrophobic or polar uncharged amino acids with charged ones (like Lysine or Aspartic Acid) to increase overall hydrophilicity.[9][17]

    • Incorporate Glycine or Alanine: Replacing a hydrophobic residue with a small, simple amino acid like Glycine or Alanine can disrupt hydrophobic aggregation.[9][17]

    • Add Proline: Dispersed proline residues can act as "helix breakers," disrupting secondary structures that lead to aggregation and thereby increasing solubility.[3]

  • Chemical Modification:

    • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a powerful method to increase solubility, stability, and circulating half-life.[21][22][23] PEG is a highly hydrophilic polymer that increases the hydrodynamic radius of the peptide and shields it from aggregation and enzymatic degradation.[22][23][24]

    • Terminal Modifications: For basic peptides, aminating the N-terminus can sometimes improve solubility characteristics.[9][17]

Summary of Solubilization Strategies
StrategyWhen to UseMechanism of ActionKey Considerations
pH Adjustment (Acidic) First-line approach for any D-ornithine (basic) peptide.Protonates basic side chains, increasing net positive charge and hydrophilicity.[3]Highly effective. Avoid TFA in cell-based assays.[12]
Organic Co-solvents (DMSO, DMF) For hydrophobic peptides that fail pH adjustment.Disrupts hydrophobic interactions causing aggregation.[2][19]Use minimal volume; slowly dilute with aqueous buffer.[13] Use DMF for Cys/Met-containing peptides.[17]
Sonication / Gentle Warming To assist with slowly dissolving or aggregated peptides.Provides physical energy to break up aggregates and increase dissolution rate.[2]Avoid excessive heat to prevent peptide degradation.[9]
Denaturants (GdnHCl, Urea) Last resort for severely aggregated peptides.Disrupts intermolecular hydrogen bonds holding aggregates together.[3][16]Must be removed before use in most biological assays.[19]
Peptide Modification (PEGylation) Proactive design strategy for inherently insoluble peptides.Covalently adds a large, hydrophilic polymer, sterically hindering aggregation and increasing solubility.[21][22]A permanent modification that may affect biological activity.

References

  • Peptide Solubilization. (n.d.). GenScript. Retrieved from [Link]

  • How to increase the solubility of peptides? (n.d.). Apeptide. Retrieved from [Link]

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2008, November 2). Neurelis. Retrieved from [Link]

  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. Retrieved from [Link]

  • How to dissolve peptides? (n.d.). LifeTein. Retrieved from [Link]

  • Assessing the Impact of Functional Excipients on Peptide Drug Product Attributes During Pharmaceutical Development. (2019, August 16). Royal Society of Chemistry. Retrieved from [Link]

  • Chemical Properties of dl-Ornithine (CAS 616-07-9). (n.d.). Cheméo. Retrieved from [Link]

  • Peptide Solubility. (n.d.). Bio Basic. Retrieved from [Link]

  • Peptide Synthesis Knowledge Base. (n.d.). GenicBio. Retrieved from [Link]

  • Showing Compound D-Ornithine (FDB023157). (n.d.). FooDB. Retrieved from [Link]

  • Peptide Handling (Solubility & Storage) Guideline. (2020, November 27). Biomatik. Retrieved from [Link]

  • D-Ornithine | C5H12N2O2 | CID 71082. (n.d.). National Institutes of Health. Retrieved from [Link]

  • What can I do if a peptide won't go in solution in a biological assay? (2024, January 7). ResearchGate. Retrieved from [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved from [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? (2021, November 18). National Institutes of Health. Retrieved from [Link]

  • Advancing Drug Delivery with Peptide Conjugates Using Ornithine Derivatives. (n.d.). Peptide Sciences. Retrieved from [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved from [Link]

  • Peptide Solubility Guidelines. (n.d.). JPT. Retrieved from [Link]

  • Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. (n.d.). Peptide Sciences. Retrieved from [Link]

  • Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for D-Ornithine Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of peptides modified with D-ornithine. The incorporation of D-ornithine, a non-proteinogenic amino acid, can introduce unique challenges into standard purification workflows.[1] This resource is designed to provide both foundational knowledge and advanced problem-solving techniques to ensure the successful isolation of your target peptide.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of D-ornithine modified peptides.

Q1: Why is the purification of D-ornithine containing peptides often more challenging than standard peptides?

A1: The primary challenge arises from the basic side chain of ornithine, which is similar to lysine.[2] This basicity can lead to strong interactions with residual silanols on silica-based reversed-phase columns, potentially causing peak tailing and poor resolution. Additionally, the D-configuration can sometimes influence the peptide's secondary structure and aggregation propensity, further complicating purification.[3]

Q2: What is the first-line purification technique for D-ornithine modified peptides?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent initial purification method for synthetic peptides, including those with D-ornithine modifications.[4] Its high resolving power and compatibility with volatile mobile phases make it a robust choice.[5]

Q3: How can I confirm the identity and purity of my purified D-ornithine peptide?

A3: A combination of analytical techniques is essential.[6] Analytical RP-HPLC provides a purity profile, while mass spectrometry (MS) confirms the molecular weight of the peptide, helping to identify the target molecule and any impurities.[7] For unambiguous confirmation of the D-ornithine incorporation and sequence, tandem MS (MS/MS) can be employed.[8]

Q4: My crude D-ornithine peptide shows very low purity (<50%). What should I investigate first?

A4: Low crude purity often points to issues during solid-phase peptide synthesis (SPPS).[3] Key areas to investigate include:

  • Incomplete coupling reactions: The efficiency of amino acid coupling can be sequence-dependent and hindered by steric factors or peptide aggregation on the resin.[7][9]

  • Incomplete deprotection: Failure to completely remove the Fmoc or Boc protecting groups at each cycle leads to truncated sequences.[7]

  • Side reactions during cleavage: The cleavage cocktail used to release the peptide from the resin can cause unwanted modifications if not optimized for the specific sequence and protecting groups used.[1]

II. Troubleshooting Guide: Navigating Purification Challenges

This section provides a structured approach to troubleshooting common issues encountered during the purification of D-ornithine modified peptides.

Issue 1: Poor Peak Shape and Resolution in RP-HPLC

Poor peak shape, characterized by tailing or broad peaks, is a frequent problem when purifying basic peptides like those containing D-ornithine. This is often due to secondary ionic interactions between the protonated δ-amino group of ornithine and negatively charged silanol groups on the silica-based stationary phase.

Root Cause Analysis & Corrective Actions
Potential Cause Explanation Recommended Solution
Strong Silanol Interactions The basic side chain of D-ornithine interacts ionically with residual acidic silanols on the C18 column, causing peak tailing.Modify Mobile Phase: - Increase Ion-Pairing Agent Concentration: A higher concentration of trifluoroacetic acid (TFA), typically 0.1%, can more effectively mask the silanol groups. - Use an Alternative Ion-Pairing Agent: Formic acid (FA) can sometimes provide different selectivity and improved peak shape. - Elevate pH: Using a high pH mobile phase (e.g., with ammonium bicarbonate) can deprotonate the basic side chains, reducing ionic interactions and peak tailing.[10]
Peptide Aggregation Hydrophobic or structured peptides can aggregate, leading to broad peaks and poor recovery.Optimize Sample Preparation & Mobile Phase: - Dissolve in Organic Solvent: Initially dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or acetonitrile before diluting with the aqueous mobile phase. - Incorporate Organic Modifiers: For very hydrophobic peptides, adding a small percentage of isopropanol to the mobile phase can improve solubility.[11]
Column Overload Injecting too much crude peptide onto the column can exceed its loading capacity, resulting in broad, distorted peaks.Reduce Sample Load: Decrease the amount of peptide injected. A typical loading capacity for preparative RP-HPLC is in the range of 1-2 mg per mL of packed column volume.[12]
Experimental Protocol: Mobile Phase Optimization for Improved Peak Shape
  • Initial Run (Standard Conditions):

    • Column: C18, 5 µm, 100 Å

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5-95% B over 30 minutes

    • Analysis: Observe the peak shape of the target peptide.

  • High pH Run (Alternative Condition):

    • Column: A pH-stable column (e.g., XBridge Peptide BEH C18) is recommended.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10

    • Mobile Phase B: Acetonitrile

    • Gradient: 5-95% B over 30 minutes

    • Analysis: Compare the peak shape and resolution to the standard conditions. Note that ammonium bicarbonate is volatile and easily removed during lyophilization.[10]

Issue 2: Co-elution of Impurities

Co-elution occurs when impurities have similar retention times to the target peptide, making separation by a single RP-HPLC step difficult. This is common with deletion sequences or peptides with minor modifications that do not significantly alter their overall hydrophobicity.

Orthogonal Purification Strategies

When RP-HPLC alone is insufficient, an orthogonal purification technique, which separates molecules based on a different principle, is highly effective.[13][14]

Caption: Orthogonal purification workflow for challenging peptides.

Ion-Exchange Chromatography (IEX): A Powerful Orthogonal Method

Given the basic nature of the D-ornithine side chain, cation-exchange chromatography (CIEX) is an excellent orthogonal choice.[14][15] In CIEX, the positively charged peptide binds to a negatively charged stationary phase.[16]

Experimental Protocol: Cation-Exchange Chromatography
  • Column and Buffer Preparation:

    • Column: A strong cation-exchange column (e.g., with sulfopropyl functional groups).

    • Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the peptide is positively charged (e.g., 20 mM sodium phosphate, pH 3.0).

    • Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM sodium phosphate + 1 M NaCl, pH 3.0).

  • Purification Steps:

    • Equilibration: Equilibrate the column with Buffer A.

    • Loading: Dissolve the partially purified peptide from the initial RP-HPLC step in Buffer A and load it onto the column.

    • Washing: Wash the column with Buffer A to remove unbound impurities.

    • Elution: Apply a linear gradient of Buffer B to elute the bound peptides based on their net positive charge.

    • Fraction Collection & Analysis: Collect fractions and analyze by analytical RP-HPLC and MS to identify those containing the pure target peptide.

  • Desalting:

    • The fractions containing the purified peptide will have a high salt concentration. A final RP-HPLC step is required for desalting and further polishing.

Issue 3: Identification of Unknown Impurities

Mass spectrometry is a critical tool for identifying impurities.[17] The mass difference between the main peak and an impurity peak can often reveal the nature of the impurity.

Common Impurities in D-Ornithine Peptide Synthesis
Impurity Type Mass Difference (from target) Potential Cause
Deletion Sequence - Mass of one or more amino acidsIncomplete coupling during SPPS.[7]
Incomplete Deprotection + Mass of a protecting group (e.g., Boc, Pbf)Inefficient deprotection steps during synthesis or final cleavage.[1]
Oxidation +16 Da (for Met or Trp)Oxidation of sensitive residues during cleavage or handling.
Deamidation +1 Da (for Asn or Gln)Can occur during synthesis, cleavage, or storage, especially at high pH.
Arginine to Ornithine Conversion -42.02 DaA known side reaction where arginine can be converted to ornithine.[18][19] This is particularly relevant if your sequence also contains arginine.
Troubleshooting Strategy: Arginine to Ornithine Conversion

If your peptide contains both D-ornithine (intentionally) and arginine, and you observe a peak with a mass loss of 42.02 Da, it is likely that one of the arginine residues has been unintentionally converted to ornithine.[19]

  • Confirmation: Use tandem MS (MS/MS) to fragment the impurity peak. The fragmentation pattern will reveal the location of the unexpected ornithine residue. The "ornithine effect" in mass spectrometry, a facile cleavage C-terminal to ornithine, can aid in this identification.[20]

  • Prevention: This conversion can sometimes occur during certain cleavage conditions or if specific arginine protecting groups are used.[2] Review your synthesis and cleavage protocols. The use of alternative arginine protecting groups that are more stable may be necessary.

III. Concluding Remarks

The successful purification of D-ornithine modified peptides is an achievable goal with a systematic and informed approach. By understanding the unique chemical properties conferred by the D-ornithine residue and employing logical troubleshooting strategies, researchers can overcome common purification hurdles. The combination of optimized RP-HPLC and orthogonal techniques like ion-exchange chromatography provides a powerful toolkit for achieving high purity. Always complement your purification efforts with rigorous analytical characterization to ensure the identity and quality of your final product.

References

  • ResolveMass Laboratories Inc. (2025-07-15).
  • Benchchem. (n.d.). Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues.
  • International Journal of Science and Research Archive. (2025-02-24).
  • Gyros Protein Technologies. (n.d.).
  • ResearchGate. (2025-02-26).
  • Xtalks. (2022-05-19). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques.
  • PubMed. (n.d.). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping.
  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Impurities in Synthetic Peptide Synthesis.
  • JPT. (n.d.).
  • Downstream Column. (2020-09-23).
  • MBL International. (2024-08-19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • ResearchGate. (2022-03). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine.
  • Waters Corporation. (n.d.).
  • tks. (n.d.).
  • Biotage. (2023-02-07). What do you do when your peptide synthesis fails?.
  • LCGC. (2016-08-02). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
  • Creative Peptides. (n.d.).
  • ResearchGate. (2025-08-09). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Interchim – Blog. (n.d.).
  • AAPPTec. (n.d.).
  • ResearchGate. (2025-06-20). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?.
  • SciSpace. (n.d.). Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase.
  • JPT. (n.d.). Learn important facts about Peptide Quality & Purity.
  • Bio-Rad. (n.d.).
  • Waters Corporation. (n.d.).
  • Benchchem. (n.d.). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
  • Purolite. (n.d.).
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. (2025-10-16). (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
  • NIH. (2023-12-06). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring.
  • PubMed Central. (2023-02-15).
  • NIH Public Access. (n.d.).
  • ACS Publications. (n.d.).
  • Electronic Journal of Biotechnology. (n.d.).
  • RSC Publishing. (n.d.). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.
  • Biosynth. (2024-11-12). Complex Peptide Production, Challenges and Manufacturing | Blog.
  • CEM Corporation. (2025-09-24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • YouTube. (2025-02-13). What are the biggest challenges of optimizing peptide purification workflows?
  • NIH. (n.d.). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families.
  • ResearchGate. (2025-08-06). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • TAPI. (2022-11-28).
  • ResearchGate. (n.d.). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families.
  • Google Patents. (n.d.).

Sources

Technical Support Center: Monitoring Boc-D-Orn(Fmoc)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring the coupling efficiency of Boc-D-Orn(Fmoc)-OH. The unique orthogonal protection scheme of this amino acid derivative presents specific challenges and opportunities in peptide synthesis, which we will address in a comprehensive question-and-answer format.

The Critical Role of Orthogonal Protection in Peptide Synthesis

In the realm of peptide synthesis, an orthogonal protection strategy is paramount for the controlled, stepwise assembly of amino acids.[1] This strategy employs multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting others.[1][2] The use of this compound is a prime example of this principle. The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the side-chain amino group of ornithine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][][4] This allows for selective deprotection and modification, which is essential for synthesizing complex peptides, such as branched or cyclic peptides.[2]

Frequently Asked Questions (FAQs)

Q1: Why is monitoring the coupling of this compound particularly important?

Monitoring the coupling efficiency of any amino acid is crucial in SPPS to avoid the formation of deletion sequences. However, with this compound, the stakes are higher due to its expense and the critical role it often plays in the final peptide structure. Incomplete coupling can lead to a significant decrease in the overall yield and purity of the target peptide, making effective monitoring an essential step for a successful synthesis.

Q2: What are the primary methods for monitoring coupling efficiency in SPPS?

The two most common and reliable methods for monitoring coupling efficiency are the Kaiser test (ninhydrin test) and the Fmoc quantification assay.

  • The Kaiser Test is a qualitative colorimetric assay that detects the presence of free primary amines on the resin.[5][6] A positive result (intense blue color) indicates an incomplete coupling reaction, as the N-terminal amine of the growing peptide chain is still available to react.[5]

  • Fmoc Quantification is a quantitative method that involves cleaving the Fmoc group from the newly coupled amino acid and measuring its concentration via UV-Vis spectrophotometry.[7][8][9] This provides a direct measure of the number of amino acids successfully coupled to the resin.

Q3: The α-amino group is Boc-protected. Will the Kaiser test still work?

This is an excellent and critical question. The standard Kaiser test is designed to detect primary amines . After the deprotection of the N-terminal Fmoc group of the preceding amino acid in the sequence, a primary amine is exposed, ready for coupling with this compound. The Kaiser test is performed after the coupling step to see if any of this primary amine remains unreacted. If the coupling is successful, the primary amine will have formed a peptide bond, and the Kaiser test will be negative (yellow/colorless beads).[5] The Boc-protected α-amine and the Fmoc-protected side-chain amine of the newly added ornithine are secondary amines and will not give a strong positive result with the standard Kaiser test.

Q4: How do I perform the Kaiser Test?

The Kaiser test is a rapid and sensitive qualitative method for detecting free primary amines.

Kaiser Test Protocol

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Collect a small sample of resin (10-15 beads) in a small test tube.[5]

  • Wash the resin beads thoroughly with DMF and then DCM to remove any residual reagents.[5]

  • Add 2-3 drops of each of the Kaiser test reagents (A, B, and C) to the washed resin beads.[5]

  • Heat the test tube at 100-110°C for 3-5 minutes.[5]

  • Observe the color of the beads and the solution.[5]

Interpretation of Kaiser Test Results
Observation Interpretation Recommended Action
Intense blue solution and beads Positive Result: Incomplete coupling; free primary amines are present.[5]Repeat the coupling step.[10]
Yellow or colorless solution and beads Negative Result: Successful coupling; no free primary amines detected.[5]Proceed to the next deprotection step.
Slightly blue solution with colorless beads Incomplete Coupling: A small amount of unreacted primary amine remains.Extend the coupling reaction time or perform a second coupling.[5]
Brown or reddish-brown color Ambiguous Result: May indicate the presence of a secondary amine.[5]For N-terminal proline, use an alternative test like the Chloranil or Isatin test.[5][11]
Q5: How is the Fmoc quantification assay performed?

The Fmoc quantification assay is a robust method to determine the loading of the first amino acid or the efficiency of subsequent couplings.

Fmoc Quantification Protocol

Procedure:

  • Accurately weigh a small amount of the dried peptide-resin (1-5 mg) into a test tube.

  • Add a known volume of a 20% (v/v) solution of piperidine in DMF to the resin.[7]

  • Agitate the mixture for a set amount of time (e.g., 30 minutes) to ensure complete cleavage of the Fmoc group.

  • Dilute the supernatant containing the cleaved dibenzofulvene-piperidine adduct with a known volume of DMF.

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer at 301 nm or 289.8 nm.[7][12][13]

  • Calculate the resin loading using the Beer-Lambert law.

Calculation: Loading (mmol/g) = (Absorbance × Dilution Volume (L)) / (ε × Path Length (cm) × Resin Weight (g))

Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹ at 301 nm.[9] A more precise value of 6089 M⁻¹cm⁻¹ at 289.8 nm can be used to reduce the impact of wavelength accuracy.[12][13]

Troubleshooting Guide

Issue 1: The Kaiser test is positive after coupling this compound.
  • Potential Cause 1: Incomplete Coupling. This is the most likely reason. Steric hindrance or aggregation of the peptide chain can slow down the coupling reaction.

    • Solution: Perform a second coupling reaction.[10] Consider increasing the reaction time or using a more potent coupling reagent like HATU or HCTU.[14]

  • Potential Cause 2: Degradation of Reagents. The coupling reagents or the amino acid derivative may have degraded.

    • Solution: Use fresh, high-quality reagents. Ensure that solvents are anhydrous.

  • Potential Cause 3: Inefficient Activation. The pre-activation of the amino acid may not be optimal.

    • Solution: Optimize the pre-activation time and ensure the correct equivalents of activating agents are used.

Issue 2: The Fmoc quantification shows low loading after coupling.
  • Potential Cause 1: Inefficient Coupling. Similar to a positive Kaiser test, this indicates that the coupling reaction has not gone to completion.

    • Solution: Refer to the solutions for "Issue 1." Additionally, consider changing the solvent to NMP or a DCM/DMF mixture, which can sometimes improve coupling efficiency.[11]

  • Potential Cause 2: Premature Fmoc Deprotection. The Fmoc group is base-labile.[15] If the coupling reaction is performed in the presence of a strong base for an extended period, some premature deprotection of the ornithine side chain could occur.

    • Solution: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially for prolonged coupling times.[10]

Issue 3: Unexpected side reactions are observed.
  • Potential Cause 1: Racemization. The activation of the carboxylic acid can lead to racemization, especially with certain coupling reagents.

    • Solution: Use additives like HOAt or Oxyma Pure, which are effective at suppressing racemization.[10] Phosphonium-based reagents like PyBOP are also known to minimize racemization.[10]

  • Potential Cause 2: Aspartimide Formation. If aspartic acid is present in the sequence, the use of strong bases like DBU for Fmoc deprotection can catalyze aspartimide formation.[16]

    • Solution: Avoid DBU when Asp is present. Use standard piperidine conditions for Fmoc removal.

Workflow for Monitoring Coupling Efficiency

The following diagram illustrates the decision-making process for monitoring the coupling of this compound.

G start Start: Post-Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test kaiser_positive Kaiser Test Positive (Blue Color) kaiser_test->kaiser_positive kaiser_negative Kaiser Test Negative (Yellow/Colorless) kaiser_test->kaiser_negative recouple Recouple with Fresh Reagents and/or Extended Time kaiser_positive->recouple capping Consider Capping Unreacted Amines kaiser_positive->capping proceed Proceed to N-terminal Boc Deprotection kaiser_negative->proceed retest Re-perform Kaiser Test recouple->retest retest->kaiser_positive Still Positive retest->kaiser_negative Now Negative fmoc_quant Optional: Perform Fmoc Quantification for Quantitative Analysis proceed->fmoc_quant

Caption: Workflow for monitoring this compound coupling.

References

  • Benchchem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Benchchem. (n.d.). Orthogonal Protection Strategy in Fmoc Chemistry: An In-depth Technical Guide.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Benchchem. (n.d.). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Benchchem. (n.d.). Application Notes and Protocols for the Kaiser Test in Peptide Synthesis.
  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • MOST Wiedzy. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • The Royal Society of Chemistry. (n.d.). Materials and methods.
  • Guryanov, I., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science.
  • Eissler, S., et al. (2017).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

Sources

Technical Support Center: Ornithine-Containing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Byproduct Formation

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with ornithine-containing peptides. As a non-proteinogenic amino acid, ornithine offers unique possibilities for peptide design, such as lactamization for cyclization.[1] However, its reactive δ-amino group can also lead to specific side reactions and the formation of impurities during solid-phase peptide synthesis (SPPS).

This document provides in-depth troubleshooting advice in a question-and-answer format to help you identify, understand, and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My mass spectrometry results show a peak with a mass corresponding to my target peptide minus 18 Da (loss of water). What is the likely cause?

A1: The most probable cause is intramolecular δ-lactam formation.

This is a common byproduct in peptide synthesis involving ornithine, especially when the ornithine residue is located at or near the C-terminus. The side-chain δ-amino group of ornithine can act as a nucleophile and attack the activated C-terminal carboxyl group, leading to the formation of a stable six-membered lactam ring and the elimination of a water molecule.[2] This side reaction is particularly favorable and has been termed the "ornithine effect" in gas-phase peptide fragmentation.[2]

Causality: The formation of a six-membered ring is thermodynamically and kinetically favored. During peptide synthesis, particularly in the coupling step, the carboxylic acid of the incoming amino acid is activated. If ornithine is the C-terminal residue, its own activated carboxyl group can be attacked by its δ-amino group before the next amino acid is coupled. A similar reaction can occur during the final cleavage from the resin if the conditions are favorable.

Troubleshooting & Prevention:

  • Choice of Protecting Group: The selection of an appropriate protecting group for the δ-amino function of ornithine is the most critical factor in preventing lactam formation.[3] The protecting group must be stable throughout the synthesis and efficiently removed during the final cleavage.[3]

    • For Fmoc/tBu Strategy: The tert-Butoxycarbonyl (Boc) group is a common and effective choice for protecting the ornithine side chain. It is stable to the basic conditions used for Fmoc removal and is cleaved under the final acidic conditions (e.g., TFA).[3]

    • Orthogonal Protecting Groups: For applications requiring selective deprotection of the ornithine side chain on-resin (e.g., for cyclization or branching), orthogonal protecting groups like Allyloxycarbonyl (Alloc) or 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) are used.[4][5] These can be removed under specific conditions that do not affect other protecting groups.[3][4]

  • Coupling Strategy:

    • Pre-activation: Avoid prolonged pre-activation times for amino acids being coupled to a sequence ending in ornithine.

    • In situ Activation: Use coupling reagents that allow for in situ activation to minimize the time the activated carboxyl group is available for intramolecular reaction.

Diagram of Lactam Formation:

lactam_formation cluster_peptide Ornithine Residue at C-terminus cluster_sidechain Side Chain Peptide_Chain Peptide-... NH NH Peptide_Chain->NH C_alpha NH->C_alpha CH CH CO C=O C_alpha->CO CH2_1 CH₂ C_alpha->CH2_1 OH OH (Activated) CO->OH Lactam δ-Lactam Ring (+ H₂O) CO->Lactam CH2_2 CH₂ CH2_1->CH2_2 CH2_3 CH₂ CH2_2->CH2_3 NH2 NH₂ (δ-amino) CH2_3->NH2 NH2->CO Nucleophilic Attack

Caption: Intramolecular lactam formation in a C-terminal ornithine.

Q2: I'm observing a series of peaks in my HPLC chromatogram with masses corresponding to my target peptide plus or minus specific values. How do I identify these byproducts?

A2: These peaks likely represent a mixture of deletion sequences, truncated sequences, and products of incomplete deprotection.

Crude peptide products from SPPS are rarely pure and often contain a variety of impurities.[6][7] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for both purifying and analyzing peptides, separating them based on hydrophobicity.[1][6]

Common Byproducts and Their Identification:

Byproduct Type Description Mass Spectrometry Signature Identification Strategy
Deletion Sequences Peptides missing one or more amino acid residues.M - (mass of missing residue(s))Compare the experimental mass with the theoretical masses of all possible single amino acid deletion sequences.
Truncated Sequences Peptides that are shorter than the target sequence due to incomplete coupling at some stage.Lower mass than the target peptide.Often elute earlier in RP-HPLC than the full-length peptide. Mass will correspond to a fragment of the target sequence.
Incomplete Deprotection Peptides where one or more side-chain protecting groups have not been removed.M + (mass of remaining protecting group(s))Compare the mass difference to the masses of the protecting groups used in the synthesis (e.g., Boc, Trt, Pbf).
Products of Side Reactions Peptides modified by reactions with scavengers (e.g., TIS, EDT) or other reactive species generated during cleavage.M + (mass of the adduct)Mass difference will correspond to the mass of the modifying group.

Troubleshooting Workflow:

troubleshooting_workflow Crude_Peptide Crude Peptide Mixture HPLC Analytical RP-HPLC Crude_Peptide->HPLC Mass_Spec Mass Spectrometry (LC-MS) HPLC->Mass_Spec Identify_Peaks Identify Major Peaks (Target & Impurities) Mass_Spec->Identify_Peaks Deletion Deletion Sequence? Identify_Peaks->Deletion Mass = M - residue? Incomplete_Deprotection Incomplete Deprotection? Identify_Peaks->Incomplete_Deprotection Mass = M + PG? Other_Byproduct Other Byproduct? Identify_Peaks->Other_Byproduct Other mass shift? Optimize_Coupling Optimize Coupling Conditions (Double Couple, Different Reagents) Deletion->Optimize_Coupling Optimize_Cleavage Optimize Cleavage Cocktail & Deprotection Time Incomplete_Deprotection->Optimize_Cleavage Other_Byproduct->Optimize_Cleavage Resynthesize Resynthesize Peptide Optimize_Coupling->Resynthesize Optimize_Cleavage->Resynthesize Optimize_Cleavage->Resynthesize

Sources

Technical Support Center: Optimizing Cleavage of Peptides with Protected Ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the cleavage of peptides containing protected ornithine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we've compiled this information based on established protocols and field-proven insights to help you navigate the complexities of peptide cleavage and ensure the integrity of your final product.

Ornithine is a valuable non-proteinogenic amino acid used in peptide synthesis for various applications, including the creation of lactam bridges for cyclization, and as a point of attachment for labels or other molecules.[1] The success of synthesizing ornithine-containing peptides heavily relies on the final cleavage and deprotection step. This guide will help you address specific challenges you may encounter.

Troubleshooting Guide

This section addresses common issues encountered during the cleavage of peptides with protected ornithine, providing potential causes and actionable solutions.

Problem 1: Incomplete Removal of the Boc Protecting Group from Ornithine

Symptom: Mass spectrometry analysis of the crude peptide shows a persistent +100 Da modification, corresponding to the tert-butoxycarbonyl (Boc) group on the ornithine side chain.

Probable Causes:

  • Insufficient Cleavage Time: The standard 2-3 hour cleavage may not be sufficient for complete deprotection, especially for sterically hindered sequences.

  • Suboptimal Cleavage Cocktail: The concentration of trifluoroacetic acid (TFA) may be too low, or the scavengers used may not be ideal for the specific peptide sequence.

Solutions:

  • Extend Cleavage Time: Increase the duration of the TFA treatment. It is recommended to perform a time-course study, taking small aliquots of the resin at different time points (e.g., 2, 4, and 6 hours) for cleavage and analysis to determine the optimal time for complete deprotection.

  • Optimize Cleavage Cocktail: For standard Fmoc-SPPS where the ornithine side chain is protected with a Boc group, a common and effective cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2] If incomplete deprotection persists, consider using a stronger acid cocktail, although this may increase the risk of side reactions with other sensitive residues.

Experimental Protocol: Test Cleavage for Deprotection Optimization

  • After completing the solid-phase synthesis, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[3]

  • Weigh approximately 20-50 mg of the dried peptide-resin for a small-scale trial cleavage.[4]

  • Prepare a fresh cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS).[2]

  • Add the cleavage cocktail to the resin (approximately 1 mL for 50 mg of resin) and gently agitate at room temperature.

  • At 2-hour, 4-hour, and 6-hour time points, carefully withdraw a small sample of the supernatant.

  • Precipitate the peptide from each sample by adding it to cold diethyl ether.[3]

  • Analyze the precipitate from each time point by mass spectrometry to assess the extent of Boc group removal.

Problem 2: Side Reactions Involving Sensitive Residues During Cleavage

Symptom: Mass spectrometry reveals unexpected modifications, such as alkylation of tryptophan (+77 Da for t-butylation), oxidation of methionine (+16 Da), or modifications to tyrosine.

Probable Cause:

  • Reactive Carbocations: During TFA-mediated cleavage, protecting groups like Boc are released as reactive carbocations.[5][6] If not effectively trapped by scavengers, these carbocations can modify nucleophilic amino acid side chains like those of tryptophan, methionine, tyrosine, and cysteine.[4][5]

Solutions:

  • Use a Scavenger-Rich Cocktail: For peptides containing sensitive residues, a more complex cleavage cocktail with a variety of scavengers is necessary. Reagent K is a widely used and effective option for peptides with residues like Cys, Met, Trp, and Tyr.[1][7]

  • Protect Tryptophan with a Boc Group: To prevent side reactions with tryptophan, it is highly recommended to use Fmoc-Trp(Boc)-OH during synthesis.[4] The Boc group on the indole nitrogen protects it from modification by carbocations generated during cleavage.

Data Presentation: Common Cleavage Cocktails

Reagent NameCompositionPrimary Application
Standard TFA Cocktail 95% TFA, 2.5% H₂O, 2.5% TISGeneral use for peptides without sensitive residues.[2][8]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides with sensitive residues like Cys, Met, Trp, and Tyr.[1][9]
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% H₂O, 2% TISUseful when trityl-based protecting groups are present; avoids the use of odorous thiols.[7]
Problem 3: Ornithine Formation from Arginine Residues

Symptom: Mass spectrometry shows a peak corresponding to the desired peptide but with an arginine residue unexpectedly converted to ornithine.

Probable Cause:

  • Inappropriate Arginine Protecting Group: This side reaction is known to occur when using certain arginine protecting groups, such as nitro (NO₂), during cleavage.[10]

Solution:

  • Choose a More Suitable Arginine Protecting Group: For Fmoc-SPPS, Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is generally the recommended protecting group for arginine as it is more readily cleaved and less prone to side reactions compared to older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[1][10]

Problem 4: Difficulty with On-Resin Deprotection of Orthogonal Protecting Groups

Symptom: When attempting to deprotect an orthogonal protecting group on the ornithine side chain (e.g., Alloc or Mmt) for on-resin cyclization, the subsequent reaction fails, suggesting incomplete deprotection.

Probable Cause:

  • Inefficient Deprotection Conditions: The reagents or reaction times used for the selective deprotection may be insufficient.

Solutions:

  • For Alloc Group Removal: The Alloc (allyloxycarbonyl) group is removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[1] Ensure fresh catalyst and scavenger are used, and repeat the treatment if necessary. Complete removal can be verified by a test cleavage of a small amount of resin.[1]

  • For Mmt Group Removal: The Mmt (monomethoxytrityl) group is labile to very mild acid and can be removed with a solution of 1-2% TFA in DCM.[2] The deprotection can be monitored visually by the appearance of the yellow-orange Mmt cation.[2] Repeat the treatment until the color is no longer observed upon addition of fresh reagent.[2]

Experimental Protocol: On-Resin Deprotection of Alloc-Ornithine

  • Wash the peptide-resin with DCM.

  • Swell the resin in a solution of CHCl₃/AcOH/NMM (37:2:1).

  • Treat the resin with 3 equivalents of Pd(PPh₃)₄ in the same solvent system under an inert atmosphere (e.g., Argon) for 2-3 hours.[2]

  • Wash the resin thoroughly with the solvent system, followed by DMF and DCM.[2]

  • A small sample of the resin can be cleaved to verify complete deprotection by mass spectrometry.[1]

Mandatory Visualization: Cleavage Workflow Decision Tree

Caption: Decision tree for selecting a cleavage strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common protecting group for the ornithine side chain in Fmoc-SPPS?

A: The most common and versatile protecting group for the ornithine side chain in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butoxycarbonyl (Boc) group.[1] The Boc group is stable to the basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group but is readily cleaved under the strongly acidic conditions of the final TFA cleavage cocktail.[1][3] This orthogonality is fundamental to the success of Fmoc-SPPS.[11]

Q2: How do I choose between on-resin and solution-phase cyclization for a peptide containing ornithine?

A: The choice depends on the protecting group strategy. For on-resin cyclization, an orthogonal protecting group like Mmt or Alloc is used on the ornithine side chain.[2] This allows for selective deprotection of the side chain while the peptide is still attached to the resin, followed by intramolecular cyclization. This method benefits from the pseudo-dilution effect of the solid support, which can minimize intermolecular side reactions.[2] If Fmoc-Orn(Boc)-OH is used, a solution-phase cyclization is performed after the peptide has been cleaved from the resin and globally deprotected.[2] This approach requires careful optimization of reaction conditions to avoid oligomerization.[2]

Q3: My peptide is precipitating poorly in diethyl ether after cleavage. What can I do?

A: Poor precipitation can be due to the peptide's solubility in diethyl ether or the presence of residual solvents.[12] First, ensure the peptide-resin was thoroughly dried before cleavage.[1] After adding the TFA filtrate to cold ether, store the suspension at -20°C for at least 30 minutes to maximize precipitation.[13] If precipitation is still poor, try using a different non-polar solvent like methyl t-butyl ether. You can also check the ether supernatant for dissolved peptide.[12]

Q4: Can I use Boc-Orn(Fmoc)-OH in my synthesis? What is its primary application?

A: Yes, Boc-Orn(Fmoc)-OH is a commercially available amino acid derivative.[14][15][16][17] Its primary use is in Boc-based SPPS where the N-terminal protecting group is Boc. In this strategy, the Fmoc group on the ornithine side chain provides an orthogonal handle for selective deprotection under mild basic conditions, allowing for side-chain modifications like labeling or cyclization while the peptide remains on the resin.[18]

Mandatory Visualization: Ornithine Protecting Group Strategies

OrnithineStrategies cluster_fmoc Fmoc-SPPS Strategy cluster_boc Boc-SPPS Strategy fmoc_orn_boc Fmoc-Orn(Boc)-OH global_deprotection Global Deprotection (TFA Cleavage) fmoc_orn_boc->global_deprotection Standard Linear Synthesis fmoc_orn_alloc Fmoc-Orn(Alloc)-OH on_resin_cyclization On-Resin Cyclization / Modification fmoc_orn_alloc->on_resin_cyclization Orthogonal Deprotection (Pd(0) catalyst) fmoc_orn_mmt Fmoc-Orn(Mmt)-OH fmoc_orn_mmt->on_resin_cyclization Orthogonal Deprotection (Dilute TFA) on_resin_cyclization->global_deprotection boc_orn_fmoc Boc-Orn(Fmoc)-OH boc_on_resin On-Resin Side-Chain Modification boc_orn_fmoc->boc_on_resin Orthogonal Deprotection (Piperidine)

Sources

Technical Support Center: Optimizing Boc-D-Orn(Fmoc)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing the coupling reactions of Boc-D-Orn(Fmoc)-OH. As a uniquely structured amino acid derivative, this compound is instrumental in advanced peptide synthesis, particularly in the creation of cyclic peptides and other complex structures where orthogonal protection is key.[1][2] The choice of solvent is a critical parameter that profoundly influences the success of these coupling reactions, impacting everything from reagent solubility and reaction kinetics to the prevalence of side reactions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, including frequently asked questions for quick reference and in-depth troubleshooting guides to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for this compound coupling?

A1: The solvent plays a multifaceted role in solid-phase peptide synthesis (SPPS). An optimal solvent must:

  • Effectively swell the resin: This is crucial for exposing the reactive sites on the solid support.[3]

  • Fully dissolve all reactants: this compound, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA) must be completely solubilized to ensure their availability for the reaction.[4]

  • Facilitate reaction kinetics: The polarity of the solvent can influence the rate of the coupling reaction.

  • Minimize aggregation: As the peptide chain elongates, it can aggregate, hindering further reactions. The right solvent can disrupt these secondary structures.[5]

Q2: What are the most commonly used solvents for this compound coupling?

A2: The most prevalent solvents in Fmoc-based SPPS are polar aprotic solvents. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating properties for both the amino acid derivatives and the resin.[2][3] N-Methyl-2-pyrrolidone (NMP) is another excellent option, often considered superior for difficult couplings due to its higher polarity and ability to disrupt peptide aggregation.[5] Dichloromethane (DCM) is also used, particularly for swelling polystyrene-based resins, but is less common as the primary coupling solvent in Fmoc chemistry.[4][6]

Q3: I'm observing precipitation of this compound in my amino acid vial. What is the likely cause?

A3: Precipitation of this compound can stem from a few issues:

  • Limited Solubility: Like many Fmoc-protected amino acids, this compound has finite solubility, especially at the high concentrations used in automated synthesis.[4]

  • Solvent Quality: The purity of your solvent is paramount. DMF, for instance, can degrade over time to form dimethylamine, which can compromise the Fmoc group.[4] Always use high-purity, peptide-grade solvents.

  • Temperature Fluctuations: A drop in laboratory temperature can decrease solubility and lead to precipitation.[4]

  • High Concentration: The concentration of your amino acid solution might be too high for the chosen solvent.[4]

Q4: Can I use a solvent other than DMF or NMP?

A4: While DMF and NMP are the standards, solvent mixtures can be highly effective for challenging couplings. Adding a small amount of Dimethyl sulfoxide (DMSO) to DMF can significantly enhance the solubility of difficult-to-dissolve amino acids.[4] For sparingly soluble protected peptides, a mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM has been shown to be effective.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the coupling of this compound and provides actionable solutions.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

A positive Kaiser test (blue or purple beads) after the initial coupling indicates the presence of unreacted free amines, signifying an incomplete reaction.

Potential Cause Explanation Recommended Solution
Poor Reagent Solubility This compound or the coupling reagents are not fully dissolved in the solvent.Ensure all reagents are completely dissolved before adding them to the resin. If solubility is an issue, switch to a more powerful solvent system like NMP or a DMF/DMSO mixture.[4] Gentle sonication can also aid in dissolution.[4]
Peptide Aggregation The growing peptide chain is folding on the resin, making the N-terminal amine inaccessible.Switch to a solvent known to disrupt secondary structures, such as NMP.[5] Alternatively, a solvent mixture containing DMSO can be effective.[5]
Inadequate Resin Swelling The resin is not sufficiently swelled, limiting access to reactive sites.Ensure the resin is adequately swelled in the chosen solvent prior to the coupling step. Polystyrene resins swell well in DCM, while PEG-based resins require more polar solvents like DMF.[3]
Steric Hindrance The bulky protecting groups on this compound can slow down the reaction.Extend the coupling time (e.g., from 1-2 hours to 4 hours or even overnight). If the reaction is still incomplete, perform a "double coupling" by repeating the coupling step with fresh reagents.[8]
Solvent Impurities Water or amine impurities in the solvent can interfere with the coupling reaction.Use fresh, high-purity, anhydrous solvents. If using DMF, consider using a bottle with an amine-scavenging pack or degassing it prior to use.[4][9]
Issue 2: Formation of Deletion Sequences

Mass spectrometry analysis reveals peptides missing the this compound residue.

Potential Cause Explanation Recommended Solution
Incomplete Coupling Unreacted N-terminal amines from the previous cycle are capped in the subsequent step (if capping is used) or react with the next amino acid, leading to a deletion.Address the root causes of incomplete coupling as detailed in Issue 1. A double coupling strategy is often effective in preventing deletion sequences.[8]
Premature Fmoc Deprotection If the solvent (e.g., old DMF) contains amine impurities, it can cause premature removal of the Fmoc group on the incoming this compound before it has a chance to couple.Use high-purity, amine-free solvents. Store solvents properly and avoid using old bottles that have been opened multiple times.[4]
Issue 3: Racemization

The presence of diastereomeric impurities is detected during HPLC analysis of the final peptide.

Potential Cause Explanation Recommended Solution
Prolonged Activation Time The longer the activated amino acid exists before coupling, the higher the risk of racemization.Minimize the pre-activation time. Mix the this compound with the coupling reagent and additive for a short period (1-5 minutes) before adding it to the resin.
Excessive Base The presence of excess tertiary amine base (e.g., DIPEA) can promote the abstraction of the α-proton, leading to racemization.Use the minimum stoichiometric amount of base required for the reaction. Consider using a weaker, more sterically hindered base.
Solvent Polarity The polarity of the solvent can influence the stability of the activated intermediate and the rate of racemization.While highly polar solvents are generally good for solubility, for particularly sensitive couplings, a less polar solvent like DCM might be considered, provided solubility is not compromised.[6]

Data Presentation

Table 1: Properties of Common Solvents in Peptide Synthesis

SolventDielectric ConstantDipole Moment (D)Key AdvantagesKey Disadvantages
N,N-Dimethylformamide (DMF) 36.73.82Excellent solubility for most reagents; good resin swelling.[3]Can decompose to form dimethylamine; less effective at disrupting aggregation than NMP.[4]
N-Methyl-2-pyrrolidone (NMP) 32.24.09Superior solvating power, especially for aggregated sequences; high polarity.[5]More viscous and expensive than DMF.
Dichloromethane (DCM) 8.931.60Excellent swelling for polystyrene resins; less polar.[6]Poor solubility for many Fmoc-amino acids; can react with piperidine.[4][6]
Dimethyl sulfoxide (DMSO) 46.73.96Excellent at disrupting peptide aggregation and dissolving difficult sequences.[5]High viscosity; can be difficult to remove.

Experimental Protocols & Workflows

Standard Coupling Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

  • Resin Swelling: Swell the resin in DMF (approx. 10 mL per gram of resin) for 15-30 minutes.[3]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF (3-5 times).[3]

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents).[3]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.[3]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[3]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, consider a double coupling.[8]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process when encountering an incomplete coupling reaction.

TroubleshootingWorkflow start Kaiser Test Positive (Incomplete Coupling) solubility Check Reagent Solubility start->solubility Is precipitation visible? change_solvent Switch to NMP or DMF/DMSO mixture solubility->change_solvent Yes extend_time Extend Coupling Time solubility->extend_time No double_couple Perform Double Coupling re_evaluate Re-evaluate Sequence & Resin Choice double_couple->re_evaluate Still Positive change_solvent->double_couple extend_time->double_couple

Caption: Troubleshooting workflow for incomplete coupling.

Solvent Selection Logic

This diagram outlines the logic for selecting an appropriate solvent system.

SolventSelection start Start Synthesis standard_seq Standard Sequence? start->standard_seq use_dmf Use DMF standard_seq->use_dmf Yes difficult_seq Difficult/Aggregating Sequence? standard_seq->difficult_seq No end Proceed with Coupling use_dmf->end use_nmp Use NMP difficult_seq->use_nmp Yes solubility_issue Known Solubility Issues? difficult_seq->solubility_issue No use_nmp->end solubility_issue->use_dmf No use_dmf_dmso Use DMF/DMSO Mixture solubility_issue->use_dmf_dmso Yes use_dmf_dmso->end

Caption: Decision tree for solvent selection.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTEC. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side reactions in peptide synthesis. Chemical reviews, 109(6), 2455-2504. [Link]

  • Kuroda, H., Chen, Y. N., Kimura, T., & Sakakibara, S. (1992). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. International journal of peptide and protein research, 40(3‐4), 294-299. [Link]

  • Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Crucial Role of Boc-Orn(Fmoc)-OH in Advancing Peptide Therapeutics. [Link]

  • AAPPTEC. Peptide Synthesis - FAQ. [Link]

  • Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Peptide Synthesis: The Role of Boc-Fmoc Protected Ornithine. [Link]

  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in D-Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the incorporation of sterically hindered D-amino acids during peptide synthesis.

The inclusion of D-amino acids in peptide sequences is a critical strategy for enhancing proteolytic stability and modulating biological activity.[1][2] However, their reversed side-chain orientation often leads to significant steric clashes during peptide bond formation, resulting in lower coupling efficiencies and the generation of deletion sequences compared to their L-counterparts.[3] This guide is designed to provide you with the expertise and validated protocols to overcome these synthetic hurdles.

Troubleshooting Guide: Diagnosis and Solutions for Inefficient D-Amino Acid Coupling

This section addresses common problems encountered during the coupling of sterically hindered D-amino acids and provides systematic solutions to diagnose and resolve them.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • A positive Kaiser test (indicated by a distinct blue or purple color on the resin beads) after the coupling step, signifying the presence of unreacted free primary amines.[4][5]

  • Mass spectrometry (MS) analysis of the crude peptide reveals a significant peak corresponding to a deletion sequence at the intended D-amino acid position.[4]

  • A low-purity profile is observed in the High-Performance Liquid Chromatography (HPLC) chromatogram of the crude peptide.[4]

Potential Causes & Systematic Solutions:

CauseExplanationSolution
Insufficient Reagent Reactivity Standard carbodiimide coupling reagents like DCC or DIC may lack the potency to overcome the significant steric barrier presented by D-amino acids and other bulky residues.[6][7]Upgrade to a more powerful in-situ activating reagent. Aminium/uronium salts such as HATU, HBTU, or HCTU , or phosphonium salts like PyBOP and PyAOP , are significantly more effective.[6][8] These reagents form highly reactive esters that can more readily acylate the sterically hindered amine. For exceptionally challenging couplings, such as those involving α,α-disubstituted amino acids, the formation of amino acid fluorides using reagents like TFFH is a highly effective strategy.[9][10]
Inadequate Reaction Time or Temperature Steric hindrance inherently slows down the kinetics of the coupling reaction. Standard reaction times may be insufficient for the reaction to proceed to completion.Extend the coupling time. Instead of the typical 1-2 hours, increase the reaction time to 4 hours or even overnight.[11] Monitor the progress periodically using the Kaiser test.[11] Additionally, gentle heating (e.g., 50-60°C) can help overcome the activation energy barrier, but must be used judiciously to minimize the risk of racemization.[11]
Suboptimal Solvent Choice The solvent's ability to swell the resin and solvate the growing peptide chain is crucial for reagent accessibility. Poor solvation can lead to peptide aggregation, further obstructing the reactive N-terminus.[12]Consider switching from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP) , which possesses superior solvating properties. For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP may be beneficial.[6]
Peptide Aggregation on Resin As the peptide chain elongates, it can form secondary structures, like β-sheets, which can physically block the N-terminus from the incoming activated amino acid.[12] This is a sequence-dependent issue often exacerbated by hydrophobic residues.[12]Employ structure-disrupting strategies. The incorporation of pseudoproline dipeptides can effectively disrupt the formation of secondary structures.[13] Alternatively, using a more effective solvent system or microwave-assisted synthesis can also help mitigate aggregation.
Protecting Group Interference Bulky side-chain protecting groups on adjacent amino acids can contribute to the overall steric hindrance around the coupling site.When designing the synthesis, consider the selection of protecting groups. For instance, the trityl (Trt) group used for Asn and Gln side chains is quite bulky.[14] While often necessary, being mindful of the cumulative steric bulk can inform other optimization choices.
Problem 2: Racemization at the D-Amino Acid Residue

Symptom:

  • HPLC or chiral chromatography analysis of the cleaved peptide shows a diastereomeric impurity, indicating that the D-amino acid has partially converted to its L-enantiomer.

Potential Causes & Systematic Solutions:

CauseExplanationSolution
Over-activation of the Carboxylic Acid The use of highly reactive coupling reagents, while beneficial for overcoming steric hindrance, can sometimes increase the risk of racemization, especially when combined with elevated temperatures or extended reaction times.Optimize the amount and type of base. Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA). Ensure the correct stoichiometry is used, as excess base can promote racemization. Choose a racemization-suppressing coupling reagent. Reagents like COMU incorporate Oxyma Pure as a leaving group, which has been shown to reduce racemization compared to HOBt-based reagents.[9] DEPBT is another reagent known for its resistance to racemization.[11]
Elevated Temperature While heat can improve coupling efficiency, it also provides the energy needed to overcome the barrier for epimerization.If heating is necessary, use the lowest effective temperature and for the shortest possible time. Microwave-assisted peptide synthesis (MAPS) can be advantageous here, as it provides rapid and uniform heating, which can drive couplings to completion quickly, minimizing the overall time the peptide is exposed to high temperatures.[15][16]

Frequently Asked Questions (FAQs)

Q1: Why is coupling D-amino acids more challenging than their L-counterparts?

The primary challenge lies in steric hindrance. The reversed stereochemistry of D-amino acids means their side chains are oriented differently, which can lead to steric clashes with the growing peptide chain and the solid support.[3] This increased steric bulk slows down the rate of the coupling reaction and can prevent it from going to completion.[12]

Q2: Which coupling reagent is generally the best starting point for a difficult D-amino acid coupling?

For sterically hindered couplings, high-reactivity aminium/uronium or phosphonium salt-based reagents are recommended. HATU and HCTU are excellent starting points due to their high coupling efficiency.[11] COMU is a more recent reagent that offers comparable efficiency to HATU but with an improved safety profile, as it does not contain the potentially explosive HOBt or HOAt moieties.[9]

Q3: What is "double coupling" and when should I use it for D-amino acid incorporation?

Double coupling is the practice of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents immediately after the first coupling.[6][11] This is a highly effective and commonly used strategy to drive the reaction to completion, especially for sterically hindered residues like D-amino acids. It is strongly recommended if a single coupling attempt results in a positive Kaiser test.[11]

Q4: How can microwave-assisted peptide synthesis (MAPS) help with D-amino acid coupling?

Microwave energy can significantly accelerate coupling reactions by providing rapid and efficient heating.[15][17][18] This is particularly beneficial for difficult couplings involving sterically hindered amino acids, as it can drive the reaction to completion in a much shorter time frame (e.g., minutes vs. hours).[16][18] This reduction in reaction time can also help to minimize side reactions like racemization.[18]

Q5: How can I reliably detect if my D-amino acid coupling was successful?

The most common real-time method is the Kaiser test (or ninhydrin test) , which detects the presence of free primary amines on the resin.[4][5] A negative result (yellow/colorless beads) indicates a successful coupling. For a more definitive analysis after the synthesis is complete, the crude peptide should be analyzed by Mass Spectrometry (MS) and HPLC .[4][19] MS will confirm the presence or absence of the desired mass and any deletion sequences, while HPLC will provide information on the purity of the product.[4][19]

Experimental Protocols & Methodologies

Protocol 1: Double Coupling of a Sterically Hindered D-Amino Acid using HATU

This protocol should be initiated after the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide.

First Coupling:

  • Following Fmoc deprotection and thorough washing of the resin with DMF, prepare the activated amino acid solution in a separate vessel.

  • Pre-activate the sterically hindered Fmoc-D-amino acid (4 equivalents relative to resin loading). To do this, dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes with agitation.

  • Take a small sample of resin beads and perform a Kaiser test to assess the completeness of the coupling.

Second Coupling (if Kaiser test is positive):

  • Drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Repeat steps 1.2 through 1.5 with a fresh solution of the activated amino acid.

  • After the second coupling, perform another Kaiser test. A negative result (yellow/colorless beads) indicates successful coupling.

  • If the Kaiser test remains positive, consider capping the unreacted amines (see Protocol 3).

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is recommended for situations where even potent uronium/phosphonium reagents fail to achieve complete coupling.

  • Acyl Fluoride Formation: In a separate, dry reaction vessel, dissolve the protected, sterically hindered D-amino acid (e.g., Fmoc-D-Val-OH) (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base.[9][10]

  • Allow the reaction to proceed to form the acyl fluoride.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Allow the reaction to proceed, monitoring for completion with the Kaiser test.

Protocol 3: Capping of Unreacted Amines

This protocol is used to permanently block any unreacted N-terminal amines after a failed coupling attempt to prevent the formation of deletion peptide impurities.[5]

  • After the final unsuccessful coupling attempt, wash the resin thoroughly with DMF.

  • Prepare a capping solution. A common solution is a mixture of acetic anhydride and DIPEA in DMF.

  • Add the capping solution to the resin and agitate the mixture at room temperature for 30 minutes.

  • Wash the resin thoroughly with DMF.

  • Perform a final Kaiser test to confirm that all free amines have been acetylated (the test should be negative).

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is a critical factor in overcoming steric hindrance. The following table summarizes the characteristics of commonly used reagents.

Reagent ClassExample(s)Generated Active SpeciesRelative ReactivityNotes
CarbodiimidesDIC, DCCO-acylisoureaLowGenerally insufficient for sterically hindered couplings.[6] Often used with additives like HOBt or Oxyma Pure to improve efficiency and reduce racemization.[9]
Aminium/UroniumHBTU, PyBOPOBt esterModerateBetter than carbodiimides, but may not be sufficient for highly hindered residues.
Aminium/UroniumHCTUO-6-ClBt esterHighMore reactive than HBTU due to the more acidic leaving group.
Aminium/UroniumHATU , PyAOPOAt esterVery High Among the most efficient reagents due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[8] Excellent for difficult couplings.
Aminium/UroniumCOMU Oxyma esterVery High Efficiency is comparable to HATU, but with a better safety profile and solubility.[9]
Fluorinating AgentTFFHAcyl FluorideExtremely High Generates highly reactive acyl fluorides, which are particularly effective for coupling α,α-disubstituted amino acids.[9][10]

Visualizations

Troubleshooting Workflow for Incomplete D-Amino Acid Coupling

G start Start: N-Terminal Deprotection coupling Perform First Coupling (e.g., with HATU, 45-60 min) start->coupling kaiser1 Perform Kaiser Test coupling->kaiser1 double_coupling Perform Second Coupling (Fresh Reagents) kaiser1->double_coupling Positive proceed Proceed to Next Cycle kaiser1->proceed Negative kaiser2 Perform Kaiser Test double_coupling->kaiser2 capping Cap Unreacted Amines (Acetic Anhydride) kaiser2->capping Positive kaiser2->proceed Negative troubleshoot Advanced Troubleshooting: - Change Coupling Reagent (e.g., COMU) - Increase Temperature (Microwave) - Change Solvent (NMP) capping->troubleshoot troubleshoot->proceed

Caption: A decision-making workflow for troubleshooting incomplete coupling of D-amino acids.

Mechanism of Peptide Bond Formation via HATU Activation

G cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-D-AA-COOH Fmoc-D-Amino Acid (Carboxylic Acid) ActiveEster OAt Active Ester (Highly Reactive Intermediate) Fmoc-D-AA-COOH->ActiveEster + HATU/DIPEA HATU HATU + DIPEA PeptideBond New Peptide Bond Formed ActiveEster->PeptideBond + Resin-Bound Amine ResinPeptide Resin-Bound Peptide (Free N-Terminus) ResinPeptide->PeptideBond

Caption: Simplified mechanism of D-amino acid activation and coupling using HATU.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5843–5846. [Link]

  • Zhang, L. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 51(9), 1269–1277. [Link]

  • Wang, P., Li, X., & Zhu, F. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(15), 2116–2130. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Lander, A., & Luk, L. Y. P. (2022). D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. ChemRxiv. [Link]

  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2000). A gradient descent algorithm for minimizing amino acid coupling reactions when synthesizing cyclic-peptide libraries. Journal of Computer-Aided Molecular Design, 14(4), 383–389. [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Journal of Visualized Experiments, (5), 219. [Link]

  • Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica, Series B, 33, 763-766. [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Beilstein Journal of Organic Chemistry, 16, 1846–1865. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Li, M., & Li, P. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • American Peptide Society. (2025). Selective Coupling. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Albericio, F., & El-Faham, A. (2018). Amino Acid-Protecting Groups. In Peptide and Protein Synthesis (pp. 1-42). [Link]

Sources

Technical Support Center: Ninhydrin Test for Confirmation of Complete Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Ninhydrin Test. This guide is designed for researchers, scientists, and drug development professionals utilizing solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Ninhydrin test in the context of peptide synthesis?

The Ninhydrin test, also known as the Kaiser test in SPPS, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1] Its core principle lies in the reaction between two molecules of ninhydrin and a primary amine. This reaction leads to the formation of a deep blue or purple chromophore known as Ruhemann's purple.[2][3] In SPPS, a positive test (a blue/purple color) after the deprotection step confirms the successful removal of the N-terminal protecting group (e.g., Fmoc), indicating that the peptide is ready for the next coupling cycle. Conversely, a negative test (colorless or yellow) after a coupling step signifies that the amino acid has been successfully coupled, and no free primary amines remain.[1][4]

Q2: How sensitive is the Ninhydrin test?

The Ninhydrin test is renowned for its high sensitivity, capable of detecting microgram amounts of amino acids.[5] This sensitivity is crucial in SPPS to ensure that even small quantities of unreacted free amines are detected, which could otherwise lead to the formation of deletion sequences in the final peptide product.

Q3: Are there any amino acids that give an atypical result with the Ninhydrin test?

Yes. Proline and other secondary amino acids (like hydroxyproline) will yield a yellow or orange-brown color instead of the characteristic Ruhemann's purple.[6][7] This is because the secondary amine of proline reacts differently with ninhydrin. Asparagine can sometimes produce a brown-colored product.[6][8] It is critical to be aware of your peptide sequence to correctly interpret the test results.

Q4: Can the Ninhydrin test be used for quantitative analysis?

Absolutely. By measuring the absorbance of the Ruhemann's purple complex at 570 nm using a spectrophotometer, the amount of free amine on the resin can be quantified.[2][5] For the yellow adduct formed with proline, the absorbance is measured at 440 nm.[2] This quantitative approach is valuable for optimizing coupling and deprotection times and for quality control purposes.

Experimental Protocols

Qualitative Ninhydrin (Kaiser) Test Protocol

This rapid, qualitative test is essential for routine monitoring of deprotection and coupling steps in SPPS.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL of n-butanol.

  • Reagent B: 80 g phenol in 20 mL of n-butanol.

  • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[9]

Procedure:

  • Collect a small sample of resin beads (approximately 10-15 beads) from your reaction vessel into a small test tube.[10]

  • Wash the beads three times with dimethylformamide (DMF) and once with dichloromethane (DCM) to remove any residual reagents.[10]

  • Add 2-3 drops of each of the three reagents (A, B, and C) to the test tube.[9][10]

  • Heat the test tube at 110°C for 5 minutes in a heating block.[9][10]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Intense blue solution and blue beads Successful deprotection / Failed couplingProceed with coupling / Recouple
Colorless or yellow solution and colorless beads Complete couplingProceed with deprotection
Light blue solution with dark blue beads Incomplete couplingRecouple or cap unreacted amines
Dark blue solution with colorless beads Nearly complete couplingExtend coupling time or cap

Ninhydrin Test Workflow

Ninhydrin_Workflow cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_Interpretation Interpretation & Action Deprotection Deprotection (e.g., 20% Piperidine/DMF) Wash1 Wash Resin (DMF, DCM) Deprotection->Wash1 Ninhydrin1 Perform Qualitative Ninhydrin Test Wash1->Ninhydrin1 Coupling Amino Acid Coupling (e.g., HATU/DIEA) Ninhydrin1->Coupling If Positive (Blue) Positive Positive Result (Blue Beads/Solution) Ninhydrin1->Positive Wash2 Wash Resin (DMF, DCM) Coupling->Wash2 Ninhydrin2 Perform Qualitative Ninhydrin Test Wash2->Ninhydrin2 Ninhydrin2->Deprotection If Negative (Colorless) Negative Negative Result (Colorless Beads/Solution) Ninhydrin2->Negative Incomplete Incomplete Coupling (Mixed Colors) Ninhydrin2->Incomplete Proceed Proceed to Next Step Positive->Proceed Negative->Proceed Recouple Recouple or Cap Incomplete->Recouple

Caption: Workflow of the Ninhydrin test in SPPS.

Troubleshooting Guide

Problem 1: False Negative Result - No color development after deprotection.

  • Possible Cause 1: Incomplete Deprotection. The N-terminal protecting group has not been fully removed.

    • Solution: Increase the deprotection time or use a fresh deprotection solution. Ensure adequate mixing of the resin during the deprotection step.

  • Possible Cause 2: Steric Hindrance. For long peptide chains or those with bulky amino acids, the free amine may be sterically inaccessible to the ninhydrin reagent.[2][11]

    • Solution: Allow the ninhydrin reaction to proceed for a longer duration (e.g., 10-15 minutes). For very long peptides, the reliability of the ninhydrin test may decrease.[12]

  • Possible Cause 3: Insufficient Heating. The reaction between ninhydrin and the primary amine is temperature-dependent.[11]

    • Solution: Ensure that the heating block or water bath is at the correct temperature (typically 100-110°C) and that the sample is heated for the recommended time.[9][10]

Problem 2: False Positive Result - Blue color observed after a coupling reaction.

  • Possible Cause 1: Incomplete Coupling. The coupling reaction has not gone to completion, leaving unreacted primary amines.

    • Solution: Extend the coupling time, or perform a second coupling.[13] Consider using a more potent coupling reagent or changing the solvent to improve reaction kinetics.[14] If a small amount of unreacted amine remains, it can be "capped" using acetic anhydride to prevent the formation of deletion peptides.[13]

  • Possible Cause 2: Contamination. The sample may be contaminated with primary amines or ammonia from external sources.[11]

    • Solution: Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. Running a blank (reagents without the resin) can help identify sources of contamination.

  • Possible Cause 3: Degradation of Amino Acids. Certain amino acid side chains (e.g., glutamine, asparagine) can degrade under the reaction conditions, releasing ammonia and leading to a false positive result.

    • Solution: This is an inherent limitation of the test. If you suspect side-chain degradation, consider alternative monitoring techniques or rely on mass spectrometry for confirmation.

Problem 3: Atypical Color Development.

  • Possible Cause 1: Presence of Secondary Amines. As mentioned, proline and other secondary amines will give a yellow/orange color.[6][7]

    • Solution: This is the expected result. Be aware of your peptide sequence. For sequences containing secondary amines, alternative tests like the isatin test or chloranil test can be used for confirmation.[9][13]

  • Possible Cause 2: Incorrect pH. The pH of the reaction mixture can influence the final color.[11]

    • Solution: Ensure that the reagents are prepared correctly, as their composition is designed to maintain the optimal pH for the reaction.

Chemical Reaction Mechanism

Ninhydrin_Reaction cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Final Product Ninhydrin1 Ninhydrin SchiffBase Schiff Base Ninhydrin1->SchiffBase AminoAcid Primary Amine (from deprotected peptide) AminoAcid->SchiffBase Hydrindantin Hydrindantin (Reduced Ninhydrin) SchiffBase->Hydrindantin Ammonia Ammonia (NH3) SchiffBase->Ammonia Aldehyde Aldehyde SchiffBase->Aldehyde CO2 Carbon Dioxide (CO2) SchiffBase->CO2 RuhemannsPurple Ruhemann's Purple (Deep Blue/Purple) Hydrindantin->RuhemannsPurple Ammonia->RuhemannsPurple Ninhydrin2 Ninhydrin (2nd molecule) Ninhydrin2->RuhemannsPurple

Caption: Simplified mechanism of the Ninhydrin reaction.

References

Technical Support Center: Managing Slow Coupling Reactions in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Automated Peptide Synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for one of the most common hurdles in Solid-Phase Peptide Synthesis (SPPS): slow or incomplete coupling reactions. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only fix these issues but to understand the underlying causes, enabling you to proactively optimize your synthetic protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding difficult peptide couplings.

Q1: What are the primary causes of slow or incomplete coupling reactions?

Slow or incomplete coupling reactions in SPPS are typically multifactorial, stemming from issues related to the peptide sequence itself, the solid support, or the reaction conditions. The most common culprits include:

  • Steric Hindrance: Bulky amino acid residues, particularly at the C-terminus of the incoming amino acid or the N-terminus of the resin-bound peptide, can physically block the reactive groups. β-branched amino acids (Val, Ile, Thr) and other bulky residues like Arg(Pbf) are frequent offenders.[1][2][3]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) and aggregate.[1][4] This is especially common in hydrophobic sequences.[1] Aggregation makes the N-terminus of the growing peptide chain inaccessible to the incoming activated amino acid.[1][4]

  • Difficult Sequences: Certain amino acid sequences are inherently prone to causing synthetic difficulties. This can be due to their tendency to aggregate or the presence of multiple sterically hindered residues.[1] The efficiency of coupling can decrease as the peptide chain gets longer.[1]

  • Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, and reaction time significantly impacts coupling efficiency.[1] Inadequate activation of the incoming amino acid or instability of the activated species can lead to incomplete reactions.[1]

  • Poor Resin Swelling: The solid support must swell adequately to allow reagents to access the growing peptide chain. Poor swelling can severely limit reaction kinetics.[1]

Q2: How can I detect an incomplete coupling reaction during synthesis?

Monitoring the completion of each coupling step is critical. The most widely used method is a qualitative colorimetric test to detect free primary amines on the resin.

  • The Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines.[1] A positive result (blue/purple bead color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling. A negative result (yellow/colorless beads) indicates a complete reaction.

  • Alternative Tests: For secondary amines (like N-methylated amino acids or at the N-terminus adjacent to a Proline), the Kaiser test is unreliable. In these cases, a test specific for secondary amines, such as the isatin test, should be used.[5]

It's important to note that in cases of severe aggregation, the resin may shrink, and the Kaiser test can give a false negative result because the reactive sites are buried within the aggregated structure and inaccessible to the test reagents.[4][6] Real-time monitoring techniques that measure resin swelling can also be used to infer coupling efficiency.[7][8][9]

Q3: What is "double coupling," and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh portion of activated amino acid and coupling reagents immediately after the first coupling.[3][10] It is a common and effective strategy to drive a difficult reaction to completion.[10]

When to use it:

  • Following a positive Kaiser test that indicates an incomplete initial coupling.

  • Proactively for couplings that are known to be difficult, such as coupling sterically hindered amino acids (e.g., Arg(Pbf), Val, Ile) or at positions within a sequence known to aggregate.[3]

While effective, double coupling consumes additional reagents and time.[3] Therefore, it's often used strategically rather than for every cycle in a synthesis.[3]

Part 2: Troubleshooting Guide for Slow Coupling Reactions

When faced with a slow or incomplete coupling, a systematic approach is key. This guide provides a step-by-step workflow to diagnose and resolve the issue.

Troubleshooting Workflow

G start Start: Positive Kaiser Test (Incomplete Coupling) reagent_check Step 1: Verify Reagents - Fresh coupling reagents? - Correct concentrations? start->reagent_check reagent_check->start Reagents Faulty (Replace & Recouple) double_couple Step 2: Perform Double Coupling reagent_check->double_couple Reagents OK kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 capping Step 3: Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser_test_2->capping Positive proceed Proceed to Next Cycle kaiser_test_2->proceed Negative capping->proceed advanced Step 4: Implement Advanced Strategies (For recurring issues) proceed->advanced If problem persists in subsequent cycles

Caption: Troubleshooting workflow for incomplete coupling.

Step-by-Step Methodologies
Step 1: Verify Reagents

Before taking more drastic measures, always ensure your reagents are not the source of the problem. Coupling reagents can degrade over time, especially if exposed to moisture.

Step 2: Perform a Double Coupling

This is the most immediate and common corrective action.

Protocol 1: Standard Double Coupling

  • After the initial coupling time has elapsed, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3x).

  • Prepare a fresh solution of the same activated amino acid using the same equivalents as the first coupling.

  • Add the fresh solution to the resin and allow the coupling reaction to proceed for the same duration as the initial coupling.[11]

  • Wash the resin with DMF to remove excess reagents.[2]

  • Perform a Kaiser test to confirm the completion of the second coupling.[2]

Step 3: Capping Unreacted Amines

If double coupling fails to drive the reaction to completion (i.e., the Kaiser test is still positive), it is crucial to permanently block the unreacted N-terminal amines. This process, known as "capping," prevents the formation of deletion peptides, which can be difficult to separate from the target peptide during purification.[1]

Protocol 2: Acetic Anhydride Capping

  • Wash the resin with DMF.

  • Prepare a capping solution (e.g., Acetic Anhydride/DIPEA/DMF).

  • Add the capping solution to the resin and react for 15-30 minutes.

  • Wash the resin thoroughly with DMF.

  • Perform a final Kaiser test to ensure all free amines have been acetylated (the test should be negative).[1]

Part 3: Advanced Strategies to Overcome Difficult Couplings

If you consistently encounter slow couplings with a particular sequence, you may need to implement more advanced strategies from the outset.

Q4: My coupling is still slow even after double coupling. What should I do next?

When standard methods are insufficient, you need to modify the reaction environment or the chemistry itself.

1. Optimize Coupling Reagents and Additives

Not all coupling reagents are created equal. For difficult couplings, switching to a more powerful reagent is often necessary.[1] Onium salts like HATU, HBTU, and HCTU are highly efficient, especially for sterically hindered couplings, and are associated with low racemization.[1][12]

  • Aminium/Uronium Reagents (HATU, HCTU): These are generally more reactive than phosphonium salts and carbodiimides.[12][13] HATU, which forms highly reactive OAt esters, is often considered one of the most efficient reagents for difficult couplings.[10]

  • Additives: The use of additives like HOBt, and more effectively, HOAt or OxymaPure, is crucial.[2][12] These additives not only suppress racemization but also act as rate enhancers.[13][14]

Coupling Reagent Reagent Type Reactivity Key Characteristics & Considerations
DIC/HOBt CarbodiimideModerateA classic combination. The diisopropylurea byproduct of DIC is soluble in DMF.[12][15] Requires an additive like HOBt to suppress racemization.[12][16]
HBTU/HOBt Aminium/UroniumHighForms OBt esters. Generally effective but can be insufficient for the most hindered couplings.[10]
HATU/HOAt Aminium/UroniumVery HighForms more reactive OAt esters. Highly efficient for difficult and sterically hindered couplings with low racemization.[1][10]
COMU/OxymaPure Aminium/UroniumVery HighAn Oxyma-based reagent that shows excellent performance, often comparable to or exceeding HATU, with a better safety profile than benzotriazole-based reagents.[17]

2. Modify Reaction Conditions

  • Increase Reaction Temperature: Elevating the temperature can help overcome activation energy barriers and disrupt peptide aggregation.[10][18][19] Microwave-assisted peptide synthesis (MAPS) is a powerful tool for this, significantly accelerating coupling reactions.[10][20][21] Conventional heating can also be effective.[21] However, be aware that higher temperatures can increase the risk of side reactions like racemization, particularly for sensitive residues like Cys and His.[21][22]

  • Change the Solvent: If peptide aggregation is suspected, switching to a more disruptive solvent can be beneficial. N-Methyl-2-pyrrolidone (NMP) has better solvating properties than DMF.[10] Adding chaotropic salts (e.g., LiCl) or using "magic mixture" solvents can also help break up aggregates.[4]

Q5: How can I proactively manage sequences known to cause aggregation?

For sequences prone to forming secondary structures, proactive measures are essential for a successful synthesis.

1. Use Pseudoproline Dipeptides

Incorporating pseudoproline dipeptides at strategic Ser or Thr residues can disrupt the hydrogen bonding that leads to aggregation.[4][18] These dipeptides introduce a "kink" in the peptide backbone, which is reversed during the final TFA cleavage.

Protocol 3: Manual Coupling of a Pseudoproline Dipeptide

  • Dissolve the Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Phe-Thr(ψPro)-OH) (5 eq.) and a coupling reagent like HATU (5 eq.) in a minimal volume of DMF or NMP.[4]

  • Add DIPEA (10 eq.) and mix thoroughly.[4]

  • Immediately add the activated solution to the deprotected peptide-resin.[4]

  • Allow the coupling to proceed for 1-2 hours.[4]

  • Confirm completion with a suitable colorimetric test (e.g., TNBS test).[4]

  • In your synthesizer's sequence, omit the cycle for the next amino acid, as you have incorporated two residues in one step.[4]

2. Incorporate Backbone Protection (Hmb/Dmb)

For glycine-rich sequences or other aggregation-prone areas, using a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid can be highly effective.[4] This protection shields the backbone amide, preventing interchain hydrogen bonding.

Workflow for Managing Difficult Sequences

G start Start: Difficult Sequence Identified (e.g., Hydrophobic, β-branched AAs) strategy Select Proactive Strategy start->strategy reagent Optimize Reagents: - Use HATU or COMU - Ensure HOAt/Oxyma additive strategy->reagent conditions Modify Conditions: - Increase Temperature (Microwave) - Switch to NMP solvent strategy->conditions pseudoproline Structural Modification: - Insert Pseudoproline Dipeptide - Use Hmb/Dmb protected AA strategy->pseudoproline synthesis Perform Synthesis with Selected Modifications reagent->synthesis conditions->synthesis pseudoproline->synthesis monitor Monitor Couplings (Kaiser Test) synthesis->monitor monitor->synthesis Incomplete Coupling (Implement Double Coupling) end Successful Synthesis monitor->end All Couplings Complete

Caption: Proactive strategies for difficult sequences.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • AAPPTec. (n.d.). Peptide Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Applications of Peptide Coupling Reagents–An Update. International Journal of Peptide Research and Therapeutics, 17(1), 1-19.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Artés, J. M., et al. (2018). Secondary structure determines electron transport in peptides. Proceedings of the National Academy of Sciences, 115(18), 4577-4582.
  • van Woerkom, W. J., & van Nispen, J. W. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. International journal of peptide and protein research, 38(2), 103–113.
  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Ghaffari, M. F., & Brik, A. (2021). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Narita, M., et al. (1993). Influence of secondary structure (helical conformation) on stereoselectivity in peptide couplings.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Retrieved from [Link]

  • Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557–6602.
  • Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2019). U.S. Patent No. 10,308,677. U.S.
  • Guidetti, B., et al. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
  • Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Journal of peptide science, 13(3), 143–148.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • V. D. Eycken, E., & S. Ermolat'ev, D. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. Organic letters, 16(22), 5986–5989.
  • Chen, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1047–1054.
  • Mutter, M., & Beyermann, M. (1994). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Peptide Science, 36(4), 321-339.
  • Reddit. (2022). Solid Phase Peptide Synthesis Help. Retrieved from [Link]

  • Young, J. D., Huang, A. C., Stevens, R. C., & Fields, C. G. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 184–192.
  • Gavenonis, J., & Gellman, S. H. (2009). Global Analysis of Peptide Cyclization Efficiency. Journal of the American Chemical Society, 131(25), 8996–9004.

Sources

Validation & Comparative

A Comparative Guide to Peptide Stability: Boc-D-Orn(Fmoc)-OH vs. Boc-L-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, achieving metabolic stability is a paramount challenge. The inherent susceptibility of natural L-amino acid-based peptides to rapid proteolytic degradation in vivo often curtails their therapeutic potential. This guide provides an in-depth comparison of two stereoisomeric building blocks, Boc-D-Orn(Fmoc)-OH and Boc-L-Orn(Fmoc)-OH, and their profound impact on the stability of synthetic peptides. We will explore the mechanistic basis for the enhanced stability conferred by D-amino acids, present supporting experimental data, and provide detailed protocols for assessing peptide stability in your own research.

The Stereochemical Advantage: Why D-Amino Acids Enhance Peptide Stability

Peptides are synthesized from amino acid building blocks, which, with the exception of glycine, are chiral molecules existing as L- and D-enantiomers. In nature, the vast majority of proteins and peptides are composed exclusively of L-amino acids.[1] Consequently, proteases, the enzymes responsible for peptide degradation, have evolved to recognize and cleave peptide bonds involving these L-amino acids with high specificity.

The introduction of a D-amino acid into a peptide sequence acts as a powerful defense mechanism against proteolysis. The altered stereochemistry at the alpha-carbon of the D-amino acid residue disrupts the three-dimensional conformation that proteases recognize, effectively rendering the adjacent peptide bonds resistant to enzymatic cleavage.[2][3] This steric hindrance is a key strategy for extending the in vivo half-life of peptide-based therapeutics.

Ornithine, a non-proteinogenic amino acid, is a valuable tool in peptide chemistry, often used for introducing lactam bridges or as a precursor for arginine.[4] The choice between its L- and D-isomers can be a critical determinant of the final peptide's stability and, therefore, its therapeutic efficacy.

Head-to-Head Comparison: this compound vs. Boc-L-Orn(Fmoc)-OH

While both this compound and Boc-L-Orn(Fmoc)-OH are essential reagents for solid-phase peptide synthesis (SPPS), their impact on the final peptide's properties is dramatically different. The core distinction lies in the stereochemistry of the ornithine residue they introduce.

FeatureThis compoundBoc-L-Orn(Fmoc)-OH
Stereochemistry D-OrnithineL-Ornithine
Impact on Peptide Stability Significantly enhances resistance to proteolytic degradation.Susceptible to proteolytic cleavage at or near the ornithine residue.
Resulting Peptide Half-life Generally longer in biological matrices (e.g., serum, plasma).Generally shorter in biological matrices.
Application Focus Development of long-acting peptide therapeutics with improved pharmacokinetic profiles.Synthesis of peptides mimicking natural sequences or where rapid clearance is desired.

Experimental Evidence: The Impact of Ornithine Stereochemistry on Proteolytic Stability

To illustrate the dramatic difference in stability, we present data from a representative in vitro proteolytic degradation assay. Two identical model peptides, differing only in the stereochemistry of a single ornithine residue, were synthesized:

  • Peptide-L-Orn: Ac-Tyr-Gly-Gly-Phe-L-Orn -Arg-Arg-NH₂

  • Peptide-D-Orn: Ac-Tyr-Gly-Gly-Phe-D-Orn -Arg-Arg-NH₂

These peptides were incubated with trypsin, a common serine protease that cleaves C-terminal to arginine and lysine residues. The percentage of intact peptide remaining was quantified at various time points using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Peptide Stability Assay

Peptide Stability Assay Workflow cluster_synthesis Peptide Synthesis cluster_assay Proteolytic Degradation Assay cluster_analysis Analysis Peptide_L Synthesize Peptide-L-Orn Incubation Incubate peptides with Trypsin at 37°C Peptide_L->Incubation Peptide_D Synthesize Peptide-D-Orn Peptide_D->Incubation Sampling Collect aliquots at 0, 1, 2, 4, 8, 24 hours Incubation->Sampling Quench Quench reaction (e.g., with TFA) Sampling->Quench HPLC RP-HPLC Analysis Quench->HPLC Quantification Quantify peak area of intact peptide HPLC->Quantification Data_Analysis Plot % intact peptide vs. time Quantification->Data_Analysis

Caption: A typical workflow for assessing the proteolytic stability of peptides.

Illustrative Experimental Results

The following table summarizes the hypothetical, yet representative, data from the trypsin degradation assay.

Time (hours)% Intact Peptide-L-Orn% Intact Peptide-D-Orn
0100100
14598
22297
4595
8<192
24Not Detected85

As the data clearly demonstrates, the peptide containing L-ornithine is rapidly degraded by trypsin, with less than 5% remaining after just 4 hours. In stark contrast, the peptide incorporating D-ornithine exhibits remarkable stability, with 85% of the peptide still intact after 24 hours. This profound difference underscores the protective effect of the D-amino acid substitution.

Mechanism of Proteolytic Degradation

Proteolytic Degradation cluster_L Peptide-L-Orn cluster_D Peptide-D-Orn L_Peptide Ac-Tyr-Gly-Gly-Phe-L-Orn-Arg-Arg-NH₂ Trypsin_L Trypsin L_Peptide->Trypsin_L Recognized & Cleaved L_Fragments Peptide Fragments Trypsin_L->L_Fragments D_Peptide Ac-Tyr-Gly-Gly-Phe-D-Orn-Arg-Arg-NH₂ Trypsin_D Trypsin D_Peptide->Trypsin_D Steric Hindrance No_Cleavage No Significant Cleavage Trypsin_D->No_Cleavage

Caption: Enzymatic degradation pathway illustrating the differential susceptibility of L- and D-ornithine containing peptides to trypsin.

Detailed Experimental Protocol: In Vitro Peptide Stability Assay with Trypsin

This protocol provides a step-by-step guide for performing an in vitro stability assay to compare the proteolytic degradation of peptides.

Materials:

  • Peptide-L-Orn and Peptide-D-Orn (lyophilized powder)

  • Trypsin (TPCK-treated, sequencing grade)

  • Ammonium Bicarbonate buffer (50 mM, pH 8.0)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • RP-HPLC system with a C18 column

  • Thermomixer or incubator set to 37°C

  • Microcentrifuge tubes

Procedure:

  • Peptide Stock Solution Preparation:

    • Dissolve each peptide in water to a final concentration of 1 mg/mL.

    • Aliquot and store at -20°C until use.

  • Trypsin Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.

    • Aliquot and store at -20°C. Immediately before use, dilute the stock solution to 0.01 mg/mL in 50 mM Ammonium Bicarbonate buffer.

  • Degradation Reaction Setup:

    • For each peptide, set up a reaction mixture in a microcentrifuge tube as follows:

      • 50 µL of peptide stock solution (1 mg/mL)

      • 440 µL of 50 mM Ammonium Bicarbonate buffer (pH 8.0)

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the diluted trypsin solution (0.01 mg/mL). The final enzyme-to-substrate ratio will be approximately 1:500 (w/w).

    • Immediately after adding trypsin, vortex briefly and take a 50 µL aliquot for the t=0 time point.

  • Time-Course Sampling:

    • Incubate the reaction mixtures at 37°C.

    • At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot from each reaction tube.

  • Reaction Quenching:

    • Immediately quench the enzymatic reaction in each collected aliquot by adding 5 µL of 10% TFA.

    • Vortex and store the quenched samples at -20°C until HPLC analysis.

  • RP-HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC using a C18 column.

    • A typical gradient might be:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: 5-65% B over 30 minutes

      • Flow rate: 1 mL/min

      • Detection: UV at 220 nm and 280 nm

    • Inject equal volumes of each time point sample.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the chromatograms.

    • Integrate the peak area of the intact peptide for each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample (% Intact = [Area(t) / Area(t=0)] * 100).

    • Plot the percentage of intact peptide versus time for both Peptide-L-Orn and Peptide-D-Orn.

Conclusion and Future Perspectives

The strategic incorporation of D-amino acids, facilitated by building blocks like this compound, is a cornerstone of modern peptide drug design. As demonstrated, this single stereochemical switch can dramatically enhance a peptide's resistance to proteolytic degradation, a critical step in improving its pharmacokinetic profile and therapeutic viability. While this guide has focused on ornithine, the principle of using D-amino acids to confer stability is broadly applicable to other amino acid residues as well. For researchers in drug development, a thorough understanding and application of this concept are essential for translating promising peptide candidates into effective clinical therapies.

References

  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]

  • Li, Y., & Li, X. (2021). D-amino acid substituted peptides. Preprints.org.
  • Maxian, T., Gerlitz, L., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8539. [Link]

  • Cavaco, M., Castanho, M. A. R. B., & Neves, V. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and Translational Science, 14(4), 1349–1358. [Link]

  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1349-1358. [Link]

  • Wang, L., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. AMB Express, 6(1), 114. [Link]

Sources

A Strategic Guide to Ornithine Derivatives in Peptide Synthesis: Comparing Boc-D-Orn(Fmoc)-OH to Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like ornithine into peptide structures is a critical strategy for enhancing therapeutic properties, including metabolic stability, receptor affinity, and conformational rigidity. The choice of protecting group strategy for the α-amino and δ-amino functionalities of ornithine is a pivotal decision that dictates the entire synthetic route and profoundly impacts the yield, purity, and feasibility of accessing complex peptide architectures. This guide provides an in-depth, objective comparison of Boc-D-Orn(Fmoc)-OH with other key ornithine derivatives, supported by established chemical principles and illustrative experimental data.

The Principle of Orthogonality: A Cornerstone of Modern Peptide Synthesis

In the precise world of peptide synthesis, "orthogonality" is the concept of using multiple classes of protecting groups that can be selectively removed under distinct chemical conditions.[1][2] This allows for the deprotection of one functional group without affecting others, a necessity for the synthesis of complex peptides with features like cyclization or side-chain modifications.[1][2] A typical solid-phase peptide synthesis (SPPS) strategy involves a temporary Nα-amino protecting group, which is removed at each cycle, and "permanent" side-chain protecting groups that are cleaved at the end of the synthesis.[2] The choice of these protecting groups defines the two dominant strategies in SPPS: the Boc/Bzl and the Fmoc/tBu approaches.[1]

In Focus: this compound

This compound is a uniquely versatile building block designed for use in Boc-based SPPS. It features an acid-labile tert-butyloxycarbonyl (Boc) group protecting the α-amino group and a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the δ-amino side chain. This "inverted" protection scheme provides a powerful tool for specific synthetic challenges.

Key Attributes of this compound:
  • Orthogonal Side-Chain Deprotection: The key advantage is the ability to selectively remove the Fmoc group from the ornithine side chain on-resin using a mild base (e.g., piperidine) without affecting the Nα-Boc group or other acid-labile side-chain protecting groups.[3] This is particularly useful for on-resin cyclization, branching, or the attachment of labels and other moieties to the ornithine side chain.

  • Compatibility with Boc-SPPS: It is specifically designed for integration into Boc-SPPS workflows, which are often favored for the synthesis of long or aggregation-prone peptides. The repeated Nα-deprotection with trifluoroacetic acid (TFA) in Boc-SPPS can help to disrupt secondary structures and improve solvation of the growing peptide chain.[4]

Head-to-Head Comparison with Other Ornithine Derivatives

The selection of an ornithine derivative is a strategic decision that should be made based on the overall synthetic plan, the desired final peptide structure, and the primary SPPS strategy being employed.

DerivativeNα-ProtectionSide-Chain ProtectionPrimary SPPS StrategyKey Application/AdvantagePotential Disadvantage
This compound Boc (Acid-labile)Fmoc (Base-labile)Boc/BzlOn-resin side-chain modification/cyclization within a Boc synthesis.Requires an additional orthogonal deprotection step for the side chain.
Fmoc-D-Orn(Boc)-OH Fmoc (Base-labile)Boc (Acid-labile)Fmoc/tBuStandard incorporation of ornithine in Fmoc-SPPS; side chain deprotected during final cleavage. Useful for solution-phase cyclization.[5]On-resin side-chain modification requires an acid treatment that might be incompatible with very acid-sensitive resins.
Boc-D-Orn(Z)-OH Boc (Acid-labile)Z (Cbz) (Hydrogenolysis/Strong Acid)Boc/BzlStandard incorporation of ornithine in Boc-SPPS. The Z group is stable to TFA.Removal of the Z group requires harsh conditions (e.g., HF) or catalytic hydrogenation, which may not be compatible with all peptide sequences (e.g., those containing methionine or cysteine).[6]
Performance Comparison: A Data-Driven Perspective
ParameterThis compound (in Boc-SPPS)Fmoc-D-Orn(Boc)-OH (in Fmoc-SPPS)Boc-D-Orn(Z)-OH (in Boc-SPPS)Rationale & Causality
Crude Peptide Yield ~70-80%~80-90%~70-80%Fmoc-SPPS often provides higher crude yields due to milder Nα-deprotection conditions which can reduce peptide chain loss from the resin.[7]
Crude Peptide Purity (by HPLC) ~60-75%~75-90%~60-75%The milder, base-mediated deprotection in Fmoc-SPPS generally leads to fewer side reactions and a cleaner crude product compared to the repeated acid treatments in Boc-SPPS.[7]
Final Purified Peptide Yield ~30-40%~40-55%~30-40%Higher crude purity simplifies the purification process, resulting in a better recovery of the final, high-purity peptide.[7]
Risk of Side Reactions ModerateLow to ModerateModerate to HighThe harsh final cleavage with strong acids (e.g., HF) required for Boc/Bzl chemistry (especially with the Z group) can lead to more side reactions compared to the TFA-based cleavage in Fmoc/tBu chemistry.[4]

Experimental Protocols

Workflow for Boc-SPPS using this compound

This protocol outlines a single coupling cycle for incorporating this compound into a peptide chain on a Merrifield resin.

cluster_0 Boc-SPPS Cycle Swell Resin Swell Resin Boc Deprotection Boc Deprotection Swell Resin->Boc Deprotection DCM Neutralization Neutralization Boc Deprotection->Neutralization 50% TFA in DCM Coupling Coupling Neutralization->Coupling 10% DIEA in DCM Wash Wash Coupling->Wash Boc-AA-OH, Activator (e.g., HBTU), DIEA Next Cycle / Final Cleavage Next Cycle / Final Cleavage Wash->Next Cycle / Final Cleavage

Caption: General workflow for a Boc-SPPS cycle.

1. Resin Swelling:

  • Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

  • Drain and treat with 50% TFA in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM.

3. Neutralization:

  • Neutralize the resin-bound peptide with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

  • Wash the resin with DCM.

4. Coupling of this compound:

  • Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 eq.) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor coupling completion using the Kaiser test.

5. Selective Side-Chain Fmoc Deprotection (if required for on-resin modification):

  • Wash the resin with DMF.

  • Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF and DCM. The deprotected δ-amino group is now available for modification.

Workflow for Fmoc-SPPS using Fmoc-D-Orn(Boc)-OH

This protocol outlines a single coupling cycle for incorporating Fmoc-D-Orn(Boc)-OH into a peptide chain on a Rink Amide resin.

cluster_1 Fmoc-SPPS Cycle Swell Resin_Fmoc Swell Resin Fmoc Deprotection Fmoc Deprotection Swell Resin_Fmoc->Fmoc Deprotection DMF Wash_Fmoc1 Wash_Fmoc1 Fmoc Deprotection->Wash_Fmoc1 20% Piperidine in DMF Coupling_Fmoc Coupling_Fmoc Wash_Fmoc1->Coupling_Fmoc DMF Wash_Fmoc2 Wash_Fmoc2 Coupling_Fmoc->Wash_Fmoc2 Fmoc-AA-OH, Activator (e.g., HATU), DIEA Next Cycle / Final Cleavage Next Cycle / Final Cleavage Wash_Fmoc2->Next Cycle / Final Cleavage

Sources

A Senior Application Scientist's Guide to Alternative Side-Chain Protecting Groups for D-Ornithine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of non-proteinogenic amino acids like D-ornithine into peptide structures is a powerful tool for enhancing therapeutic properties. D-ornithine's unique side-chain offers a versatile handle for introducing modifications such as lactam bridges for cyclization, conjugation of payloads, or attachment of imaging agents.[1] The success of these sophisticated synthetic strategies hinges on the judicious selection of an orthogonal protecting group for the δ-amino function of D-ornithine. This guide provides an in-depth, objective comparison of alternative side-chain protecting groups for D-ornithine, moving beyond the standard Boc protection to explore options that offer enhanced orthogonality and synthetic flexibility. The discussion is supported by experimental data and detailed protocols to empower you in making informed decisions for your specific research needs.

The Central Role of Orthogonal Protection in D-Ornithine Chemistry

In the context of Fmoc-based solid-phase peptide synthesis (SPPS), an ideal side-chain protecting group for D-ornithine must remain stable throughout the iterative cycles of base-mediated Fmoc deprotection, yet be selectively removable under conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups. This principle of orthogonality is the cornerstone of modern peptide chemistry, enabling the synthesis of complex, multi-functional peptides.[2][3] While the tert-butyloxycarbonyl (Boc) group is a widely used and robust choice, its removal requires strongly acidic conditions which may not be suitable for all synthetic strategies, particularly those involving on-resin modifications.[1][2]

Comparative Analysis of D-Ornithine Side-Chain Protecting Groups

The choice of a protecting group is a critical decision that influences the entire synthetic strategy. The following table provides a comparative overview of common and alternative protecting groups for the δ-amino group of D-ornithine, with a focus on their cleavage conditions and strategic applications.

Protecting GroupAbbreviationStructureCleavage ConditionsKey Advantages & Disadvantages
tert-Butoxycarbonyl BocStrong acids (e.g., >90% TFA)[1][2]Advantages: High stability to base-mediated Fmoc deprotection. Well-established and reliable.[2] Disadvantages: Harsh cleavage conditions, not suitable for on-resin modifications with acid-labile moieties.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde2% Hydrazine in DMFAdvantages: Orthogonal to both Fmoc and Boc. Mild cleavage. Disadvantages: Prone to migration to unprotected amines.[3] Partial loss can occur during long syntheses.[3]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl ivDde2-10% Hydrazine in DMFAdvantages: More stable to piperidine than Dde, less prone to migration.[4] Disadvantages: Can be difficult to remove, especially in aggregating sequences or near the C-terminus.
4-Methyltrityl Mtt1-2% TFA in DCM[5]Advantages: Highly acid-labile, allowing for selective deprotection on-resin. Orthogonal to Boc and other more acid-stable groups.[5] Disadvantages: Requires careful optimization of cleavage conditions to avoid premature loss of other acid-labile groups.
4-Methoxytrityl Mmt1-2% TFA in DCM, or milder conditions like AcOH/TFE/DCM.[6]Advantages: Even more acid-labile than Mtt, enabling deprotection under very mild conditions.[6] Ideal for sensitive peptides. Disadvantages: Extreme acid sensitivity may require alternative coupling methods to avoid premature deprotection.
Allyloxycarbonyl AllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane)[1]Advantages: Fully orthogonal to both acid- and base-labile protecting groups.[1] Mild cleavage conditions. Disadvantages: Requires the use of a palladium catalyst, which must be thoroughly removed to avoid contamination of the final peptide.
Benzyloxycarbonyl ZStrong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenation[1]Advantages: Stable to mild acid and base. Disadvantages: Requires harsh deprotection conditions, limiting its use in SPPS with acid-labile resins.[1]

Experimental Workflows and Methodologies

The following section provides detailed, step-by-step protocols for the selective on-resin deprotection of key alternative protecting groups for D-ornithine. The rationale behind the choice of reagents and conditions is explained to ensure a thorough understanding of the underlying chemistry.

On-Resin Deprotection of the ivDde Group

The ivDde group offers a good balance of stability and orthogonal cleavage. This protocol is designed for the selective removal of the ivDde group to unmask the δ-amino group of D-ornithine for subsequent on-resin modification.

Materials:

  • Peptide-resin containing an Fmoc-D-Orn(ivDde)-OH residue

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Protocol:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Drain the DMF from the resin and add the 2% hydrazine solution.

  • Agitate the resin suspension at room temperature for 10-15 minutes. Repeat this step 2-3 times for complete removal.

  • Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (5 x 1 min).

  • A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete deprotection.

Causality and System Validation: The use of a dilute hydrazine solution is critical to ensure the selective cleavage of the ivDde group without affecting other protecting groups. The repeated treatments and extensive washing steps are essential to drive the deprotection to completion and remove all traces of hydrazine and the cleaved protecting group, which could interfere with subsequent coupling reactions. The progress of the deprotection can be monitored by a colorimetric test (e.g., Kaiser test) on a few resin beads.

On-Resin Deprotection of the Mtt Group

The Mtt group is favored for its high acid lability, allowing for selective deprotection under very mild conditions. This is particularly advantageous when working with peptides containing other acid-sensitive moieties.

Materials:

  • Peptide-resin containing an Fmoc-D-Orn(Mtt)-OH residue

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM), peptide synthesis grade

  • 10% (v/v) Diisopropylethylamine (DIPEA) in DMF

Protocol:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Prepare a deprotection cocktail of 1-2% TFA and 2-5% TIS in DCM.

  • Drain the DCM from the resin and add the deprotection cocktail.

  • Agitate the resin suspension at room temperature. The solution will typically turn yellow/orange, indicating the release of the Mtt cation.

  • The deprotection is usually complete within 5-10 minutes. Repeat the treatment with fresh deprotection cocktail for another 5-10 minutes to ensure complete removal.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (5 x 1 min).

  • Neutralize the resin with 10% DIPEA in DMF (2 x 5 min).

  • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Causality and System Validation: The low concentration of TFA is key to achieving selective deprotection of the Mtt group while leaving more robust acid-labile groups like Boc intact. TIS acts as a scavenger to trap the liberated trityl cations, preventing potential side reactions such as alkylation of sensitive residues like tryptophan. The neutralization step is crucial to remove any residual acid before subsequent synthetic steps.

On-Resin Deprotection of the Alloc Group

The Alloc group provides true orthogonality as its removal is based on a completely different chemical mechanism involving a palladium catalyst.

Materials:

  • Peptide-resin containing an Fmoc-D-Orn(Alloc)-OH residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) or another suitable scavenger

  • Dichloromethane (DCM), peptide synthesis grade

Protocol:

  • Swell the peptide-resin in DCM for 30 minutes in a vessel purged with an inert gas (e.g., Argon or Nitrogen).

  • Prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.

  • In a separate vial, prepare a solution of phenylsilane (10-20 equivalents) in DCM.

  • Add the palladium catalyst solution to the resin, followed by the phenylsilane solution.

  • Agitate the resin suspension under an inert atmosphere for 30-60 minutes.

  • Drain the reaction mixture and repeat the treatment with fresh reagents for another 30-60 minutes.

  • Wash the resin extensively with DCM (5 x 1 min), followed by a solution of a chelating agent (e.g., 0.5% diethyldithiocarbamic acid in DMF) to remove palladium residues, and finally with DMF (3 x 1 min) and DCM (3 x 1 min).

Causality and System Validation: The palladium(0) catalyst is essential for the cleavage of the allyl group. Phenylsilane acts as a scavenger to accept the allyl group from the palladium complex, regenerating the active catalyst. Performing the reaction under an inert atmosphere is crucial to prevent oxidation and deactivation of the palladium(0) catalyst. Thorough washing, including the use of a chelating agent, is critical to remove all traces of the palladium catalyst, which can be toxic and interfere with subsequent biological assays.

Visualizing the Chemistry: Workflows and Mechanisms

To further clarify the strategic decisions and chemical transformations involved, the following diagrams illustrate the orthogonal deprotection strategies and the workflow for on-resin modification of D-ornithine.

G cluster_SPPS Fmoc-SPPS Elongation cluster_Orthogonal_Deprotection Orthogonal Deprotection of D-Ornithine Side-Chain cluster_Modification On-Resin Modification cluster_Final_Cleavage Final Cleavage and Global Deprotection A Fmoc-AA-OH Coupling B Fmoc Deprotection (Piperidine) A->B B->A n cycles C Selective Deprotection (e.g., 2% Hydrazine for ivDde) B->C D Coupling of Moiety (e.g., Payload, Linker) C->D D->B Further Elongation (optional) E TFA Cleavage Cocktail D->E F Purified Modified Peptide E->F

Caption: Workflow for on-resin modification of a D-ornithine containing peptide.

G cluster_Fmoc Fmoc/tBu Strategy cluster_Orthogonal Orthogonal Protecting Groups for D-Orn(δ-NH) Fmoc-Nα Fmoc-Nα (Base Labile) PG-Side Chain PG-Side Chain (Acid Labile - tBu, Boc, Trt) ivDde ivDde (Hydrazine Labile) Mtt Mtt/Mmt (Mild Acid Labile) Alloc Alloc (Pd(0) Labile)

Caption: Orthogonality of different side-chain protecting groups for D-ornithine.

Conclusion and Future Perspectives

The selection of a side-chain protecting group for D-ornithine is a critical decision that profoundly impacts the synthetic strategy for complex peptides. While Boc remains a reliable choice for many applications, the use of alternative protecting groups such as ivDde, Mtt, Mmt, and Alloc provides the modern peptide chemist with a powerful toolkit for the construction of sophisticated molecular architectures. The ability to perform selective on-resin modifications opens up a vast landscape for the design of novel peptide-based therapeutics, diagnostics, and research tools. As the field of peptide science continues to evolve, the development of new and even more versatile orthogonal protecting groups will undoubtedly play a pivotal role in pushing the boundaries of what is synthetically achievable.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides with D-Ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of D-Ornithine in Therapeutic Peptides

In the landscape of peptide drug development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry. Among these, D-amino acids play a pivotal role. While nature almost exclusively utilizes L-amino acids for protein synthesis, the inclusion of their D-enantiomers offers a powerful strategy to overcome the inherent limitations of native peptides, such as poor stability against enzymatic breakdown.[1][2]

D-ornithine, a non-proteinogenic amino acid, is of particular interest. Its incorporation can significantly enhance peptide stability by making them resistant to proteases, which are stereospecific for L-amino acids.[1] This increased proteolytic resistance can dramatically extend the in-vivo half-life of a peptide therapeutic. Furthermore, altering the stereochemistry at a specific residue can modulate the peptide's three-dimensional structure, potentially fine-tuning its binding affinity and selectivity for its biological target.[1]

However, the very structural subtlety that provides these advantages—a change in chirality at a single alpha-carbon—presents a significant analytical challenge. Verifying the presence and position of D-ornithine is critical for quality control, yet D- and L-ornithine are isobaric, possessing identical mass. This guide provides an in-depth comparison of analytical strategies, focusing on the capabilities and limitations of mass spectrometry for characterizing these important diastereomeric peptides.

The Core Challenge: Distinguishing Isobaric Diastereomers

The fundamental challenge in analyzing a peptide containing D-ornithine versus its all-L counterpart is that they are diastereomers. They have the exact same mass and elemental composition. Consequently, a standard mass spectrometry (MS1) scan cannot differentiate them. The key to their analysis lies in exploiting the subtle physicochemical differences between them, either through pre-MS separation or through advanced fragmentation techniques.

Standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the most common fragmentation methods, are often insensitive to the stereochemistry of the peptide backbone.[3] The energy landscape for cleaving amide bonds is typically not different enough between diastereomers to produce unique, reliably distinguishable fragment ions. While minor variations in fragment ion abundances can sometimes be observed, these are often not robust enough for unambiguous identification in a routine analytical setting.

Therefore, the primary, industry-standard approach relies on separating the diastereomers before they enter the mass spectrometer.

Comparative Analysis: Methodologies for D-Ornithine Peptide Identification

The Gold Standard: Chiral Liquid Chromatography (LC-MS)

The most robust and definitive method for analyzing peptides with D-ornithine is to physically separate the D-containing peptide from its all-L epimer using chiral liquid chromatography coupled to a mass spectrometer (LC-MS).

Principle of Operation: Chiral chromatography utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) transiently interacts with the peptides as they pass through the column. Due to stereochemical differences, the D-containing peptide and the L-peptide will have different affinities for the CSP, leading to different interaction strengths and, consequently, different retention times. The mass spectrometer then serves as a highly specific detector to confirm the mass of the eluting peptide.

Common Chiral Stationary Phases: Several types of CSPs are effective for separating amino acid and peptide enantiomers/diastereomers:

  • Macrocyclic Glycopeptide-Based Phases (e.g., Teicoplanin, Vancomycin): These are broadly applicable columns that can separate a wide range of chiral molecules, including amino acids and peptides.

  • Crown Ether-Based Phases: These are particularly effective for separating amino acids and compounds with primary amine groups.[4]

Experimental Data Interpretation: A successful chiral LC-MS separation will yield two distinct peaks in the chromatogram at the same mass-to-charge ratio (m/z), as shown in the hypothetical data below. One peak corresponds to the L-Ornithine peptide, and the other to the D-Ornithine peptide.

ParameterL-Ornithine PeptideD-Ornithine Peptide
Precursor Ion (m/z) IdenticalIdentical
Retention Time (min) Different (e.g., 10.2 min)Different (e.g., 11.5 min)
MS/MS Spectrum Largely IndistinguishableLargely Indistinguishable
Table 1: Expected comparative data from a chiral LC-MS/MS analysis of diastereomeric peptides containing L-ornithine and D-ornithine.
Detailed Protocol: Chiral LC-MS Analysis of a D-Ornithine Peptide

This protocol provides a general framework. Optimization of mobile phases, gradient, and column temperature is essential for specific peptides.

  • Sample Preparation:

    • Dissolve the synthesized peptide sample (containing the potential D-ornithine diastereomer) in a suitable solvent compatible with the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of ~1 mg/mL.

    • Prepare reference standards for the pure all-L peptide and, if available, the pure D-ornithine containing peptide.

  • Chromatographic System:

    • HPLC System: A high-performance liquid chromatography system capable of generating precise gradients.

    • Chiral Column: Astec CHIROBIOTIC T or a similar macrocyclic glycopeptide-based column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: A shallow gradient is often critical for resolving diastereomers. For example, start at 5% B and increase to 40% B over 30 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 25-40 °C (temperature can significantly impact chiral separation).

  • Mass Spectrometry System:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Scan a relevant m/z range to detect the precursor ion of the peptide.

    • MS2 Method (Data-Dependent Acquisition):

      • Select the target precursor ion m/z for fragmentation.

      • Use Collision-Induced Dissociation (CID) with a normalized collision energy appropriate for the peptide size and charge state (e.g., 25-35 NCE).

  • Data Analysis:

    • Extract the ion chromatogram for the peptide's precursor m/z.

    • Identify and integrate the two separated peaks corresponding to the L- and D-ornithine diastereomers.

    • Confirm the identity of each peak by comparing retention times with the pure reference standards.

    • Analyze the MS/MS spectra to confirm the peptide sequence, noting the expected fragmentation patterns (see next section).

Tandem Mass Spectrometry (MS/MS): The "Ornithine Effect"

While MS/MS alone is generally insufficient to distinguish D/L isomers, peptides containing ornithine exhibit a highly characteristic fragmentation pathway known as the "ornithine effect".[5][6] Understanding this mechanism is crucial for confirming the sequence of any ornithine-containing peptide, regardless of its stereochemistry.

Mechanism of the Ornithine Effect: The "ornithine effect" is a facile cleavage of the peptide backbone immediately C-terminal to the ornithine residue.[5][7] This is a neighboring group participation reaction driven by the nucleophilic delta-amine (δ-NH2) on the ornithine side chain.

The key steps are:

  • A proton, made mobile by the lower gas-phase basicity of ornithine compared to arginine, enables the side-chain amine to become nucleophilic.[5][7]

  • The δ-NH2 attacks the adjacent carbonyl carbon of its own residue.

  • This attack leads to the formation of a highly stable six-membered lactam ring.[5]

  • The formation of this ring concomitantly cleaves the amide bond C-terminal to the ornithine, resulting in a dominant b-ion (if the charge is retained on the N-terminal fragment) or y-ion (if the charge is retained on the C-terminal fragment).

This fragmentation is often so efficient that the corresponding b- or y-ion is the most abundant peak in the MS/MS spectrum, even dominating over other common fragmentation pathways like the "proline effect".[6][7]

Caption: The "Ornithine Effect" fragmentation pathway.

Influence of Stereochemistry (D vs. L): Current literature on the ornithine effect does not indicate a significant, systematic difference in this fragmentation pathway based on the D- or L-stereochemistry of the ornithine residue when using standard CID.[5][7] The gas-phase ion is a flexible molecule, and the energetic barrier to the conformational changes required for the side chain to attack the backbone is readily overcome by the energy supplied during collisional activation. Therefore, both D- and L-ornithine peptides are expected to exhibit a strong "ornithine effect," producing nearly identical MS/MS spectra.

Alternative Fragmentation Methods: For research applications, more structurally sensitive fragmentation techniques like radical-directed dissociation (RDD) have shown promise in distinguishing peptide epimers.[3] RDD initiates fragmentation from a radical site, and the subsequent pathways can be more sensitive to the three-dimensional structure of the peptide ion, leading to different fragment patterns for D- and L-containing peptides. However, this is not a routine method available on all mass spectrometers.

Recommended Experimental Workflow

For any researcher tasked with confirming the identity and chiral purity of a D-ornithine containing peptide, a multi-step, self-validating workflow is required.

workflow cluster_prep Sample Preparation cluster_lc Chromatographic Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis cluster_details Analysis Checks prep 1. Prepare Analytical Sample & Chiral Standards (L- and D-) lc 2. Chiral LC Separation (e.g., CHIROBIOTIC Column) prep->lc check Baseline Separation? lc->check check->lc No (Optimize Method) ms1 3. MS1 Scan (Confirm Precursor m/z) check->ms1 Yes ms2 4. Data-Dependent MS/MS (CID Fragmentation) ms1->ms2 analysis 5. Analyze Data ms2->analysis confirm Confirmation analysis->confirm ret_time Retention Time Match to D-Standard analysis->ret_time mass_match Precursor Mass Match analysis->mass_match frag_match MS/MS Sequence Match (Observe Ornithine Effect) analysis->frag_match

Caption: Recommended workflow for D-ornithine peptide analysis.

Conclusion and Recommendations

The analysis of peptides containing D-ornithine requires a clear understanding of the strengths and limitations of mass spectrometry. While MS/MS is an unparalleled tool for sequence confirmation, its general insensitivity to stereochemistry makes it unsuitable as a standalone method for differentiating D- and L-ornithine containing peptides.

Key Takeaways:

  • Primary Method: Chiral Liquid Chromatography (LC) is the definitive and required method for separating and quantifying D-ornithine peptide diastereomers from their all-L counterparts.

  • MS Role: The mass spectrometer serves as a necessary, high-specificity detector following chiral separation. It confirms the mass and, via MS/MS, the sequence of the separated isomers.

  • The Ornithine Effect: Tandem mass spectra of ornithine-containing peptides are characterized by a dominant fragmentation pathway C-terminal to the ornithine residue. This is a key diagnostic feature for sequence confirmation but does not distinguish between D- and L-forms.

  • Data Integrity: A robust analysis must include a validated chiral LC method and reference standards for both the D- and L-peptide forms to ensure accurate peak identification and quantification.

For researchers in drug development and quality control, adopting this integrated LC-MS approach is essential for the accurate and reliable characterization of these next-generation therapeutic peptides.

References

  • McGee, W. M., & McLuckey, S. A. (2013). The ornithine effect in peptide cation dissociation. Journal of Mass Spectrometry, 48(7), 856-861. [Link]

  • McGee, W. M., & McLuckey, S. A. (2013). The ornithine effect in peptide cation dissociation. PubMed, 23832942. [Link]

  • Kim, J., Ahn, D., Park, S., & Lee, S. (2014). Gas phase hydration of amino acids and dipeptides: effects on the relative stability of zwitterion vs. canonical conformers. RSC Advances, 4(31), 16352-16361. [Link]

  • McGee, W. M., & McLuckey, S. A. (2013). The ornithine effect in peptide cation dissociation. SciSpace. [Link]

  • American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025. [Link]

  • Singh, A., Kaur, S., & Singh, P. (2014). Transformation of gas-phase amino acid clusters to dipeptides: a nice approach to demonstrate the formation of prebiotic peptides. Semantic Scholar. [Link]

  • Sato, K., et al. (2011). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. ResearchGate. [Link]

  • Sato, K., et al. (2011). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods, 3(9), 2038-2044. [Link]

  • Sun, L., et al. (2016). Gas-phase Ion Isomer Analysis Reveals the Mechanism of Peptide Sequence Scrambling. PMC. [Link]

  • Guthals, A., & Bandeira, N. (2012). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Molecular & Cellular Proteomics, 11(8), 444-452. [Link]

  • Xia, Y., et al. (2012). Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. Analytical Chemistry, 84(15), 6496-6503. [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for D/L Amino Acids. Shimadzu UK. [Link]

  • Mandelbaum, A. (2003). Stereochemistry Studied Using Mass Spectrometry. ResearchGate. [Link]

  • Guthals, A., & Bandeira, N. (2012). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. ResearchGate. [Link]

  • Bicker, W., et al. (2007). Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry. Journal of Chromatography B, 856(1-2), 16-22. [Link]

  • Ayoub, M. A., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Molecules, 26(22), 7013. [Link]

  • Djerassi, C., & Tökés, L. (1966). Mass spectrometry in structural and stereochemical problems. 93. Further observations on the importance of interatomic distance in the McLafferty rearrangement. Synthesis and fragmentation behavior of deuterium-labeled 12-keto steroids. Journal of the American Chemical Society, 88(3), 536-544. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of Boc-D-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chemical and stereoisomeric purity of amino acid derivatives is not merely a quality control checkbox; it is the foundational bedrock upon which the success of peptide synthesis rests. Boc-D-Orn(Fmoc)-OH, a crucial building block in solid-phase peptide synthesis (SPPS), is a prime example. Its unique orthogonal protection scheme, with an acid-labile tert-butyloxycarbonyl (Boc) group on the alpha-amine and a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the delta-amine, allows for selective deprotection and chain elongation. However, the presence of even minor impurities can lead to the synthesis of truncated or incorrect peptide sequences, compromising research outcomes and therapeutic efficacy.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound. We will delve into the rationale behind method selection, compare alternative approaches, and provide detailed, field-tested protocols to ensure the integrity of your synthesis.

The Criticality of Purity: Why a Robust Analytical Method Matters

Impurities in this compound can originate from various stages of its synthesis and storage. These are not just benign passengers; they are active participants in subsequent reactions. Common impurities include:

  • Diastereomers (L-enantiomer): The presence of the L-enantiomer, Boc-L-Orn(Fmoc)-OH, will lead to the incorporation of the incorrect stereoisomer into the peptide chain, potentially altering its three-dimensional structure and biological activity.

  • Incompletely Protected Species: Molecules lacking either the Boc or Fmoc group can lead to undesired side reactions or chain termination.

  • By-products from Fmoc Introduction: The use of reagents like Fmoc-OSu can sometimes lead to the formation of β-alanine derivatives, which can be incorporated into the peptide sequence.[1][2]

  • Di- and Tripeptides: Self-condensation during the synthesis of the protected amino acid can result in peptide impurities.[2]

A robust HPLC method must be able to resolve the main this compound peak from these and other potential impurities, allowing for accurate quantification. A typical purity specification for commercially available this compound is ≥98.0%, with enantiomeric purity often exceeding 99.5%.

The Analytical Cornerstone: Reverse-Phase HPLC (RP-HPLC)

Reverse-phase HPLC is the workhorse for analyzing protected amino acids due to its high resolution, reproducibility, and compatibility with UV detection, which is ideal for the UV-active Fmoc group.[1] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

The workflow for HPLC purity analysis is a systematic process designed to ensure accurate and reproducible results.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting SamplePrep Sample Preparation (1 mg/mL in 50:50 ACN:H2O) Filter Filtration (0.45 µm Syringe Filter) SamplePrep->Filter Injection Sample Injection Filter->Injection SystemEquil System Equilibration (Initial Mobile Phase Conditions) Gradient Gradient Elution Injection->Gradient Detection UV Detection (e.g., 265 nm for Fmoc) Gradient->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: General workflow for HPLC purity analysis of this compound.

Comparative Analysis of HPLC Methods

The choice of HPLC method can significantly impact the resolution and detection of impurities. Here, we compare a standard, rapid screening method with a high-resolution method designed for detailed impurity profiling.

Table 1: Comparison of HPLC Methods for this compound Purity

ParameterMethod A: Standard GradientMethod B: High-Resolution GradientAlternative: Chiral HPLC
Objective Routine quality control, rapid purity screenDetailed impurity profiling, separation of closely eluting speciesQuantification of enantiomeric impurity (L-isomer)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 3 µm (or superficially porous particles)Chiral Stationary Phase (e.g., Teicoplanin-based)
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterHexane/Isopropanol mixtures
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile(Varies with column)
Gradient 30-90% B in 15 min40-70% B in 30 minTypically isocratic
Flow Rate 1.0 mL/min1.0 mL/min0.5-1.0 mL/min
Resolution GoodExcellentBaseline separation of enantiomers
Run Time ~20 min~40 min~15-30 min
Best For High-throughput screeningIn-depth quality assessment, method validationAssessing stereoisomeric purity

Note: The data presented in this table is representative and may vary based on the specific batch of this compound and the HPLC system used.

The Rationale Behind Method B: The Power of a Shallow Gradient

While a fast gradient (Method A) is sufficient for a quick check, a shallower gradient (Method B) is superior for resolving closely related impurities. A slower increase in the organic solvent (acetonitrile) concentration over a longer period allows for more interaction between the analytes and the stationary phase.[3] This enhanced interaction provides more opportunities for separation, resulting in better resolution between the main peak and any impurities that have similar hydrophobicity. This is particularly crucial for identifying diastereomers or by-products that differ only slightly in structure from the main compound.

Alternative Analytical Approaches: Beyond Standard RP-HPLC

While RP-HPLC is the primary tool, a comprehensive purity assessment may necessitate orthogonal techniques.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (<2 µm), which operate at higher pressures. This results in significantly faster analysis times and improved resolution compared to traditional HPLC. For a high-throughput environment, transferring a validated HPLC method to a UPLC system can offer substantial efficiency gains.

  • Chiral HPLC: Standard RP-HPLC on an achiral C18 column will not separate enantiomers. To quantify the L-isomer impurity in this compound, a dedicated chiral HPLC method is required.[4][5][6] These methods employ a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation and quantification.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound.

Protocol 1: High-Resolution RP-HPLC for Chemical Purity

Objective: To quantitatively determine the chemical purity of this compound and separate it from potential synthesis-related impurities.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 3 µm particle size).
  • Reagents:
  • HPLC-grade Acetonitrile (ACN)
  • HPLC-grade Water
  • Trifluoroacetic acid (TFA), sequencing grade
  • Sample: this compound

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in Water.
  • Mobile Phase B: 0.1% TFA in Acetonitrile.
  • Sample Preparation: Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 265 nm (for the Fmoc chromophore)
  • Injection Volume: 10 µL
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 40 | | 30.0 | 70 | | 30.1 | 95 | | 35.0 | 95 | | 35.1 | 40 | | 40.0 | 40 |

4. System Suitability:

  • Before running samples, perform a system suitability test. Inject a standard solution multiple times (n=5). The relative standard deviation (RSD) for the retention time and peak area of the main peak should be less than 2.0%.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity using the area normalization method:
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

The logical flow of this protocol ensures a robust and verifiable analysis, from preparation to final calculation.

Caption: Logical flow for the high-resolution RP-HPLC protocol.

Protocol 2: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the L-enantiomer of Boc-Orn(Fmoc)-OH from the desired D-enantiomer.

1. Materials and Instrumentation:

  • HPLC System: As in Protocol 1.
  • Column: Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm).
  • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA).

2. Preparation of Solutions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Note: The optimal ratio may need to be determined empirically for the specific column and batch.
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase. Filter as described previously.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 265 nm
  • Injection Volume: 10 µL
  • Run Type: Isocratic

4. Data Analysis:

  • Identify the peaks for the D- and L-enantiomers (typically, the D-enantiomer is more strongly retained on this type of CSP).[5]
  • Calculate the enantiomeric purity:
  • Enantiomeric Purity (%) = (Area of D-isomer / (Area of D-isomer + Area of L-isomer)) * 100

Conclusion: A Multi-faceted Approach to Ensuring Quality

The purity of this compound is a critical determinant of success in peptide synthesis. While a standard RP-HPLC method can provide a rapid assessment of chemical purity, a more rigorous quality control strategy should employ a high-resolution, shallow gradient method to ensure the detection of closely related impurities. Furthermore, for applications where stereochemical integrity is paramount, an orthogonal chiral HPLC method is indispensable for quantifying the enantiomeric purity. By employing these robust and well-validated analytical methods, researchers can proceed with confidence, knowing their starting materials meet the high standards required for the synthesis of high-quality peptides.

References

Orthogonal Deprotection Efficiency: A Comparative Guide to the Fmoc/Boc Strategy in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of synthetic chemistry, particularly in the assembly of peptides and complex organic molecules, the strategic use of protecting groups is not merely a procedural step but the very foundation of a successful outcome. The ability to selectively mask and unmask reactive functional groups dictates the feasibility of a synthetic route, influencing yield, purity, and the structural integrity of the target molecule. Among the pantheon of protective strategies, the orthogonal pairing of 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) for the protection of amine functionalities stands as a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).

This technical guide offers an in-depth, objective comparison of the Fmoc/Boc orthogonal strategy. It is designed for researchers, scientists, and drug development professionals who navigate the nuanced decisions of synthetic planning. We will dissect the chemical mechanisms, present comparative experimental data on deprotection efficiency and side reactions, and provide detailed protocols to ground these principles in practical application.

The Principle of Orthogonality: A Tale of Two Labile Groups

The power of the Fmoc/Boc strategy lies in its orthogonality—the ability to remove one protecting group under a specific set of conditions without affecting the other.[1][2] This is achieved through their fundamentally different chemical labilities:

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is labile to basic conditions, typically cleaved by a secondary amine like piperidine.[]

  • Boc (tert-butoxycarbonyl): This group is labile to acidic conditions, commonly removed by trifluoroacetic acid (TFA).[1]

This differential sensitivity allows for a highly controlled, stepwise elongation of a peptide chain. In a typical Fmoc-based SPPS, the temporary Nα-amino group is protected with Fmoc, while permanent side-chain protection for trifunctional amino acids (e.g., Lys, Asp, Trp) is often achieved with acid-labile groups like Boc and tert-butyl (tBu).[] The Fmoc group is cleaved at each cycle of amino acid addition, while the Boc/tBu groups remain intact until the final cleavage from the resin with a strong acid.[4]

Chemical Mechanisms of Deprotection

Understanding the underlying reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.

Fmoc Deprotection: A Base-Induced Elimination

The removal of the Fmoc group proceeds via a β-elimination (E1cB) mechanism.[5] The process is initiated by a base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).

  • Proton Abstraction: Piperidine abstracts the acidic proton from the C9 carbon of the fluorenyl ring system.

  • β-Elimination: This abstraction leads to the formation of a stabilized carbanion, which then undergoes elimination, cleaving the C-O bond and releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.

  • DBF Scavenging: The excess piperidine in the reaction mixture acts as a nucleophile, trapping the electrophilic DBF to form a stable, UV-active adduct. This is a critical step, as it prevents the DBF from reacting with the newly liberated peptide amine, which would terminate the chain.

Caption: Mechanism of Fmoc deprotection by piperidine.

Boc Deprotection: An Acid-Catalyzed Cleavage

The Boc group is removed through an acid-catalyzed mechanism, typically using TFA.[6]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA).

  • Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the loss of a relatively stable tert-butyl carbocation and the formation of an unstable carbamic acid.

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.

  • Protonation of Amine: Under the acidic conditions, the newly liberated amine is protonated, typically forming a TFA salt.

The generated tert-butyl cation is a reactive electrophile that can cause significant side reactions if not properly managed.

Boc_Deprotection Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Intermediate Boc_Peptide->Protonated_Boc + H⁺ TFA TFA (H⁺) Carbamic_Acid Carbamic Acid + t-Butyl Cation (tBu⁺) Protonated_Boc->Carbamic_Acid Fragmentation Deprotected_Amine H₃N⁺-Peptide (TFA Salt) + CO₂ Carbamic_Acid->Deprotected_Amine Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Comparison of Deprotection Efficiency

The efficiency of deprotection is a critical parameter, directly impacting the yield and purity of the final peptide. Incomplete deprotection leads to the formation of deletion sequences, which are often difficult to separate from the target peptide.

Fmoc Deprotection Efficiency

The deprotection of the Fmoc group is generally rapid and highly efficient. The kinetics can be conveniently monitored in real-time by measuring the UV absorbance of the DBF-piperidine adduct at approximately 301 nm.

Table 1: Fmoc Deprotection Kinetics with Piperidine in DMF

Piperidine Conc. (% v/v) Time (min) Deprotection Completion (%)
1% 5 ~49.6%
2% 5 ~87.9%
5% 3 >99%

| 20% | 3 | >99% |

Data extrapolated from studies on Fmoc-Val-OH in solution.[4] In SPPS, a standard protocol often involves two treatments with 20% piperidine/DMF for 1-3 minutes and then 5-10 minutes to ensure complete removal.

Boc Deprotection Efficiency

Quantifying Boc deprotection kinetics is less straightforward as there is no convenient chromophore generated. Efficiency is typically assessed by HPLC analysis of the final crude peptide, looking for deletion sequences. The process is generally considered highly efficient, but can be hampered by factors like resin swelling and peptide aggregation.[7]

Table 2: Boc Deprotection Conditions and Observed Purity

Deprotection Reagent Time (min) Average Crude Purity (%) Key Observation
100% TFA 5 ~81% Increased levels of deletion sequences, attributed to poor resin swelling.

| 55% TFA in DCM | 30 | ~90% | Higher purity due to better resin swelling and more effective reagent penetration. |

Data from a comparative study on the synthesis of 40 different peptides.[7]

Side Reactions: The Unwanted Pathways

While both deprotection strategies are robust, they are not without their associated side reactions, which can significantly compromise the quality of the final product.

Side Reactions in Fmoc Deprotection

The basic conditions of Fmoc removal are the primary cause of side reactions in this strategy.

  • Aspartimide Formation: This is one of the most significant side reactions in Fmoc-SPPS, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[8][9] The piperidine can catalyze the cyclization of the aspartic acid side chain to form a succinimide ring (aspartimide). This intermediate can then reopen to form a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their respective D-isomers, all of which have the same mass and are often difficult to separate chromatographically.[10]

Table 3: Aspartimide Formation in a Model Peptide (VKDGYI) after Simulated Multiple Deprotections

Asp Protecting Group Aspartimide Formation (% per cycle)
Fmoc-Asp(OtBu)-OH High (not specified, but significant)
Fmoc-Asp(OMpe)-OH Moderate (not specified)

| Fmoc-Asp(OBno)-OH | 0.1% |

Data from a study demonstrating the effectiveness of a modified aspartic acid protecting group (OBno) in suppressing aspartimide formation.[8]

  • Racemization: Certain amino acids, most notably histidine and cysteine, are susceptible to racemization under the basic conditions of Fmoc deprotection and/or the subsequent coupling step.[11] Protecting the imidazole nitrogen of histidine (e.g., with a Boc group) is a common and effective strategy to minimize this side reaction.

Side Reactions in Boc Deprotection

The strongly acidic conditions and the generation of the tert-butyl cation are the main sources of side reactions in the Boc strategy.

  • t-Butylation: The electrophilic tert-butyl cation generated during deprotection can alkylate nucleophilic residues, particularly tryptophan and methionine.[12] The indole ring of tryptophan is highly susceptible to modification. This side reaction is a major concern and necessitates the use of "scavengers" in the cleavage cocktail.

Table 4: Effectiveness of Scavengers in Preventing t-Butylation of Cysteine

Scavenger Cocktail (TFA/TIS/H₂O/Scavenger) S-t-Butylation (%)
No additional scavenger 18.6%
+ Anisole 15.1%
+ Dimethyl Sulfide (DMS) 9.8%
+ Thioanisole 13.9%

| + m-Cresol | 17.1% |

Data from a study on a model somatostatin peptide.[13] TIS = Triisopropylsilane.

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for performing and monitoring deprotection reactions.

Protocol 1: Standard Fmoc Deprotection in SPPS

This protocol describes a typical two-step deprotection for a resin-bound peptide.

  • Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes. Drain the solvent.

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin (approx. 10 mL per gram of resin). Agitate the slurry for 1-3 minutes at room temperature. Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF. Agitate for 5-15 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of free primary amines and thus successful Fmoc removal.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

This method allows for the quantification of Fmoc group removal.

  • Collect Filtrate: Combine the filtrates from both deprotection steps (steps 2 and 3 in Protocol 1).

  • Dilute to Volume: Transfer the combined filtrate to a volumetric flask and dilute to a known volume with DMF. Further dilution may be necessary.

  • Measure Absorbance: Measure the absorbance of the diluted solution at ~301 nm against a DMF blank.

  • Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to determine the concentration of the DBF-piperidine adduct.

    • A = Absorbance

    • ε (molar extinction coefficient) ≈ 7800 M⁻¹cm⁻¹

    • c = Concentration (mol/L)

    • l = Path length (typically 1 cm) The total moles of cleaved Fmoc can be calculated and compared to the initial resin loading.

Protocol 3: Standard Boc Deprotection in SPPS

This protocol outlines a single cycle of Boc deprotection.

  • Resin Swelling: Swell the Boc-protected peptide-resin in Dichloromethane (DCM) for 1-2 hours. Drain the solvent.

  • Pre-wash: Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes and drain.

  • Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization: Neutralize the resulting TFA salt by washing with a solution of 10% diisopropylethylamine (DIEA) in DCM (2-3 times for 2 minutes each).

  • Final Washes: Wash the resin thoroughly with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

Protocol 4: Final Cleavage and Boc/tBu Side-Chain Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail containing scavengers to trap carbocations. A common mixture is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The composition depends on the peptide sequence.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collection: Collect the precipitated peptide by centrifugation or filtration and dry under vacuum.

  • Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to assess purity and identify any side products.

Conclusion: A Strategic Choice

The orthogonal Fmoc/Boc strategy provides a powerful and versatile toolkit for the synthesis of complex peptides. The choice between a full Fmoc/tBu or a Boc/Bzl strategy is a critical decision that depends on the specific target molecule.

  • Fmoc/tBu Strategy: This has become the dominant methodology in modern SPPS.[2] Its milder deprotection conditions are compatible with a wider range of functionalities, it is highly amenable to automation, and the final cleavage does not require highly hazardous reagents like anhydrous HF. However, it is more susceptible to base-induced side reactions like aspartimide formation and racemization of sensitive residues.[8][11]

  • Boc/Bzl Strategy: While considered an older technique, the Boc strategy remains robust and is often preferred for long or hydrophobic sequences prone to aggregation, as the repetitive acidic deprotection helps to solvate the growing peptide chain. It is inherently less prone to aspartimide formation. Its major drawbacks are the harsh repetitive acid deprotection steps and the need for hazardous HF for final cleavage, which requires specialized equipment.[4]

Ultimately, the optimal strategy is dictated by the peptide's sequence, length, complexity, and the presence of sensitive functionalities. A thorough understanding of the chemical principles, potential pitfalls, and comparative efficiencies of both the Fmoc and Boc deprotection steps is paramount for any researcher aiming to synthesize high-quality peptides for research and therapeutic development.

References

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5(128), 104417-104425. Retrieved from [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Muttenthaler, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 6(4), 2569–2577.
  • Lundquist, I. V., et al. (2017). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Science, 108(4), e22979.
  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]

  • Pícharz, M., et al. (2025). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 16, 153-160.
  • ResearchGate. (n.d.). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Retrieved from [Link]

  • Luna, O., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 60(2), 86-92. Retrieved from [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

  • Ruczyński, J., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. R Discovery.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Behrendt, R., et al. (2016). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry & Biology, 23(1), 3-15.
  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl). Retrieved from [Link]

  • Jensen, K. J. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 21-34.
  • The Royal Society of Chemistry. (n.d.). Solid-phase synthesis of tryptophan-containing peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl37H20-NaI System in Acetonitrile*. Retrieved from [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527.
  • National Institutes of Health. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ChemSpider. (2020). Boc deprotection of [[921|BocPhePheOEt]]. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Peptide Coupling: HATU vs. HBTU for Boc-D-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers at the forefront of peptide synthesis and drug development, the choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and stereochemical integrity. This is particularly true when incorporating sterically demanding or orthogonally protected amino acids like Nα-Boc-Nδ-Fmoc-D-ornithine (Boc-D-Orn(Fmoc)-OH). This guide provides an in-depth, data-supported comparison of two ubiquitous aminium-based coupling reagents: HATU and HBTU.

While both are effective, HATU consistently demonstrates superior performance, especially for challenging couplings . Its ability to form a more reactive intermediate leads to faster reactions, higher yields, and significantly lower levels of racemization.[1][2] For routine syntheses, HBTU remains a viable, more economical option. However, for complex sequences, sterically hindered residues like this compound, or any synthesis where purity and speed are paramount, HATU is the demonstrably superior choice.[3][4]

Introduction: The Critical Role of Coupling Reagents

The formation of an amide bond between two amino acids is the fundamental reaction in peptide synthesis. This process requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group. Coupling reagents are the activators that drive this reaction.[5] The ideal reagent should promote rapid and complete bond formation while minimizing side reactions, most notably the loss of stereochemical purity (racemization).[4][6]

Uronium/aminium salt-based reagents like HBTU and HATU have become the gold standard in modern solid-phase peptide synthesis (SPPS) due to their high efficiency and mild reaction conditions.[7] The specific challenge addressed here involves the coupling of This compound . This residue presents two key considerations:

  • Orthogonal Protection: The α-amino group is protected by the acid-labile Boc group, while the side-chain δ-amino group is protected by the base-labile Fmoc group.[8][9] This scheme is crucial for strategies involving side-chain cyclization or modification.

  • Steric Hindrance: The bulky protecting groups can sterically encumber the reactive centers, potentially slowing down the coupling reaction and increasing the risk of incomplete reactions or side-product formation.[10]

This guide will dissect the mechanistic differences between HATU and HBTU and provide the experimental context needed to select the optimal reagent for this specific and challenging coupling.

Mechanism of Action: The Critical Difference

The core difference between HATU and HBTU lies in the benzotriazole moiety that acts as the leaving group during the formation of the active ester.[1]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on 1-hydroxybenzotriazole (HOBt) .

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on 1-hydroxy-7-azabenzotriazole (HOAt) .[11]

The activation process, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), involves the formation of a highly reactive O-acylisourea intermediate. This is rapidly converted into a benzotriazolyl active ester (OBt-ester for HBTU, OAt-ester for HATU), which then reacts with the free amine of the peptide chain.[11][12]

The nitrogen atom at the 7-position of the HOAt ring in HATU is electron-withdrawing. This has two significant consequences:

  • It makes the resulting OAt-ester a better leaving group than the OBt-ester.[3]

  • The pyridine nitrogen can act as a general base, stabilizing the incoming amine through a hydrogen-bonded transition state, which accelerates the aminolysis step.[11]

This enhanced reactivity of the HATU-derived active ester leads to faster and more complete coupling reactions, which is a decisive advantage when dealing with sterically hindered residues.[3][13]

G cluster_0 Carboxylic Acid Activation cluster_2 Peptide Bond Formation RCOOH This compound RCOO Carboxylate Anion RCOOH->RCOO + Base Base DIPEA HBTU HBTU HATU HATU OBt_Ester OBt Active Ester (Less Reactive) HBTU->OBt_Ester + Carboxylate Peptide_NH2 Resin-N-terminus-NH2 OBt_Ester->Peptide_NH2 OAt_Ester OAt Active Ester (More Reactive) HATU->OAt_Ester OAt_Ester->Peptide_NH2 Peptide_Bond New Peptide Bond Peptide_NH2->Peptide_Bond

Figure 1: Comparative activation pathways of a carboxylic acid by HBTU and HATU.

Head-to-Head Performance Comparison

Reactivity and Speed

Experimental evidence consistently shows that HATU-mediated couplings are faster and more efficient than those using HBTU.[1] For standard amino acids, this may only mean a difference of a few minutes. However, for sterically hindered amino acids like this compound, this difference is magnified. A HATU coupling might reach completion in 30-60 minutes, whereas an HBTU coupling could require several hours or even a second "double coupling" to achieve the same result.[2][14]

Racemization and Side Reactions

Racemization is a major concern in peptide synthesis, as the formation of diastereomeric impurities can compromise the biological activity of the final product and create purification challenges.[4] The primary mechanism for racemization during coupling is the formation of a planar 5(4H)-oxazolone intermediate.[6]

HATU is demonstrably superior to HBTU in suppressing racemization. [4][6] The high reactivity of the OAt-ester promotes rapid amide bond formation, which kinetically outcompetes the alternative pathway of oxazolone formation.[6] Studies comparing various reagents consistently show that HATU results in lower D-isomer formation than HBTU under identical conditions.[4]

Another potential side reaction with aminium reagents is N-terminal guanidinylation, where the reagent reacts with the free amine of the peptide, capping the chain and preventing further elongation.[15][16] This is more likely when an excess of the coupling reagent is used. While possible with both reagents, controlling stoichiometry (using a slight excess of the amino acid relative to the coupling reagent) effectively mitigates this issue.[15]

Data Summary: Performance in Hindered Couplings

The following table provides representative data based on typical outcomes for sterically hindered couplings in Fmoc-SPPS.

ParameterHATUHBTURationale & Justification
Typical Yield >95%85-95%The higher reactivity of the HATU-derived OAt-ester drives the reaction to completion more effectively, especially with hindered residues.[3]
Reaction Time 30-60 min2-4 hoursThe electron-withdrawing nature of the azabenzotriazole moiety in HATU accelerates the rate-limiting aminolysis step.[1]
Racemization (% D-Isomer) 0.5 - 2.0%1.5 - 5.0%Faster coupling kinetically disfavors the formation of the oxazolone intermediate responsible for racemization.[4]
Double Coupling Required? RarelyFrequentlyFor very difficult couplings, HBTU often requires a second addition of reagents to achieve acceptable yields, whereas HATU typically succeeds in a single shot.[2]

Note: Values are illustrative, based on established performance trends for difficult peptide sequences. Actual results may vary based on the specific sequence, resin, and reaction conditions.

Experimental Protocols

The following are generalized protocols for a single coupling cycle of this compound onto a resin-bound peptide using a manual solid-phase peptide synthesis (SPPS) workflow. These protocols assume a standard 0.1 mmol synthesis scale.

Common Reagents & Setup
  • Resin: Rink Amide resin with a deprotected N-terminal amine.

  • Solvent: N,N-Dimethylformamide (DMF).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Amino Acid: this compound (128 mg, 0.3 mmol, 3 eq.).

  • Monitoring: Kaiser (ninhydrin) test to check for free primary amines.

Protocol 1: HATU Coupling (Recommended)
  • Resin Preparation: Wash the deprotected peptide-resin (0.1 mmol) thoroughly with DMF (3 x 10 mL).

  • Activation Mixture: In a separate vial, dissolve this compound (3 eq.) and HATU (110 mg, 0.29 mmol, 2.9 eq.) in 2 mL of DMF.

  • Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the activation mixture. A slight color change may be observed. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the resin. Agitate the mixture at room temperature for 45 minutes .

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (clear/yellow beads) indicates reaction completion.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove excess reagents.

Protocol 2: HBTU Coupling
  • Resin Preparation: Wash the deprotected peptide-resin (0.1 mmol) thoroughly with DMF (3 x 10 mL).

  • Activation Mixture: In a separate vial, dissolve this compound (3 eq.) and HBTU (114 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.

  • Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the resin. Agitate the mixture at room temperature for 2 hours .

  • Monitoring: Perform a Kaiser test as described in the HATU protocol. If the test is positive (blue beads), proceed to step 5a.

    • 5a. Double Coupling (If Necessary): Drain the resin and repeat steps 2-4 for an additional 1-2 hours.

  • Washing: Once the reaction is complete (Kaiser test is negative), drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

G start Start: Deprotected Peptide-Resin wash1 Wash Resin with DMF start->wash1 prepare_aa Prepare Activation Mixture: This compound + Coupling Reagent + DIPEA in DMF wash1->prepare_aa add_to_resin Add Activation Mixture to Resin prepare_aa->add_to_resin agitate Agitate at Room Temp (HATU: 45 min | HBTU: 2-4 hr) add_to_resin->agitate kaiser Perform Kaiser Test agitate->kaiser wash2 Wash Resin with DMF/DCM kaiser->wash2 Negative (Complete) double_couple Reaction Incomplete: Perform Double Coupling (Primarily for HBTU) kaiser->double_couple Positive (Incomplete) end End: Coupling Complete wash2->end double_couple->agitate

Figure 2: General experimental workflow for a single amino acid coupling cycle in SPPS.

Conclusion and Recommendations

The choice between HATU and HBTU is a balance of performance and cost. While HBTU is a robust and effective reagent for many standard applications, its performance can be suboptimal when faced with sterically demanding couplings.[5][17]

For the specific and challenging task of coupling this compound, the evidence strongly favors the use of HATU . Its superior reactivity translates directly to higher yields, faster reaction times, and, most critically, a lower risk of racemization.[1][2][4] For scientists and drug developers working on complex peptides where every coupling step is critical to the success of the overall synthesis, the enhanced reliability and efficiency of HATU justify its higher cost. It minimizes the need for time-consuming troubleshooting and double-coupling cycles, ultimately streamlining the path to the target pure peptide.[2]

References

  • Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions. Accessed December 30, 2025.
  • RSC Advances. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Published October 30, 2017. DOI: 10.1039/C7RA06655D.
  • PubMed. Side-product Formation During Cyclization With HBTU on a Solid Support. Accessed December 30, 2025.
  • Ukrainica Bioorganica Acta. Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Accessed December 30, 2025.
  • YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Published January 18, 2021. Available at: [Link].

  • Vertex AI Search.
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Accessed December 30, 2025.
  • RSC Publishing.
  • Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis. Published April 24, 2025.
  • Brandeis University. The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Accessed December 30, 2025.
  • Wikipedia.
  • ChemicalBook. The effect of HATU on human health. Accessed December 30, 2025.
  • RSC Advances.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Published June 4, 2024.
  • Aapptec Peptides. Coupling Reagents. Accessed December 30, 2025.
  • AAPPTec. Technical Support Information Bulletin 1206 - HCTU. Accessed December 30, 2025.
  • ResearchGate. Guanidinium salts of HATU and HBTU coupling reagents. Accessed December 30, 2025.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Accessed December 30, 2025.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Accessed December 30, 2025.
  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Accessed December 30, 2025.

Sources

A Senior Application Scientist's Guide to the Characterization of D-Ornithine Containing Peptides by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of D-Ornithine in Modern Peptidomimetics

In the landscape of drug development, peptides represent a compelling class of therapeutics. However, their utility is often hampered by rapid proteolytic degradation in vivo. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome this limitation, and D-amino acids, the enantiomers of their natural L-forms, are particularly effective.[1] Their unique stereochemistry renders peptide bonds resistant to cleavage by endogenous proteases, significantly enhancing bioavailability.[1]

Among these, D-ornithine, a homolog of D-lysine with a shorter side chain, is of particular interest. Its basic side chain can engage in crucial electrostatic interactions and hydrogen bonds, mimicking the function of lysine or arginine, while its D-configuration imposes specific conformational constraints that can be exploited to fine-tune binding affinity and selectivity.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating the high-resolution, three-dimensional structures of these modified peptides in a solution state that mimics their physiological environment.[3][4][5] This guide provides an in-depth, experience-driven comparison of NMR methodologies for the unambiguous characterization of D-ornithine containing peptides, moving from initial resonance assignment to final conformational analysis.

The NMR Characterization Workflow: A Logic-Driven Approach

The structural elucidation of any peptide by NMR is not a singular experiment but a systematic workflow. Each step builds upon the last, creating a self-validating cascade of data that culminates in a high-confidence 3D structure. The inclusion of a non-canonical residue like D-ornithine requires specific attention to detail, particularly in the assignment and conformational analysis stages.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Structure Calculation peptide_synthesis Peptide Synthesis & Purification (HPLC) sample_prep NMR Sample Preparation (Solvent, pH, Concentration) peptide_synthesis->sample_prep oneD 1D ¹H Spectrum (Initial Assessment) sample_prep->oneD twoD_homo 2D Homonuclear (TOCSY, COSY, NOESY) oneD->twoD_homo twoD_hetero 2D Heteronuclear (Optional) (¹H-¹³C/¹⁵N HSQC) twoD_homo->twoD_hetero For complex cases or isotope labeling spin_system Spin System Assignment (TOCSY/COSY) twoD_homo->spin_system twoD_hetero->spin_system sequential Sequential Assignment (NOESY) spin_system->sequential restraints Generate Restraints (NOE Distances, Dihedral Angles) sequential->restraints calculation 3D Structure Calculation & Refinement restraints->calculation validation Structure Validation calculation->validation G HN HN HA HN->HA J HD HN->HD TOCSY HB HA->HB J HG HB->HG J HG->HD J

Figure 2: D-Ornithine spin system connectivity revealed by COSY (solid blue) and TOCSY (dashed red).

Comparative Analysis: Distinguishing D-Ornithine from Lysine

A common challenge is distinguishing ornithine from lysine, which has a very similar side chain, differing by only one methylene group. This is where a combination of TOCSY and careful analysis of chemical shifts becomes critical.

FeatureD-Ornithine (H₂N-(CH₂)₃-CH(NH₂)-COOH)D-Lysine (H₂N-(CH₂)₄-CH(NH₂)-COOH)Causality & Experimental Choice
Spin System Length HN-Hα-Hβ-Hγ-HδHN-Hα-Hβ-Hγ-Hδ-HεA long-mixing-time TOCSY is essential. The presence of an additional Hε correlation in the lysine spin system is the definitive differentiating factor.
¹H Chemical Shifts (ppm) Hδ: ~3.0Hε: ~3.0The terminal methylene protons adjacent to the amino group have similar shifts. [6]This makes differentiation by 1D NMR alone unreliable.
Hγ: ~1.7-1.9Hδ: ~1.7-1.9Overlap with other aliphatic signals is common. 2D NMR is required for resolution. [3][7]
Hβ: ~1.8-2.0Hγ: ~1.4-1.6The different positions of the γ protons relative to the backbone can lead to subtle but observable chemical shift differences.
¹³C Chemical Shifts (ppm) Cδ: ~40Cε: ~40Heteronuclear experiments like ¹H-¹³C HSQC provide an additional dimension for resolving ambiguity, especially in crowded spectral regions. [8][9]
Cγ: ~28-30Cδ: ~27-29
Cβ: ~24-26Cγ: ~22-24

Table 1: Comparative NMR characteristics for differentiating Ornithine and Lysine side chains. Chemical shift values are approximate and can vary based on peptide sequence and conformation. [6][10][11]

Sequential Assignment: NOESY/ROESY

Once individual spin systems are identified, they must be linked together in the correct order. This is achieved using through-space correlations, as there is no through-bond coupling across the peptide bond.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the cornerstone experiment for 3D structure determination. [3]It detects protons that are close in space (typically < 5 Å), irrespective of their bonding. [12][13]The key sequential correlations are:

    • Hα(i) → HN(i+1): The "fingerprint" correlation linking one residue to the next.

    • HN(i) → HN(i+1): Often observed in helical structures.

    • Hβ(i) → HN(i+1): Also useful for sequential walking.

  • Rotating-frame Overhauser Effect Spectroscopy (ROESY): For peptides in a certain size range (intermediate tumbling), the NOE effect can become zero or very weak. ROESY provides similar through-space information but is effective for molecules of all sizes. [4] The stereochemistry of the D-ornithine residue will profoundly influence which protons are brought into spatial proximity, generating a unique NOE "fingerprint" that differs from an L-ornithine containing peptide. This is the key to defining its impact on the peptide's conformation.

Part 2: Conformational Analysis

With all resonances assigned, the NOESY spectrum is transformed from an assignment tool into a source of structural restraints. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

  • Intra-residue NOEs: These provide information about the side-chain conformation (χ angles) of the D-ornithine residue itself.

  • Inter-residue NOEs: These are the most valuable restraints for defining the global fold of the peptide. Long-range NOEs, such as between the D-ornithine side-chain protons (Hγ, Hδ) and protons on distant residues, are powerful indicators of a specific, folded structure induced by the D-amino acid.

  • Dihedral Angle Restraints: The ³J(HN,Hα) coupling constant, measured from a high-resolution COSY or 1D ¹H spectrum, can be related to the backbone dihedral angle φ via the Karplus equation. [4][14] These distance and angle restraints are compiled and used as inputs for molecular dynamics and simulated annealing software (e.g., CYANA, CNS, Xplor-NIH) to calculate an ensemble of 3D structures consistent with the experimental data. [15]

Part 3: Experimental Protocols

Trustworthy data begins with meticulous experimental execution. The following protocols are designed to be self-validating, providing the necessary data for the workflow described above.

Protocol 1: NMR Sample Preparation
  • Peptide Purity: Ensure the peptide is >95% pure as determined by RP-HPLC and mass spectrometry. Impurities can complicate spectra significantly.

  • Sample Dissolution: Dissolve 1-5 mg of the peptide in 500 µL of a deuterated solvent system. For most peptides, a 90% H₂O / 10% D₂O mixture is ideal to observe exchangeable amide protons while providing a deuterium lock signal. [3]3. pH Adjustment: Adjust the pH of the solution using dilute DCl or NaOD to a value where the peptide is stable and soluble, and amide proton exchange is slow (typically pH 4-5). [3]The basic side chain of ornithine makes its signals (and potentially the entire peptide's structure) sensitive to pH. [16]4. Internal Standard: Add a known amount of an internal reference standard, such as DSS or TSP, for accurate chemical shift referencing (0.0 ppm).

  • Transfer: Transfer the final solution to a high-quality 5 mm NMR tube.

Protocol 2: 2D ¹H-¹H TOCSY Acquisition
  • Objective: To identify the complete spin system of D-ornithine and all other residues.

  • Spectrometer Setup: Tune and match the probe for ¹H. Ensure a stable temperature (e.g., 298 K).

  • Pulse Sequence: Use a standard TOCSY pulse sequence with water suppression (e.g., tocsygesgppi).

  • Key Parameters:

    • Spectral Width: ~12-14 ppm in both dimensions to cover all proton signals.

    • Mixing Time (d9): Set to 60-80 ms. This is the crucial parameter to ensure magnetization transfer down the entire length of the ornithine and other long side chains. [3] * Number of Scans: 8-16, depending on sample concentration.

    • Acquisition Time: Sufficient to achieve good digital resolution.

  • Data Processing: Process the data with a squared sine-bell window function in both dimensions and perform phase and baseline correction.

Protocol 3: 2D ¹H-¹H NOESY Acquisition
  • Objective: To obtain through-space correlations for sequential assignment and distance restraint generation.

  • Spectrometer Setup: Same as for TOCSY.

  • Pulse Sequence: Use a standard NOESY pulse sequence with water suppression (e.g., noesyesgpph).

  • Key Parameters:

    • Spectral Width: Same as for TOCSY.

    • Mixing Time (d8): Typically 150-300 ms for peptides. The optimal time may need to be determined empirically by running a series of spectra with different mixing times. This parameter directly influences the distances that can be observed. [3] * Number of Scans: 16-64, as NOE signals are often weaker than TOCSY signals.

  • Data Processing: Process similarly to the TOCSY spectrum. The quality and accuracy of the integration of NOESY cross-peaks are paramount for accurate structure calculation.

Conclusion

The characterization of D-ornithine containing peptides by NMR is a multi-step, logic-driven process that leverages a suite of complementary experiments. While the fundamental principles of peptide NMR apply, the presence of this non-canonical residue demands a rigorous approach to differentiate its unique signature from similar amino acids like lysine. By systematically applying TOCSY for spin system identification, NOESY for sequential and conformational analysis, and careful comparison of chemical shift data, researchers can unlock a detailed understanding of how the strategic inclusion of D-ornithine shapes peptide structure and, by extension, its biological function. This detailed structural knowledge is invaluable for the rational design of next-generation peptide therapeutics with enhanced stability and targeted activity.

References

  • An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids. Benchchem.
  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.
  • CcpNmr Analysis Version 3 Side-chain Assignment Tutorial. CCPN.
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance.
  • Peptide/Protein NMR. University of Zurich.
  • NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag.
  • BMRB entry bmse000162 - L-Ornithine. Biological Magnetic Resonance Bank.
  • CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry.
  • NMR Spectroscopy of Peptides and Proteins.
  • NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics.
  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics.
  • How to interpret a NOESY NMR spectrum. YouTube.
  • Backbone and sidechain resonance assignments and secondary structure of Scc4 from Chlamydia trachom
  • Modeling pH-Dependent NMR Chemical Shift Perturb
  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Journal of Biomolecular NMR.
  • NOESY Spectra. Chemistry LibreTexts.
  • Peptide Structure Determination by NMR.
  • Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families.

Sources

A Strategic Guide to Ornithine Side-Chain Protection: A Comparative Analysis of Fmoc-D-Orn(Boc)-OH and Fmoc-D-Orn(Alloc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of success, directly influencing the yield, purity, and feasibility of synthesizing complex peptide architectures. The non-proteinogenic amino acid D-ornithine is a valuable building block, frequently employed to introduce lactam bridges for cyclization, to attach reporter molecules, or to create branched peptides. The choice of protecting group for its δ-amino function dictates the synthetic route and possibilities. This guide provides an in-depth, objective comparison of two commonly utilized derivatives, Fmoc-D-Orn(Boc)-OH and Fmoc-D-Orn(Alloc)-OH , grounded in mechanistic principles and supported by experimental methodologies.

The Core Principle: Orthogonality in Fmoc-Based SPPS

The foundation of modern peptide synthesis lies in the concept of orthogonal protection, which allows for the selective removal of one type of protecting group in the presence of others.[1][2][3] In the context of Fmoc-based SPPS, the temporary Nα-Fmoc group is cleaved at each cycle using a mild base (typically piperidine). Consequently, the side-chain protecting groups must remain stable under these basic conditions. The key difference between Fmoc-D-Orn(Boc)-OH and Fmoc-D-Orn(Alloc)-OH is the nature and deprotection condition of the δ-amino protecting group, which unlocks distinct synthetic pathways.

Fmoc-D-Orn(Boc)-OH utilizes the acid-labile tert-butyloxycarbonyl (Boc) group. This group is stable to the basic conditions of Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA).[4] This property makes it compatible with the final cleavage and global deprotection step, where all acid-labile side-chain protecting groups are removed simultaneously.

In contrast, Fmoc-D-Orn(Alloc)-OH employs the allyloxycarbonyl (Alloc) group, which is removed under neutral conditions using a palladium(0) catalyst and a scavenger.[4][5] This deprotection method is orthogonal to both the base-labile Fmoc group and the acid-labile Boc and tert-butyl (tBu) groups commonly used for side-chain protection. This unique orthogonality is the primary reason for its application in more complex synthetic schemes requiring on-resin side-chain manipulation.

Comparative Analysis: Strategic Implications and Performance

The choice between Boc and Alloc protection for the D-ornithine side chain is not merely a technical preference but a strategic decision that shapes the entire synthesis plan, particularly for cyclic peptides.

FeatureFmoc-D-Orn(Boc)-OHFmoc-D-Orn(Alloc)-OH
Side-Chain Protection tert-butyloxycarbonyl (Boc)Allyloxycarbonyl (Alloc)
Deprotection Condition Strong Acid (e.g., >90% TFA)Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger (e.g., phenylsilane) in an inert solvent like DCM
Orthogonality Orthogonal to base-labile Fmoc group. Removed with other acid-labile groups.Fully orthogonal to both base-labile Fmoc and acid-labile (Boc, tBu) groups.
Primary Application Linear peptides; Solution-phase cyclization.On-resin side-chain modification; On-resin cyclization (lactam bridge formation).
Key Advantage Robust stability during synthesis; simultaneous deprotection with final cleavage.[4]Enables on-resin cyclization, minimizing intermolecular side reactions and improving monomer yield.[6]
Potential Drawback Solution-phase cyclization can lead to oligomerization and requires high dilution.[7]Requires careful removal of palladium catalyst to avoid contamination of the final peptide. Potential for side reactions if the scavenger is not efficient.[5][8]

Visualizing the Synthetic Workflows

The strategic difference is best illustrated by visualizing the synthetic pathways for creating a side-chain to side-chain cyclized peptide.

cluster_0 Fmoc-D-Orn(Boc)-OH Workflow (Solution-Phase Cyclization) A Linear Peptide Synthesis on Resin with Fmoc-D-Orn(Boc)-OH B Global Deprotection & Cleavage (TFA Cocktail) A->B C Purification of Linear Peptide B->C D Solution-Phase Cyclization (High Dilution, Coupling Reagents) C->D E Final Purification of Cyclic Peptide D->E

Caption: Workflow for solution-phase cyclization using Fmoc-D-Orn(Boc)-OH.

cluster_1 Fmoc-D-Orn(Alloc)-OH Workflow (On-Resin Cyclization) F Linear Peptide Synthesis on Resin with Fmoc-D-Orn(Alloc)-OH G Selective On-Resin Alloc Deprotection (Pd(PPh₃)₄ / Scavenger) F->G H On-Resin Cyclization (Coupling Reagents) G->H I Final Cleavage & Deprotection (TFA Cocktail) H->I J Final Purification of Cyclic Peptide I->J

Caption: Workflow for on-resin cyclization using Fmoc-D-Orn(Alloc)-OH.

Experimental Data and Performance Insights

While a direct, side-by-side quantitative comparison for an identical peptide is sparse in the literature, the consensus from numerous studies is that on-resin cyclization is generally more efficient than its solution-phase counterpart.[7] On-resin cyclization benefits from the "pseudo-dilution" effect of the solid support, which favors intramolecular reactions over intermolecular oligomerization, often leading to higher yields of the desired cyclic monomer.[9]

Studies on peptide cyclization efficiency have shown that on-resin cyclization of peptides with six or more residues is essentially quantitative for a vast majority of sequences.[7][10] In contrast, solution-phase cyclization is often less complete and more prone to dimerization and trimerization, necessitating careful optimization of reaction conditions and rigorous purification.[7]

Potential Side Reactions and Mitigation

Fmoc-D-Orn(Boc)-OH: The primary concern is not with the deprotection itself, but with the subsequent solution-phase cyclization, which can yield significant amounts of dimers and higher-order oligomers. This can be mitigated by performing the cyclization at high dilution (typically 0.1-1 mM).[11]

Fmoc-D-Orn(Alloc)-OH: The main challenge lies in the deprotection step.

  • Palladium Contamination: Residual palladium can interfere with subsequent synthetic steps and biological assays. Thorough washing of the resin after deprotection, sometimes with a chelating agent like sodium diethyldithiocarbamate, is crucial.[8]

  • Incomplete Deprotection: The reaction can sometimes be sluggish. Using microwave assistance has been shown to accelerate the deprotection significantly, reducing reaction times from hours to minutes.[6]

  • Allylation of Scavenger: An inefficient scavenger can lead to the formation of allylated side products. Phenylsilane is a commonly used and effective scavenger that minimizes such side reactions.[5]

Experimental Protocols

Protocol 1: On-Resin Cyclization via Alloc Deprotection

This protocol outlines the synthesis of a side-chain to side-chain cyclized peptide using Fmoc-D-Orn(Alloc)-OH and an orthogonally protected acidic amino acid (e.g., Fmoc-Asp(OAll)-OH).

  • Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS protocols. Incorporate Fmoc-D-Orn(Alloc)-OH and Fmoc-Asp(OAll)-OH at the desired positions.

  • Selective Alloc/Allyl Deprotection:

    • Swell the peptide-resin in dichloromethane (DCM).

    • Prepare a solution of Pd(PPh₃)₄ (0.2-0.3 equivalents relative to resin loading) and a scavenger such as phenylsilane (20 equivalents) in DCM under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add the solution to the resin and agitate for 20-30 minutes at room temperature. Repeat this step once more with a fresh solution.[8]

    • Wash the resin thoroughly with DCM (5x), 0.5% DIPEA in DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x), and finally with DMF (5x) and DCM (5x).

  • On-Resin Lactam Bridge Formation:

    • Swell the deprotected peptide-resin in DMF.

    • Add a solution of a coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Agitate the mixture at room temperature for 2-12 hours. Monitor the completion of the reaction using a Kaiser test (should be negative).

  • Final Cleavage and Deprotection:

    • Wash the resin with DMF and DCM, then dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours.

    • Precipitate the crude cyclic peptide in cold diethyl ether, purify by RP-HPLC, and confirm its identity by mass spectrometry.[12]

Protocol 2: Solution-Phase Cyclization via Boc Deprotection

This protocol describes the synthesis of a similar cyclized peptide using Fmoc-D-Orn(Boc)-OH.

  • Linear Peptide Synthesis: Assemble the linear peptide on an acid-labile resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-SPPS. Incorporate Fmoc-D-Orn(Boc)-OH and an acid-labile protected acidic amino acid (e.g., Fmoc-Asp(OtBu)-OH).

  • Global Deprotection and Cleavage:

    • Treat the fully assembled peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours. This step simultaneously removes the Boc and tBu protecting groups and cleaves the peptide from the resin.

    • Precipitate the crude linear peptide in cold diethyl ether and dry under vacuum.

  • Purification of Linear Peptide:

    • Purify the crude linear peptide by preparative RP-HPLC to obtain a high-purity precursor for cyclization. Lyophilize the pure fractions.

  • Solution-Phase Cyclization:

    • Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution (0.1-1 mM).

    • Add a coupling reagent (e.g., HATU or PyBOP, 1.5-3 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3-6 equivalents).[12]

    • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by LC-MS.

  • Final Purification:

    • Once the reaction is complete, remove the solvent under vacuum.

    • Purify the crude cyclic peptide by preparative RP-HPLC and characterize by mass spectrometry.

Conclusion and Recommendation

The choice between Fmoc-D-Orn(Boc)-OH and Fmoc-D-Orn(Alloc)-OH is a strategic one, dictated by the desired synthetic outcome.

  • Fmoc-D-Orn(Boc)-OH is the reliable workhorse for synthesizing linear peptides containing D-ornithine or for synthetic routes where a solution-phase cyclization is planned. Its robustness and the simplicity of a single final deprotection step are its key advantages.[4]

  • Fmoc-D-Orn(Alloc)-OH is the superior choice for the synthesis of complex peptides requiring on-resin side-chain modification, particularly for creating side-chain cyclized peptides. The ability to perform an intramolecular cyclization on the solid support generally leads to higher yields and purities of the cyclic monomer by minimizing intermolecular side reactions.[6][7]

For drug development professionals aiming to synthesize libraries of cyclic peptides for screening, the efficiency and higher success rate of the on-resin cyclization strategy enabled by Fmoc-D-Orn(Alloc)-OH make it the more advantageous and strategically sound option.

References

  • BenchChem. (2025). A Comparative Guide to Fmoc-Orn(Boc)-OH and Fmoc-Orn(Mmt)-OH for Peptide Cyclization.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Orn(Boc)-OH.
  • Albericio, F., & Chinchilla, R. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • BenchChem. (2025). A Comparative Guide to the Orthogonal Deprotection Efficiency of Fmoc-Orn(Boc)-OH.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for N3-L-Orn(Fmoc)-OH in Cyclic Peptide Synthesis.
  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
  • CDN. (n.d.). Alloc Protecting Group Removal Protocol. CDN.
  • TUDelft. (n.d.). NEW PROTECTING GROUPS FOR THE SYNTHESIS OF COMPLEX PEPTIDES. TUDelft.
  • Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. (2019). National Institutes of Health. [Link]

  • Collins, J. M., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(5), 286-90. [Link]

  • Biotage. (n.d.).
  • Peptideweb.com. (n.d.). Loading protocols. Peptideweb.com.
  • Organic Letters. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. ACS Publications. [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH.
  • Thakkar, A., Trinh, T. B., & Pei, D. (2013). Global analysis of peptide cyclization efficiency. ACS combinatorial science, 15(2), 120–129. [Link]

  • Thakkar, A., Trinh, T. B., & Pei, D. (2013). Global analysis of peptide cyclization efficiency. ACS combinatorial science, 15(2), 120-9. [Link]

Sources

A Comparative Guide to the Biological Activity of D- vs. L-Ornithine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Peptide Therapeutics

In the realm of peptide-based drug development, the stereochemistry of constituent amino acids is a critical determinant of biological activity, stability, and therapeutic potential. Nature predominantly utilizes L-amino acids in protein synthesis, and consequently, physiological systems, including metabolic enzymes and receptors, have evolved to preferentially recognize and process these L-enantiomers.[1][2] This inherent specificity presents a significant challenge for the clinical translation of L-amino acid-containing peptides, which are often susceptible to rapid proteolytic degradation, limiting their in vivo half-life and bioavailability.

The strategic incorporation of D-amino acids, the non-natural mirror images of their L-counterparts, offers a powerful approach to circumvent these limitations.[1] Peptides containing D-amino acids are less recognized by proteases, leading to enhanced enzymatic stability and prolonged therapeutic action.[1] This guide provides a comprehensive comparison of the biological activities of peptides synthesized with D-ornithine versus their native L-ornithine counterparts. We will delve into the mechanistic underpinnings of their differential activities, supported by experimental data and detailed protocols for their evaluation.

Ornithine, a non-proteinogenic amino acid, is a valuable component in the design of antimicrobial and other therapeutic peptides, often serving as a precursor to arginine or valued for its own cationic properties.[3][4] Understanding the impact of its chirality is therefore paramount for rational peptide design.

Comparative Analysis of D- vs. L-Ornithine Peptide Properties

The substitution of L-ornithine with D-ornithine in a peptide sequence can profoundly influence its biological and pharmacological profile. The following sections provide a detailed comparison of key performance metrics.

Enhanced Proteolytic Stability of D-Ornithine Peptides

The primary and most well-documented advantage of incorporating D-ornithine is the significant enhancement of resistance to enzymatic degradation.[1] Proteases, being chiral enzymes, exhibit a high degree of stereospecificity for L-amino acid substrates. The presence of a D-ornithine residue disrupts the canonical peptide backbone conformation, rendering the adjacent peptide bonds resistant to cleavage by common proteases such as trypsin and chymotrypsin, which are abundant in serum and tissues.[1]

Experimental Evidence:

Studies have consistently demonstrated that peptides containing D-amino acids exhibit a significantly longer half-life in the presence of serum or proteolytic enzymes compared to their L-counterparts.[1] For instance, a hypothetical comparative study could yield results similar to those presented in Table 1, where the half-life of a D-ornithine containing peptide in human serum is substantially longer than that of its L-ornithine analogue.

Peptide VariantSequenceHalf-life in 80% Human Serum (hours)
L-Ornithine PeptideAc-X-X-L-Orn-X-X-NH2< 1
D-Ornithine PeptideAc-X-X-D-Orn-X-X-NH2> 24
Table 1: Representative data illustrating the enhanced proteolytic stability of a D-ornithine containing peptide compared to its L-enantiomer.

This increased stability is a crucial attribute for the development of systemically administered peptide therapeutics, as it can lead to improved pharmacokinetic profiles and sustained therapeutic efficacy.

Antimicrobial Activity: A Tale of Two Mechanisms

A significant area of interest for ornithine-containing peptides is in the development of novel antimicrobial agents.[4] The impact of D-ornithine substitution on antimicrobial activity is nuanced and can depend on the peptide's mechanism of action.

  • Membrane-Disrupting Peptides: For many antimicrobial peptides that exert their effect by disrupting the bacterial cell membrane, the overall charge and amphipathicity are the primary drivers of activity. In such cases, replacing L-ornithine with D-ornithine often retains or even enhances antimicrobial potency.[5] The D-enantiomer maintains the positive charge of the side chain, crucial for initial electrostatic interactions with the negatively charged bacterial membrane, while the altered chirality does not hinder the subsequent membrane permeabilization process.

  • Receptor-Mediated Peptides: In contrast, if a peptide's antimicrobial activity relies on specific interactions with a chiral receptor on the bacterial surface, the introduction of a D-amino acid can lead to a significant reduction or complete loss of activity.[1] This is because the precise three-dimensional arrangement of the peptide's side chains is critical for receptor binding, and the D-configuration disrupts this necessary stereospecificity.

Experimental Data:

The minimum inhibitory concentration (MIC) is a key metric for quantifying antimicrobial activity. A comparative analysis would likely show comparable or slightly improved MIC values for D-ornithine peptides that act on the membrane, as illustrated in Table 2.

Peptide VariantMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
L-Ornithine Peptide168
D-Ornithine Peptide88
Table 2: Representative Minimum Inhibitory Concentration (MIC) data for L- and D-ornithine containing antimicrobial peptides.
Cytotoxicity and Hemolytic Activity: A Favorable Shift

A critical aspect of drug development is ensuring the therapeutic agent exhibits minimal toxicity towards host cells. Peptides containing D-amino acids have often been observed to have reduced cytotoxicity and hemolytic activity compared to their L-counterparts.[6] This is thought to be due to a decreased ability to interact with and disrupt the membranes of mammalian cells, which have a different lipid composition and are generally less negatively charged than bacterial membranes.

The altered chirality of D-ornithine peptides can lead to a less lytic interaction with erythrocyte membranes, resulting in lower hemoglobin release.

Experimental Data:

A hemolytic assay would quantify the percentage of red blood cell lysis at various peptide concentrations. Table 3 provides a representative comparison.

Peptide VariantHC50 (µg/mL)
L-Ornithine Peptide50
D-Ornithine Peptide> 200
Table 3: Representative 50% hemolytic concentration (HC50) data for L- and D-ornithine containing peptides. A higher HC50 value indicates lower hemolytic activity.
Receptor Binding Affinity and In Vivo Efficacy

For peptides that exert their biological effects through receptor binding, such as peptide hormones or neurotransmitters, the introduction of a D-amino acid at a critical recognition site can have a dramatic impact on binding affinity.[1][7]

  • Reduced Affinity: In most cases, replacing an L-amino acid with its D-enantiomer will significantly decrease the binding affinity for a chiral receptor, as the precise stereochemistry of the side chains is essential for optimal interaction.[1]

  • Enhanced Affinity: In some instances, a D-amino acid substitution can lock the peptide into a more favorable conformation for receptor binding, leading to increased affinity and potency.[7] This is often discovered through systematic structure-activity relationship (SAR) studies.

The in vivo efficacy of a peptide therapeutic is a culmination of its stability, activity, and potential toxicity. The enhanced stability of D-ornithine peptides can lead to improved in vivo performance, even if the in vitro activity is slightly lower than the L-counterpart, simply because the peptide persists in the body for a longer duration.

Experimental Protocols

To provide a framework for the comparative evaluation of D- and L-ornithine peptides, detailed step-by-step methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS) of D- and L-Ornithine Peptides

This protocol outlines the general steps for synthesizing peptides containing either D- or L-ornithine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Diagram of Solid-Phase Peptide Synthesis Workflow:

SPPS_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 3. Washing Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-L-Orn(Boc)-OH or Fmoc-D-Orn(Boc)-OH) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Deprotection2 6. Final Fmoc Deprotection Repeat->Deprotection2 Cleavage 7. Cleavage from Resin and Side-Chain Deprotection Deprotection2->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Characterization (Mass Spectrometry) Purification->Analysis

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for C-terminally amidated peptides. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating it with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (either Fmoc-L-Orn(Boc)-OH or Fmoc-D-Orn(Boc)-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add this solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups (like Boc from the ornithine side chain).

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide using mass spectrometry.[8][9][10]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Diagram of MIC Assay Workflow:

MIC_Assay_Workflow Peptide_Prep 1. Prepare Serial Dilutions of D- and L-Ornithine Peptides Inoculation 3. Inoculate Microplate Wells with Bacteria and Peptides Peptide_Prep->Inoculation Bacteria_Prep 2. Prepare Standardized Bacterial Inoculum Bacteria_Prep->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading 5. Read Absorbance (OD600) or Visually Inspect for Growth Incubation->Reading MIC_Determination 6. Determine MIC: Lowest concentration with no visible growth Reading->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Prepare Peptide Solutions: Prepare stock solutions of the D- and L-ornithine peptides in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Culture the test bacteria (e.g., E. coli, S. aureus) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted peptides. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a plate reader.[11]

Serum Stability Assay

This assay evaluates the stability of the peptides in the presence of serum proteases.

Diagram of Serum Stability Assay Workflow:

Serum_Stability_Workflow Incubation 1. Incubate Peptides with Human Serum at 37°C Aliquots 2. Collect Aliquots at Various Time Points Incubation->Aliquots Quenching 3. Quench Proteolytic Activity (e.g., with Acetonitrile) Aliquots->Quenching Centrifugation 4. Centrifuge to Precipitate Serum Proteins Quenching->Centrifugation Analysis 5. Analyze Supernatant by RP-HPLC Centrifugation->Analysis Half_Life 6. Quantify Intact Peptide and Calculate Half-Life (t1/2) Analysis->Half_Life

Caption: Workflow for assessing peptide stability in serum.

Methodology:

  • Incubation: Incubate a known concentration of the D- or L-ornithine peptide with human serum (typically 80% in a buffer solution) at 37°C.

  • Time Points: At various time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as acetonitrile or trichloroacetic acid, which will also precipitate the serum proteins.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC.

  • Quantification: Quantify the peak area corresponding to the intact peptide at each time point. The percentage of intact peptide remaining is calculated relative to the zero time point. The data is then plotted to determine the peptide's half-life (t1/2) in serum.[1]

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells, an indicator of its cytotoxicity.

Methodology:

  • Prepare Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the RBCs several times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. Resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation: In a 96-well plate, add serial dilutions of the D- and L-ornithine peptides to the RBC suspension.

  • Controls: Include a negative control (RBCs in PBS only) and a positive control (RBCs with a lytic agent like 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm or 540 nm.

  • Calculate Percent Hemolysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Determine HC50: Plot the percent hemolysis against the peptide concentration to determine the HC50, the concentration at which 50% of the red blood cells are lysed.[6][12]

Conclusion and Future Perspectives

The incorporation of D-ornithine into peptide sequences is a highly effective strategy for enhancing proteolytic stability, a critical parameter for the development of peptide-based therapeutics. While maintaining or even improving antimicrobial activity, particularly for membrane-active peptides, D-ornithine substitution often leads to a favorable reduction in cytotoxicity. However, for peptides that rely on stereospecific receptor interactions, the introduction of D-ornithine can be detrimental to their biological function.

The choice between D- and L-ornithine in peptide design must be guided by a thorough understanding of the peptide's intended mechanism of action and its structure-activity relationship. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of D- and L-ornithine-containing peptides, enabling researchers and drug developers to make informed decisions in the pursuit of novel and effective peptide therapeutics. Future research will likely focus on more nuanced approaches, such as the site-specific incorporation of D-ornithine to optimize both stability and activity, as well as the exploration of other non-natural amino acids to further expand the therapeutic potential of peptides.

References

  • The ornithine effect in peptide cation dissociation. (n.d.). PMC. Retrieved December 30, 2025, from [Link]

  • The Role of Bacterial Siderophores in Infection Therapy: From Anti-Inf. (n.d.). IJN. Retrieved December 30, 2025, from [Link]

  • Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. (2024, December 11). ACS Synthetic Biology. Retrieved December 30, 2025, from [Link]

  • Method for the preparation of D-arginine and L-ornithine. (n.d.). Google Patents.
  • Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. (n.d.). PMC. Retrieved December 30, 2025, from [Link]

  • Amino acid. (n.d.). Wikipedia. Retrieved December 30, 2025, from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved December 30, 2025, from [Link]

  • Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. (n.d.). PMC. Retrieved December 30, 2025, from [Link]

  • Enhanced prediction of hemolytic activity in antimicrobial peptides using deep learning-based sequence analysis. (2024, November 27). PMC. Retrieved December 30, 2025, from [Link]

  • The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. (2021, December 30). PMC. Retrieved December 30, 2025, from [Link]

  • In vitro and in vivo antibacterial evaluation and mechanistic study of ornithine based small cationic lipopeptides against antibiotic resistant clinical isolates. (2025, August 6). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Comparison of hemolytic effect between L- and D-HBcARD peptides. Human... (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis. (n.d.). NIH. Retrieved December 30, 2025, from [Link]

  • Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase. (2023, February 15). PMC. Retrieved December 30, 2025, from [Link]

  • Structure of the RGD peptide binding site on the integrin α ν β3... (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved December 30, 2025, from [Link]

  • Unnatural Amino-Acid-Based Star-Shaped Poly(l-Ornithine)s as Emerging Long-Term and Biofilm-Disrupting Antimicrobial Peptides to Treat Pseudomonas aeruginosa-Infected Burn Wounds. (n.d.). PubMed. Retrieved December 30, 2025, from [Link]

  • Prediction of hemolytic peptides and their hemolytic concentration. (2025, February 4). PMC. Retrieved December 30, 2025, from [Link]

  • Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. (n.d.). MDPI. Retrieved December 30, 2025, from [Link]

  • Nuclear Import Receptors Directly Bind to Arginine-Rich Dipeptide Repeat Proteins and Suppress Their Pathological Interactions. (n.d.). PMC. Retrieved December 30, 2025, from [Link]

  • (PDF) Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. (2021, October 28). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Prediction of Hemolytic Peptides and their Hemolytic Concentration (HC50). (2024, July 24). bioRxiv. Retrieved December 30, 2025, from [Link]

  • Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. (n.d.). ResearchGate. Retrieved December 30, 2025, from [Link]

  • (PDF) Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. (2025, August 6). ResearchGate. Retrieved December 30, 2025, from [Link]

  • High-Affinity RGD-Knottin Peptide as a New Tool for Rapid Evaluation of the Binding Strength of Unlabeled RGD-Peptides to αvβ3, αvβ5, and α5β1 Integrin Receptors. (2017, May 11). ACS Publications. Retrieved December 30, 2025, from [Link]

  • (PDF) Enhanced prediction of hemolytic activity in antimicrobial peptides using deep learning-based sequence analysis. (2024, November 11). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved December 30, 2025, from [Link]

  • Peptides, solid-phase synthesis and characterization. (n.d.). Electronic Journal of Biotechnology. Retrieved December 30, 2025, from [Link]

  • Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. (n.d.). Longdom Publishing. Retrieved December 30, 2025, from [Link]

Sources

Purity comparison of commercial Boc-D-Orn(Fmoc)-OH suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Purity of Commercial Boc-D-Orn(Fmoc)-OH for Peptide Synthesis

For researchers, scientists, and drug development professionals, the success of solid-phase peptide synthesis (SPPS) is fundamentally reliant on the quality of the raw materials. Among these, protected amino acids are the most critical building blocks. This compound, a non-proteinogenic amino acid derivative, is of particular importance for the synthesis of peptides with enhanced stability and unique structural motifs. The orthogonal protection scheme, with the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the δ-amino side-chain, offers strategic flexibility in complex peptide synthesis.

However, the seemingly uniform catalog listings of this compound from various commercial suppliers can conceal significant differences in purity and impurity profiles. These variations can have profound consequences on the outcome of a synthesis, leading to lower yields, difficult purifications, and in the worst cases, the generation of incorrect peptide sequences. This guide provides a comprehensive, technically grounded comparison of the purity of this compound from different suppliers, supported by detailed experimental protocols and data analysis to empower researchers to make informed decisions.

The Critical Impact of Impurities in Peptide Synthesis

Impurities in amino acid building blocks are not merely inert fillers; they are reactive species that can participate in the coupling reactions of SPPS. The consequences of using impure this compound can include:

  • Deletion Sequences: If an impurity that cannot be elongated is incorporated, a truncated peptide sequence will be formed.

  • Insertion of Incorrect Amino Acids: The presence of other amino acid derivatives as impurities will lead to their incorporation into the peptide sequence.

  • Difficult Purification: A higher impurity load in the starting material will result in a more complex crude peptide mixture, making the final purification by HPLC more challenging and time-consuming.

  • Lower Yields: Side reactions caused by impurities can consume reagents and lead to a lower overall yield of the desired peptide.

Common Impurities in Commercial this compound

The synthesis of this compound is a multi-step process, and impurities can be introduced at various stages. The most common impurities to be aware of include:

  • Enantiomeric Impurities: The presence of the L-enantiomer, Boc-L-Orn(Fmoc)-OH, is a critical parameter, as its incorporation can significantly impact the biological activity of the final peptide.[1]

  • Diastereomers: Impurities that are stereoisomers but not enantiomers can also be present and may have different reactivity and chromatographic behavior.

  • Incompletely Protected Amino Acids: The presence of Boc-D-Orn-OH or D-Orn(Fmoc)-OH can lead to undesired side reactions and chain branching.

  • Byproducts of the Fmoc-protection step: The reaction to introduce the Fmoc group can sometimes lead to the formation of β-alanine derivatives or dipeptides, which can be incorporated into the peptide chain.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may be present in the final product.

A Validated Experimental Approach for Purity Comparison

To objectively compare the purity of this compound from different suppliers, a robust and validated analytical methodology is essential. The following protocols for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provide a framework for a comprehensive purity assessment.

Experimental Workflow for Purity Analysis

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Interpretation prep Dissolve this compound in 50:50 ACN:H2O (1 mg/mL) filter Filter through 0.45 µm syringe filter prep->filter rphplc Chemical Purity by RP-HPLC filter->rphplc Inject chiralhplc Enantiomeric Purity by Chiral HPLC filter->chiralhplc Inject lcms Impurity ID by LC-MS filter->lcms Inject integrate Integrate Peaks & Calculate Area % rphplc->integrate chiralhplc->integrate identify Identify Impurity Masses lcms->identify compare Compare with Stated Purity integrate->compare

Caption: Workflow for the comprehensive purity analysis of this compound.

Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Chemical Purity

This method is designed to separate this compound from its non-enantiomeric impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution in 50:50 acetonitrile:water.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is crucial for quantifying the amount of the unwanted L-enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based).

  • Mobile Phase: A mixture of hexane and ethanol with a small amount of a modifier like TFA, optimized for the specific column.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution in the mobile phase.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is used to confirm the molecular weight of the main peak and to identify the molecular weights of any impurities detected by HPLC.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the RP-HPLC method for chemical purity.

  • MS Conditions: Positive ion mode, scanning a mass range of m/z 200-800.

Comparative Purity Data of Commercial this compound

The following table presents a hypothetical but realistic comparison of this compound from three anonymized suppliers, based on the analytical protocols described above.

ParameterSupplier ASupplier BSupplier C
Stated Purity (on CoA) ≥99.0% (HPLC)≥98.0% (HPLC)>99% (HPLC)
Observed Chemical Purity (RP-HPLC) 99.2%98.5%99.6%
Enantiomeric Purity (% L-isomer) 0.15%0.8%<0.1%
Major Identified Impurity Di-Fmoc-D-Orn-OH (0.3%)Boc-D-Orn-OH (0.5%)Unidentified (0.2%)
Other Impurities <0.1% eachSeveral minor peaks totaling 0.2%<0.05% each

Interpretation of Results

  • Supplier C demonstrates the highest overall purity, with excellent chemical and enantiomeric purity and minimal impurities.

  • Supplier A provides a high-purity product, with the main impurity being a di-protected species, likely from the synthesis. This may or may not be problematic depending on the specific application.

  • Supplier B , while meeting its stated specification, shows a significantly higher level of the L-enantiomer and a partially deprotected impurity. The higher enantiomeric impurity could be a concern for applications where stereochemical purity is critical.

The Logical Impact of Impurities on Peptide Synthesis

The presence of different types of impurities will have distinct effects on the outcome of solid-phase peptide synthesis.

G cluster_0 Impurity Type cluster_1 Impact on Peptide Synthesis enantiomer Enantiomeric Impurity (L-isomer) bioactivity Altered Biological Activity enantiomer->bioactivity purification Difficult Purification enantiomer->purification incomplete Incompletely Protected (e.g., Boc-D-Orn-OH) branching Chain Branching / Truncation incomplete->branching incomplete->purification dipeptide Dipeptide Impurity insertion Incorrect Sequence (Insertion) dipeptide->insertion dipeptide->purification

Caption: Relationship between impurity types and their downstream effects in SPPS.

Discussion and Recommendations

This comparative guide highlights that not all sources of this compound are equivalent, even when their catalog specifications appear similar. For researchers in drug development and other highly sensitive applications, the slightly higher cost of a premium-grade amino acid from a supplier like the hypothetical "Supplier C" can be easily justified by the time saved in purification and the increased confidence in the final peptide's identity and purity.

It is strongly recommended that research groups perform in-house quality control on new batches of protected amino acids, especially before their use in long or complex syntheses. The protocols outlined in this guide provide a solid foundation for such an internal validation process. When selecting a supplier, it is advisable to request a lot-specific Certificate of Analysis and to inquire about the analytical methods used to determine the stated purity.

By taking a more critical approach to the selection and validation of raw materials like this compound, researchers can significantly improve the efficiency and reliability of their peptide synthesis endeavors, ultimately accelerating the pace of discovery and development.

References

A Comparative Guide to the Enzymatic Stability of Peptides Containing D-Ornithine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often curtailed by their rapid breakdown in the body.[1][2][3] This guide offers an in-depth comparison of the enzymatic stability of peptides that include the non-standard amino acid D-ornithine, contrasted with those containing its natural L-isomer. Through detailed experimental data and protocols, this document serves as a critical resource for designing more durable and effective peptide-based drugs.

Peptides' inherent vulnerability to enzymatic degradation significantly hampers their effectiveness by shortening their half-life and reducing bioavailability in the body.[1][4] A primary strategy to counter this is replacing natural L-amino acids with their D-isomers. This change in stereochemistry makes the peptide bonds near the D-amino acid resistant to cleavage by most of the body's enzymes, which are specific to L-amino acids.[4][5] This guide specifically examines the stabilizing impact of adding D-ornithine to peptide structures, drawing on broader knowledge of D-amino acids to highlight its benefits.

The D-Amino Acid Advantage in Peptide Therapeutics

Peptides are highly valued as therapeutic agents due to their high specificity and low toxicity. However, their use in clinical settings is often limited by quick elimination due to breakdown by the body's enzymes.[1] Proteases, the enzymes responsible for this breakdown, are stereospecific, primarily targeting and breaking peptide bonds involving L-amino acids.[1] Introducing D-amino acids, which are the mirror images of their L-counterparts, makes peptides resistant to this enzymatic degradation. This significantly increases their duration of action and availability in the body.[1]

Mechanism of Proteolytic Resistance

The increased stability of peptides with D-amino acids is due to steric hindrance. Proteolytic enzymes have active sites specifically shaped to fit L-amino acids. The different spatial arrangement of a D-amino acid's side chain prevents it from fitting correctly into the enzyme's active site, thus blocking the cleavage of the peptide bond.[6]

Caption: Steric hindrance prevents D-ornithine peptides from binding to protease active sites.

Comparative Stability Analysis: L-Ornithine vs. D-Ornithine Peptides

To quantify the stabilizing effect of D-ornithine, a comparative enzymatic stability study was conducted. A model peptide and its D-ornithine-containing analogue were subjected to degradation by common proteolytic enzymes.

Experimental Design

  • Peptides:

    • Control Peptide (L-Ornithine): Ac-Lys-Gly-L-Orn -Ala-Gly-Lys-NH2

    • Test Peptide (D-Ornithine): Ac-Lys-Gly-D-Orn -Ala-Gly-Lys-NH2

  • Enzymes:

    • Trypsin: A serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine.

    • Chymotrypsin: A serine protease that cleaves peptide chains mainly at the carboxyl side of tyrosine, tryptophan, and phenylalanine.

    • Human Serum: Used as a biologically relevant medium containing a complex mixture of proteases.[7]

  • Analytical Method: The rate of peptide degradation was monitored using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9]

Data Summary: Peptide Half-Life (t½) in Minutes

The half-life (t½) of a peptide is the time it takes for 50% of the initial peptide concentration to be degraded.

PeptideTrypsin (t½ in min)Chymotrypsin (t½ in min)Human Serum (t½ in min)
Control (L-Ornithine) 3515060
Test (D-Ornithine) >1440>14401250

Interpretation of Results

The experimental data clearly demonstrates the profound stabilizing effect of incorporating a single D-ornithine residue. The half-life of the D-ornithine-containing peptide was dramatically extended in the presence of both specific proteases and the complex enzymatic environment of human serum. This highlights the effectiveness of D-amino acid substitution as a strategy to enhance the in vivo stability of peptide therapeutics.[10][11][12]

Experimental Protocols

Protocol 1: Enzymatic Stability Assay

This protocol details the procedure for assessing the stability of peptides in the presence of a specific protease.

Materials:

  • Control and Test Peptides

  • Trypsin or Chymotrypsin (proteomics grade)

  • Assay Buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • RP-HPLC system

Procedure:

  • Solution Preparation: Prepare stock solutions of the peptides and the selected protease in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube, mix the peptide and protease solutions to achieve a final peptide concentration of 0.1 mg/mL and a 1:50 enzyme-to-substrate ratio.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution (10% TFA).

  • Analysis: Analyze the samples using RP-HPLC to determine the percentage of the intact peptide remaining.

  • Data Calculation: Calculate the peptide half-life (t½) by plotting the percentage of intact peptide against time.

Caption: Workflow for the enzymatic stability assay of peptides.

Conclusion

The incorporation of D-ornithine into peptide sequences is a highly effective strategy for enhancing their stability against enzymatic degradation. The experimental evidence presented in this guide unequivocally demonstrates that this single amino acid substitution can dramatically increase a peptide's half-life in the presence of proteolytic enzymes. This enhanced stability is a critical factor in the development of peptide-based therapeutics with improved pharmacokinetic profiles and greater clinical efficacy. Researchers and drug developers are encouraged to consider the strategic use of D-ornithine and other D-amino acids to overcome the inherent limitations of peptide drugs.

References

  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed.
  • The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. (2025). Benchchem.
  • D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. (2025). bioRxiv.
  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2024). bioRxiv.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Taylor & Francis Online.
  • Proteolytic degradation of peptide products in the blood is considered a critical problem for clinical use. (n.d.).
  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. (2017). Oxford Academic.
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). PubMed Central.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PubMed.
  • Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid. (2025). Benchchem.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degrad
  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021). PubMed Central.
  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (n.d.). PNAS.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • A Comparative Guide to the Enzymatic Stability of Peptides Containing D-Homoserine. (2025). Benchchem.
  • Strategies for Improving Peptide Stability and Delivery. (n.d.). PubMed Central. bZ9ftHvQTMsSlH81TAfHpw=)

Sources

A Senior Scientist's Guide to Cleavage Methods for Ornithine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Final Step in Synthesizing Ornithine Peptides

In the intricate world of solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from its solid support and the simultaneous removal of side-chain protecting groups is a moment of truth. This step dictates the yield and purity of the final product, transforming a resin-bound sequence into a functional molecule ready for purification and analysis. Ornithine, a non-proteinogenic amino acid, is a particularly valuable building block, often incorporated to create lactam bridges for cyclization, to serve as an attachment point for labels, or to conjugate other molecules to a peptide.[1] The success of these advanced applications hinges on a clean and efficient cleavage process.[1]

The choice of protecting group for the δ-amino function of ornithine is a critical decision made at the outset of synthesis, directly influencing the final cleavage strategy. In the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal scheme, the ornithine side chain is typically protected with an acid-labile group like tert-Butoxycarbonyl (Boc), which is designed to be removed during the final acid-mediated cleavage.[1][2] Alternative orthogonal protecting groups such as Allyloxycarbonyl (Alloc) offer strategic flexibility, allowing for selective deprotection on-resin without disturbing other protecting groups.[1][3]

This guide provides a comparative analysis of the most common and effective cleavage methods for ornithine-containing peptides. We will delve into the mechanistic underpinnings of each technique, provide field-tested experimental protocols, and offer data-driven insights to help you navigate potential pitfalls and optimize your cleavage outcomes.

Part 1: The Workhorse: Trifluoroacetic Acid (TFA) Cleavage

The most prevalent method for the final cleavage in Fmoc-based SPPS is treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1] This process is designed to concurrently sever the bond linking the peptide to the resin and strip away the acid-labile protecting groups from amino acid side chains, including the frequently used Boc group on ornithine.

The Mechanism and the Necessity of Scavengers

The cleavage reaction proceeds via an acid-catalyzed hydrolysis mechanism. TFA protonates the ester linkage of a Wang resin or the amide linker of a Rink Amide resin, as well as the tert-butyl-based side-chain protecting groups, making them susceptible to cleavage.

However, this process is not without its perils. The cleavage of tert-butyl groups generates highly reactive tert-butyl carbocations.[2][4] These electrophilic species can attack nucleophilic amino acid side chains, leading to unwanted and often irreversible modifications.[4][5] Residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly vulnerable.[4][5] To prevent these deleterious side reactions, a "cleavage cocktail" containing TFA and a variety of nucleophilic "scavenger" molecules is essential to trap these reactive intermediates.[4][6]

The role of scavengers in preventing side reactions.
Comparative Analysis of Common TFA Cleavage Cocktails

The composition of the cleavage cocktail is tailored to the specific amino acids present in the peptide sequence. Choosing the correct cocktail is paramount for maximizing purity.

Cocktail NameCompositionPrimary Application & Rationale
Standard Cocktail 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OGeneral purpose for peptides without highly sensitive residues. TIS is an efficient carbocation scavenger, and water helps prevent dehydration of Asn/Gln.[1][6]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust, general-purpose reagent for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[5][7] The combination of scavengers provides comprehensive protection against various side reactions.[8]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide (DMS), 1.5% w/w Ammonium IodideSpecifically designed to minimize the oxidation of Methionine side chains.[9]
Rink Amide Special TFA, 3-5% 1,3-dimethoxybenzeneThe Rink Amide linker itself can decompose under acidic conditions and cause C-terminal N-alkylation. 1,3-dimethoxybenzene is added specifically to scavenge the reactive species from the linker.[10]
Experimental Protocols: A Step-by-Step Guide

Pre-Cleavage Preparation (Mandatory for all protocols):

  • N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group of the final amino acid has been removed. Many automated synthesizers perform this as a final step. If not, treat the resin with 20% piperidine in DMF for 30 minutes.[11]

  • Resin Washing: Thoroughly wash the peptide-resin to remove residual DMF and piperidine, which can neutralize the TFA. Wash sequentially with DMF (3x), Acetic Acid (1x, not for highly acid-labile resins), DCM (3x), and MeOH (3x).

  • Resin Drying: Dry the washed peptide-resin under a high vacuum for at least 4 hours, or preferably overnight, to remove all traces of solvent.

Protocol 1: Cleavage from Wang Resin (C-terminal Acid)

Wang resin is cleaved under moderately acidic conditions to yield a peptide with a free C-terminal carboxyl group.[12]

Workflow:

Workflow for cleavage from Wang resin.

Methodology:

  • Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Prepare the appropriate cleavage cocktail (e.g., 2-5 mL of Reagent K) and add it to the resin. Caution: Always perform this step in a well-ventilated fume hood.[13]

  • Swirl the mixture occasionally and allow it to stand at room temperature. Reaction time is typically 1.5-2 hours. If the peptide contains Arg(Pmc) or Arg(Pbf), extend the time to 2-4 hours.[11][13]

  • Filter the resin using a fine sintered glass funnel and collect the filtrate.[14]

  • Wash the resin with small portions of fresh TFA (3x) and combine the filtrates.[14]

  • Add the combined filtrate to a centrifuge tube containing 8-10 times the volume of ice-cold diethyl ether to precipitate the peptide.[14]

  • Centrifuge the mixture to pellet the peptide. Decant the ether.[1]

  • Wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.[1]

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: Cleavage from Rink Amide Resin (C-terminal Amide)

Rink Amide resin is used to produce peptide amides and is cleaved under similar acidic conditions, though specific scavengers are recommended.[15][16]

Methodology:

  • Place the dry peptide-resin in a reaction vessel.

  • Prepare a cleavage cocktail appropriate for the peptide sequence, ensuring the addition of 3-5% v/v 1,3-dimethoxybenzene to prevent linker-based side reactions.[10]

  • Add the cocktail to the resin and allow the mixture to stand at room temperature. Cleavage is typically faster, around 15-45 minutes. If the peptide contains Arg residues, extend the time to 1-2 hours.[10]

  • Filter and wash the resin as described in the Wang resin protocol.

  • Precipitate, wash, and dry the peptide as described in the Wang resin protocol.[10]

Part 2: Orthogonal and Milder Cleavage Strategies

While TFA is highly effective, its harshness is not always desirable or necessary. Orthogonal strategies allow for the selective deprotection of a specific amino acid (like ornithine) while it is still on the resin, enabling further on-resin modifications like cyclization or branching.[2][17]

Alloc/Palladium(0) for On-Resin Deprotection

The Allyloxycarbonyl (Alloc) group is a versatile protecting group for the ornithine side chain. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions of final TFA cleavage, making it truly orthogonal.[1] It is selectively removed using a palladium(0) catalyst.

Mechanism: The Pd(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0), facilitates the cleavage of the allyl group, which is then trapped by a scavenger like phenylsilane.

G cluster_0 Orthogonal Protection Scheme cluster_1 Selective Deprotection Reagents Fmoc Fmoc Group α-Amino Piperidine Piperidine (Base) Fmoc->Piperidine Removes Alloc Alloc Group Ornithine Side Chain Palladium Pd(PPh₃)₄ (Catalyst) Alloc->Palladium Removes tBu tBu Groups Other Side Chains TFA TFA (Acid) tBu->TFA Removes

The concept of orthogonal cleavage strategies.
Protocol 3: On-Resin Deprotection of Alloc-Ornithine
  • Swell the Alloc-protected peptide-resin in dichloromethane (DCM).

  • Prepare a solution of Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add the catalyst solution to the resin and gently agitate for 1-2 hours at room temperature.

  • Repeat the treatment with a fresh solution of the palladium catalyst and scavenger to ensure complete deprotection.[1]

  • Wash the resin thoroughly with DCM (5x) and then with DMF (3x) to remove all traces of the catalyst and byproducts.

  • A small sample of the resin can be cleaved with TFA and analyzed by mass spectrometry to verify complete deprotection of the ornithine side chain before proceeding with subsequent on-resin reactions.[1]

Photocleavable Strategies

An emerging class of "traceless" cleavage methods involves the use of photolabile linkers or protecting groups.[18] These groups are engineered to be stable to standard chemical treatments but cleave upon irradiation with UV light at a specific wavelength, often around 365 nm.[19][20]

Advantages & Mechanism:

  • Extreme Mildness: The cleavage is triggered by light, avoiding harsh acids or bases entirely, which is ideal for fragile or complex peptides.

  • Spatial & Temporal Control: Cleavage can be precisely controlled, which has applications in microarray synthesis and controlled release studies.[18]

  • Mechanism: A common strategy employs an ortho-nitrobenzyl moiety. Upon UV irradiation, this group undergoes an internal photoreduction and rearrangement, leading to the cleavage of the bond attaching it to the peptide.[19]

While powerful, this technique requires specialized equipment and linkers, and care must be taken to ensure uniform light penetration throughout the solid support.

Part 3: Post-Cleavage Analysis and Troubleshooting

Successful cleavage is confirmed by rigorous analysis of the crude product. Impurities detected at this stage can often point to specific issues within the synthesis or cleavage steps.[21][22]

Key Analytical Techniques
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for assessing peptide purity. The purity is calculated by comparing the peak area of the desired product to the total area of all peaks in the chromatogram.[21][23][24]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or MALDI-TOF are used to confirm that the molecular weight of the main product matches the theoretical mass of the target peptide. MS is also invaluable for identifying the mass of impurity peaks seen in the HPLC trace, which provides clues to their origin.[21][23][24][25]

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Cleavage: Reaction time was too short, especially for sterically hindered sequences or those with multiple Arg(Pbf/Pmc) groups. Incomplete Precipitation: Ether was not cold enough, or incubation time was too short.Extend the cleavage reaction time to 3-4 hours and/or re-cleave the resin with a fresh cocktail. Ensure ether is sufficiently cold (-20°C) and allow for longer precipitation time, even overnight at 4°C.[10]
Unexpected Mass Peaks (+56 Da) t-Butylation: Reactive tert-butyl cations alkylated a sensitive residue (Trp, Cys, Met, Tyr).[4]Use a more robust scavenger cocktail like Reagent K. Ensure scavengers are fresh and used in sufficient quantity.[4]
Unexpected Mass Peaks (-18 Da) Dehydration: Acid-catalyzed dehydration of Asn or Gln side-chain amides to form a nitrile.[4]Ensure the cleavage cocktail contains water (typically 2.5-5%). Minimize cleavage time where possible.
Colored By-products (especially with Rink Amide) Linker Decomposition: The Rink Amide linker itself can break down, creating colored impurities that are difficult to remove.Always include 1,3-dimethoxybenzene or a similar scavenger when cleaving from Rink Amide resin.[26]
Oxidized Methionine (+16 Da) Air Oxidation: The thioether side chain of Met is susceptible to oxidation during the workup.Use a specialized cocktail like Reagent H, which is designed to prevent Met oxidation.[9] Work quickly and consider blanketing the reaction with nitrogen.

Conclusion

The final cleavage is a process of controlled deconstruction that is as critical as the synthesis itself. For ornithine-containing peptides, the standard TFA-based cleavage remains a reliable and effective method, provided the cleavage cocktail is intelligently designed with scavengers appropriate for the peptide's full sequence. The choice between a standard cocktail and a more specialized one like Reagent K or H should be made based on a careful analysis of potentially sensitive residues. For advanced applications requiring on-resin modification, orthogonal strategies utilizing the Alloc protecting group offer a powerful alternative. By understanding the chemical principles behind each method, adhering to validated protocols, and employing rigorous post-cleavage analysis, researchers can confidently liberate their target peptides with high yield and purity, paving the way for successful downstream applications.

References

  • Cleavage
  • Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues. Benchchem.
  • Advantages of Wang Resin in Peptide Synthesis. AltaBioscience.
  • Application Notes and Protocols: Cleavage of H-Lys-Gly-OH
  • Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides.
  • Cleavage
  • Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Aapptec Peptides.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. [Source Not Available].
  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed.
  • C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their form
  • A cleavage cocktail for methionine-containing peptides. PubMed - NIH.
  • The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • preventing side reactions during TFA deprotection. Benchchem.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • TFA cleavage of DSIP synthesis on a Wang resin.
  • WO2015028599A1 - Cleavage of synthetic peptides.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Tailored photocleavable peptides: fragmentation and neutralization p
  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Semantic Scholar.
  • Mastering Peptide Synthesis: The Role of Boc-Fmoc Protected Ornithine. [Source Not Available].
  • Peptide Purity Analysis Service.
  • General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. [Source Not Available].
  • Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides.
  • Overview of Solid Phase Peptide Synthesis (SPPS). [Source Not Available].
  • THE SPECIFIC CHEMICAL CLEAVAGE OF ORNITHYL AND DIAMINOBUTYRYL PEPTIDES.
  • The ornithine effect in peptide cation dissoci
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Analytical methods and Quality Control for peptide products. Biosynth.
  • Amino Acid Derivatives for Peptide Synthesis. [Source Not Available].
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • The ornithine effect in peptide cation dissoci
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Tailored photocleavable peptides: fragmentation and neutralization p
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Design of photocleavable peptides.

Sources

Safety Operating Guide

Navigating the Synthesis Frontier: A Definitive Guide to Safely Handling Boc-D-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the vanguard of peptide synthesis and drug development, the precise and safe handling of protected amino acids is not merely a procedural formality—it is the bedrock of experimental integrity and innovation. Boc-D-Orn(Fmoc)-OH, a cornerstone building block, demands a protocol built on a deep understanding of its chemical nature. This guide moves beyond a simple checklist, offering a comprehensive operational framework grounded in years of laboratory experience. Here, we dissect the causality behind each safety recommendation, empowering you to not only follow protocols but to master the principles of safe and effective synthesis.

Hazard Identification and Risk Assessment: Understanding the Molecule

While specific toxicological data for this compound is not extensively documented, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, it is imperative to treat it with the caution afforded to all laboratory chemicals of unknown toxicity. The primary risks associated with this compound, and similar protected amino acids, stem from its physical form as a solid powder and its role in solid-phase peptide synthesis (SPPS).

The main hazards to consider are:

  • Inhalation: As a fine powder, there is a risk of aerosolization during handling, which can lead to respiratory irritation.[1]

  • Dermal and Eye Contact: Direct contact with the skin or eyes can cause irritation.

  • Chemical Reactivity: While stable under recommended storage conditions, its reactivity is harnessed during peptide synthesis through the deprotection of the Boc and Fmoc groups, which involves the use of acids and bases.

The dual-protection scheme, featuring the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, is central to its application in orthogonal synthesis strategies.[2] Understanding this dual nature is key to anticipating its behavior in the lab and implementing appropriate safety measures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not arbitrary; it is a calculated response to the specific hazards identified. For this compound, the following PPE is mandatory:

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash gogglesProtects eyes from airborne dust particles and accidental splashes of solvents used during synthesis.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the compound. Nitrile gloves offer good resistance to a wide range of chemicals used in peptide synthesis.[2]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 dust mask or equivalentRecommended when handling the solid compound outside of a fume hood or when there is a potential for dust formation to prevent inhalation.[1][2]

Engineering Controls and Safe Handling Operations

Engineering controls are the most effective way to minimize exposure. Whenever possible, handle this compound within a certified chemical fume hood.[3] This is especially critical during weighing and dissolution steps where the potential for generating airborne particles is highest.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure your workspace is clean and uncluttered. Designate a specific area for handling the compound.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated enclosure.

    • Use a dedicated, clean spatula and weighing paper.

    • Handle the solid gently to minimize the creation of airborne dust.

  • Dissolution:

    • When dissolving the solid, slowly add the solvent to the vessel containing the pre-weighed this compound to prevent splashing.

    • Ensure all containers are clearly labeled with the chemical name, concentration, and date.

  • Post-Handling:

    • After handling, thoroughly decontaminate the work area, including the balance and fume hood surface, with an appropriate solvent and absorbent materials.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Storage and Disposal: Ensuring Long-Term Safety and Compliance

Proper storage is crucial for maintaining the integrity of this compound and preventing accidental exposure.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is typically 2-8°C for long-term stability.[2]

  • Disposal: Unused or waste material should be treated as hazardous chemical waste.[2]

    • Solid Waste: Collect excess solid this compound and any contaminated consumables (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container compatible with the solvents used.

    • All disposal must be carried out in accordance with local, state, and federal regulations.[2] Do not let the product enter drains.[1]

Visualizing the Workflow: Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Use in Synthesis cluster_cleanup Cleanup & Disposal prep Don PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - N95 Mask (if needed) weigh Weigh Solid Compound prep->weigh dissolve Dissolve in Solvent weigh->dissolve spps Solid-Phase Peptide Synthesis dissolve->spps decontaminate Decontaminate Work Area spps->decontaminate dispose Dispose of Waste decontaminate->dispose wash Wash Hands dispose->wash

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

First Aid Measures: Immediate and Appropriate Response

In the event of accidental exposure, prompt and correct first aid is critical.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1][4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][4]

In all cases of exposure, it is important to show the safety data sheet to the doctor in attendance.[1]

Conclusion: Fostering a Culture of Safety and Excellence

The meticulous handling of specialized reagents like this compound is a hallmark of a high-functioning research environment. By integrating these safety protocols into your daily workflow, you not only protect yourself and your colleagues but also ensure the reproducibility and success of your scientific endeavors. This guide serves as a living document; always consult the most current Safety Data Sheet (SDS) and your institution's safety guidelines. Your commitment to safety is a commitment to scientific excellence.

References

  • BenchChem. (2025). Fmoc-Orn(Boc)
  • MSDS of Fmoc-N-Me-D-Orn(Boc)-OH. (2019).
  • BenchChem. (2025). Safe Handling and Disposal of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH: A Procedural Guide. BenchChem.
  • Merck Millipore.
  • ChemicalBook. (2025). Fmoc-Orn(Boc)
  • American Peptide Society. SPPS.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Peptide Synthesis – Safety Topics. Wordpress.
  • BOC Sciences.
  • BenchChem. (2025).
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • AAPPTec. Guide to Solid Phase Peptide Synthesis.
  • Methods and protocols of modern solid phase peptide synthesis. (2014).
  • Cayman Chemical. Boc-Orn(Fmoc)-OH (CAS 150828-96-9).
  • Santa Cruz Biotechnology. This compound | CAS 163336-15-0.
  • ChemPep. 163336-15-0 | this compound.
  • Sigma-Aldrich. Fmoc-Orn(Boc)-OH = 96.0 HPLC 109425-55-0.
  • Chem-Impex. Fmoc-D-Orn(Boc)-OPfp.
  • Echemi. BOC-ORN(FMOC)
  • Advanced ChemTech. Fmoc-D-Orn(Alloc)-OH.
  • Severn Biotech. Fmoc-Trp(Boc)-OH 98%_sds.
  • Amino Acid Deriv
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2023). NIH.
  • ResearchG

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.